molecular formula C7H4BrNO4 B181153 4-Bromo-3-nitrobenzoic acid CAS No. 6319-40-0

4-Bromo-3-nitrobenzoic acid

Cat. No.: B181153
CAS No.: 6319-40-0
M. Wt: 246.01 g/mol
InChI Key: RVCTZJVBWNFYRU-UHFFFAOYSA-N
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Description

4-Bromo-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4BrNO4 and its molecular weight is 246.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31041. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCTZJVBWNFYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283355
Record name 4-Bromo-3-nitrobenzoic acid
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Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6319-40-0
Record name 6319-40-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31041
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Record name 4-Bromo-3-nitrobenzoic acid
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Record name 4-Bromo-3-nitrobenzoic Acid
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Foundational & Exploratory

4-Bromo-3-nitrobenzoic Acid: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3-nitrobenzoic acid, identified by the CAS number 6319-40-0 , is a highly functionalized aromatic carboxylic acid of significant interest to the pharmaceutical and fine chemical industries.[1][2] Its strategic substitution pattern, featuring a bromine atom, a nitro group, and a carboxylic acid on the benzene ring, renders it a versatile and valuable building block for the synthesis of complex organic molecules.[3] This guide provides an in-depth exploration of the properties, synthesis, and critical applications of this compound, with a particular focus on its role as a key intermediate in drug discovery and development.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 6319-40-0[1][2]
Molecular Formula C₇H₄BrNO₄[2]
Molecular Weight 246.01 g/mol [2]
Appearance White to light yellow crystalline powder[4]
Melting Point 199-206 °C[2]
Boiling Point 340.9 ± 32.0 °C (Predicted)[5]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[4]
SMILES String O=C(O)c1ccc(Br)c(c1)=O[2]
InChI Key RVCTZJVBWNFYRU-UHFFFAOYSA-N[2]

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the electrophilic nitration of 4-bromobenzoic acid. This method is favored due to the ready availability of the starting material and the predictable regioselectivity of the reaction.

Mechanistic Insight: The Role of Directing Groups

The successful synthesis hinges on the directing effects of the substituents on the benzene ring. The bromine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. In the case of 4-bromobenzoic acid, the positions ortho to the bromine (positions 3 and 5) are activated towards electrophilic attack. The positions meta to the carboxylic acid (also positions 3 and 5) are the least deactivated. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the 3-position (which is equivalent to the 5-position).

Experimental Protocol

Reaction: Nitration of 4-bromobenzoic acid

Materials:

  • 4-Bromobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. The reaction between sulfuric acid and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Maintaining a low temperature is crucial to prevent side reactions and ensure the stability of the nitrating mixture.

  • Addition of the Substrate: To the cold nitrating mixture, slowly add 4-bromobenzoic acid in small portions. The temperature should be carefully monitored and maintained between 0-5 °C throughout the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete conversion.

  • Product Isolation: Pour the reaction mixture slowly onto crushed ice. This will cause the crude this compound to precipitate out of the solution as a solid.

  • Purification: The precipitate is collected by filtration, washed thoroughly with cold water to remove any residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product 4_bromobenzoic_acid 4-Bromobenzoic Acid reaction_vessel Nitration (0-5 °C) 4_bromobenzoic_acid->reaction_vessel nitrating_mixture Conc. H₂SO₄ + Fuming HNO₃ nitrating_mixture->reaction_vessel product This compound reaction_vessel->product

Caption: Synthetic workflow for this compound.

Application in Pharmaceutical Synthesis: A Gateway to Bioactive Molecules

The true value of this compound in drug development lies in its role as a versatile intermediate.[1][3] The presence of three distinct functional groups allows for a wide range of subsequent chemical transformations. One of the most critical transformations is the selective reduction of the nitro group to an amine, yielding 4-amino-3-bromobenzoic acid.

The Crucial Reduction Step

The conversion of the nitro group to an amine is a pivotal step, as it introduces a nucleophilic center that can be readily functionalized to build more complex molecular architectures. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or by using reducing agents like tin(II) chloride in an acidic medium. The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Reduction_Reaction start This compound reagents Reducing Agent (e.g., H₂/Pd-C or SnCl₂/HCl) start->reagents Reduction product 4-Amino-3-bromobenzoic Acid reagents->product

Caption: Reduction of this compound.

4-Amino-3-bromobenzoic Acid: A Precursor to a BRAF Inhibitor Intermediate

While direct synthesis routes for major drugs starting from this compound are often proprietary, its derivative, 4-amino-3-bromobenzoic acid, is a known precursor in the synthesis of intermediates for targeted cancer therapies. For instance, derivatives of this molecule are structurally related to key fragments of Vemurafenib, a potent inhibitor of the BRAF enzyme, which is mutated in many cancers.[6][7]

The general synthetic strategy involves the functionalization of the amino and carboxylic acid groups of the 4-amino-3-bromobenzoic acid scaffold, followed by cross-coupling reactions at the bromine-substituted position to construct the complex heterocyclic core of the final drug molecule.

Conclusion

This compound is a cornerstone intermediate in the field of organic synthesis, particularly for the development of novel pharmaceuticals. Its well-defined synthesis and the strategic arrangement of its functional groups provide a robust platform for the construction of complex, biologically active molecules. For researchers and drug development professionals, a comprehensive understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

  • Quora. How to synthesize this compound from benzene? What are the reactions. Available at: [Link]

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  • Ningbo Inno Pharmchem Co.,Ltd. This compound: Synthesis, Applications, and Sourcing Strategies. Available at: [Link]

  • Slobbe, P., et al. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. EJNMMI Radiopharmacy and Chemistry.
  • Lee, J. H., et al.
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  • PubChem. This compound. Available at: [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Molecular Blueprint

In the landscape of modern drug discovery and fine chemical synthesis, a thorough understanding of a molecule's fundamental physicochemical properties is not merely academic—it is the bedrock of rational design, process optimization, and successful application. 4-Bromo-3-nitrobenzoic acid, a key aromatic intermediate, presents a compelling case study in the interplay of functional group electronics and their manifestation in bulk physical properties. The presence of a carboxylic acid group, a deactivating nitro group, and a halogen substituent on a benzene ring creates a unique electronic environment that dictates its acidity, solubility, reactivity, and crystalline nature. This guide moves beyond a simple recitation of data points, offering instead a deeper insight into the causality behind these properties and the experimental methodologies required for their precise determination. For the researcher, scientist, or drug development professional, this document serves as a practical and foundational resource for leveraging the full potential of this versatile chemical entity.

Core Physicochemical Profile

A molecule's identity is encapsulated in its structural and physical data. The following table summarizes the key physicochemical properties of this compound, providing a quantitative snapshot for laboratory applications.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 6319-40-0[2]
Molecular Formula C₇H₄BrNO₄[2]
Molecular Weight 246.01 g/mol [2]
Physical Appearance White to light yellow crystalline powder[3][4]
Melting Point 202-204 °C[5]
pKa (Predicted) 3.35 ± 0.10[3]
Solubility Low solubility in water; Soluble in methanol, ethanol, ether, and chloroform.[3][4][5]
XLogP3 (Predicted) 2.5

Crystallographic and Structural Analysis

The arrangement of molecules in the solid state significantly influences properties such as solubility and dissolution rate. X-ray crystallography has revealed that this compound crystallizes in a monoclinic system, providing a precise three-dimensional map of its structure.[1]

Crystallographic ParameterValue
Crystal System Monoclinic
Space Group P 1 21/n 1
Unit Cell Dimensions a = 7.4417 Å
b = 5.7471 Å
c = 18.9993 Å
α = 90°
β = 101.045°
γ = 90°
Source: Crystallography Open Database, via PubChem[1]

This defined crystal lattice is a consequence of intermolecular forces, including hydrogen bonding from the carboxylic acid groups and weak C–H⋯O interactions, which dictate the packing and mechanical properties of the solid material.[1]

Acidity and Ionization (pKa)

The acidity of the carboxylic acid group, quantified by its pKa, is a critical parameter influencing its reactivity, solubility in aqueous media of varying pH, and its behavior in biological systems. The predicted pKa of approximately 3.35 is a direct result of the electron-withdrawing effects of the adjacent nitro group and the bromine atom.[3] These substituents stabilize the conjugate base (carboxylate anion) through inductive effects, thereby increasing the acidity of the proton, making it a stronger acid than benzoic acid (pKa ≈ 4.2).

Experimental Determination of pKa via Potentiometric Titration

For a self-validating and precise determination of the pKa, potentiometric titration is the gold standard. This method relies on monitoring the change in pH of a solution of the acid as a standardized base is added.

Causality of Experimental Choices:

  • Solvent System: A co-solvent system (e.g., methanol/water) is often necessary due to the low aqueous solubility of the compound. The choice of co-solvent and its proportion must be reported as it can influence the apparent pKa.

  • Standardized Titrant: A strong base of known concentration (e.g., 0.1 M NaOH) is used to ensure a sharp and clear inflection point at the equivalence point.

  • Inert Atmosphere: Performing the titration under an inert gas (e.g., nitrogen) prevents the dissolution of atmospheric CO₂, which could otherwise form carbonic acid and interfere with the accurate determination of the endpoint.

Step-by-Step Protocol:

  • Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., 50% methanol in deionized water).

  • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Introduce the calibrated pH electrode and a magnetic stirrer. Purge the headspace with nitrogen.

  • Titration: Add small, precise aliquots of standardized 0.1 M NaOH titrant. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be found from the first derivative plot of the titration curve, which shows a maximum at the equivalence point.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Accurately weigh This compound B Dissolve in Methanol/Water Co-solvent A->B D Setup in jacketed beaker under N2 atmosphere B->D C Calibrate pH Meter E Add aliquots of standardized NaOH D->E F Record pH after each addition E->F G Plot pH vs. Volume of NaOH F->G H Determine Equivalence Point (1st Derivative) G->H I Calculate pKa (pH at 1/2 Equivalence Point) H->I

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile and Determination

Solubility is a cornerstone property for drug development, dictating bioavailability, and for process chemistry, where it governs reaction conditions, crystallization, and purification. As expected from its structure—a rigid aromatic core with polar functional groups—this compound exhibits poor solubility in water but is readily soluble in various organic solvents.

Experimental Determination of Aqueous Solubility via Shake-Flask Method (OECD 105/ASTM E1148)

The shake-flask method is a globally recognized standard for determining the equilibrium solubility of a compound.[6] It is designed to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved solid phases.

Causality of Experimental Choices:

  • Temperature Control: Solubility is highly temperature-dependent. A constant temperature water bath or incubator is critical for obtaining reproducible and accurate data. 25 °C is a standard temperature for reporting.

  • Equilibration Time: A sufficient agitation period is required to ensure equilibrium is reached. Preliminary studies are often conducted to determine the minimum time needed (e.g., 24, 48, 72 hours) by taking measurements at different time points until the concentration plateaus.

  • Phase Separation: It is imperative that the saturated solution is analyzed without any undissolved solid particles. Centrifugation followed by careful withdrawal of the supernatant, or filtration through a syringe filter (ensuring the filter material does not adsorb the analyte), are essential steps.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a flask containing a known volume of purified water (or a specific buffer solution). The excess solid ensures that saturation is achieved.

  • Equilibration: Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a predetermined period (e.g., 48 hours) to reach equilibrium.

  • Phase Separation: Remove the flasks and allow them to stand at the same constant temperature to let undissolved solids settle. For robust separation, centrifuge an aliquot of the mixture.

  • Sampling: Carefully withdraw a precise volume of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units such as mg/L or mol/L.

Solubility_Workflow A Add excess solid to known volume of water B Seal and agitate in constant temp. shaker bath (e.g., 25°C for 48h) A->B C Cease agitation, allow to settle at constant temperature B->C D Centrifuge for robust phase separation C->D E Withdraw precise volume of clear supernatant D->E F Quantify concentration via validated HPLC-UV method E->F G Calculate and report solubility (mg/L or mol/L) F->G

Caption: Workflow for the Shake-Flask solubility determination method.

Spectroscopic Profile

Spectroscopic data provides an electronic and vibrational fingerprint of the molecule, essential for structural confirmation and purity assessment.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show distinct signals for the aromatic protons, with chemical shifts influenced by the electronic effects of the bromo and nitro substituents. A representative spectrum in CDCl₃ shows peaks around δ 8.48 (s, 1H), 8.09 (d, 1H), and 7.85 (d, 1H).[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides information on all unique carbon environments within the molecule. In CDCl₃, characteristic peaks appear at δ 171.0, 159.8, 139.8, 138.0, 135.2, 132.1, and 124.2.[7]

  • IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups through their vibrational frequencies. Expected characteristic absorptions include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (around 1530 and 1350 cm⁻¹, respectively).

  • Mass Spectrometry (MS): Mass spectrometry provides the exact mass of the molecule and its fragmentation pattern. The presence of bromine is easily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.[1]

Protocol for Structural Confirmation via NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used for each experiment.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.

  • Spectral Analysis: Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS). The integration (for ¹H), multiplicity (splitting pattern), and chemical shifts of the signals are analyzed to confirm the structure.

NMR_Workflow A Dissolve sample in deuterated solvent (e.g., CDCl3) B Place in spectrometer, tune, and shim A->B C Acquire 1H and 13C FID data B->C D Process data: Fourier Transform, Phase & Baseline Correction C->D E Analyze Spectrum: Chemical Shifts, Integration, Multiplicity D->E F Confirm Structure E->F

Caption: General workflow for structural confirmation by NMR.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its three functional groups:

  • Carboxylic Acid Group: This group undergoes typical reactions such as esterification, conversion to acid chlorides, and amidation. Its acidity allows for salt formation with bases.

  • Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nitro and carboxyl groups. Nucleophilic aromatic substitution, while not facile, is a potential reaction pathway, particularly for the bromine atom, which can be displaced by strong nucleophiles under forcing conditions.

  • Nitro Group: The nitro group can be reduced to an amine group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a common and powerful step in synthetic sequences, converting the electron-withdrawing nitro group into an electron-donating and nucleophilic amine group, which dramatically alters the ring's reactivity.

The compound is generally stable under standard laboratory conditions but should be stored in a cool, dry place away from strong bases and reducing agents.[2]

References

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  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-901. Available at: [Link]

  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available at: [Link]

  • Saracino, G. A. A., & Viani, F. (2003). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. ResearchGate. Available at: [Link]

  • Wilson, Z. E., & Burns, J. R. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15638–15645. Available at: [Link]

  • Zeng, T., & Zhang, D. (2012). Estimation of p K a values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy. ResearchGate. Available at: [Link]

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4-Bromo-3-nitrobenzoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-3-nitrobenzoic Acid: Structure, Properties, and Synthetic Applications

Introduction

This compound is a highly functionalized aromatic carboxylic acid that serves as a critical intermediate in the fine chemical and pharmaceutical industries.[1] Its unique molecular architecture, featuring a carboxylic acid, a bromine atom, and a nitro group, makes it a versatile building block for the synthesis of more complex molecules.[2][3] This guide provides an in-depth analysis of its molecular structure, physicochemical properties, a validated synthesis protocol, and its applications, particularly for professionals in drug discovery and organic synthesis.

Molecular Structure and Physicochemical Properties

The structural characteristics of this compound are fundamental to its chemical reactivity and utility. The benzene ring is substituted with three distinct functional groups: a carboxyl group (-COOH) at position 1, a nitro group (-NO2) at position 3, and a bromine atom (-Br) at position 4. The presence of two electron-withdrawing groups (nitro and bromine) significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid.[3]

Key Identifiers and Properties

A summary of the essential chemical and physical properties of this compound is presented below. This data is crucial for its handling, reaction setup, and characterization.

PropertyValueSource(s)
IUPAC Name This compound[4][5]
CAS Number 6319-40-0[4][6]
Molecular Formula C₇H₄BrNO₄[4][6][7]
Molecular Weight 246.01 g/mol [4]
Appearance White to light yellow crystalline solid/powder[7][8]
Melting Point 199-206 °C[9]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and ether.[3][7]
SMILES String OC(=O)c1ccc(Br)c(c1)=O
InChI Key RVCTZJVBWNFYRU-UHFFFAOYSA-N
Molecular Structure Diagram

The following diagram illustrates the two-dimensional structure of this compound, with numbering for the substituents on the benzene ring.

Caption: Molecular structure of this compound.

Synthesis Protocol: Nitration of 4-Bromobenzoic Acid

The most common and efficient method for synthesizing this compound is through the electrophilic nitration of 4-bromobenzoic acid.[1][8] The existing substituents on the benzene ring direct the incoming nitro group. The bromine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director. Since the para position is blocked by bromine, and the carboxyl group deactivates the ring, the nitration occurs at the position ortho to the bromine and meta to the carboxyl group (C3).

Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

G cluster_prep Preparation of Nitrating Mixture cluster_reaction Nitration Reaction cluster_workup Product Isolation and Purification prep1 Cool conc. H₂SO₄ to 0-5 °C prep2 Slowly add fuming HNO₃ prep1->prep2 Maintain 0-5 °C add_reagent Add nitrating mixture dropwise to 4-Bromobenzoic acid solution prep2->add_reagent Cooled Mixture start Dissolve 4-Bromobenzoic Acid start->add_reagent react Stir at 0-5 °C for 5 hours add_reagent->react warm Continue stirring at room temp for 2 hours react->warm quench Pour mixture into ice water warm->quench filter Filter the precipitate quench->filter wash Wash solid with water until neutral filter->wash dry Air dry to constant weight wash->dry product Pure this compound dry->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is adapted from established laboratory procedures.[8]

  • Preparation of the Nitrating Mixture: In a flask, cool concentrated sulfuric acid (e.g., 30.1 mL, 0.6 mol) to 0-5 °C using an ice bath. While maintaining this temperature, slowly add fuming nitric acid (e.g., 12.4 mL, 0.3 mol).[8] The use of sulfuric acid is critical as it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Reaction Setup: Transfer the cooled nitrating mixture to a beaker equipped with a mechanical stirrer.

  • Addition of Substrate: Slowly add 4-bromobenzoic acid (e.g., 40 g, 0.2 mol) to the nitrating mixture in small portions.[8] It is imperative to maintain the reaction temperature between 0-5 °C during this addition, which may take several hours (e.g., 5 hours), to prevent over-nitration and control the exothermic nature of the reaction.[8]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.[8]

  • Product Precipitation: Slowly pour the reaction mixture into a beaker containing ice water. This will cause the organic product, which is insoluble in water, to precipitate out as a solid.[8]

  • Isolation and Purification: Collect the solid product by filtration. Wash the solid thoroughly with water until the filtrate is neutral to remove any residual acid. Finally, air dry the product to a constant weight to yield pure this compound.[8]

Applications in Drug Development and Organic Synthesis

The trifunctional nature of this compound makes it a valuable precursor in multi-step organic synthesis.

  • Pharmaceutical Intermediates: It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The functional groups can be selectively modified. For instance, the nitro group can be reduced to an amine, and the bromine can be replaced via nucleophilic substitution or participate in cross-coupling reactions, enabling the construction of diverse molecular scaffolds. It is utilized in the synthesis of compounds targeting bacterial infections and cancer.[2]

  • Agrochemicals: The compound is also used in the development of new pesticides and herbicides.[1]

  • Specialty Chemicals: It serves as an intermediate in the creation of dyes and pigments.[1][7]

Spectroscopic Data

Structural confirmation of synthesized this compound is typically achieved using spectroscopic methods.

  • ¹H NMR (300 MHz, CDCl₃): δ 8.48 (s, 1H), 8.09 (d, J = 12.0 Hz, 1H), 7.85 (d, J = 12.0 Hz, 1H).[8]

  • ¹³C NMR (75 MHz, CDCl₃): δ 171.0, 159.8, 139.8, 138.0, 135.2, 132.1, 124.2.[8]

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin and eye irritation.[7]

  • GHS Hazard Statements: H302 (Harmful if swallowed).[4]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[7] Handle in a well-ventilated area or fume hood. Avoid creating dust. In case of contact with eyes, rinse immediately with plenty of water.[7]

Conclusion

This compound is a pivotal chemical intermediate whose value is derived from its distinct and strategically positioned functional groups. A thorough understanding of its properties, a reliable synthesis protocol, and an awareness of its reactivity are essential for chemists and researchers aiming to leverage this compound in the development of novel pharmaceuticals, agrochemicals, and other high-value specialty chemicals. The methodologies and data presented in this guide provide a solid foundation for the successful application of this versatile molecule.

References

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Navigating the Solubility Landscape of 4-Bromo-3-nitrobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-3-nitrobenzoic acid (CAS No: 6319-40-0) is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its utility in drug discovery and materials science is predicated on a thorough understanding of its physicochemical properties, chief among them being its solubility in organic solvents. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound. In light of the limited publicly available quantitative data for this specific compound, this document establishes a robust theoretical framework, presents qualitative solubility information, leverages quantitative data from a close structural analogue for comparative analysis, and provides a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended to empower researchers, process chemists, and formulation scientists to make informed decisions regarding solvent selection, reaction optimization, and purification strategies.

Molecular Profile and Physicochemical Properties of this compound

Understanding the inherent properties of a solute is the first step in predicting its solubility behavior. This compound is a multifaceted molecule whose solubility is dictated by a balance of polar and nonpolar characteristics.

  • Molecular Formula: C₇H₄BrNO₄

  • Molecular Weight: 246.01 g/mol [1]

  • Appearance: Colorless crystal or light yellow crystalline powder.[2]

  • Melting Point: Sources report ranges between 199-206 °C and 215-218 °C, a variance likely attributable to purity.[2] A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

  • Acidity (pKa): The molecule possesses a carboxylic acid group, making it acidic. The presence of two electron-withdrawing groups (nitro and bromo) on the aromatic ring increases the acidity compared to unsubstituted benzoic acid. For context, the pKa of 3-nitrobenzoic acid is 3.47.[3] It can be inferred that this compound is a moderately strong organic acid.

  • Polarity & Lipophilicity (logP): The calculated octanol-water partition coefficient (XLogP3) is 2.5, indicating a moderate degree of lipophilicity.[1] The molecule has distinct polar regions—the carboxylic acid (-COOH) and nitro (-NO₂) groups, which can participate in hydrogen bonding and dipole-dipole interactions—and a larger, more nonpolar bromophenyl backbone.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₇H₄BrNO₄[1]
Molecular Weight246.01 g/mol [1]
Melting Point199-218 °C[2]
XLogP3 (logP)2.5[1]
AppearanceLight yellow crystalline powder[2]

Theoretical Framework: The Science of "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility science, grounded in the nature of intermolecular forces.[4] Dissolution is an energetically driven process where solute-solute and solvent-solvent interactions are disrupted and replaced by new solute-solvent interactions.[5] For this compound, the key interactions are:

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the -OH) and acceptor (from the C=O). The nitro group acts as a strong hydrogen bond acceptor. This makes the molecule highly interactive with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can act as acceptors (e.g., DMSO, DMF).[6]

  • Dipole-Dipole Interactions: The high electronegativity of the oxygen, nitrogen, and bromine atoms creates significant bond dipoles, resulting in a net molecular dipole moment. This allows for favorable electrostatic interactions with other polar solvent molecules (e.g., acetone, dichloromethane).[7]

  • London Dispersion Forces: These weak, transient forces are present in all molecules and are the primary mode of interaction for nonpolar moieties. The relatively large bromophenyl ring of the molecule allows for significant dispersion force interactions with nonpolar solvents (e.g., toluene, hexane).[6]

A solvent's ability to dissolve this compound depends on its capacity to form energetically favorable interactions that can overcome the solute's crystal lattice energy.

Figure 1: Key factors influencing the solubility of this compound.

Solubility Profile: Qualitative Data and Comparative Analysis

Direct quantitative solubility data for this compound is not extensively reported in scientific literature. However, available qualitative information and data from a close structural analogue provide a strong basis for solvent selection.

Qualitative Solubility

This compound is reported to be soluble in ethanol, ether, and chloroform.[2] Its low solubility in water is also noted.[2] Based on its structure, a more detailed qualitative profile can be inferred:

  • High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which are excellent hydrogen bond acceptors.

  • Good to Moderate Solubility Expected: In polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding.[2] Solubility may decrease with increasing alcohol chain length as the solvent becomes less polar.

  • Moderate Solubility Expected: In polar aprotic solvents of intermediate polarity like acetone and ethyl acetate.

  • Low Solubility Expected: In nonpolar solvents such as toluene, hexane, and cyclohexane, where solute-solvent interactions are limited to weaker dispersion forces.

Comparative Quantitative Analysis: 3-Nitrobenzoic Acid as a Proxy

To provide a quantitative frame of reference, data for 3-nitrobenzoic acid (CAS No: 121-92-6), a structural analogue lacking only the bromo-substituent, is highly instructive. The general solubility trends are expected to be similar, with the understanding that the higher molecular weight and larger size of the bromo-derivative may slightly decrease solubility in some solvents compared to its analogue.

Research has detailed the mole fraction solubility of 3-nitrobenzoic acid in seven common organic solvents across a range of temperatures. The data clearly shows that solubility increases with temperature and follows a predictable pattern based on solvent polarity and hydrogen bonding capability.[8]

Table 2: Molar Solubility (mol/L) of 3-Nitrobenzoic Acid in Various Solvents at Different Temperatures

SolventType273.15 K (0 °C)293.15 K (20 °C)313.15 K (40 °C)
MethanolPolar Protic1.9482.3512.757
EthanolPolar Protic0.6403.60613.676
Ethyl AcetatePolar Aprotic0.89851.3341.956
AcetonitrilePolar Aprotic1.72182.78845.104
DichloromethanePolar Aprotic0.16880.68811.191
TolueneNonpolar0.0340.25475Not Reported
WaterPolar Protic0.16380.9474Not Reported

Data adapted from Zhang et al., Journal of Chemical Research.[8]

This data confirms the expected trend: solubility is highest in polar solvents, particularly alcohols (methanol, ethanol), and lowest in nonpolar (toluene) and aqueous media.[8] This provides a strong empirical basis for selecting a starting solvent system for this compound.

Experimental Protocol: The Equilibrium Shake-Flask Method

For applications requiring precise solubility values, direct experimental determination is essential. The equilibrium (or "shake-flask") method is the gold-standard for determining thermodynamic solubility.[9] It is a robust and reliable technique that ensures the system has reached a true equilibrium between the undissolved solid and the saturated solution.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials
  • This compound (solid, high purity)

  • Selected solvent(s) (HPLC grade or equivalent)

  • Scintillation vials or sealed flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[9] b. Accurately pipette a known volume (e.g., 2.0 mL) of the selected solvent into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare at least three replicate samples for each solvent.

  • Equilibration: a. Place the vials in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25 °C). b. Agitate the samples at a constant speed for a predetermined period. A typical duration is 24 to 72 hours to ensure equilibrium is fully established.[9] A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 8, 24, 48, 72 hours) to find when the concentration plateaus.[10]

  • Phase Separation: a. After equilibration, remove the vials and allow the undissolved solid to settle for a short period. b. To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). c. Carefully draw the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to prevent solid particles from artificially inflating the concentration measurement.[11]

  • Analysis and Quantification: a. Accurately dilute a known volume of the clear, filtered supernatant with the solvent to bring the concentration within the linear range of the analytical instrument. b. Prepare a series of calibration standards of this compound of known concentrations in the same solvent. c. Analyze the standards and the diluted sample using a validated, stability-indicating HPLC-UV method or UV-Vis spectroscopy at the compound's λ_max. d. Construct a calibration curve by plotting absorbance/peak area versus concentration.

  • Calculation and Reporting: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. c. Report the final solubility in standard units, such as mg/mL or mol/L, specifying the solvent and the temperature.

Experimental_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis cluster_calc 5. Calculation prep1 Add excess solid solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial tightly prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 sep1 Centrifuge sample equil1->sep1 sep2 Filter supernatant sep1->sep2 anal1 Dilute filtered sample sep2->anal1 anal2 Analyze via HPLC/UV-Vis anal1->anal2 anal3 Use calibration curve anal2->anal3 calc1 Determine concentration anal3->calc1 calc2 Apply dilution factor calc1->calc2 calc3 Report solubility (mg/mL) calc2->calc3

Figure 2: Standard experimental workflow for the equilibrium shake-flask solubility determination method.

Conclusion and Field-Proven Insights

While a comprehensive public database of quantitative solubility for this compound is lacking, a robust scientific approach allows for accurate prediction and determination. The molecule's structure, with its competing polar functional groups and nonpolar backbone, suggests moderate solubility in a range of common polar organic solvents, with limited solubility in nonpolar hydrocarbons and water. The quantitative data for the analogue 3-nitrobenzoic acid provides an excellent starting point for solvent screening, predicting high solubility in polar protic solvents like methanol and ethanol.

For researchers and drug development professionals, the provided equilibrium shake-flask protocol is a self-validating system for generating the precise, reliable solubility data required for process optimization, purification by recrystallization, and formulation. This foundational knowledge is indispensable for leveraging the full synthetic potential of this compound and advancing the development of novel chemical entities.

References

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A Comprehensive Technical Guide to 4-Bromo-3-nitrobenzoic Acid: Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the physical and chemical properties of 4-Bromo-3-nitrobenzoic acid (CAS No. 6319-40-0), a critical intermediate in the pharmaceutical and fine chemical industries.[1][2] Intended for researchers, scientists, and professionals in drug development, this document outlines the compound's key characteristics, including its appearance and melting point, and provides a detailed, field-proven protocol for the experimental determination of its melting point. The methodologies described herein are designed to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound is an aromatic carboxylic acid containing both a bromine atom and a nitro group on the benzene ring.[2] This substitution pattern makes it a versatile building block in organic synthesis.[1][2] Its functional groups allow for a variety of chemical transformations, rendering it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes.[1] The precise characterization of its physical properties is a fundamental prerequisite for its application in these fields, ensuring consistency and quality in research and manufacturing.

The typical synthesis route for this compound involves the nitration of 4-bromobenzoic acid using a mixture of nitric acid and sulfuric acid.[3][4][5] The directing effects of the carboxyl and bromo substituents guide the nitration to the desired position, yielding the target compound.[4][5]

Physicochemical Properties

The accurate determination of the physical properties of a compound is crucial for its identification, purity assessment, and handling. The appearance and melting point are two of the most fundamental of these characteristics.

Appearance

This compound is consistently described as a solid at room temperature. Its coloration can range from a white to a pale yellow crystalline powder or solid.[2][3][6] This variation in color can be indicative of the purity of the sample, with purer forms typically appearing whiter.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. It is a highly sensitive indicator of purity; impurities tend to depress and broaden the melting point range. The reported melting point for this compound varies slightly across different commercial and literature sources, which is common for organic compounds.

Table 1: Reported Melting Points of this compound

Melting Point Range (°C)SourcePurity Assay
199-206 °CSigma-Aldrich95%
202-204 °CChem-Impex[2]≥ 97% (HPLC)
202-204 °CChemBK[6]Not specified
215-218 °CChemBK[6]Not specified

Note: The discrepancy in the ChemBK data may be due to different crystalline forms or measurement conditions.

Experimental Protocol: Melting Point Determination

The following protocol outlines a robust method for determining the melting point of this compound using a digital melting point apparatus. This procedure incorporates self-validating steps to ensure accuracy and trustworthiness.

Principle of the Method

A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (liquefaction) are recorded to define the melting point range. A narrow range is indicative of high purity.

Materials and Equipment
  • This compound sample

  • Digital melting point apparatus (e.g., Mel-Temp® or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Reference standards with certified melting points (e.g., benzoin, acetanilide)

Step-by-Step Methodology
  • Instrument Calibration:

    • Calibrate the melting point apparatus using certified reference standards that bracket the expected melting point of the sample.

    • Record any temperature deviations and apply a correction factor if necessary. This step is crucial for establishing the trustworthiness of the measurements.

  • Sample Preparation:

    • Place a small amount of this compound into a clean, dry mortar.

    • Gently grind the sample to a fine powder using the pestle. This ensures uniform heat distribution within the capillary tube.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube onto the powdered sample to pack a small amount of material into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly to a height of 2-3 mm. A well-packed sample prevents air pockets and ensures accurate heat transfer.

  • Melting Point Measurement:

    • Initial Rapid Heating: Place the loaded capillary tube into the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point (approximately 20-30 °C below the lowest expected value of ~199°C).

    • Fine Heating: When the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2 °C/min. A slow heating rate is critical for accurately observing the melting transition.

    • Observation and Recording:

      • Record the temperature at which the first drop of liquid appears (T1, onset of melting).

      • Record the temperature at which the last solid crystal melts (T2, completion of melting).

      • The melting point range is reported as T1 - T2.

  • Repeat Measurements:

    • Conduct the measurement in triplicate with fresh samples and capillary tubes for each run to ensure reproducibility and statistical validity.

    • Calculate the average melting point range.

Workflow Diagram

MeltingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting start Start calibrate Calibrate Apparatus with Reference Standards start->calibrate Ensures accuracy prepare_sample Grind Sample to Fine Powder calibrate->prepare_sample load_capillary Load Capillary Tube (2-3 mm height) prepare_sample->load_capillary Ensures uniform heating rapid_heat Rapid Heating (to ~180°C) load_capillary->rapid_heat slow_heat Slow Heating (1-2°C/min) rapid_heat->slow_heat Critical for precision observe Observe and Record T1 (Onset) & T2 (Completion) slow_heat->observe repeat_exp Repeat Measurement (n=3) observe->repeat_exp Ensures reproducibility report Report Melting Point Range (Average T1-T2) repeat_exp->report end End report->end

Caption: Workflow for accurate melting point determination.

Safety Information

This compound is classified as harmful if swallowed.[7] It may cause irritation to the eyes, respiratory system, and skin.[6] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[6] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a comprehensive overview of the appearance and melting point of this compound, underpinned by a detailed and scientifically rigorous protocol for its experimental determination. By adhering to these methodologies, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate, thereby supporting the integrity of their research and development endeavors.

References

  • This compound . ChemBK. [Link]

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Spectroscopic Profile of 4-Bromo-3-nitrobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic characteristics of 4-Bromo-3-nitrobenzoic acid (CAS No. 6319-40-0), a key intermediate in pharmaceutical and materials science research. A thorough understanding of its spectral properties is paramount for unequivocal identification, purity assessment, and mechanistic studies. This document synthesizes data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering field-proven insights into data acquisition and interpretation for professionals in drug development and chemical research.

Molecular Structure and Spectroscopic Rationale

This compound is a disubstituted benzoic acid derivative. Its structure incorporates several key functional groups that give rise to a distinct and interpretable spectroscopic fingerprint: a carboxylic acid, a nitro group, and a trisubstituted aromatic ring. The strategic placement of the bromo and nitro substituents on the benzoic acid scaffold creates a unique electronic environment, which is directly reflected in the NMR chemical shifts and IR vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.

Methodological Considerations for NMR Data Acquisition

The quality of NMR data is fundamentally dependent on a well-defined experimental protocol. The following procedure is a self-validating system for acquiring high-resolution spectra of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its relative inertness, but DMSO-d₆ may be required for compounds with lower solubility and to observe the acidic proton of the carboxylic acid.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup & Calibration:

    • The spectra presented in this guide were acquired on a 300 MHz spectrometer. Higher field strengths (e.g., 500 MHz) will provide greater spectral dispersion.

    • Before acquisition, the instrument must be properly shimmed to ensure a homogeneous magnetic field, which is essential for high resolution.

    • The chemical shifts are referenced internally to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signal.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Technique: Proton-decoupled ¹³C NMR to simplify the spectrum to singlets for each unique carbon.

    • Pulse Angle: 45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve instrument Instrument Setup & Shimming dissolve->instrument Insert Sample h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate Final Spectrum Analysis Final Spectrum Analysis integrate->Final Spectrum Analysis

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides a clear picture of the proton environment on the aromatic ring.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.48s-H-2
8.09d12.0H-6
7.85d12.0H-5
Solvent: CDCl₃, Frequency: 300 MHz. Data sourced from ChemicalBook.[1]

Interpretation:

  • H-2 (8.48 ppm): This proton is deshielded due to its ortho position relative to the electron-withdrawing carboxylic acid group and meta to the nitro group. It appears as a singlet, though a small doublet splitting due to coupling with H-6 might be observed at higher resolution.

  • H-6 (8.09 ppm): This proton is ortho to the electron-withdrawing nitro group, resulting in significant deshielding. It appears as a doublet due to coupling with H-5.

  • H-5 (7.85 ppm): This proton is ortho to the bromine atom and experiences coupling with H-6, appearing as a doublet. The reported large coupling constant of 12.0 Hz is atypical for aromatic protons and may reflect a specific conformation or data reporting anomaly; typical ortho coupling is 7-9 Hz.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
171.0C=O (Carboxylic Acid)
159.8C-3
139.8C-1
138.0C-6
135.2C-5
132.1C-2
124.2C-4
Solvent: CDCl₃, Frequency: 75 MHz. Data sourced from ChemicalBook.[1]

Interpretation:

  • Carbonyl Carbon (171.0 ppm): The signal at the lowest field is characteristic of a carboxylic acid carbonyl carbon.

  • Aromatic Carbons: The six aromatic carbons appear in the expected region of 120-160 ppm.

    • C-3 (159.8 ppm): This carbon is directly attached to the highly electron-withdrawing nitro group, causing it to be the most deshielded of the ring carbons.

    • C-4 (124.2 ppm): The carbon bearing the bromine atom (C-4) is shielded relative to the other substituted carbons, a phenomenon known as the "heavy atom effect".

    • The remaining signals are assigned based on established substituent effects in benzene rings.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups and is an excellent complementary technique to NMR for confirming their presence.

Protocol for IR Data Acquisition (FT-IR)

A standard and reliable method for obtaining the IR spectrum of a solid sample like this compound is using the Attenuated Total Reflectance (ATR) technique.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction if necessary and label the significant peaks.

G

IR Spectral Data and Interpretation

The IR spectrum of this compound is characterized by the distinct absorption bands of its functional groups. While a publicly available, fully annotated spectrum is not readily found, the key absorptions can be confidently assigned by comparison to spectral databases and known vibrational frequencies.

Wavenumber (cm⁻¹) RangeVibrational ModeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1530 and ~1350Asymmetric & Symmetric N-O stretchNitro Group
~1600, ~1475C=C stretchAromatic Ring
Below 800C-Br stretchAryl Halide

Interpretation:

  • Carboxylic Acid (O-H and C=O): The most prominent feature is the very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer. The strong, sharp absorption around 1700 cm⁻¹ is due to the carbonyl (C=O) stretch.

  • Nitro Group (N-O): Two strong absorptions are expected for the nitro group: an asymmetric stretch typically around 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. These are reliable indicators of the -NO₂ moiety.

  • Aromatic Ring: The C=C stretching vibrations of the aromatic ring usually appear as a set of bands in the 1600-1475 cm⁻¹ region.

  • C-Br Bond: The C-Br stretching vibration is expected at lower frequencies, typically below 800 cm⁻¹, but can sometimes be difficult to assign definitively.

Conclusion

The combined application of NMR and IR spectroscopy provides a robust and definitive characterization of this compound. The ¹H and ¹³C NMR spectra precisely define the carbon-hydrogen framework and the substitution pattern of the aromatic ring, while IR spectroscopy confirms the presence of the key carboxylic acid and nitro functional groups. The data and protocols presented in this guide serve as a reliable reference for researchers, ensuring the accurate identification and quality control of this important chemical entity in a drug development or research setting.

References

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A Technical Guide to the Synthesis of 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of the Electrophilic Nitration of 4-Bromobenzoic Acid for Researchers and Drug Development Professionals.

This guide provides a comprehensive overview of the synthesis of 4-Bromo-3-nitrobenzoic acid, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2][3] We will delve into the reaction's theoretical underpinnings, provide a detailed experimental protocol, and address critical safety and handling considerations. This document is intended for an audience of trained chemists and researchers in an appropriate laboratory setting.

Theoretical Framework: The Chemistry of Nitration

The synthesis of this compound from 4-bromobenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4][5][6] The core of this transformation involves the introduction of a nitro group (-NO₂) onto the aromatic ring.

Generation of the Electrophile: The Nitronium Ion

The potent electrophile required for this reaction, the nitronium ion (NO₂⁺), is generated in situ through the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[7]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Regioselectivity: Directing Effects on the Aromatic Ring

The substitution position on the 4-bromobenzoic acid ring is determined by the electronic effects of the existing substituents: the bromo group (-Br) and the carboxylic acid group (-COOH).

  • Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. It withdraws electron density from the aromatic ring, making the substitution reaction slower than it would be for benzene.

  • Bromo Group (-Br): This is a deactivating group but is an ortho, para-director.

The incoming electrophile (NO₂⁺) will preferentially substitute at the position that is most activated or least deactivated. In this case, the position ortho to the bromo group (C3) is also meta to the carboxylic acid group. This position is the most favorable for substitution, as it satisfies the directing influence of both groups and avoids significant steric hindrance from the adjacent carboxylic acid group.[6][8] The reaction, therefore, cleanly yields this compound as the major product.[4][5]

Experimental Protocol

This section outlines a detailed, field-proven methodology for the synthesis of this compound.

Materials and Reagents
CompoundFormulaMolar Mass ( g/mol )CAS NumberKey Properties
4-Bromobenzoic acidC₇H₅BrO₂201.02585-76-2Starting material, solid
Fuming Nitric AcidHNO₃63.017697-37-2Strong oxidizer, corrosive
Conc. Sulfuric AcidH₂SO₄98.087664-93-9Strong acid, dehydrating agent
This compoundC₇H₄BrNO₄246.016319-40-0Product, pale yellow solid[2]
Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Nitrating_Mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Maintain 0-5 °C Reaction Slowly Add Nitrating Mix to Substrate Solution Maintain Temp < 5 °C Nitrating_Mix->Reaction Substrate_Sol Dissolve 4-Bromobenzoic Acid in Conc. H₂SO₄ Cool to 0-5 °C Substrate_Sol->Reaction Stir Stir at Room Temperature (approx. 2 hours) Reaction->Stir Quench Pour Mixture onto Ice Water Stir->Quench Precipitate Precipitate Forms Quench->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash Solid with Cold Water Filter->Wash Dry Air Dry the Product Wash->Dry Characterize Characterization (MP, NMR, IR) Dry->Characterize Final_Product Pure this compound Characterize->Final_Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

This protocol is adapted from established laboratory procedures and should only be performed by qualified personnel in a chemical fume hood with appropriate personal protective equipment.[7][9][10][11]

  • Prepare the Nitrating Mixture: In a flask, cool 12.4 mL of fuming nitric acid in an ice-salt bath to 0-5 °C.[9] Cautiously and slowly, add 30.1 mL of concentrated sulfuric acid to the nitric acid while maintaining the temperature between 0-5 °C.[9] This addition is highly exothermic and requires careful temperature control.

  • Prepare the Substrate Solution: In a separate, larger beaker equipped with a mechanical stirrer, slowly add 40 g of 4-bromobenzoic acid in portions to an appropriate amount of concentrated sulfuric acid, ensuring the temperature is maintained at 0-5 °C.[9]

  • Nitration Reaction: Slowly add the chilled nitrating mixture dropwise to the stirred solution of 4-bromobenzoic acid.[10] The rate of addition should be carefully controlled to keep the internal temperature of the reaction mixture below 5 °C.[11] The total addition may take several hours.[9]

  • Reaction Completion: After the addition is complete, allow the mixture to continue stirring at room temperature for approximately 2 hours to ensure the reaction goes to completion.[9]

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and water.[9][10] This will cause the crude product to precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[10] Wash the collected solid thoroughly with several portions of cold water until the washings are neutral to remove any residual acid.[9]

  • Drying and Purification: Air-dry the solid product to a constant weight.[9] A high yield (often exceeding 90%) of pure this compound is typically obtained.[9] If necessary, the product can be further purified by recrystallization, for example, from an ethanol/water mixture.[10]

Safety, Handling, and Waste Disposal

The reagents used in this synthesis are highly corrosive and hazardous. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton) when handling concentrated acids.[12][13][14]

  • Ventilation: All operations must be conducted in a certified chemical fume hood to avoid inhaling corrosive and toxic vapors.[15][16]

  • Handling Acids: Always add acid slowly to other liquids, especially when creating the nitrating mixture, and ensure adequate cooling.[11] Never add water to concentrated acid.

  • Spill Response: Have appropriate spill kits available. For acid spills, neutralize with sodium bicarbonate or another suitable absorbent material before cleanup.[16]

  • First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][15] For eye contact, use an eyewash station to flush for at least 15 minutes and seek immediate medical attention.[12][15]

  • Waste Disposal: All acidic aqueous waste should be carefully neutralized before disposal according to institutional and local environmental regulations.

Characterization of the Product

  • Appearance: Colorless crystal or light yellow crystalline powder.[17]

  • Melting Point: The reported melting point ranges from 199-206 °C to 215-218 °C, depending on purity.[2][17][18]

  • Solubility: Sparingly soluble in water, but soluble in organic solvents like ethanol and ether.[17]

  • Spectroscopic Data:

    • ¹H NMR: Expected signals include three aromatic protons. A representative spectrum shows peaks around δ 7.85 (d), 8.09 (d), and 8.48 (s).[9]

    • ¹³C NMR: Characteristic peaks for the aromatic carbons and the carboxyl carbon are expected.[9][19]

Conclusion

The nitration of 4-bromobenzoic acid is an efficient and regioselective method for producing this compound. A thorough understanding of the electrophilic aromatic substitution mechanism and careful control over reaction conditions, particularly temperature, are paramount for a successful and safe synthesis. The resulting product is a crucial building block for further chemical transformations in various research and development sectors.[1][2]

References

  • Study.com. (n.d.). Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Quora. (2022). What is the synthesis of this compound from benzene?. Retrieved from [Link]

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  • Quora. (2021). How to synthesize this compound from benzene? What are the reactions. Retrieved from [Link]

  • Study.com. (n.d.). Using resonance structures, explain the reason for the preference of the major product in the nitration of 4 bromo benzoic acid. Retrieved from [Link]

  • Study.com. (n.d.). What is the major product in nitration of 4 Bromo benzoic acid ? Using resonance structures please explain the reason for this preference. Retrieved from [Link]

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  • Brainly.com. (2023). Outline the steps involved in the synthesis of 4-bromo-3-nitro-phenol from 4-bromobenzoic acid. Retrieved from [Link]

  • Columbus Chemical Industries. (2022). Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

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A Technical Guide to the Synthesis of 4-Bromo-3-nitrobenzoic Acid: Harnessing Directing Effects in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive exploration of the synthesis of 4-bromo-3-nitrobenzoic acid, a key intermediate in the pharmaceutical and fine chemical industries.[1] Moving beyond a simple procedural outline, this document delves into the fundamental principles of electrophilic aromatic substitution (EAS), with a particular focus on the critical role of substituent directing effects in achieving high regioselectivity and yield.

The Strategic Importance of Directing Effects

The regiochemical outcome of substituting a benzene ring is governed by the electronic properties of the substituents it already bears. These "directing effects" determine where an incoming electrophile will attack the aromatic system.[2][3] In the synthesis of this compound, the interplay between a halogen's ortho, para-directing nature and a carboxylic acid's meta-directing influence is the central strategic consideration.

The key substituents are:

  • -COOH (Carboxyl Group): An electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta position.[4][5]

  • -Br (Bromo Group): A deactivating but ortho, para-directing group, a result of competing inductive withdrawal and resonance donation.[2][6]

  • -NO₂ (Nitro Group): A strongly deactivating, electron-withdrawing group that directs to the meta position.[4][5]

A successful synthesis relies on a logical sequence of reactions that leverages these competing electronic influences to install the substituents at the desired positions.

Synthetic Strategy: A Tale of Two Pathways

Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound:

  • Route A: The nitration of 4-bromobenzoic acid.

  • Route B: The bromination of 3-nitrobenzoic acid.

A careful analysis of the directing effects in each starting material is essential to select the most efficient and selective pathway.

Analysis of Route A: Nitration of 4-Bromobenzoic Acid

This is the preferred and most logical synthetic route. In the starting material, 4-bromobenzoic acid, the directing effects of the two substituents are convergent.

  • The -Br group at position 4 directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it, which are C3 and C5.

  • The -COOH group at position 1 directs the incoming electrophile to the positions meta to it, which are also C3 and C5.

This reinforcement of directing effects strongly favors the formation of the desired product, this compound, with high regioselectivity.[7][8] The presence of two deactivating groups on the ring necessitates the use of strong nitrating conditions, typically a mixture of concentrated nitric and sulfuric acids, to achieve a practical reaction rate.[1][9]

Analysis of Route B: Bromination of 3-Nitrobenzoic Acid

This route is synthetically unviable for obtaining the target molecule. In 3-nitrobenzoic acid, both the -NO₂ group and the -COOH group are strong meta-directors.[10]

  • The -COOH group at C1 directs to C3 and C5.

  • The -NO₂ group at C3 directs to C1 and C5.

The only position that is meta to both groups is C5. Therefore, bromination of 3-nitrobenzoic acid would predominantly yield 3-bromo-5-nitrobenzoic acid, not the desired 4-bromo isomer. Furthermore, the presence of two potent deactivating groups makes the aromatic ring extremely unreactive towards electrophilic substitution.

Mechanistic and Workflow Visualization

The following diagrams illustrate the reaction mechanism and the experimental workflow for the optimal synthetic route.

reaction_mechanism Start 4-Bromobenzoic Acid SigmaComplex Resonance-Stabilized Sigma Complex Start->SigmaComplex Electrophilic Attack Reagents HNO₃ / H₂SO₄ (forms NO₂⁺) Reagents->SigmaComplex Product This compound SigmaComplex->Product Deprotonation (restores aromaticity)

Caption: Mechanism of the electrophilic nitration of 4-bromobenzoic acid.

experimental_workflow A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) at 0-5 °C B Slowly Add 4-Bromobenzoic Acid (Maintain 0-5 °C) A->B C Stir at Room Temperature (Reaction Completion) B->C D Quench on Ice-Water (Precipitation) C->D E Filter and Wash with Water (Purification) D->E F Dry to Constant Weight E->F

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This robust protocol is designed for high yield and purity, constituting a self-validating system for experienced researchers.

Materials and Reagents
MaterialGrade
4-Bromobenzoic acid≥99% Purity
Fuming Nitric AcidACS Reagent
Concentrated Sulfuric AcidACS Reagent, 98%
Deionized Water
IceMade from DI water
Step-by-Step Methodology
  • Preparation of Nitrating Mixture: In a jacketed reaction vessel equipped with a mechanical stirrer and a temperature probe, carefully add 30.1 mL (0.6 mol) of concentrated sulfuric acid. Cool the vessel to 0-5 °C using a circulating chiller. Slowly add 12.4 mL (0.3 mol) of fuming nitric acid dropwise, ensuring the internal temperature does not exceed 10 °C.[9]

  • Substrate Addition: Once the nitrating mixture is stable at 0-5 °C, begin the portion-wise addition of 40 g (0.2 mol) of 4-bromobenzoic acid. The rate of addition must be carefully controlled to maintain the reaction temperature within the 0-5 °C range. This process can take several hours.[9]

  • Reaction Drive: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 2 hours to ensure the reaction goes to completion.[9]

  • Isolation and Work-up: In a separate large beaker, prepare a slurry of ice and water. Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring to precipitate the product.

  • Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake extensively with cold deionized water until the filtrate is neutral to pH paper. This step is critical to remove residual acid.[9]

  • Drying: Dry the collected solid in a vacuum oven at 60-70 °C until a constant weight is achieved. The final product should be a white to off-white crystalline solid. The expected yield is high, often in the range of 96%.[9]

Product Characterization and Validation

The identity and purity of the synthesized this compound must be rigorously confirmed.

AnalysisExpected Result
Appearance White to off-white solid[9]
Molecular Formula C₇H₄BrNO₄
Molecular Weight 246.01 g/mol [11]
Melting Point 227 °C[11]
¹H NMR (300 MHz, CDCl₃) δ 8.48 (s, 1H), 8.09 (d, J = 12.0 Hz, 1H), 7.85 (d, J = 12.0 Hz, 1H)[9]
¹³C NMR (75 MHz, CDCl₃) δ 171.0, 159.8, 139.8, 138.0, 135.2, 132.1, 124.2[9]
Infrared (IR) Spectroscopy Characteristic absorptions for O-H (acid), C=O (acid), C-NO₂ (nitro), and Ar-H bonds should be present.[12]

Safety and Handling

  • Extreme Corrosivity: Concentrated sulfuric and nitric acids are highly corrosive and potent oxidizing agents. All manipulations must be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton).

  • Thermal Hazards: The reaction is highly exothermic. Strict adherence to temperature control is mandatory to prevent a runaway reaction. Always add acid slowly and with efficient cooling.

  • Waste Disposal: All acidic waste must be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal in accordance with institutional and local regulations.

References

  • Quora. (2022, May 11). What is the synthesis of this compound from benzene? Retrieved from [Link]

  • Wikipedia. (2023, November 29). Electrophilic aromatic directing group. Retrieved from [Link]

  • ChemTalk. (2023, April 11). Directing Effects. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023, November 29). This compound: Synthesis, Applications, and Sourcing Strategies. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What is the major product in nitration of 4 Bromo benzoic acid? Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Save My Exams. (2025, January 10). Directing Effects. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2023, November 29). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, April 1). 3-Nitrobenzoic acid. Retrieved from [Link]

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Introduction: The Strategic Importance of 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 4-Bromo-3-nitrobenzoic Acid Functional Groups

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Its value lies not in a single reactive site, but in the orchestrated interplay of its three distinct functional groups: a carboxylic acid, a nitro group, and a bromine atom. The specific arrangement of these groups on the aromatic ring creates a molecule with a unique electronic landscape, offering chemists a versatile platform for constructing complex molecular architectures. Understanding the nuanced reactivity of each functional group—and how they influence one another—is paramount for designing efficient, selective, and high-yielding synthetic routes.

This guide provides a comprehensive analysis of the reactivity profile of this compound. It moves beyond a simple catalog of reactions to explain the underlying electronic and steric principles that govern its chemical behavior. We will explore the directing effects that dictate regioselectivity in aromatic substitutions, delve into methods for selectively transforming each functional group, and provide field-proven protocols for key transformations.

Physicochemical Properties and Structural Data

A foundational understanding begins with the molecule's basic properties, which influence solubility, reaction conditions, and analytical characterization.

PropertyValueSource
Molecular Formula C₇H₄BrNO₄[1][2]
Molecular Weight 246.01 g/mol [2]
CAS Number 6319-40-0
Appearance Colorless crystal or light yellow crystalline powder[1]
Melting Point 215-218 °C[1]
pKa (Predicted) ~2.5
Solubility Sparingly soluble in water; soluble in ethanol, ether, chloroform[1]

The Electronic Landscape: An Interplay of Directing Effects

The reactivity of the benzene ring is fundamentally controlled by the electronic nature of its substituents. In this compound, all three groups are electron-withdrawing by induction (-I effect) due to the high electronegativity of the oxygen, nitrogen, and bromine atoms. This overall effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution (EAS) than benzene itself.[3]

However, the groups' effects through resonance (-M/+M) create a more complex and synthetically useful pattern of reactivity:

  • Carboxylic Acid (-COOH): Strongly deactivating and a meta-director.[4][5][6] It withdraws electron density from the ring through both induction and resonance, particularly from the ortho and para positions.

  • Nitro Group (-NO₂): One of the strongest deactivating groups and a powerful meta-director.[4][5][6][7] Its strong -I and -M effects significantly reduce the electron density of the ring, especially at the ortho and para positions.

  • Bromine (-Br): Deactivating yet an ortho, para-director.[4][5][6] While its inductive effect (-I) withdraws electron density and deactivates the ring, its lone pairs can donate electron density through resonance (+M), enriching the ortho and para positions relative to the meta position.[3][4]

In an electrophilic aromatic substitution scenario, the directing effects of these groups are in competition. The position of an incoming electrophile is determined by the substituent that is the most activating (or least deactivating). In this case, the bromine's ortho, para-directing influence overrides the meta-directing influence of the carboxylic acid and nitro groups.[5] This is a critical principle for predicting reaction outcomes.

Caption: Competing directing effects on the aromatic ring.

Section 1: Reactivity of the Carboxylic Acid Group

The carboxylic acid is the least reactive functional group on the molecule towards many common transformations due to the electron-withdrawing nature of the ring.[8] However, it remains a key handle for derivatization.

Esterification and Amide Coupling

Standard transformations of the carboxyl group, such as esterification and amide coupling, are readily achievable.

  • Esterification: Fischer esterification (reaction with an alcohol under acidic catalysis) proceeds as expected. For more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can be converted to a more reactive acyl chloride (using SOCl₂ or (COCl)₂) or activated with coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) before reaction with the alcohol.

  • Amide Coupling: This is a cornerstone reaction in drug development. The carboxylic acid is activated in situ with peptide coupling reagents (e.g., HATU, HOBt/EDC) and then reacted with a primary or secondary amine to form the corresponding amide bond.

Experimental Protocol: Methyl Esterification

This protocol describes a standard acid-catalyzed esterification.

Causality: Sulfuric acid acts as a catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The reaction is an equilibrium; using methanol as the solvent drives the reaction toward the product according to Le Châtelier's principle.

  • Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Reagents: Add methanol (MeOH) as the solvent (approx. 0.1 M concentration).

  • Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Carefully neutralize the acid with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the methyl ester, which can be further purified by recrystallization or column chromatography.

Section 2: Reactivity of the Nitro Group

The nitro group is a powerful synthetic handle, primarily serving as a precursor to an amine via reduction.

Selective Reduction to an Amine

The reduction of an aromatic nitro group is one of the most reliable methods for introducing an aniline moiety.[9] The key challenge in the context of this compound is achieving selectivity—reducing the nitro group without affecting the carboxylic acid or causing hydrodebromination (loss of the bromine atom).

Reagent Selection is Critical:

  • Catalytic Hydrogenation (H₂/Catalyst):

    • Pd/C: Highly effective for nitro reduction but often causes concurrent dehalogenation, especially with bromides and iodides.[10] It is generally avoided for this substrate.

    • Raney Nickel: A viable alternative to Pd/C that is less prone to causing dehalogenation of aryl bromides and chlorides.[10]

    • Platinum (PtO₂): Can also be used and may offer different selectivity profiles.

  • Metal/Acid Reduction:

    • Tin(II) Chloride (SnCl₂): A classic and highly effective method that provides excellent chemoselectivity, leaving halides and carboxylic acids intact.[9]

    • Iron (Fe) or Zinc (Zn) in Acid: These are also mild and selective methods for reducing nitro groups in the presence of other reducible functionalities.[9][10]

  • Other Systems: A combination of sodium borohydride (NaBH₄) and a transition metal salt like Ni(OAc)₂ or FeCl₂ has been shown to be effective for the chemoselective reduction of nitro groups.[11][12]

Experimental Protocol: Selective Nitro Reduction using SnCl₂

Causality: Tin(II) chloride is a mild reducing agent that, in the presence of a proton source like HCl, selectively reduces the nitro group through a series of single-electron transfers. This method is renowned for its high functional group tolerance.

  • Setup: Suspend this compound (1.0 eq) in ethanol (EtOH) or ethyl acetate (EtOAc) in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).

  • Reaction: Heat the mixture to reflux (70-80 °C) for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Basification: Carefully add a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic (pH > 8). This will precipitate tin salts.

  • Filtration: Filter the mixture through a pad of celite to remove the tin salts, washing the pad with the reaction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-bromo-3-aminobenzoic acid.

Section 3: Reactivity of the Bromo Group

The bromine atom is arguably the most versatile functional group on this molecule for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is significantly influenced by the other substituents.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of a strongly electron-withdrawing nitro group ortho to the bromine atom makes the ipso-carbon highly electrophilic and activates the ring toward Nucleophilic Aromatic Substitution (SₙAr).[13][14][15] This allows for the direct displacement of the bromide by a range of nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[14] The negative charge is delocalized onto the ortho-nitro group, providing a low-energy pathway for the reaction.[15]

SNAr_Mechanism cluster_0 SₙAr Mechanism Workflow start This compound + Nucleophile (Nu⁻) step1 Nucleophilic Attack (Addition Step) start->step1 intermediate Meisenheimer Complex (Resonance Stabilized Anion) step1->intermediate step2 Loss of Leaving Group (Elimination Step) intermediate->step2 Restores Aromaticity end Substituted Product step2->end Forms C-Nu bond, releases Br⁻

Caption: Workflow for the SₙAr mechanism.

A common application is the synthesis of 4-(alkylamino)-3-nitrobenzoic acid derivatives by reacting the parent molecule with an amine.[16]

Palladium-Catalyzed Cross-Coupling Reactions

Aryl bromides are excellent substrates for a wide array of Pd-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[17][18] It is a powerful alternative to SₙAr, often proceeding under milder conditions and with a broader substrate scope. The choice of palladium catalyst, phosphine ligand, and base is critical for success and must be optimized for each specific substrate pairing.[19][20]

  • Suzuki Coupling: This reaction forms C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). It is highly robust and tolerant of numerous functional groups.

  • Heck and Sonogashira Couplings: These reactions enable the formation of C-C bonds with alkenes and terminal alkynes, respectively, further expanding the synthetic utility.

Experimental Protocol: Buchwald-Hartwig Amination

Causality: This reaction proceeds via a catalytic cycle involving a Pd(0) species.[17] Oxidative addition of the Pd(0) into the C-Br bond is the first step. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination from the Pd(II) complex forms the C-N bond and regenerates the Pd(0) catalyst. The bulky, electron-rich phosphine ligand is essential to facilitate both the oxidative addition and the final reductive elimination steps.

  • Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium source (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagents: Add a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 2-3 eq) and an anhydrous, degassed solvent (e.g., Toluene, Dioxane).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. If the product is a carboxylic acid, an acidic workup may be required to protonate it before extraction.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Conclusion: A Strategist's Molecule

This compound is a testament to the power of substituent effects in organic chemistry. The deactivating, meta-directing carboxyl and nitro groups create a system where the bromine atom, activated by its ortho nitro partner, becomes a prime site for nucleophilic substitution and cross-coupling. Simultaneously, the nitro group can be selectively reduced to an amine, and the carboxylic acid can be derivatized into esters and amides. This predictable and hierarchical reactivity allows researchers to perform sequential, selective transformations, making it an invaluable scaffold for the synthesis of complex, high-value molecules in the pharmaceutical and materials science sectors.

References

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safety and handling precautions for 4-Bromo-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-3-nitrobenzoic Acid

Section 1: Compound Profile and Core Hazard Analysis

1.1 Introduction

This compound is an important intermediate in organic synthesis, widely utilized in the development of pharmaceuticals and dyes. Its dual functionalization with a carboxylic acid group and nitro and bromo substituents makes it a versatile building block. However, these same chemical attributes necessitate a thorough understanding of its reactivity and potential hazards to ensure safe handling in a laboratory or manufacturing environment. This guide provides a comprehensive overview of the essential safety protocols, risk mitigation strategies, and emergency procedures for this compound, grounded in established chemical safety principles.

1.2 Physicochemical and Hazard Properties

A foundational element of safe handling is understanding a compound's intrinsic properties. These characteristics dictate its behavior under various conditions and inform the necessary control measures.

PropertyValueSource(s)
Molecular Formula C₇H₄BrNO₄[1]
Molecular Weight 246.01 g/mol [1]
Appearance White to light yellow crystalline powder or solid.
Melting Point 202-206 °C
Solubility Low solubility in water; soluble in organic solvents like ethanol, ether, and chloroform.
Storage Temperature 2-8°C recommended for long-term storage.[2]
pKa 2.87±0.10 (Predicted)
Flash Point 160 °C

The primary health risks associated with this compound are summarized by its Globally Harmonized System (GHS) classification.

GHS ClassificationHazard StatementPictogramSignal WordSource(s)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.GHS07 (Exclamation Mark)Warning[1]
Skin Irritation (Category 2) H315: Causes skin irritation.GHS07 (Exclamation Mark)Warning[3][4]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation.GHS07 (Exclamation Mark)Warning[3][4]
Specific target organ toxicity — single exposure (Category 3), Respiratory system H335: May cause respiratory irritation.GHS07 (Exclamation Mark)Warning[3][4]

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management prioritizes systematic hazard elimination over reliance on personal protective equipment (PPE). The "Hierarchy of Controls" is a fundamental risk-reduction methodology that provides a framework for implementing the most effective and reliable safety measures.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is it possible to remove the hazard? Engineering Engineering Controls Substitution->Engineering Replace with a less hazardous substance? Admin Administrative Controls Engineering->Admin Isolate people from the hazard? PPE Personal Protective Equipment (PPE) (Least Effective) Admin->PPE Change the way people work?

Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.

  • Elimination/Substitution: For many research applications, eliminating this compound may not be feasible. However, a critical early step in any project is to assess if a less hazardous analogue could achieve the same scientific objective.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For a solid powder like this compound, the primary engineering control is a certified chemical fume hood or a powder containment hood .[5][6] This prevents the inhalation of airborne particles, which can cause respiratory irritation.[3][7] Eyewash stations and safety showers must be readily accessible in the immediate work area.[5][7]

  • Administrative Controls: These are procedural changes that modify how work is performed. Key controls include developing and adhering to Standard Operating Procedures (SOPs), providing comprehensive safety training, and clearly labeling all containers.[3][8] Work areas should be restricted to authorized personnel.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the user and the chemical. It is used in conjunction with, not in place of, the higher-level controls.

Section 3: Standard Operating Protocol for Handling

Adherence to a detailed, validated protocol is crucial for minimizing exposure risk.

3.1 Weighing and Handling Solid this compound

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE (see Section 4).

    • Designate a specific area within the fume hood for handling the powder to contain any potential spills.

    • Prepare all necessary equipment (spatulas, weigh boats, containers) and place them within the hood.

  • Dispensing:

    • Retrieve the stock container from its designated storage location (e.g., 2-8°C refrigerator). Allow it to equilibrate to room temperature before opening to prevent moisture condensation.

    • Carefully open the container inside the fume hood. Avoid creating dust clouds.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat on a tared balance. If the balance cannot be placed inside the hood, weigh by difference: weigh the sealed container, remove powder inside the hood, re-seal, and re-weigh the container outside the hood.

    • Promptly and securely close the stock container.

  • Post-Handling:

    • Clean the spatula and work surface with a solvent-dampened wipe to remove any residual powder. Dispose of the wipe as hazardous waste.

    • Properly dispose of the weigh boat and any other contaminated disposable materials.

    • Wash hands thoroughly after the procedure, even after removing gloves.[3]

Section 4: Personal Protective Equipment (PPE) - A Self-Validating System

The selection and use of PPE must be deliberate and understood as a complete system to prevent exposure.

PPE TypeSpecificationRationale and Validation
Eye & Face Protection Chemical safety goggles or safety glasses with side shields conforming to OSHA 29 CFR 1910.133 or EN166.[5][7] A face shield may be required for larger quantities.Protects against splashes and airborne dust, preventing serious eye irritation.[3][4] The equipment is validated by its certification standard.
Skin & Body Protection A laboratory coat. Closed-toe shoes are mandatory.Prevents incidental contact with skin, which can cause irritation.[4]
Hand Protection Nitrile or other chemically resistant gloves. Inspect for tears or holes before each use.Provides a direct barrier against skin contact.[3][5] Validation occurs through pre-use inspection and changing gloves immediately if contamination is suspected.
Respiratory Protection Generally not required when handled within a fume hood. Use a NIOSH/MSHA or EN 149 approved respirator if engineering controls are absent or insufficient to control dust.[5][7]Protects against inhalation of the powder, which can cause respiratory tract irritation.[3] The need for respiratory protection indicates a failure of higher-level controls that must be addressed.

Section 5: Emergency Protocols and First Aid

Immediate and correct response to an exposure is critical.

Start Exposure Event Occurs Alert Alert others in the area. Remove victim from immediate hazard. Start->Alert Assess Assess Route of Exposure Alert->Assess Skin Skin Contact Assess->Skin Skin Eyes Eye Contact Assess->Eyes Eyes Inhalation Inhalation Assess->Inhalation Inhalation Action_Skin Remove contaminated clothing. Wash area with soap and water for 15 mins. Skin->Action_Skin Action_Eyes Rinse eyes at eyewash station for 15 mins. Hold eyelids open. Eyes->Action_Eyes Action_Inhalation Move to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Inhalation Seek_Medical Seek Immediate Medical Attention. Bring SDS. Action_Skin->Seek_Medical Action_Eyes->Seek_Medical Action_Inhalation->Seek_Medical

Caption: Emergency response workflow for exposure to this compound.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing.[9] Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[5][10] If skin irritation occurs, get medical advice.[7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][11] If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[7] Call a Poison Control Center or doctor immediately for treatment advice, as the substance is harmful if swallowed.[9]

Section 6: Accidental Release and Spill Management

A spill's severity dictates the response protocol. All personnel must be able to distinguish between a minor, manageable spill and a major incident.

Spill Spill Detected Assess Is the spill >10g? Is anyone injured? Are you trained to clean it? Spill->Assess Major MAJOR SPILL Assess->Major Yes Minor MINOR SPILL Assess->Minor No Evacuate Evacuate immediate area. Alert supervisor. Call emergency services. Major->Evacuate Cleanup Follow Minor Spill Cleanup Protocol. Minor->Cleanup

Caption: Decision tree for classifying and responding to a chemical spill.

6.1 Protocol for Minor Spill Cleanup (<10g, contained in a fume hood)

  • Alert & Secure: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.

  • PPE: Don appropriate PPE, including double-gloving with nitrile gloves.

  • Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to prevent further spread or dust generation.[12]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[5][11] Avoid actions that create dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Disposal: Place all contaminated materials, including gloves and wipes, into the hazardous waste container.[13]

  • Reporting: Report the incident to the lab supervisor.

6.2 Protocol for Major Spill Response

  • Evacuate: Immediately evacuate the laboratory and alert all personnel in adjacent areas.

  • Isolate: If safe to do so, close the laboratory doors to contain vapors.

  • Notify: Pull the nearest fire alarm and/or call emergency services (e.g., 911) and the institution's environmental health and safety office.[14][15] Provide the chemical name, location, and estimated quantity.

  • Assist: Await the arrival of the trained emergency response team in a safe location and provide them with any necessary information. Do not re-enter the area.

Section 7: Waste Disposal

All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all solid waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound."

  • Disposal: Arrange for pickup and disposal through your institution's certified environmental health and safety provider. Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[5][7][9]

Section 8: References

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  • This compound | C7H4BrNO4 | CID 232986 - PubChem. [Link]

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4-Bromo-3-nitrobenzoic Acid: A Strategic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of organic synthesis, the strategic selection of starting materials is paramount to the successful construction of complex molecular architectures. 4-Bromo-3-nitrobenzoic acid (CAS No: 6319-40-0), a uniquely functionalized aromatic carboxylic acid, has emerged as a highly versatile and valuable building block. Its trifunctional nature, featuring a carboxylic acid, a bromo substituent, and a nitro group, offers a rich chemical canvas for a diverse array of transformations. This guide provides a comprehensive technical overview of the properties, synthesis, and strategic applications of this compound, with a focus on its utility in the synthesis of pharmacologically relevant scaffolds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.[1]

PropertyValue
Molecular Formula C₇H₄BrNO₄
Molecular Weight 246.01 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 199-206 °C
Solubility Soluble in ethanol, ether, and chloroform; sparingly soluble in water.
CAS Number 6319-40-0

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the electrophilic nitration of 4-bromobenzoic acid.[2][3] The regioselectivity of this reaction is dictated by the directing effects of the substituents on the benzene ring. The carboxylic acid group is a meta-director and deactivating, while the bromo group is an ortho-, para-director and deactivating. In this case, the directing effect of the bromo group to the ortho position (C3) is the dominant influence, leading to the desired product in high yield.

G 4-bromobenzoic_acid 4-Bromobenzoic Acid product This compound 4-bromobenzoic_acid->product Nitration 0-5 °C HNO3_H2SO4 HNO₃ / H₂SO₄ HNO3_H2SO4->4-bromobenzoic_acid

Caption: Synthesis of this compound via Nitration.

Experimental Protocol: Nitration of 4-Bromobenzoic Acid

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4-Bromobenzoic acid

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Distilled water

Procedure:

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring, maintaining the temperature between 0-5 °C.

  • Reaction Setup: Transfer the cooled nitrating mixture to a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Addition of Substrate: Slowly add 4-bromobenzoic acid in small portions to the stirred nitrating mixture, ensuring the temperature is maintained between 0-5 °C. The addition should be carried out over a period of several hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A white to pale yellow solid will precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Strategic Applications in Organic Synthesis

The true value of this compound lies in the orthogonal reactivity of its three functional groups, which can be selectively manipulated to construct complex molecular scaffolds.

Reduction of the Nitro Group: Gateway to Substituted Anilines

The nitro group can be selectively reduced to an amine, yielding 3-amino-4-bromobenzoic acid. This transformation is a critical step in many synthetic pathways, as the resulting aniline is a versatile precursor for the formation of amides, sulfonamides, and various heterocyclic systems. A variety of reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule. For instance, catalytic hydrogenation with palladium on carbon (Pd/C) is highly effective, though care must be taken to avoid de-bromination.[4] Milder reducing agents like tin(II) chloride or iron powder in acidic media can also be used.[4]

G start This compound product 3-Amino-4-bromobenzoic Acid start->product Selective Reduction reducing_agent Reducing Agent (e.g., SnCl₂, Fe/HCl, H₂/Pd-C) reducing_agent->start G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Br Pd(II)_complex Ar-Pd(II)-Br(L₂) Oxidative_Addition->Pd(II)_complex Transmetalation Transmetalation Pd(II)_complex->Transmetalation R-B(OR)₂ Base Pd(II)_aryl Ar-Pd(II)-R(L₂) Transmetalation->Pd(II)_aryl Reductive_Elimination Reductive Elimination Pd(II)_aryl->Reductive_Elimination Reductive_Elimination->Pd(0) Product Ar-R Reductive_Elimination->Product G start This compound step1 Amide Formation start->step1 1. SOCl₂, Arylamine intermediate1 N-Aryl-4-bromo-3-nitrobenzamide step1->intermediate1 step2 Nitro Reduction intermediate1->step2 2. Fe / Acetic Acid intermediate2 3-Amino-4-bromo-N-arylbenzamide step2->intermediate2 step3 Cyclization intermediate2->step3 3. R-CHO, Oxidant product Substituted Benzimidazole step3->product

Caption: Multi-step Synthesis of a Benzimidazole Derivative.

This protocol outlines a general procedure for the synthesis of a benzimidazole derivative from this compound.

Step 1: Amide Formation

  • Activation of the Carboxylic Acid: In a round-bottom flask, suspend this compound in a suitable solvent such as toluene. Add a catalytic amount of dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride. Heat the mixture at reflux until the solid dissolves and the evolution of gas ceases.

  • Amide Coupling: Cool the reaction mixture to room temperature. In a separate flask, dissolve the desired arylamine and a base, such as triethylamine, in an inert solvent like toluene. Add the freshly prepared acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Isolation: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-aryl-4-bromo-3-nitrobenzamide, which can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the N-aryl-4-bromo-3-nitrobenzamide from Step 1 in a mixture of a suitable solvent (e.g., a mixture of tetrahydrofuran and water) and acetic acid. Add iron powder to the solution.

  • Reduction: Heat the reaction mixture at reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent like ethyl acetate. Dry the organic layer and concentrate to yield the crude 3-amino-4-bromo-N-arylbenzamide.

Step 3: Benzimidazole Ring Formation

  • Condensation and Cyclization: Dissolve the 3-amino-4-bromo-N-arylbenzamide from Step 2 and a suitable aldehyde in a solvent such as ethanol. Add an oxidizing agent, for example, sodium metabisulfite, and heat the mixture at reflux. 2[5]. Reaction Monitoring: Monitor the formation of the benzimidazole product by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired substituted benzimidazole.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE). A[2][6]lways consult the Safety Data Sheet (SDS) before use.

[2][6][7][8]| Hazard | Precaution | | :--- | :--- | | Eye Irritation | Wear safety glasses with side-shields or goggles. |[6] | Skin Irritation | Wear protective gloves and clothing. |[6] | Respiratory Irritation | Avoid breathing dust. Use in a well-ventilated area or with a respirator. |[3] | Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when handling. |

First Aid Measures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. *[2] Skin: Wash off with soap and plenty of water. Remove contaminated clothing. *[6] Inhalation: Move to fresh air. If not breathing, give artificial respiration. *[2] Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

This compound is a powerful and versatile building block in organic synthesis. The distinct reactivity of its carboxylic acid, bromo, and nitro functionalities allows for a wide range of selective transformations, making it an invaluable tool for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties and reactivity, coupled with careful experimental design, enables the efficient construction of novel and valuable chemical entities.

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The Unseen Potential: A Technical Guide to the Biological Activity of 4-Bromo-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-nitrobenzoic acid, a readily accessible synthetic intermediate, serves as a versatile scaffold for the development of novel therapeutic agents. While its intrinsic biological activity is not extensively documented, its derivatives have emerged as potent antimicrobial and anticancer compounds. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into various classes of this compound derivatives. By synthesizing data from disparate studies and providing detailed experimental protocols, this guide aims to empower researchers to explore and expand upon the therapeutic potential of this promising chemical entity. We will delve into the structure-activity relationships that govern their efficacy and provide a forward-looking perspective on their place in modern drug discovery.

Introduction: The Strategic Importance of the this compound Scaffold

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutics. This compound presents itself as a particularly advantageous starting material due to its inherent structural features.[1][2] The presence of three distinct functional handles—a carboxylic acid, a bromine atom, and a nitro group—offers a rich platform for diverse chemical modifications.[3]

The carboxylic acid group can be readily converted into esters, amides, and hydrazides, allowing for the exploration of a wide range of pharmacophores. The bromine atom is amenable to various cross-coupling reactions, enabling the introduction of aryl or alkyl substituents to modulate the compound's steric and electronic properties. The nitro group, a known pharmacophore in many antimicrobial and anticancer drugs, plays a crucial role in the biological activity of these derivatives, often through bioreductive activation.[4][5][6] This guide will explore how these features are leveraged to create derivatives with significant biological activities.

Synthetic Pathways to Bioactive Derivatives

The journey from the stable this compound to its biologically active derivatives involves a series of well-established synthetic transformations. The initial activation of the carboxylic acid is a critical first step, typically achieved by converting it to the more reactive acyl chloride.

Synthesis of 4-Bromo-3-nitrobenzoyl Chloride: The Gateway Intermediate

The conversion of this compound to its corresponding acyl chloride is a foundational reaction that opens the door to a multitude of derivatives. This is commonly achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[7][8]

Experimental Protocol: Synthesis of 4-Bromo-3-nitrobenzoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), suspend this compound (1.0 eq) in an excess of thionyl chloride (5.0-10.0 eq).

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of HCl gas ceases and the solid has completely dissolved.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.

  • Purification: The resulting crude 4-bromo-3-nitrobenzoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Synthesis of Amide and Ester Derivatives

With the activated acyl chloride in hand, the synthesis of amide and ester derivatives is straightforward, typically involving nucleophilic acyl substitution with a desired amine or alcohol.[9][10]

Experimental Protocol: General Procedure for Amide/Ester Synthesis

  • Reaction Setup: Dissolve the amine or alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Addition of Acyl Chloride: Cool the solution to 0°C and add a solution of 4-bromo-3-nitrobenzoyl chloride (1.0 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Synthesis of Benzohydrazide and Hydrazone Derivatives

The synthesis of benzohydrazides and their subsequent conversion to hydrazones are particularly important, as these classes of compounds have shown significant biological activity.[11][12][13]

Experimental Protocol: Synthesis of 4-Bromo-3-nitrobenzohydrazide and Hydrazones

Step 1: Synthesis of 4-Bromo-3-nitrobenzohydrazide

  • Esterification: Convert this compound to its methyl or ethyl ester by refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid.

  • Hydrazinolysis: Dissolve the ester in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for 8-16 hours.

  • Isolation: Cool the reaction mixture. The solid 4-bromo-3-nitrobenzohydrazide will precipitate and can be collected by filtration and washed with cold ethanol.

Step 2: Synthesis of Hydrazone Derivatives

  • Condensation: Dissolve 4-bromo-3-nitrobenzohydrazide (1.0 eq) in a suitable solvent like ethanol or methanol. Add the desired aldehyde or ketone (1.0-1.2 eq) and a catalytic amount of glacial acetic acid.

  • Reaction: Reflux the mixture for 2-6 hours, monitoring by TLC.

  • Isolation: Upon cooling, the hydrazone product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization.[14]

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound, particularly hydrazones, have demonstrated promising antimicrobial properties. The presence of the nitro group is often crucial for this activity.

Mechanism of Antimicrobial Action

The antimicrobial action of many nitroaromatic compounds is believed to proceed through a mechanism of reductive activation.[4][5] In the low-oxygen environment of many bacteria, endogenous nitroreductases can reduce the nitro group to a series of reactive intermediates, including the nitroso and hydroxylamine species.[6][15] These highly reactive intermediates can then covalently modify and damage critical biomolecules such as DNA, leading to inhibition of replication and ultimately cell death.[4] The bromo-substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes.[5]

antimicrobial_mechanism cluster_bacterium Bacterial Cell Derivative Derivative Nitroreductase Nitroreductase Derivative->Nitroreductase Enters Cell & is Reduced by Reactive_Intermediates Reactive Nitroso & Hydroxylamine Species Nitroreductase->Reactive_Intermediates Generates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Causes Cell_Death Cell Death DNA_Damage->Cell_Death Leads to

Mechanism of Antimicrobial Action of Nitroaromatic Compounds.
Quantitative Antimicrobial Data

While specific data for a broad range of this compound derivatives is dispersed, studies on structurally similar compounds provide valuable insights. For instance, a series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides have been synthesized and evaluated for their antimicrobial potential.[16]

Derivative ClassTest OrganismMIC (µg/mL)Reference
Bromo-benzohydrazidesStaphylococcus aureus1.95 - 7.81[13]
Bacillus subtilis< 1 - 3.91[13]
Escherichia coli2.5 - 16.9[11]
Klebsiella pneumoniae2.5 - 19.9[11]
Candida albicans0.16 - 63.00[12]

Note: The data presented is a summary from various studies on bromo- and nitro-substituted hydrazone derivatives to illustrate the potential activity.

Protocol for Antimicrobial Susceptibility Testing

The agar well diffusion method is a widely used and reliable technique for the preliminary screening of the antimicrobial activity of novel compounds.[2][17][18]

Experimental Protocol: Agar Well Diffusion Assay

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard).

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plates.

  • Sample Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells. A solvent control and a standard antibiotic should be included.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

agar_well_diffusion Start Start Prepare_Plates Prepare Mueller-Hinton a gar plates Start->Prepare_Plates Prepare_Inoculum Prepare standardized microbial inoculum Prepare_Plates->Prepare_Inoculum Inoculate_Plates Inoculate agar plates with microorganism Prepare_Inoculum->Inoculate_Plates Create_Wells Create wells in the agar Inoculate_Plates->Create_Wells Add_Samples Add test compounds, solvent control, and standard antibiotic to wells Create_Wells->Add_Samples Incubate Incubate plates at 37°C for 18-24h Add_Samples->Incubate Measure_Zones Measure zones of inhibition Incubate->Measure_Zones End End Measure_Zones->End

Workflow for the Agar Well Diffusion Assay.

Anticancer Activity of this compound Derivatives

In addition to their antimicrobial properties, derivatives of this compound have shown significant potential as anticancer agents.[16][19]

Mechanism of Anticancer Action

The anticancer mechanism of nitroaromatic compounds is often linked to their ability to act as alkylating agents after bioreductive activation in the hypoxic environment of solid tumors.[20][21][22] Similar to their antimicrobial mechanism, tumor-specific reductases can convert the nitro group into reactive species that can alkylate DNA and other macromolecules, leading to cell cycle arrest and apoptosis. The presence of a good leaving group, such as a bromine atom on the aromatic ring, can further enhance this alkylating potential.[21]

Quantitative Anticancer Data

Several studies have reported the cytotoxic activity of bromo- and nitro-substituted aromatic compounds against various cancer cell lines.

Derivative ClassCell LineIC₅₀ (µM)Reference
Bromo-benzohydrazidesHCT1161.20[16]
Nitroaromatic CompoundsMCF-7< 8.5[20]
Jurkat< 8.5[20]
HL-60< 8.5[20]
Bromophenol HybridsVarious3.25 - 7.52[23]

Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The data is collated from studies on various bromo- and nitro-substituted aromatic compounds.

Protocol for In Vitro Cytotoxicity Testing

The MTT assay is a widely used colorimetric assay to assess the in vitro cytotoxic effects of chemical compounds on cell lines.[24][25]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value by plotting a dose-response curve.

mtt_assay Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Treat_Cells Treat cells with test compounds Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Solubilize Add solubilizing agent to dissolve formazan Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability and determine IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT Cytotoxicity Assay.

Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of this compound derivatives is intricately linked to their chemical structure. Key SAR observations from related compounds suggest that:

  • The Nitro Group: The position and electronic environment of the nitro group are critical for bioreductive activation and subsequent activity.

  • The Bromo Substituent: The bromine atom influences lipophilicity and can act as a leaving group in alkylating mechanisms. Its position on the aromatic ring can affect the overall potency.

  • The Derivative Moiety: The nature of the group derived from the carboxylic acid (ester, amide, hydrazone) significantly impacts the compound's physicochemical properties, such as solubility and ability to interact with biological targets. For hydrazones, the nature of the aldehyde or ketone used in their synthesis introduces further structural diversity that can be fine-tuned to optimize activity.

The future of research into this compound derivatives lies in the systematic exploration of these SAR principles. The creation of focused compound libraries with variations at each of the three functionalization points, coupled with high-throughput screening, will be instrumental in identifying lead compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular targets and pathways involved in their antimicrobial and anticancer effects. The versatility of the this compound scaffold ensures its continued relevance as a platform for the discovery of next-generation therapeutic agents.

Conclusion

This compound is more than just a simple chemical intermediate; it is a gateway to a diverse range of biologically active molecules. This guide has provided a comprehensive framework for understanding the synthesis, biological evaluation, and mechanisms of action of its derivatives. By leveraging the unique chemical handles of this scaffold, researchers are well-positioned to develop novel antimicrobial and anticancer agents with significant therapeutic potential. The detailed protocols and synthesized knowledge presented herein are intended to serve as a valuable resource to accelerate these discovery efforts.

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The Strategic Utility of 4-Bromo-3-nitrobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

4-Bromo-3-nitrobenzoic acid has emerged as a pivotal structural motif and a versatile intermediate in the landscape of medicinal chemistry. Its unique trifunctional chemical architecture—comprising a carboxylic acid, a bromine atom, and a nitro group—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth analysis of the strategic applications of this compound in the design and synthesis of novel therapeutic agents. We will explore its role as a foundational scaffold, delve into the key chemical manipulations that unlock its synthetic potential, and present a case study on its application in the development of potent enzyme inhibitors. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Strategic Importance of a Trifunctional Scaffold

In the intricate chess game of drug discovery, the selection of a starting scaffold is a move that dictates the entire trajectory of a research program. This compound is a deceptively simple molecule that packs a strategic punch. Its value lies in the orthogonal reactivity of its three functional groups, which can be selectively addressed to build molecular complexity and fine-tune pharmacological properties.

The presence of a bromine atom, a nitro group, and a carboxylic acid on a benzene ring provides a powerful toolkit for the medicinal chemist.[1][2][3] The carboxylic acid is a versatile handle for amide bond formation, a cornerstone of many drug scaffolds. The bromine atom is an ideal participant in modern cross-coupling reactions, enabling the introduction of a wide range of aryl and alkyl substituents. Finally, the nitro group, a strong electron-withdrawing group, can be readily reduced to an amine, opening up another avenue for derivatization or serving as a key pharmacophoric element. This trifecta of reactivity makes this compound a highly sought-after intermediate in the synthesis of pharmaceuticals targeting a range of diseases, including bacterial infections and cancer.[1][2]

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in the laboratory.

PropertyValueReference
CAS Number 6319-40-0[4]
Molecular Formula C₇H₄BrNO₄[4]
Molecular Weight 246.01 g/mol [4]
Melting Point 199-206 °C[5]
Appearance Solid[5]
pKa Not readily available
LogP 2.5[4]

The most common synthetic route to this compound involves the nitration of 4-bromobenzoic acid. This electrophilic aromatic substitution is a well-established and scalable reaction.[6][7]

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound via Nitration.

Materials:

  • 4-Bromobenzoic acid

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to 4-bromobenzoic acid with stirring.

  • Once the 4-bromobenzoic acid is dissolved, slowly add concentrated nitric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • The precipitated product, this compound, is collected by vacuum filtration, washed with cold water, and dried.

Key Chemical Transformations and Their Mechanistic Underpinnings

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. Understanding the principles behind these transformations is key to designing efficient synthetic routes.

Amide Bond Formation: The Carboxylic Acid Handle

The carboxylic acid moiety is a readily accessible handle for amide bond formation, a ubiquitous transformation in medicinal chemistry. Standard coupling reagents such as EDC/HOBt or HATU can be employed to couple this compound with a wide variety of amines.

Amide Bond Formation start This compound coupling Coupling Reagents (e.g., EDC, HOBt) start->coupling amine R-NH₂ amine->coupling product Amide Derivative coupling->product

Caption: General workflow for amide bond formation.

Palladium-Catalyzed Cross-Coupling: The Bromine Atom as a Linchpin

The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl or heteroaryl groups, significantly expanding the chemical space accessible from this starting material. The choice of catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-3-aminobenzoic Acid Derivative (Illustrative)

Note: This protocol is for the amino-derivative, obtained after reduction of the nitro group, as the nitro group can be sensitive to some coupling conditions.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for C-C bond formation.

Materials:

  • 4-Amino-3-bromobenzoic acid derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

Procedure:

  • To a degassed solution of the 4-amino-3-bromobenzoic acid derivative and the arylboronic acid in a suitable solvent mixture, add the palladium catalyst and the base.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • The crude product is then purified by column chromatography.

Nitro Group Reduction: Unveiling the Amino Moiety

The reduction of the nitro group to an amine is a pivotal transformation that significantly alters the electronic properties of the aromatic ring and provides a new site for functionalization. A variety of reducing agents can be employed, with the choice depending on the presence of other sensitive functional groups in the molecule. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., SnCl₂/HCl or Fe/HCl).

Experimental Protocol: Reduction of the Nitro Group

Reaction Scheme:

Caption: Reduction of the nitro group to an amine.

Materials:

  • This compound derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve the this compound derivative in ethanol or a similar solvent.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

  • After cooling, neutralize the reaction mixture with a solution of sodium hydroxide.

  • The product, 4-bromo-3-aminobenzoic acid derivative, can be extracted with an organic solvent and purified by crystallization or chromatography.

Case Study: this compound in the Development of Bioactive Agents

While direct, comprehensive SAR studies on a series of compounds derived from this compound are not abundantly available in the public domain, we can extrapolate from the closely related 4-amino-3-bromobenzoic acid scaffold. Derivatives of this scaffold have shown promise as antibacterial and anticancer agents.[8]

Antibacterial Applications

Derivatives of 4-aminobenzoic acid (PABA) are known to interfere with folate synthesis in bacteria. The introduction of a bromine atom at the 3-position of the PABA scaffold can enhance its utility as a precursor for various bioactive molecules.[8] The resulting 4-amino-3-bromobenzoic acid and its derivatives have been identified as potential antibacterial agents. Their proposed mechanism of action involves binding to the bacterial ribosome, specifically the 50S subunit, thereby inhibiting protein synthesis.[8] This targeted action makes this scaffold an interesting starting point for the development of novel antibiotics.

Antibacterial Mechanism Molecule 4-Amino-3-bromobenzoic Acid Derivative Ribosome Bacterial 50S Ribosome Molecule->Ribosome targets Binding Binding to Peptidyl Transferase Center Ribosome->Binding Inhibition Inhibition of Protein Synthesis Binding->Inhibition Effect Bacteriostatic/Bactericidal Effect Inhibition->Effect

Caption: Hypothesized antibacterial mechanism of action.

Anticancer Potential

The 4-amino-3-bromobenzoic acid scaffold has also been investigated for its potential in cancer therapy. As an analog of other biologically important molecules, derivatives of this scaffold may interfere with critical cellular processes in cancer cells, such as protein-protein interactions involved in DNA replication.[8] The development of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors further highlights the potential of this class of compounds in tackling diseases characterized by protein misfolding.[9][10][11]

Conclusion and Future Perspectives

This compound stands as a testament to the power of a well-designed building block in medicinal chemistry. Its trifunctional nature provides a robust and flexible platform for the synthesis of diverse and complex molecules. The ability to selectively manipulate the carboxylic acid, bromine, and nitro functionalities allows for the systematic exploration of chemical space and the optimization of pharmacological properties.

While its direct applications are primarily as a synthetic intermediate, the bioactive potential of its derivatives, particularly in the realms of antibacterial and anticancer research, is significant. Future work in this area will likely focus on the development of novel synthetic methodologies that further exploit the unique reactivity of this scaffold, as well as the design and synthesis of new libraries of compounds for screening against a wider range of biological targets. The continued exploration of the medicinal chemistry of this compound and its analogs holds great promise for the discovery of next-generation therapeutics.

References

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  • Gupta, S. P. (2005). A quantitative structure-activity relationship study on some series of anthranilic acid-based matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry, 13(15), 4697-4705.
  • Simons, L. J., et al. (2009). The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. University of Kentucky. Retrieved from [Link]

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4-Bromo-3-nitrobenzoic Acid: A Versatile Precursor for the Synthesis of Medicinally Important Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1][2][3][4] The strategic selection of starting materials is paramount for the efficient and modular synthesis of these complex structures. 4-Bromo-3-nitrobenzoic acid has emerged as a highly valuable and versatile building block in medicinal chemistry and organic synthesis.[5] Its utility stems from the orthogonal reactivity of its three functional groups: a carboxylic acid, a nitro group, and a bromine atom. This guide provides an in-depth technical overview of the strategic application of this compound as a precursor for the synthesis of key heterocyclic scaffolds, including benzimidazoles, quinazolinones, and benzothiazoles. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the broader implications for drug discovery and development.

Core Characteristics of this compound

A comprehensive understanding of the physicochemical properties and reactivity of this compound is essential for its effective utilization in synthesis.

Physicochemical Properties
PropertyValue
CAS Number 6319-40-0
Molecular Formula C₇H₄BrNO₄[6][7]
Molecular Weight 246.01 g/mol [7][8]
Appearance Colorless crystal or light yellow crystalline powder[6]
Melting Point 215-218 °C[6]
Solubility Sparingly soluble in water; soluble in ethanol, ether, and chloroform[6]
Synthesis Overview

The most common and straightforward synthesis of this compound involves the electrophilic nitration of 4-bromobenzoic acid.[6][9] This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, where the nitronium ion (NO₂⁺) is the active electrophile. The carboxylic acid group is a meta-director, while the bromine atom is an ortho-, para-director. The directing effects of these two groups work in concert to favor the introduction of the nitro group at the C-3 position.[10][11]

Strategic Reactivity Profile

The synthetic versatility of this compound is a direct consequence of the distinct reactivity of its functional groups, which can be addressed sequentially or in a concerted fashion.

  • Nitro Group: The strongly electron-withdrawing nitro group is pivotal. It can be readily reduced to an amino group (NH₂), a key transformation for the synthesis of nitrogen-containing heterocycles. This reduction is typically achieved using reagents like tin(II) chloride (SnCl₂), iron powder in acidic media, or catalytic hydrogenation.

  • Bromo Group: The bromine atom serves two primary roles. Firstly, its position ortho to the electron-withdrawing nitro group makes the C-4 position susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[12] Secondly, it is an excellent handle for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide variety of carbon and heteroatom substituents.[13][14][15]

  • Carboxylic Acid Group: The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, or acyl chlorides. This functionality is often directly incorporated into the final heterocyclic scaffold or used to attach side chains and other pharmacophoric elements.

Caption: Key reactive sites of this compound.

Synthesis of Key Heterocyclic Scaffolds

The strategic manipulation of the functional groups of this compound provides access to a variety of privileged heterocyclic cores in medicinal chemistry.

Benzimidazoles

The benzimidazole scaffold is a prominent feature in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[16] The synthesis typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.

Synthetic Strategy: The synthesis commences with the reduction of the nitro group of this compound to afford 3-amino-4-bromobenzoic acid. This intermediate, however, is not the direct precursor. A more common and effective strategy involves a nucleophilic aromatic substitution of the bromine with an amine, followed by reduction of the nitro group to generate the required o-phenylenediamine, which then undergoes cyclization.

Benzimidazole_Synthesis start This compound step1 Nucleophilic Aromatic Substitution (e.g., with Benzylamine) start->step1 intermediate1 4-(Benzylamino)-3-nitrobenzoic Acid step1->intermediate1 step2 Nitro Group Reduction (e.g., SnCl₂/HCl) intermediate1->step2 intermediate2 3-Amino-4-(benzylamino)benzoic Acid step2->intermediate2 step3 Cyclization with Carboxylic Acid Derivative (e.g., Formic Acid) intermediate2->step3 product Benzimidazole Derivative step3->product

Caption: Workflow for the synthesis of benzimidazoles.

Experimental Protocol: Synthesis of a Benzimidazole Carboxylic Acid Derivative

  • Step 1: Nucleophilic Aromatic Substitution.

    • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a primary amine (e.g., benzylamine, 1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

    • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature, acidify with 1M HCl, and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(alkylamino)-3-nitrobenzoic acid derivative.

  • Step 2: Reduction of the Nitro Group.

    • Dissolve the product from Step 1 in ethanol or a mixture of ethanol and concentrated HCl.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise, controlling the exothermic reaction in an ice bath.

    • Stir the reaction at room temperature or with gentle heating (50 °C) for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • The resulting o-phenylenediamine derivative is often used directly in the next step without extensive purification.

  • Step 3: Cyclization to form the Benzimidazole Ring.

    • Reflux the crude o-phenylenediamine from Step 2 in an excess of formic acid (for an unsubstituted C2-position) or with another carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) for 4-8 hours.[17]

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with aqueous ammonia or sodium hydroxide to precipitate the benzimidazole product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Quinazolinones

The 4(3H)-quinazolinone core is a privileged scaffold found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[18][19][20] A common synthetic route is the condensation of an anthranilic acid derivative with an amide or a related C1 source.[18][21]

Synthetic Strategy: This synthesis leverages the reduction of the nitro group in this compound to form 3-amino-4-bromobenzoic acid (a bromo-substituted anthranilic acid). This key intermediate can then be cyclized with various reagents to form the quinazolinone ring.

Quinazolinone_Synthesis start This compound step1 Nitro Group Reduction (e.g., Fe/NH₄Cl) start->step1 intermediate1 3-Amino-4-bromobenzoic Acid step1->intermediate1 step2 Reaction with Amide/Nitrile (e.g., Formamide) intermediate1->step2 product Bromo-substituted 4(3H)-Quinazolinone step2->product

Caption: Workflow for the synthesis of quinazolinones.

Experimental Protocol: Synthesis of a Bromo-Substituted 4(3H)-Quinazolinone

  • Step 1: Synthesis of 3-Amino-4-bromobenzoic Acid.

    • Suspend this compound (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq).

    • Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The color change from yellow to colorless indicates the progress of the reduction.

    • Filter the hot reaction mixture through a pad of Celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-bromobenzoic acid, which can be purified by recrystallization or used directly.

  • Step 2: Cyclization to form the Quinazolinone Ring (Niementowski Reaction). [18]

    • Mix the 3-amino-4-bromobenzoic acid (1.0 eq) with an excess of formamide (or another suitable amide to introduce a substituent at the C2-position).

    • Heat the mixture at 150-180 °C for 3-5 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into cold water.

    • The solid product precipitates out. Collect it by filtration, wash thoroughly with water to remove excess formamide, and dry.

    • The crude bromo-substituted 4(3H)-quinazolinone can be purified by recrystallization from ethanol or another suitable solvent.

Benzothiazoles

Benzothiazoles are another important class of heterocyclic compounds with diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.[22][23] Their synthesis often involves the condensation of a 2-aminothiophenol with a carboxylic acid or aldehyde.[22][24]

Synthetic Strategy: A plausible, albeit multi-step, route from this compound involves first converting the carboxylic acid to a thioamide, followed by an intramolecular cyclization. A more direct approach involves a Smiles rearrangement or related cyclization from a suitably substituted precursor. For the purpose of this guide, we will outline a logical sequence involving the key functionalities.

Benzothiazole_Synthesis start This compound step1 Amide Formation start->step1 intermediate1 4-Bromo-3-nitrobenzamide step1->intermediate1 step2 Thionation (e.g., Lawesson's Reagent) intermediate1->step2 intermediate2 4-Bromo-3-nitrothiobenzamide step2->intermediate2 step3 Reductive Cyclization (e.g., Na₂S) intermediate2->step3 product Bromo-substituted Benzothiazole step3->product

Caption: A potential workflow for benzothiazole synthesis.

Experimental Protocol: A Proposed Synthesis of a Bromo-substituted Benzothiazole

  • Step 1: Amide Formation.

    • Convert this compound to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

    • React the crude acyl chloride with aqueous ammonia in a suitable solvent like dioxane at 0 °C to room temperature to obtain 4-bromo-3-nitrobenzamide.

  • Step 2: Thionation.

    • Dissolve the 4-bromo-3-nitrobenzamide (1.0 eq) in a dry, high-boiling solvent like toluene or xylene.

    • Add Lawesson's reagent (0.5-0.6 eq) and reflux the mixture for 2-4 hours.

    • Monitor the reaction by TLC. After completion, cool the mixture, filter off any solids, and concentrate the solvent.

    • Purify the resulting 4-bromo-3-nitrothiobenzamide by column chromatography.

  • Step 3: Reductive Cyclization.

    • This key step involves the reduction of the nitro group to an amine, which then intramolecularly attacks the thioamide carbon, leading to cyclization and elimination of H₂S.

    • A reagent like sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) can potentially effect both the reduction and facilitate the cyclization in a one-pot manner.

    • Dissolve the thiobenzamide in a solvent like aqueous ethanol and heat with sodium sulfide.

    • Upon completion, the product can be isolated by extraction and purified by chromatography.

Advanced Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The bromine atom on the heterocyclic scaffolds synthesized above provides a powerful handle for further diversification using palladium-catalyzed cross-coupling reactions.[13][25] This allows for the late-stage introduction of various aryl, heteroaryl, alkyl, or alkyne groups, which is a highly valuable strategy in drug discovery for generating libraries of analogs for structure-activity relationship (SAR) studies.

General Protocol: Suzuki-Miyaura Coupling of a Bromo-substituted Heterocycle

  • Reaction Setup:

    • To a flame-dried reaction vessel, add the bromo-substituted heterocycle (1.0 eq), a boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition:

    • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-110 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Conclusion

This compound stands out as a strategically important precursor in the synthesis of heterocyclic compounds. The orthogonal reactivity of its functional groups enables a modular and efficient approach to constructing complex molecular architectures such as benzimidazoles, quinazolinones, and benzothiazoles. The ability to perform subsequent palladium-catalyzed cross-coupling reactions further enhances its utility, making it an indispensable tool for medicinal chemists and drug development professionals aiming to explore novel chemical space and accelerate the discovery of new therapeutic agents.

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Methodological & Application

The Strategic Utility of 4-Bromo-3-nitrobenzoic Acid in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 4-Bromo-3-nitrobenzoic acid (CAS: 6319-40-0) has emerged as a highly valuable and versatile building block in the synthesis of complex pharmaceutical intermediates.[1][2] Its utility stems from the orthogonal reactivity of its three key functional groups: a carboxylic acid, a bromine atom, and a nitro group. This trifunctional nature allows for a modular and sequential approach to molecular construction, enabling chemists to introduce diverse functionalities and build intricate molecular architectures.[2]

This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into the causality behind experimental choices for its key transformations and provide detailed, field-proven protocols for its use in Suzuki-Miyaura coupling, amide bond formation, selective nitro group reduction, and esterification reactions. These transformations are fundamental to the synthesis of a wide range of biologically active molecules, including potent enzyme inhibitors and other targeted therapies.[2][3]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is critical for its effective and safe use in a laboratory setting.

PropertyValueReference
Molecular Formula C₇H₄BrNO₄
Molecular Weight 246.01 g/mol [4]
Appearance Solid
Melting Point 199-206 °C
Storage Temperature 2-8°C

Safety Profile: this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Transformations and Their Strategic Application

The synthetic power of this compound lies in the ability to selectively address its three functional groups. The following diagram illustrates the strategic relationship between these key transformations, which form the foundation for its use in multi-step pharmaceutical syntheses.

G start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic acid, Pd catalyst, Base amide Amide Bond Formation (Linker/Pharmacophore Introduction) start->amide Amine, Coupling Agent reduction Nitro Group Reduction (Amine Formation) start->reduction Reducing Agent (e.g., SnCl2) ester Esterification (Prodrug/Solubility Modification) start->ester Alcohol, Acid Catalyst intermediate1 Biaryl Nitrobenzoic Acid Derivative suzuki->intermediate1 intermediate2 4-Bromo-3-nitrobenzamide Derivative amide->intermediate2 intermediate3 4-Bromo-3-aminobenzoic Acid Derivative reduction->intermediate3 intermediate4 Methyl 4-Bromo-3-nitrobenzoate ester->intermediate4 final_product Complex Pharmaceutical Intermediate intermediate1->final_product intermediate2->final_product intermediate3->final_product intermediate4->final_product

Caption: Key synthetic pathways starting from this compound.

Application Note 1: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

Context and Rationale: The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.[5][6] In the context of this compound, the bromine atom serves as a handle for palladium-catalyzed cross-coupling with a variety of arylboronic acids. This reaction is often a key step in the synthesis of complex molecules where a specific biaryl core is required for biological activity. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.[6][7]

Example Application: Precursors for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies, particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.[8][9] Many PARP inhibitors feature a biaryl carboxamide scaffold. This compound can be utilized in the early stages of synthesizing such scaffolds.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The solvent should be sufficiently degassed to prevent oxidation of the palladium catalyst.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extraction: Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-phenyl-3-nitrobenzoic acid can be purified by recrystallization or column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂/PPh₃A common and effective catalyst system for Suzuki couplings. PPh₃ serves as a ligand to stabilize the palladium center.
Base K₂CO₃A moderately strong base required to activate the boronic acid for transmetalation.[10]
Solvent Dioxane/WaterA biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.[4]
Temperature 80-90 °CProvides sufficient thermal energy to drive the catalytic cycle without significant decomposition of reagents.

Application Note 2: Amide Bond Formation for Bioactive Molecules

Context and Rationale: The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, as the amide linkage is a key structural feature in a vast number of pharmaceuticals.[11] The carboxylic acid moiety of this compound can be readily coupled with a wide range of primary and secondary amines using standard coupling reagents. This transformation is crucial for introducing pharmacophores, linking molecular fragments, or modifying the physicochemical properties of a molecule.[12][13]

Example Application: Synthesis of Acalabrutinib Intermediates

Acalabrutinib is a second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer.[1][14] The synthesis of acalabrutinib and its analogues often involves the formation of an amide bond with a substituted benzoic acid derivative.

Protocol 2: Amide Coupling of this compound with Benzylamine

This protocol details the synthesis of N-benzyl-4-bromo-3-nitrobenzamide using HATU as a coupling agent.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Reagent Addition: Add benzylamine, followed by HATU and DIPEA. The order of addition can be critical; often the acid, amine, and coupling agent are mixed before the addition of the base.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS, often completing within 1-4 hours.[12]

  • Work-up: Quench the reaction by adding water.

  • Extraction: Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine to remove unreacted acid and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude N-benzyl-4-bromo-3-nitrobenzamide can be purified by flash column chromatography on silica gel.

G cluster_0 Activation cluster_1 Coupling carboxylic_acid Carboxylic Acid activated_ester Activated O-Acylisourea Intermediate carboxylic_acid->activated_ester + HATU, DIPEA hatu HATU amine Amine activated_ester->amine Nucleophilic Attack amide_bond Amide Bond Formation amine->amide_bond

Caption: Workflow for HATU-mediated amide coupling.

Application Note 3: Selective Reduction of the Nitro Group

Context and Rationale: The selective reduction of an aromatic nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals. The resulting aniline derivative is a versatile intermediate that can undergo a wide range of subsequent reactions, including diazotization, acylation, and further cross-coupling. When working with this compound, it is crucial to employ reducing agents that selectively reduce the nitro group without affecting the bromine atom or the carboxylic acid.[15]

Example Application: Accessing 3-Amino-4-bromobenzoic Acid

3-Amino-4-bromobenzoic acid is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

Protocol 3: Selective Reduction of this compound

This protocol describes the selective reduction of the nitro group using tin(II) chloride dihydrate.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir vigorously. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ until the pH is approximately 7-8. This will precipitate tin salts.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-3-aminobenzoic acid.

  • Purification: The product can be further purified by recrystallization if necessary.

Reducing AgentSelectivity Considerations
SnCl₂·2H₂O Highly selective for the reduction of nitro groups in the presence of halogens and carboxylic acids.[15]
Fe/HCl or Fe/NH₄Cl A classic and robust method that is also selective for nitro groups.[15]
Catalytic Hydrogenation (e.g., H₂, Pd/C) Can be effective, but care must be taken to avoid dehalogenation (removal of the bromine atom).

Application Note 4: Fischer Esterification for Prodrug Synthesis and Solubility Enhancement

Context and Rationale: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[16][17] This reaction is often used to protect the carboxylic acid group, to synthesize prodrugs where the ester is later hydrolyzed in vivo to release the active carboxylic acid, or to improve the solubility and pharmacokinetic properties of a drug candidate.[18][19] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or the water formed is removed.[16][19]

Protocol 4: Fischer Esterification of this compound with Methanol

This protocol provides a method for the synthesis of methyl 4-bromo-3-nitrobenzoate.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol (large excess, acts as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a large excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ to neutralize the excess acid.

  • Extraction: Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude methyl 4-bromo-3-nitrobenzoate can be purified by recrystallization from a suitable solvent like methanol or ethanol.

Conclusion

This compound is a cornerstone intermediate in pharmaceutical synthesis, offering a strategic platform for the construction of complex and diverse molecular architectures. Its value is derived from the predictable and selective reactivity of its functional groups, which allows for the sequential application of powerful synthetic transformations. The protocols detailed in this guide for Suzuki-Miyaura coupling, amide bond formation, selective nitro reduction, and Fischer esterification provide a robust framework for researchers and drug development professionals to leverage the full synthetic potential of this versatile building block. By understanding the causality behind the experimental choices and adhering to these validated protocols, scientists can accelerate the discovery and development of next-generation therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Applications, and Sourcing Strategies. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Google Patents. (n.d.). AU2018100365A4 - Antagonists medicine intermediates o-nitrobenzoic acid synthesis method.
  • Google Patents. (n.d.).
  • Quora. (2022). What is the synthesis of this compound from benzene?. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]

  • Google Patents. (n.d.).
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

  • PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]

  • University of Windsor. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • Justia Patents. (2015). process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof. [Link]

  • YouTube. (2014). Chemistry Vignettes: Amide synthesis under acidic conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]

  • PatSnap. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. [Link]

  • National Center for Biotechnology Information. (2025). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. [Link]

  • PubMed. (n.d.). PARP inhibitors for anticancer therapy. [Link]

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Application Notes and Protocols: 4-Bromo-3-nitrobenzoic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-3-nitrobenzoic Acid in Modern Agrochemical Synthesis

This compound is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the synthesis of complex, biologically active molecules.[1] Its unique trifunctional nature—a carboxylic acid, a nitro group, and a bromine atom—offers synthetic chemists a versatile platform for constructing novel agrochemicals, particularly herbicides. The strategic placement of these functional groups on the benzene ring allows for a series of selective chemical transformations, enabling the precise assembly of target molecules with desired physicochemical and biological properties. This guide provides a comprehensive overview of the application of this compound in the development of potent herbicidal agents, complete with detailed synthetic protocols and an exploration of the underlying chemical principles.

Core Application: Synthesis of Anilide Herbicides

A primary application of this compound in agrochemical development is its use as a precursor for the synthesis of anilide herbicides.[2][3][4] This class of herbicides is known to interfere with various physiological processes in target weeds, offering a valuable tool for crop protection. The synthetic strategy hinges on a key transformation: the reduction of the nitro group to an amine, followed by the formation of an amide bond.

Logical Framework for Anilide Herbicide Synthesis

The conversion of this compound to a potent anilide herbicide involves a logical, multi-step synthetic sequence. Each step is designed to selectively modify one of the functional groups, leading to the final active ingredient.

G A This compound B Reduction of Nitro Group A->B e.g., SnCl2/HCl C 4-Amino-3-bromobenzoic Acid B->C D Activation of Carboxylic Acid C->D e.g., SOCl2 E Amide Bond Formation D->E with substituted aniline F Anilide Herbicide E->F

Caption: Synthetic workflow from this compound to anilide herbicides.

Detailed Synthetic Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative anilide herbicide from this compound.

Part 1: Reduction of the Nitro Group to Form 4-Amino-3-bromobenzoic Acid

The initial and crucial step is the selective reduction of the nitro group to an amine. This transformation is fundamental as the resulting amino group is essential for the subsequent amide bond formation.

Protocol 1: Tin(II) Chloride Reduction

Reagent/ParameterQuantity/ValueNotes
This compound10.0 g (40.6 mmol)Starting material
Ethanol200 mLSolvent
Tin(II) chloride dihydrate45.8 g (203 mmol)Reducing agent
Concentrated HCl50 mLAcid catalyst
Sodium hydroxide (5 M)As requiredFor neutralization
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time4-6 hoursMonitor by TLC

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (10.0 g, 40.6 mmol) and ethanol (200 mL).

  • Stir the mixture to dissolve the starting material.

  • Carefully add tin(II) chloride dihydrate (45.8 g, 203 mmol) to the solution.

  • Slowly add concentrated hydrochloric acid (50 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly neutralize the mixture with a 5 M solution of sodium hydroxide until a pH of 7-8 is reached. This will precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Amino-3-bromobenzoic acid.

Part 2: Synthesis of a Representative Anilide Herbicide

With the key intermediate, 4-Amino-3-bromobenzoic acid, in hand, the next stage is the formation of the amide bond with a selected aniline derivative. The choice of the aniline will determine the specific properties and activity of the final herbicide.

Protocol 2: Acyl Chloride Formation and Amidation

Reagent/ParameterQuantity/ValueNotes
4-Amino-3-bromobenzoic acid5.0 g (23.1 mmol)Intermediate from Part 1
Thionyl chloride (SOCl₂)10 mLFor acyl chloride formation
Dichloromethane (DCM)100 mLAnhydrous solvent
3,4-Dichloroaniline3.75 g (23.1 mmol)Amine component
Triethylamine5 mLBase
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hoursMonitor by TLC

Procedure:

  • In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 4-Amino-3-bromobenzoic acid (5.0 g, 23.1 mmol) in anhydrous dichloromethane (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (10 mL) dropwise to the suspension.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and a clear solution is formed.

  • Remove the excess thionyl chloride under reduced pressure.

  • In a separate flask, dissolve 3,4-dichloroaniline (3.75 g, 23.1 mmol) and triethylamine (5 mL) in anhydrous dichloromethane (50 mL).

  • Cool the aniline solution to 0 °C.

  • Slowly add the freshly prepared acyl chloride solution to the aniline solution dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude anilide product.

  • Purify the crude product by column chromatography or recrystallization to yield the final anilide herbicide.

Mechanism of Action and Biological Activity

Anilide herbicides synthesized from this compound can exhibit a range of biological activities. A common mode of action for many anilide herbicides is the inhibition of photosynthesis at the photosystem II (PSII) level. They can also interfere with cell division and other vital metabolic processes in susceptible plants. The specific biological activity and target weed spectrum are highly dependent on the nature of the substituents on the aniline ring.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile starting material in the discovery and development of novel agrochemicals. The synthetic pathways detailed in these application notes provide a robust framework for the generation of a diverse library of anilide derivatives for herbicidal screening. The inherent reactivity of the bromine and amino functionalities in the intermediate, 4-Amino-3-bromobenzoic acid, offers further opportunities for chemical modification, paving the way for the development of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.

References

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Application Notes and Protocols: 4-Bromo-3-nitrobenzoic Acid in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-3-nitrobenzoic Acid in Medicinal Chemistry

This compound is a versatile and strategically important building block in the synthesis of complex pharmaceutical agents, particularly in the realm of oncology.[1][2] Its unique trifunctional nature—a carboxylic acid, a bromine atom, and a nitro group—offers a powerful platform for a variety of chemical transformations. This allows for the controlled and sequential introduction of different molecular fragments, a crucial aspect in the construction of intricate drug molecules like Poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

PARP inhibitors have emerged as a groundbreaking class of targeted therapies, especially for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[1] The phthalazinone core is a common structural motif in many potent PARP inhibitors, including the FDA-approved drug Olaparib. This document provides a detailed guide on the synthetic utility of this compound, outlining a plausible and well-referenced synthetic pathway to a key phthalazinone-based PARP inhibitor intermediate. The protocols provided herein are designed to be self-validating, with explanations of the chemical principles behind each step.

The Mechanism of Action of PARP Inhibitors: A Synopsis

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair.[3] When a single-strand break in DNA occurs, PARP enzymes are recruited to the site of damage and synthesize chains of poly(ADP-ribose) (PAR) on themselves and other proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the break.

PARP inhibitors exert their anticancer effects through a mechanism known as "synthetic lethality".[1][3][4] In cancer cells with mutations in genes involved in homologous recombination (HR), such as BRCA1 and BRCA2, the repair of DNA double-strand breaks is already compromised. When PARP is inhibited in these cells, single-strand breaks are not efficiently repaired and can escalate into double-strand breaks during DNA replication. The cell's inability to repair these double-strand breaks due to the underlying HR deficiency leads to genomic instability and ultimately, cell death.[1][3][4]

Mechanism of Synthetic Lethality with PARP Inhibitors

Synthetic Pathway to a Phthalazinone-Based PARP Inhibitor Intermediate from this compound

The following multi-step synthesis illustrates how this compound can be converted into a key intermediate for the synthesis of phthalazinone-based PARP inhibitors. This proposed pathway leverages the strategic placement of the bromo and nitro groups to achieve the desired molecular architecture.

Proposed Synthetic Route to a PARP Inhibitor Core

Detailed Experimental Protocols

Step 1: Esterification of this compound

Rationale: The carboxylic acid is first converted to a methyl ester to protect it from participating in subsequent reactions and to improve the solubility of the molecule in organic solvents.

Parameter Condition
Reactants This compound, Methanol
Catalyst Concentrated Sulfuric Acid
Solvent Methanol
Temperature Reflux
Time 10 hours
Workup Neutralization, Extraction
Purification Column Chromatography

Protocol:

  • To a solution of this compound (1.0 eq) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 2 drops).

  • Heat the mixture to reflux and stir for 10 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford methyl 4-bromo-3-nitrobenzoate.

Step 2: Reduction of the Nitro Group

Rationale: The nitro group is selectively reduced to an amine, which is a key functional group for the subsequent diazotization reaction. A mild reducing agent is chosen to avoid the reduction of the ester and the bromo group.

Parameter Condition
Reactant Methyl 4-bromo-3-nitrobenzoate
Reducing Agent Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Solvent Ethanol or Ethyl Acetate
Temperature 70 °C
Time 30 minutes
Workup Basification, Extraction
Purification Recrystallization or Column Chromatography

Protocol:

  • Suspend methyl 4-bromo-3-nitrobenzoate (1.0 eq) in ethanol (10 volumes).

  • Add tin(II) chloride dihydrate (5.0 eq) to the suspension.

  • Heat the mixture to 70 °C and stir for 30 minutes. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Basify the mixture to pH 7-8 with a 5% aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-amino-4-bromobenzoate.

Step 3: Sandmeyer Reaction to Introduce a Cyano Group

Rationale: The amino group is converted to a diazonium salt, which is then displaced by a cyano group using a copper(I) cyanide catalyst. The cyano group will later be transformed to form part of the phthalazinone ring.

Parameter Condition
Reactant Methyl 3-amino-4-bromobenzoate
Reagents Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN)
Temperature 0-5 °C (diazotization), then heated
Workup Neutralization, Extraction
Purification Column Chromatography

Protocol:

  • Dissolve methyl 3-amino-4-bromobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Heat the reaction mixture gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture, neutralize with sodium carbonate, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to give methyl 4-bromo-3-cyanobenzoate.

Step 4: Suzuki Coupling to Introduce an Aryl Group

Rationale: The bromine atom serves as a handle for a palladium-catalyzed Suzuki cross-coupling reaction to introduce a desired aryl or heteroaryl group, a common feature in many PARP inhibitors.

Parameter Condition
Reactants Methyl 4-bromo-3-cyanobenzoate, Arylboronic acid
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Base Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
Solvent Toluene/Water or Dioxane/Water
Temperature 80-100 °C
Time 2-12 hours
Workup Extraction
Purification Column Chromatography

Protocol:

  • To a degassed mixture of methyl 4-bromo-3-cyanobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq) in a suitable solvent system (e.g., toluene/water 4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours, monitoring by TLC.

  • After completion, cool the mixture and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the desired methyl 3-cyano-4-(aryl)benzoate.

Step 5: Phthalazinone Ring Formation

Rationale: The final core structure is constructed by the reductive cyclization of the cyano and ester groups in the presence of hydrazine. This reaction forms the characteristic phthalazinone ring of many PARP inhibitors.

Parameter Condition
Reactant Methyl 3-cyano-4-(aryl)benzoate
Reagent Hydrazine hydrate (N₂H₄·H₂O)
Solvent Ethanol
Temperature Reflux
Time 2-4 hours
Workup Cooling and Filtration
Purification Recrystallization

Protocol:

  • Dissolve methyl 3-cyano-4-(aryl)benzoate (1.0 eq) in ethanol (10 volumes).

  • Add hydrazine hydrate (excess, e.g., 5-10 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours. A precipitate will form as the reaction progresses.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the phthalazinone PARP inhibitor core. The product can be further purified by recrystallization if necessary.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex heterocyclic molecules, including the core structures of potent PARP inhibitors. The synthetic pathway outlined in these application notes provides a clear and logical approach to constructing a phthalazinone-based intermediate, leveraging established and reliable chemical transformations. The strategic use of the bromo and nitro functionalities allows for a modular and efficient synthesis. These protocols, grounded in authoritative chemical literature, offer a solid foundation for researchers and drug development professionals working in the field of oncology and medicinal chemistry.

References

  • Rose, M., et al. (2020). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology, 4, 395-413.
  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Potent and Orally Active Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: Synthesis, Applications, and Sourcing Strategies. Retrieved from [Link]

  • Johannes, J. W., et al. (2015). Discovery of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335-357.
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), a Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Potent in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
  • Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development, 19(11), 1648-1653.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

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Application Notes & Protocols: Strategic Functional Group Transformations of 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Bromo-3-nitrobenzoic acid is a pivotal building block in contemporary organic synthesis, prized for its trifunctional nature that offers a strategic entry point to a diverse array of complex molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical development, where its derivatives form the core of numerous biologically active compounds.[1] This guide provides an in-depth exploration of the selective transformations of its three key functional groups: the carboxylic acid, the nitro moiety, and the bromo substituent. We will delve into the causality behind experimental choices, present field-proven protocols, and offer strategic insights into managing chemoselectivity to achieve desired synthetic outcomes.

Molecular Overview and Strategic Considerations

This compound (CAS: 6319-40-0) possesses a unique electronic landscape.[2] The carboxylic acid and nitro groups are potent electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon.[3][4][5] The bromine atom, while deactivating, is an ortho-, para- director, a property that influences the initial synthesis of the molecule itself.[6][7]

The synthetic utility of this compound lies in the ability to selectively address each functional group, often requiring careful strategic planning regarding the order of reactions and the potential need for protecting groups.

Caption: Structure of this compound with key reactive sites.

Transformations of the Carboxylic Acid Group

The carboxylic acid is often the first site of modification to enhance solubility, prevent unwanted reactivity in subsequent steps, or to introduce amide functionalities common in pharmaceuticals.

Converting the carboxylic acid to an ester is a common strategy to protect it or to modify the physical properties of the molecule. The Fischer esterification is a classical and reliable method.

Protocol 1: Methyl Ester Synthesis via Fischer Esterification [8]

This protocol describes the conversion of this compound to methyl 4-bromo-3-nitrobenzoate.

  • Materials:

    • This compound (1.0 eq)

    • Methanol (MeOH), anhydrous (20-30 mL per gram of starting material)

    • Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Suspend this compound in anhydrous methanol in a round-bottom flask.

    • Carefully add concentrated sulfuric acid dropwise to the stirring suspension.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-16 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

    • After completion, cool the mixture to room temperature.

    • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the methyl ester, which can be purified further by recrystallization if necessary.

Table 1: Representative Esterification Data

Ester ProductAlcoholCatalystTypical YieldM.P. (°C)
Methyl 4-bromo-3-nitrobenzoateMethanolH₂SO₄>90%103-105
Ethyl 4-bromo-3-nitrobenzoateEthanolH₂SO₄>90%59-61

Amide bond formation typically proceeds via activation of the carboxylic acid, most commonly by converting it to an acyl chloride.

Protocol 2: Amide Synthesis via Acyl Chloride Intermediate [9]

  • Step A: Acyl Chloride Formation

    • Place this compound (1.0 eq) in a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts).

    • Add thionyl chloride (SOCl₂) (2-5 eq), often with a catalytic amount of DMF.

    • Heat the mixture to reflux (approx. 76°C) for 1-3 hours until the evolution of gas ceases and the solid dissolves.

    • Remove excess SOCl₂ under reduced pressure to obtain the crude 4-bromo-3-nitrobenzoyl chloride. This is often used immediately in the next step.

  • Step B: Reaction with Amine

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF).

    • Cool the solution in an ice bath (0°C).

    • Add a solution of the desired primary or secondary amine (2.2 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent dropwise. The excess amine acts as a base to neutralize the HCl formed.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Upon completion, quench the reaction with water and extract with an organic solvent.

    • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine, followed by saturated NaHCO₃ and brine.

    • Dry, filter, and concentrate the organic phase. Purify the resulting amide by recrystallization or column chromatography.

Carboxylic_Acid_Workflow start This compound ester Ester Derivative start->ester Fischer Esterification (ROH, H⁺) acyl_chloride Acyl Chloride Intermediate start->acyl_chloride SOCl₂ or (COCl)₂ amide Amide Derivative acyl_chloride->amide R₂NH

Caption: Workflow for transformations of the carboxylic acid group.

Transformations of the Nitro Group

The reduction of the nitro group to an amine is one of the most powerful transformations of this substrate. It fundamentally alters the electronic properties of the aromatic ring, converting a strongly deactivating group into a potent activating, ortho-, para-directing amino group, thereby opening up new avenues for electrophilic substitution.[10]

Chemoselectivity is paramount, as the reduction must proceed without affecting the bromo substituent (hydrogenolysis).

Protocol 3: Reduction using Tin(II) Chloride (SnCl₂)

This method is highly effective and chemoselective for nitro group reduction in the presence of halogens.[11][12]

  • Materials:

    • This compound (or its ester) (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Concentrated Hydrochloric acid (HCl) (optional, for clear solution)

    • Saturated sodium bicarbonate (NaHCO₃) or 10% Sodium Hydroxide (NaOH) solution

  • Procedure:

    • Dissolve or suspend the 4-bromo-3-nitro-substrate in ethanol or ethyl acetate in a round-bottom flask.

    • Add SnCl₂·2H₂O. If the starting material is the free acid, a few drops of concentrated HCl can be added to aid dissolution.

    • Stir the mixture at room temperature or heat to reflux (50-80°C) for 1-4 hours. Monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour it over crushed ice.

    • Carefully basify the mixture with saturated NaHCO₃ or 10% NaOH solution until the pH is ~8-9 to precipitate tin salts.

    • Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad with the reaction solvent.

    • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-amino-4-bromobenzoic acid (or its ester).

Table 2: Comparison of Nitro Group Reduction Methods

ReagentConditionsAdvantagesDisadvantages
SnCl₂·2H₂O EtOH or EtOAc, RT to refluxHigh chemoselectivity, tolerates halogens well.[11]Stoichiometric amounts of tin salts produced.
Fe / HCl or NH₄Cl EtOH/H₂O, refluxInexpensive, effective.[13]Can be heterogeneous, workup can be tedious.
H₂, Raney® Ni H₂ (balloon or Parr), MeOH/EtOHCatalytic, clean reaction.Raney Ni is pyrophoric, potential for dehalogenation with extended time.[11]
H₂, Pd/C H₂ (balloon or Parr), MeOH/EtOHHighly efficient catalyst.High risk of dehalogenation (C-Br bond cleavage).[11]

Transformations of the Bromo Group

The C-Br bond is a versatile handle for constructing C-C and C-N bonds via transition metal-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery.

The Suzuki reaction is a robust method for forming biaryl structures by coupling the aryl bromide with a boronic acid or ester.[14][15]

Protocol 4: General Protocol for Suzuki-Miyaura Coupling [16][17]

  • Materials:

    • This compound derivative (e.g., methyl ester) (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

    • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

  • Procedure:

    • To a reaction vessel, add the bromo-substrate, arylboronic acid, and base.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent system followed by the palladium catalyst.

    • Heat the mixture to 80-110°C and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

This reaction enables the synthesis of aryl amines by coupling the aryl bromide with a primary or secondary amine.[18][19]

Protocol 5: General Protocol for Buchwald-Hartwig Amination

  • Materials:

    • This compound derivative (e.g., methyl ester) (1.0 eq)

    • Amine (1.2-1.5 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3-XPhos) (1-5 mol%)

    • Phosphine Ligand (e.g., XPhos, RuPhos) (2-10 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the bromo-substrate, palladium pre-catalyst, ligand, and base in a dry reaction vessel.

    • Add the anhydrous solvent, followed by the amine.

    • Seal the vessel and heat to 80-120°C for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through Celite® to remove palladium residues.

    • Wash the filtrate with water and brine, then dry and concentrate.

    • Purify by column chromatography.

    • Causality Note: The choice of ligand and base is critical and substrate-dependent. Strong bases like NaOt-Bu can be incompatible with ester functionalities.[20] Weaker bases like K₃PO₄ are often preferred in such cases.

Bromo_Group_Workflow start 4-Bromo-3-nitro-Substrate (R = COOH, COOR') suzuki Biaryl Product start->suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat., Base) buchwald Aryl Amine Product start->buchwald Buchwald-Hartwig (R₂NH, Pd cat., Ligand, Base) snar SNAr Product (Nu = OR, SR, etc.) start->snar SNAr (Nu⁻, e.g., NaOMe)

Caption: Key transformations involving the bromo substituent.

Synthetic Strategy: A Decision-Making Workflow

The sequence of transformations is critical for success. For example, reducing the nitro group to an amine drastically changes the reactivity of the aryl bromide in cross-coupling reactions and makes the ring susceptible to oxidation. Protecting the carboxylic acid as an ester is often a prudent first step.

Decision_Workflow cluster_path1 Path A: C-C/C-N Coupling First cluster_path2 Path B: Reduction First start Target Molecule? esterify1 1. Esterify -COOH start->esterify1 Biaryl or Aryl Amine with ortho-nitro group esterify2 1. Esterify -COOH start->esterify2 Biaryl or Aryl Amine with ortho-amino group couple 2. Suzuki or Buchwald-Hartwig at C-Br esterify1->couple reduce1 3. Reduce -NO₂ to -NH₂ couple->reduce1 hydrolyze1 4. Hydrolyze Ester (if needed) reduce1->hydrolyze1 reduce2 2. Reduce -NO₂ to -NH₂ esterify2->reduce2 protect 3. Protect -NH₂ (optional, e.g., Ac) reduce2->protect couple2 4. Suzuki or Buchwald-Hartwig at C-Br protect->couple2

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 4-Bromo-3-nitrobenzoic acid. This compound is a critical intermediate in the synthesis of various pharmaceutical and chemical entities.[1][2][3] The described method is tailored for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for purity assessment and content uniformity testing. The method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, demonstrating excellent linearity, accuracy, precision, and specificity in accordance with International Council for Harmonisation (ICH) guidelines.[4][5][6]

Introduction

This compound (C₇H₄BrNO₄, MW: 246.01 g/mol ) is a key building block in organic synthesis, notably in the development of novel therapeutic agents and other fine chemicals.[2][7][8] Its purity and concentration are critical parameters that can significantly impact the yield and quality of downstream products. Therefore, a reliable and validated analytical method for its quantification is essential.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and analysis of aromatic compounds.[9][10] Reversed-phase chromatography, in particular, is well-suited for the analysis of moderately polar compounds like this compound. This application note presents a detailed protocol for an isocratic RP-HPLC method, developed based on the physicochemical properties of the analyte and established chromatographic principles. The method has been validated to ensure its suitability for its intended purpose, providing a trustworthy tool for researchers and industry professionals.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₇H₄BrNO₄[2][7][8]
Molecular Weight 246.01 g/mol [7]
Appearance Pale yellow powder or crystalline solid[1][2]
Melting Point Approximately 199-206 °C[8]
Solubility Sparingly soluble in water; soluble in ethanol, ether, and chloroform.[1][3]
pKa (Not explicitly found, but the carboxylic acid group suggests acidic nature)
UV Absorbance (Specific λmax not found, but aromatic nitro compounds typically absorb in the UV region)

The aromatic nature of this compound, conferred by the benzene ring and nitro group, makes it an ideal candidate for UV detection. Its solubility in common organic solvents facilitates sample and standard preparation.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Balance: For accurate weighing of standards and samples.

  • pH Meter: For mobile phase buffer preparation.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.45 µm, compatible with the sample solvent.

Reagents and Standards
  • This compound reference standard: Purity ≥95%.[8]

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH): Analytical grade, for pH adjustment.

  • Potassium dihydrogen phosphate (KH₂PO₄): Analytical grade, for buffer preparation.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation and peak shape. The following conditions were optimized for the analysis of this compound.

ParameterConditionRationale
Stationary Phase (Column) C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar aromatic compounds through hydrophobic interactions.[9][11]
Mobile Phase Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)The buffered aqueous-organic mobile phase controls the ionization of the carboxylic acid group, ensuring a consistent retention time and symmetrical peak shape. Acetonitrile is a common organic modifier in reversed-phase HPLC.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds. A PDA detector can be used to determine the optimal wavelength for maximum absorbance.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 10 minutesSufficient to elute the analyte and any potential impurities.
Preparation of Solutions
  • Buffer Preparation (25 mM Potassium Phosphate, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable volume of mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][6][12]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is operating correctly.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by injecting a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks are observed at the retention time of this compound.

Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Procedure: Analyze the prepared working standard solutions in triplicate.

  • Evaluation: Plot a calibration curve of the peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Evaluation: Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (RSD) of the results.

  • Acceptance Criteria: The RSD should be ≤ 2.0%.[5]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Determination: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure: Introduce small variations in the method parameters, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Organic composition of the mobile phase (e.g., ± 2%)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Evaluation: Assess the effect on system suitability parameters.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits.

Workflow and Diagrams

The overall workflow for the analysis of this compound is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting Standard_Prep Standard Preparation Injection HPLC Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation System_Suitability System Suitability Test Mobile_Phase_Prep->System_Suitability System_Suitability->Injection Pass Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive, detailed, and scientifically sound RP-HPLC method for the quantitative analysis of this compound. The method is simple, rapid, and robust, making it suitable for routine quality control and research applications. The validation protocol outlined, based on ICH guidelines, ensures the reliability and accuracy of the results obtained. This method will be a valuable tool for scientists and professionals working with this important chemical intermediate.

References

  • ChemBK. (2024). This compound - Introduction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Horváth, C., & Melander, W. (1977). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (2014). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Retrieved from [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound. Retrieved from [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2015). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]

  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Bromobenzoic acid. Retrieved from [Link]

  • ChemBK. (2024). Benzoic acid, 4-bromo-3-nitro-. Retrieved from [Link]

Sources

Application Note & Protocol: High-Purity 4-Bromo-3-nitrobenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust protocol for the purification of 4-Bromo-3-nitrobenzoic acid by recrystallization, a critical technique for obtaining high-purity material essential for research, development, and drug discovery. This document provides an in-depth explanation of the principles of recrystallization, a step-by-step experimental protocol, and methods for assessing the purity of the final product. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting the procedure.

Introduction: The Principle of Recrystallization

Recrystallization is a paramount purification technique for crystalline solids, leveraging the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[2] Conversely, impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.

In the case of this compound, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, achieving high purity is crucial. Common impurities may arise from its synthesis, which typically involves the nitration of 4-bromobenzoic acid.[4] These can include unreacted starting material or isomeric byproducts.[5][6][7] This protocol is designed to effectively remove such impurities.

Properties and Safety of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its successful purification and safe handling.

PropertyValueReference(s)
Molecular Formula C₇H₄BrNO₄[4]
Molecular Weight 246.01 g/mol [8]
Appearance Colorless to light yellow crystalline powder[4]
Melting Point 199-206 °C (literature values vary with purity)[8]
Solubility Sparingly soluble in water; soluble in ethanol, methanol, ether, and chloroform[4][8]

Safety Precautions: this compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[4][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Experimental Protocol

This protocol provides a detailed methodology for the recrystallization of this compound.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (various sizes)

  • Graduated cylinders

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Stemless or short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Melting point apparatus

Solvent System Selection

The choice of solvent is the most critical parameter in recrystallization.[2] For carboxylic acids like this compound, polar protic solvents or their mixtures with water are often effective.[10] Ethanol is a good starting point due to the compound's known solubility.[4] An ethanol/water mixture is a promising system, as it allows for fine-tuning of the solvent polarity to achieve ideal solubility characteristics.

Step-by-Step Recrystallization Procedure

The following workflow outlines the purification process from crude solid to high-purity crystals.

Recrystallization_Workflow A Dissolution of Crude Solid B Hot Filtration (Optional) A->B Insoluble impurities present C Controlled Cooling & Crystallization A->C No insoluble impurities B->C D Crystal Collection (Vacuum Filtration) C->D E Washing of Crystals D->E F Drying E->F G Purity Assessment F->G

Caption: Workflow for the recrystallization of this compound.

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of 95% ethanol to just cover the solid.

  • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Rationale: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the yield.[3]

2. Hot Filtration (if necessary):

  • If insoluble impurities are observed in the hot solution, a hot filtration step is required.[11][12]

  • Preheat a stemless or short-stemmed funnel with fluted filter paper by placing it over a flask containing a small amount of boiling solvent.[11][13]

  • Rapidly pour the hot solution containing the dissolved this compound through the preheated funnel into a clean, pre-warmed Erlenmeyer flask. Rationale: This step must be performed quickly to prevent premature crystallization of the desired product in the funnel.[13][14]

3. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature. Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities.[3][14]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

4. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Wash the collected crystals with a small amount of ice-cold solvent (the same ethanol/water composition as used for recrystallization). Rationale: Washing with a cold solvent removes any residual soluble impurities adhering to the crystal surfaces without significantly dissolving the product.[2]

5. Drying:

  • Allow the crystals to air-dry on the filter paper under vacuum for several minutes.

  • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the melting point.

Purity Assessment

The purity of the recrystallized this compound should be assessed by melting point determination. A sharp melting point range that is close to the literature value for the pure compound indicates high purity.[2] For a more detailed structural confirmation and purity analysis, spectroscopic methods such as ¹H NMR and ¹³C NMR can be employed.[8]

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was used.Reheat the solution to boil off some of the solvent and then allow it to cool again.
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.
Low recovery of purified product Too much solvent was used, or the solution was not cooled sufficiently.Ensure the minimum amount of hot solvent is used and that the solution is thoroughly chilled in an ice bath before filtration.
Premature crystallization during hot filtration The funnel and receiving flask were not adequately preheated.Ensure all glassware for the hot filtration is pre-warmed with hot solvent vapor.[11]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by recrystallization. By understanding the principles behind each step, from solvent selection to controlled crystallization, researchers can consistently obtain a high-purity product suitable for demanding applications in drug development and chemical synthesis.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • ChemBK. This compound - Introduction. Available at: [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Engel, R.G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available at: [Link]

  • University of California, Los Angeles. Recrystallization. Available at: [Link]

  • University of Colorado Boulder. Recrystallization. Available at: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Chemistry LibreTexts. 1.5E: Hot Filtration. Available at: [Link]

  • Safrole. Recrystallization and hot filtration. Available at: [Link]

  • CUNY Baruch College. Purification by Recrystallization. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Toronto. Recrystallization. Available at: [Link]

  • Kyoto University. Hot Filtration & Recrystallization. Available at: [Link]

  • Google Patents. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Google Patents. US2858346A - Process of recrystallizing nitro explosives.
  • Google Patents. US2874196A - Method of crystallizing nitro products.
  • AIChE. (512e) A New Recrystallization Method for Nitroguanidine. Available at: [Link]

  • Chemsrc. This compound | CAS#:6319-40-0. Available at: [Link]

  • Quora. How to synthesize this compound from benzene? What are the reactions. Available at: [Link]

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  • University of Missouri–St. Louis. Recrystallization and Crystallization. Available at: [Link]

  • Cheméo. Chemical Properties of this compound. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: Synthesis, Applications, and Sourcing Strategies. Available at: [Link]

  • University of Northern Iowa. Recrystallization of Benzoic Acid. Available at: [Link]

  • YouTube. Recrystallization - Organic Chemistry Lab Technique. Available at: [Link]

  • AOBChem USA. This compound. Available at: [Link]

  • Scribd. Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol. Available at: [Link]

  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link]

  • Google Patents. CN108558636A - A kind of preparation method of 4- bromobenzoic acids.

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Application Note & Protocol: Selective Reduction of the Nitro Group in 4-Bromo-3-nitrobenzoic Acid to Synthesize 3-Amino-4-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science.[1][2] The selective reduction of the nitro group in polyfunctional molecules like 4-Bromo-3-nitrobenzoic acid presents a significant chemical challenge. The presence of a halogen (bromo group) and a carboxylic acid functionality necessitates a careful choice of reducing agent and reaction conditions to avoid undesired side reactions such as dehalogenation or reduction of the carboxylic acid.[3][4] This application note provides detailed, validated protocols for the chemoselective reduction of this compound to 3-Amino-4-bromobenzoic acid, a valuable building block in medicinal chemistry.[5][6][7] We will explore two robust and widely applicable methods: a metal-acid reduction using Tin(II) chloride and a milder, metal-free reduction using sodium dithionite.

Mechanistic Overview of Nitro Group Reduction

The conversion of a nitro group to an amine is a six-electron reduction that typically proceeds through nitroso and hydroxylamine intermediates.[1][8] The two primary mechanistic pathways are the direct hydrogenation route, common in catalytic hydrogenation, and a condensation route involving single-electron transfers from a metal surface, which is characteristic of metal-acid reductions.[1]

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)

This classical method is highly effective for the reduction of nitroarenes and is known for its excellent chemoselectivity, generally leaving other functional groups such as halogens and carboxylic acids intact.[4][9][10]

Causality of Experimental Choices
  • Tin(II) Chloride (SnCl₂): Tin(II) chloride is a mild reducing agent that operates under acidic conditions. The tin(II) ion is oxidized to tin(IV) during the reaction, providing the necessary electrons for the reduction of the nitro group.[11][12]

  • Acidic Medium (HCl): The presence of a strong acid like hydrochloric acid is crucial. It protonates the oxygen atoms of the nitro group, increasing its electrophilicity and facilitating the reduction process. It also serves as the proton source for the formation of the amine and water.[12]

  • Solvent (Ethanol/Ethyl Acetate): A polar protic solvent like ethanol is often used to dissolve the starting material and the reagents. Ethyl acetate can also be used, and the choice often depends on the solubility of the specific substrate.[4]

  • Work-up with Base (NaOH or NaHCO₃): After the reaction is complete, the reaction mixture is typically acidic due to the presence of HCl. A base is added to neutralize the acid and to precipitate tin salts as tin hydroxides, which can then be removed by filtration.[4]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve this compound in Ethanol B Add SnCl₂·2H₂O A->B C Heat to reflux under N₂ atmosphere B->C D Monitor reaction by TLC C->D E Cool to room temperature and pour into ice D->E F Neutralize with aq. NaHCO₃ to pH 7-8 E->F G Filter to remove tin salts F->G H Extract aqueous layer with Ethyl Acetate G->H I Dry organic layer and concentrate H->I

Caption: Workflow for SnCl₂ reduction.

Detailed Protocol
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).

    • To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise. The addition may be exothermic.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78-80 °C) under an inert atmosphere (e.g., nitrogen).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature and then carefully pour it into an equal volume of crushed ice with vigorous stirring.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH of the mixture is between 7 and 8. This will precipitate tin salts.

    • Filter the resulting suspension through a pad of celite to remove the tin salts. Wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3-Amino-4-bromobenzoic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary
ParameterValueReference
Reducing AgentTin(II) chloride dihydrate (SnCl₂·2H₂O)[10][13]
Equivalents4-5[4]
SolventEthanol[4]
TemperatureReflux (~78-80 °C)[4]
Typical Yield>85%

Protocol 2: Reduction using Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a mild and economical reducing agent that is particularly useful for substrates sensitive to acidic conditions or catalytic hydrogenation. It offers excellent chemoselectivity for the reduction of nitro groups in the presence of other reducible functionalities like halogens.[14][15]

Causality of Experimental Choices
  • Sodium Dithionite (Na₂S₂O₄): In an aqueous medium, sodium dithionite exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical anion transfers electrons to the nitro group to effect the reduction.[14]

  • Solvent System (e.g., Dichloromethane-Water): A two-phase solvent system is often employed to facilitate the reaction, with the nitroaromatic compound in the organic phase and the sodium dithionite in the aqueous phase.[15]

  • Phase-Transfer Catalyst (PTC): To enhance the reaction rate in a two-phase system, a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (TBAHS) can be added. The PTC facilitates the transfer of the dithionite anion into the organic phase.[15]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve this compound and PTC in DCM C Combine organic and aqueous phases A->C B Prepare aqueous solution of Na₂S₂O₄ B->C D Stir vigorously at room temperature C->D E Monitor reaction by TLC D->E F Separate the organic layer E->F G Extract aqueous layer with DCM F->G H Combine organic layers, wash with brine G->H I Dry over Na₂SO₄ and concentrate H->I

Caption: Workflow for Na₂S₂O₄ reduction.

Detailed Protocol
  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • In a separate flask, prepare an aqueous solution of sodium dithionite (Na₂S₂O₄, 3-5 eq).

  • Reaction:

    • Add the aqueous sodium dithionite solution to the vigorously stirred solution of the nitro compound.

    • Stir the biphasic mixture vigorously at room temperature. The reaction is often complete within a few hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, wash with saturated brine solution, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude 3-Amino-4-bromobenzoic acid by recrystallization if necessary.

Data Summary
ParameterValueReference
Reducing AgentSodium dithionite (Na₂S₂O₄)[14][15]
Equivalents3-5[16]
Solvent SystemDichloromethane-Water[15]
CatalystTetrabutylammonium hydrogen sulfate (TBAHS)[15]
TemperatureRoom Temperature[15]
Typical Yield80-95%[15]

Conclusion

Both the Tin(II) chloride and sodium dithionite methods provide effective and chemoselective routes for the reduction of this compound to 3-Amino-4-bromobenzoic acid. The choice between the two protocols may depend on the specific requirements of the synthesis, such as scale, cost, and tolerance to acidic conditions. The Tin(II) chloride method is a robust and well-established procedure, while the sodium dithionite method offers a milder, metal-free alternative. Proper execution of the described protocols and work-up procedures is critical for obtaining a high yield of the desired product in good purity.

References

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018, October 8). Retrieved from [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • Amines - NCERT. (n.d.). Retrieved from [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Retrieved from [Link]

  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • A new reagent for selective reduction of nitro group. (n.d.). Retrieved from [Link]

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  • Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Cataly - ResearchGate. (n.d.). Retrieved from [Link]

  • Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

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  • Nitro Reduction - SnCl2 - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Reduction of nitrobenzoic acid - JPS5726652A - Google Patents. (n.d.).
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  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O - SciSpace. (n.d.). Retrieved from [Link]

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  • Reduction of nitrobenzene by the catalyzed Fe/Cu process - PubMed. (n.d.). Retrieved from [Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Retrieved from [Link]

  • Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org. (2018, June 22). Retrieved from [Link]

  • 2,4,6-tribromobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - -ORCA - Cardiff University. (2025, January 7). Retrieved from [Link]

  • The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid 32 - ResearchGate. (n.d.). Retrieved from [Link]

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - NIH. (2024, August 24). Retrieved from [Link]

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Suzuki-Miyaura coupling reactions with 4-Bromo-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 4-Bromo-3-nitrobenzoic Acid

Introduction: Bridging Complexity with Catalytic Precision

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported in 1979, this palladium-catalyzed transformation has become indispensable in both academic research and industrial-scale production, particularly in the synthesis of complex biaryl compounds that form the backbone of numerous pharmaceuticals and advanced materials.[2][4][5]

This guide focuses on a specific, yet highly relevant, application: the coupling of this compound. This molecule is a versatile and critical building block, frequently employed as a key intermediate in the synthesis of novel drug candidates, agrochemicals, and specialty organic chemicals.[6] Its structure, featuring a bromine atom for coupling, an electron-withdrawing nitro group, and a carboxylic acid moiety, presents a unique set of challenges and opportunities. The presence of these functional groups significantly influences the molecule's reactivity, demanding a carefully optimized approach to achieve high yields and selectivity.[7]

As Senior Application Scientists, our goal is to provide researchers, chemists, and drug development professionals with a comprehensive, field-proven guide to navigating the intricacies of this reaction. We will move beyond a simple recitation of steps to explain the underlying scientific principles, the rationale behind procedural choices, and the self-validating systems that ensure reproducible success.

Scientific Principles & Mechanistic Rationale

A foundational understanding of the reaction mechanism is paramount to troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[8][9]

The Catalytic Cycle

The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[10][11][12] The electron-withdrawing nitro group on the substrate can facilitate this step by making the aryl halide more electrophilic.[10][13]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process requires activation by a base, which coordinates to the boron atom, forming a more nucleophilic "ate" complex that facilitates the transfer.[9][14] The choice of base and solvent is critical for the efficiency of this step.

  • Reductive Elimination: The final step involves the coupling of the two organic fragments attached to the palladium center. This forms the new carbon-carbon bond of the desired biphenyl product and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[8][10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdi_complex Ar-Pd(II)L₂(X) pd0->pdi_complex oxidative_add Oxidative Addition oxidative_add->pdi_complex pdi_diaryl Ar-Pd(II)L₂(Ar') pdi_complex->pdi_diaryl transmetalation Transmetalation transmetalation->pdi_diaryl pdi_diaryl->pd0 reductive_elim Reductive Elimination pdi_diaryl->reductive_elim product Ar-Ar' (Product) reductive_elim->product arx Ar-X (this compound) arx->oxidative_add ar_boronic Ar'-B(OR)₂ ar_boronic->transmetalation base Base base->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices
  • Catalyst System (Palladium Source & Ligand): While simple catalysts like Pd(PPh₃)₄ can be effective, challenging substrates often require more sophisticated systems.[7] The electronic deactivation and potential for side reactions with the nitro and carboxylic acid groups on this compound necessitate a highly active catalyst. Modern catalyst systems often pair a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or other Buchwald-type ligands).[11][15] These ligands promote the rate-limiting oxidative addition step and stabilize the catalytic species, leading to higher turnover numbers and broader substrate scope.[11]

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[14] The choice of base can significantly impact yield.

    • Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.[8][16]

    • K₃PO₄ is often a good choice for substrates with base-sensitive functional groups.

    • The presence of water is often crucial for the activity of these bases and the overall reaction efficiency.[12]

  • Solvent System: The solvent must solubilize the reactants and facilitate the catalytic cycle.

    • Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water.[8][17]

    • The water in the solvent mixture is not just a co-solvent; it plays a key role in dissolving the inorganic base and facilitating the transmetalation step.[12][18]

    • Recent "green chemistry" approaches have explored the use of aqueous or micellar media to reduce environmental impact.[1][19][20]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% OR Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (if using Pd(OAc)₂, e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 or Toluene/Water, 4:1)

  • Round-bottom or Schlenk flask

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup reagents: Ethyl acetate, 1M HCl, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • If using a two-component catalyst system, add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand. If using a pre-formed catalyst like Pd(PPh₃)₄, add it at this stage.[3]

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the catalyst.[7]

  • Solvent Addition:

    • Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane and water) to the flask. The typical concentration is between 0.1 and 0.5 M with respect to the limiting reagent.[3]

  • Reaction Execution:

    • Stir the reaction mixture vigorously.

    • Heat the mixture to the desired temperature (typically 80–100 °C) using an oil bath.[21]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[3][21]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, facilitating its extraction into the organic layer.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.[3]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[21]

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-nitro-biphenyl-4-carboxylic acid derivative.

Workflow prep 1. Preparation - Dry glassware - Weigh reagents:  Ar-Br, Ar-B(OH)₂, Base, Catalyst setup 2. Reaction Setup - Combine solids in flask - Seal with septum prep->setup inert 3. Inert Atmosphere - Evacuate and backfill  with Ar/N₂ (3x) setup->inert solvent 4. Solvent Addition - Add degassed solvent/water  mixture via syringe inert->solvent reaction 5. Reaction Execution - Stir and heat (80-100 °C) - Monitor by TLC/LC-MS solvent->reaction workup 6. Workup - Cool to RT - Acidify with HCl - Extract with Ethyl Acetate reaction->workup purify 7. Purification - Wash with brine, dry (Na₂SO₄) - Concentrate solvent - Column Chromatography workup->purify analysis 8. Analysis - Characterize product  (NMR, MS, etc.) purify->analysis

Standard experimental workflow for the Suzuki-Miyaura reaction.

Data Presentation & Optimization Parameters

The optimal conditions can vary based on the specific arylboronic acid used. The following table summarizes representative conditions that serve as a strong starting point for optimization.

ParameterCondition 1 (Standard)Condition 2 (High Activity)Rationale & Comments
Aryl Halide This compoundThis compoundThe substrate of interest.
Boronic Acid Arylboronic Acid (1.2 equiv)Arylboronic Acid (1.5 equiv)A slight excess of the boronic acid is used to drive the reaction to completion.
Pd Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ is a reliable, all-in-one catalyst. The Pd(OAc)₂/ligand system is often more active for challenging substrates.[7]
Ligand NoneSPhos (4 mol%)Bulky, electron-rich phosphine ligands like SPhos accelerate oxidative addition and prevent catalyst decomposition.[11]
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)K₃PO₄ is a stronger base that can be more effective but is also milder on sensitive functional groups.
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)Both are excellent solvent systems. Dioxane often provides better solubility for a wider range of substrates.[8]
Temperature 100 °C80-90 °CHigher activity catalysts may allow for lower reaction temperatures, potentially reducing side product formation.
Time 12-24 h8-16 hReaction time should be determined by monitoring.
Expected Yield 70-85%80-95%Yields are highly dependent on the specific boronic acid partner.

Troubleshooting Common Challenges

  • Low or No Conversion: This often points to catalyst deactivation. Ensure the reaction was set up under a strictly inert atmosphere and that solvents were properly degassed. Consider increasing catalyst loading or switching to a more robust ligand like SPhos or XPhos.[1]

  • Protodeborylation of Boronic Acid: If the boronic acid degrades before coupling, a key side reaction is protodeborylation. Using a slight excess of the boronic acid or switching to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.[8]

  • Formation of Homocoupled Byproducts: This can occur if the reaction is too slow or the catalyst is not optimal. A more active catalyst system can often outcompete the side reactions.

Safety Information

  • This compound: This compound is an irritant to the eyes, respiratory system, and skin.[22] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.

References

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
  • This compound. Chem-Impex.
  • This compound Methyl Ester: A Gateway to Pharmaceutical and Agrochemical Innovations. NINGBO INNO PHARMCHEM CO.,LTD.
  • Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Benzoic acid, 4-bromo-3-nitro-. ChemBK.
  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate.
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Optimization of reaction conditions for the Suzuki–Miyaura reaction.... ResearchGate.
  • This compound: Synthesis, Applications, and Sourcing Strategies.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem.
  • The Suzuki–Miyaura Coupling of Nitroarenes.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • Suzuki-Miyaura Coupling. . Available at:

  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
  • An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid: From Discovery to Therapeutic Potential. Benchchem.
  • Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions. Benchchem.
  • (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. Benchchem.
  • Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction.... ResearchGate.
  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing - The Royal Society of Chemistry.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar.
  • Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed.... ResearchGate.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. YouTube.
  • Application Note: A Protocol for the Suzuki-Miyaura Coupling of 3-(3-Chloro-3-butenyl)benzoic Acid. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.

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Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview and detailed protocols for the successful Buchwald-Hartwig amination of 4-bromo-3-nitrobenzoic acid. The inherent challenges posed by the substrate's dual functionality—a deactivating, acidic carboxylic acid and a strongly electron-withdrawing nitro group—necessitate a strategic, multi-step approach. This document elucidates the rationale behind the proposed two-step procedure, offering in-depth explanations to empower researchers to not only execute the synthesis but also to adapt and troubleshoot related transformations.

Strategic Overview: Navigating the Challenges of a Multifunctional Substrate

The direct Buchwald-Hartwig amination of this compound is fraught with complications. The acidic proton of the carboxylic acid moiety will react with the strong bases typically required for the C-N coupling, leading to salt formation and inhibition of the catalytic cycle. Furthermore, the presence of multiple reactive sites could lead to undesired side reactions.

Our recommended strategy, therefore, involves a two-step sequence:

  • Protection of the Carboxylic Acid: The carboxylic acid is first converted to a methyl ester. This transformation neutralizes the acidic proton, rendering the substrate compatible with the basic conditions of the Buchwald-Hartwig reaction.

  • Buchwald-Hartwig Amination: The resulting methyl 4-bromo-3-nitrobenzoate is then subjected to the palladium-catalyzed amination.

  • Deprotection (Optional): If the final desired product is the free carboxylic acid, a final hydrolysis step is performed.

This approach ensures a more controlled and higher-yielding reaction.

Experimental Protocols

Part A: Protection of this compound via Fischer Esterification

This protocol details the conversion of this compound to its corresponding methyl ester.

Workflow Diagram:

FischerEsterification cluster_reagents Reagents cluster_process Process Acid This compound Mix Mix Reagents Acid->Mix Methanol Methanol (solvent and reagent) Methanol->Mix H2SO4 Sulfuric Acid (catalyst) H2SO4->Mix Reflux Reflux (e.g., 65°C) Mix->Reflux Heat Workup Aqueous Workup Reflux->Workup Cool Purify Purification (e.g., Recrystallization) Workup->Purify Product Product Purify->Product Methyl 4-bromo-3-nitrobenzoate

Caption: Fischer Esterification Workflow.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
This compound246.025.00 g20.3 mmol1.0
Methanol32.0450 mL--
Sulfuric Acid (conc.)98.081 mL-catalyst

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 20.3 mmol).

  • Add methanol (50 mL).

  • Slowly and carefully add concentrated sulfuric acid (1 mL) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • A precipitate of methyl 4-bromo-3-nitrobenzoate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) to remove any residual acid.

  • Dry the product under vacuum to yield methyl 4-bromo-3-nitrobenzoate. Further purification can be achieved by recrystallization from methanol if necessary.

Part B: Buchwald-Hartwig Amination of Methyl 4-bromo-3-nitrobenzoate

This protocol describes the core C-N bond formation step. The choice of amine coupling partner will influence the final product. For this example, we will use morpholine.

Catalytic Cycle:

BuchwaldHartwig Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-Br PdII_Complex ArPd(II)(Br)L₂ OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord Amine Amine_Complex [ArPd(II)(Amine)L₂]⁺Br⁻ Amine_Coord->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex ArPd(II)(Amido)L₂ Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0L2 Product (Ar-Amine)

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Methyl 4-bromo-3-nitrobenzoate260.051.00 g3.85 mmol1.0
Morpholine87.120.40 mL4.62 mmol1.2
Pd₂(dba)₃915.7235 mg0.038 mmol0.01
XPhos476.6573 mg0.154 mmol0.04
Cesium Carbonate (Cs₂CO₃)325.821.76 g5.39 mmol1.4
Toluene (anhydrous)-20 mL--

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (35 mg, 0.038 mmol), XPhos (73 mg, 0.154 mmol), and cesium carbonate (1.76 g, 5.39 mmol).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add methyl 4-bromo-3-nitrobenzoate (1.00 g, 3.85 mmol) and anhydrous toluene (20 mL).

  • Add morpholine (0.40 mL, 4.62 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional ethyl acetate (20 mL).

  • Combine the organic filtrates and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.

Scientific Integrity and Causality

Choice of Reagents and Conditions
  • Substrate: this compound is an electron-deficient aryl bromide due to the presence of the nitro and carboxylic acid groups. While electron-withdrawing groups can accelerate the oxidative addition step, the acidic proton of the carboxylic acid necessitates its protection.

  • Protection Strategy: Fischer esterification is a classic and reliable method for converting carboxylic acids to esters in the presence of an acid catalyst and an excess of the alcohol.[1][2] The methyl ester is chosen for its relative stability and ease of subsequent hydrolysis if required.

  • Catalyst System:

    • Palladium Source: Pd₂(dba)₃ is a common and effective air-stable Pd(0) precatalyst.[3]

    • Ligand: XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for the amination of challenging substrates, including electron-deficient aryl halides.[4] Its steric bulk promotes the reductive elimination step and helps to prevent catalyst decomposition.

  • Base: Cesium carbonate (Cs₂CO₃) is a moderately strong inorganic base. It is often used in Buchwald-Hartwig reactions when substrates are sensitive to stronger bases like sodium tert-butoxide. The nitro group on the substrate makes it susceptible to side reactions with very strong bases.[5][6]

  • Solvent: Toluene is a common, non-polar aprotic solvent for Buchwald-Hartwig aminations. It is important to use an anhydrous solvent to prevent quenching of the base and potential side reactions.

Troubleshooting
IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Insufficient temperatureIncrease the reaction temperature in increments of 10°C.
Inappropriate ligandScreen other bulky biaryl phosphine ligands such as RuPhos or BrettPhos.
Side product formation (e.g., hydrodehalogenation) Catalyst decompositionUse a pre-formed palladium catalyst.
Presence of waterEnsure all reagents and the solvent are rigorously dried.
Decomposition of starting material Base is too strongSwitch to a weaker base like K₃PO₄.

References

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]

  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. [Link]

  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. (2024). National Institutes of Health. [Link]

  • Ester Stability under Suzuki/Buchwald Conditions. (2025). Reddit. [Link]

  • He, Z. T., & Hartwig, J. F. (n.d.). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. The Hartwig Group. [Link]

  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. (2019). eScholarship. [Link]

  • Buchwald-Hartwig Amination of Nitroarenes. (n.d.). Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. (2024). RSC Publishing. [Link]

  • He, Z., & Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. (2025). ResearchGate. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination of Nitroarenes. (2017). PubMed. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. (2025). ResearchGate. [Link]

  • Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepalladation Steps. (n.d.). National Institutes of Health. [Link]

  • Pd-catalysed C–H functionalisation of free carboxylic acids. (2022). RSC Publishing. [Link]

  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. (n.d.). National Institutes of Health. [Link]

  • Why C–N and C–O Couplings?. (n.d.). Macmillan Group. [Link]

  • Buchwald–Hartwig Amination of Nitroarenes. (2017). Okayama University. [Link]

  • Role of the base in Buchwald-Hartwig amination. (2014). PubMed. [Link]

  • On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. (2021). PNNL. [Link]

  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides. (2021). ACS Publications. [Link]

  • Palladium-catalyzed decarboxylation of vinyloxazolidine-2,4-diones used in the divergent reaction with 2-alkynylphenols and 2-alkynylanilines. (n.d.). RSC Publishing. [Link]

  • Use of base metals in Buchwald-Hartwig coupling. (2025). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Organophotoredox/palladium dual catalytic decarboxylative Csp 3 –Csp 3 coupling of carboxylic acids and π-electrophiles. (2020). RSC Publishing. [Link]

  • What is the synthesis of this compound from benzene?. (2022). Quora. [Link]

  • How to synthesize this compound from benzene? What are the reactions. (2021). Quora. [Link]

  • Esterification of nitrobenzoic acids. (n.d.).
  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (n.d.). ResearchGate. [Link]

  • This compound Methyl Ester: A Gateway to Pharmaceutical and Agrochemical Innovations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

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Application Notes & Protocols: Strategic Synthesis of Substituted Benzamides from 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of the Benzamide Scaffold

Substituted benzamides are a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities that have led to their use as anticancer, anti-inflammatory, and antipsychotic agents.[1] The 4-bromo-3-nitrobenzoic acid scaffold is a particularly valuable starting material. Its distinct functional groups—a carboxylic acid for amide coupling, a nitro group that can be further modified (e.g., reduced to an amine), and a bromine atom for cross-coupling reactions—offer multiple avenues for generating diverse chemical libraries for structure-activity relationship (SAR) studies.[2]

This guide provides an in-depth exploration of the synthesis of N-substituted benzamides from this compound. We move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven protocols and troubleshooting advice to empower researchers in their synthetic campaigns.

The Core Challenge: Activating the Carboxyl Group for Amidation

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable at room temperature. The primary obstacle is a competing acid-base reaction, which forms a non-reactive ammonium carboxylate salt.[3] Therefore, the central principle of amide synthesis is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[4][5]

Two predominant strategies for this activation are detailed herein: the use of carbodiimide coupling agents and the conversion to an intermediate acyl chloride.

Mechanism of Action: Carbodiimide Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are among the most versatile reagents for amide bond formation.[4] The reaction proceeds via a highly reactive O-acylisourea intermediate.[6][7] This intermediate is then attacked by the primary or secondary amine to yield the desired amide and a urea byproduct.[6][7]

However, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea, a common and often problematic side product.[2][6] To mitigate this and improve reaction efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are frequently employed. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an active ester intermediate, which is more stable than the O-acylisourea but still highly reactive towards amines.[8][9]

Carbodiimide_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase cluster_side_reaction Side Reaction Pathway cluster_hobt HOBt Rescue Pathway Acid R-COOH (this compound) Intermediate O-Acylisourea (Active Intermediate) Acid->Intermediate + EDC EDC EDC EDC->Intermediate Amide Amide Product Intermediate->Amide + R'-NH₂ Urea Urea Byproduct Intermediate->Urea N_Acylurea N-Acylurea (Side Product) Intermediate->N_Acylurea Rearrangement ActiveEster HOBt Active Ester Intermediate->ActiveEster + HOBt Amine R'-NH₂ Amine->Amide HOBt HOBt HOBt->ActiveEster ActiveEster->Amide + R'-NH₂

Caption: Carbodiimide coupling mechanism for amide synthesis.

Synthetic Workflow: From Starting Material to Analog Library

A key strategy in drug discovery is the generation of a library of related compounds to explore SAR. This compound is an ideal starting point for such parallel synthesis efforts. The general workflow involves a common activation step followed by parallel amidation with a diverse array of commercially available primary and secondary amines.

Synthetic_Workflow cluster_amines Amine Array cluster_products Benzamide Library Start This compound Activation Carboxylic Acid Activation (e.g., EDC/HOBt or SOCl₂) Start->Activation Coupling Parallel Amidation Activation->Coupling Amine1 Amine 1 (R¹-NH₂) Amine1->Coupling Amine2 Amine 2 (R²-NH₂) Amine2->Coupling AmineN Amine n (Rⁿ-NH₂) AmineN->Coupling Product1 Analog 1 Coupling->Product1 Product2 Analog 2 Coupling->Product2 ProductN Analog n Coupling->ProductN Purification Purification & Analysis (Chromatography, NMR, MS) Product1->Purification Product2->Purification ProductN->Purification SAR SAR Elucidation Purification->SAR

Caption: Workflow for parallel synthesis of a benzamide library.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a widely applicable and generally mild method suitable for a broad range of amines.

1. Reagent Preparation & Reaction Setup:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), ~0.2 M).

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Cool the solution to 0 °C in an ice bath with stirring.

2. Activation:

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the cooled solution.

  • Stir the mixture at 0 °C for 30 minutes. This pre-activation step helps minimize the formation of N-acylurea.[2]

3. Amine Addition:

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) in a minimal amount of the reaction solvent.

  • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

4. Reaction:

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4-16 hours, monitoring progress by Thin-Layer Chromatography (TLC).

5. Work-up & Purification:

  • Dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).

ReagentMolar Eq.MW ( g/mol )Example Amount (for 1 mmol scale)
This compound1.0246.02246 mg
Amine (e.g., Cyclohexylamine)1.199.17109 mg
EDC1.2191.70230 mg
HOBt1.2135.12162 mg
Solvent (e.g., DCM)--5 mL
Protocol 2: Synthesis via Acyl Chloride Intermediate

This method is robust and often faster but requires harsher conditions and careful handling of moisture-sensitive reagents.[10]

Step A: Formation of 4-Bromo-3-nitrobenzoyl chloride

  • In a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl), add this compound (1.0 eq).

  • Add thionyl chloride (SOCl₂) (3-5 eq) and a catalytic amount of DMF (1-2 drops).[11]

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases and the solid dissolves.

  • Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acyl chloride is a moisture-sensitive solid/oil and is typically used immediately without further purification.[11]

Step B: Amidation (Schotten-Baumann Conditions)

  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude 4-bromo-3-nitrobenzoyl chloride from Step A in anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.[11]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Perform the same work-up and purification procedure as described in Protocol 1. The base neutralizes the HCl byproduct, preventing it from protonating and deactivating the amine.[12][13]

Product Characterization: Confirming Success

Structural confirmation and purity assessment are critical. A combination of spectroscopic methods should be employed.

TechniqueExpected Observations for a Representative N-cyclohexyl-4-bromo-3-nitrobenzamide
¹H NMR Aromatic protons on the benzamide ring (doublets, triplets), amide N-H proton (broad singlet or doublet), signals corresponding to the cyclohexyl group protons.[14][15]
¹³C NMR Carbonyl carbon signal (~165 ppm), aromatic carbons (signals between 120-150 ppm), signals for the cyclohexyl carbons.[14][15]
IR Spec. Strong C=O (amide I) stretch around 1640-1680 cm⁻¹, N-H stretch (for secondary amides) around 3300 cm⁻¹, characteristic NO₂ stretches (~1530 and 1350 cm⁻¹).[16]
Mass Spec. A molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to the calculated molecular weight of the product. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be visible.[14]

Troubleshooting Common Synthetic Challenges

IssuePotential CauseRecommended Solution
Low or No Product Yield Inactive coupling reagents (EDC/HOBt can degrade).[2] Hydrolysis of acyl chloride intermediate.[10][12]Use fresh, high-quality coupling reagents. Ensure all glassware, solvents, and reagents are scrupulously dry when preparing and using the acyl chloride.
N-Acylurea Side Product Rearrangement of the O-acylisourea intermediate when using carbodiimides.[2][6]Pre-activate the carboxylic acid with EDC/HOBt for 30 minutes at 0 °C before adding the amine.[2] Additives like HOBt or HOAt are crucial to suppress this side reaction.[9]
Unreacted Starting Acid Incomplete reaction or insufficient activation.Increase reaction time or gently warm the reaction. Ensure stoichiometric amounts of coupling reagents are used. For acyl chloride route, ensure complete conversion of the acid before adding the amine.
Colored Impurities The 3-nitro group can sometimes participate in side reactions, or the amine may be prone to oxidation.Perform the reaction under an inert atmosphere (N₂ or Ar).[2] Ensure purification by chromatography effectively removes baseline impurities.

Conclusion

The synthesis of substituted benzamides from this compound is a robust and highly adaptable process central to modern drug discovery. By understanding the mechanisms of carboxyl activation and carefully selecting between mild carbodiimide-based protocols and more forceful acyl chloride routes, researchers can efficiently generate extensive libraries of novel compounds. The protocols and troubleshooting guidance provided here serve as a comprehensive resource for navigating the synthesis, optimization, and characterization of these valuable molecular entities.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. Available at: [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. Available at: [Link]

  • Wikipedia. Carbodiimide. Wikipedia. Available at: [Link]

  • Khan Academy. Preparation of amides using DCC. Khan Academy. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. Available at: [Link]

  • J-Stage. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. J-Stage. Available at: [Link]

  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • IRIS. Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. Available at: [Link]

  • NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Available at: [Link]

  • Quora. How to synthesize this compound from benzene? What are the reactions. Quora. Available at: [Link]

  • Quora. What is the synthesis of this compound from benzene? Quora. Available at: [Link]

  • Pamukkale University. Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. GCRIS Database. Available at: [Link]

  • ResearchGate. (2003). Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. ResearchGate. Available at: [Link]

  • Saleh, G. A., & Askal, H. F. (1991). Spectrophotometric determination of some pharmaceutical amides through charge-transfer complexation reactions. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • PubMed. (2014). [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. PubMed. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: Synthesis, Applications, and Sourcing Strategies. PharmaCompass. Available at: [Link]

  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

  • MDPI. (2018). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Available at: [Link]

  • Scribd. Final Benzamide Preparations. Scribd. Available at: [Link]

  • University of Johannesburg. (2020). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. Available at: [Link]

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. Available at: [Link]

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large-scale synthesis of 4-Bromo-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Large-Scale Synthesis of 4-Bromo-3-nitrobenzoic Acid

Abstract

This compound (CAS No. 6319-40-0) is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries.[1][2] Its unique molecular architecture, featuring bromo, nitro, and carboxylic acid functional groups, makes it a versatile building block for a wide array of bioactive compounds and specialty materials.[3] This application note provides a comprehensive, field-proven protocol for the via the electrophilic nitration of 4-bromobenzoic acid. The guide emphasizes mechanistic causality, process safety, and scalability, offering researchers and chemical engineers a robust framework for producing this valuable compound with high yield and purity.

Introduction and Strategic Importance

This compound is a substituted aromatic carboxylic acid that serves as a cornerstone for the development of numerous high-value chemicals.[1] Its applications range from being a key starting material for active pharmaceutical ingredients (APIs) to a precursor for advanced agrochemicals and dyes.[2][3] The strategic placement of its functional groups allows for selective chemical transformations, providing a reliable entry point into complex molecular scaffolds.

The synthesis of this compound is most effectively achieved through the nitration of 4-bromobenzoic acid.[2][4] This process, while straightforward in principle, requires meticulous control over reaction conditions to ensure high regioselectivity and to manage the significant safety hazards associated with industrial-scale nitration reactions.[5][6] This document outlines a detailed, self-validating protocol designed for scalability, addressing the critical parameters necessary for safe and efficient production.

Synthetic Strategy and Mechanistic Insights

The core of this synthesis is the electrophilic aromatic substitution reaction, where a nitro group (-NO₂) is introduced onto the benzene ring of 4-bromobenzoic acid. The success of this synthesis hinges on controlling the regiochemistry of the substitution.

The Role of Directing Groups

The starting material, 4-bromobenzoic acid, possesses two distinct functional groups that govern the position of the incoming electrophile:

  • Carboxylic Acid (-COOH): This group is a moderate deactivator of the benzene ring and a meta-director.

  • Bromine (-Br): This halogen is also a deactivator but is an ortho, para-director.

When both groups are present, their directing effects are combined. The nitro group is directed to the position that is ortho to the bromine atom and meta to the carboxylic acid group (the C-3 position). This specific electronic arrangement strongly favors the formation of the desired this compound isomer over other potential products.[7][8]

Generation of the Nitronium Ion

The reaction is conducted using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), commonly known as "mixed acid." The sulfuric acid, being a stronger acid, protonates the nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the nitration reaction.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Strict temperature control during this process is paramount, as the reaction is highly exothermic and can lead to thermal runaway if not properly managed.[6]

Large-Scale Experimental Protocol

This protocol is designed for a multi-liter scale and assumes the use of a jacketed glass reactor with appropriate controls for temperature, stirring, and reagent addition.

Reactor Setup and Reagent Preparation
  • Reactor Assembly: Equip a suitable jacketed glass reactor with an overhead mechanical stirrer, a temperature probe (thermocouple), a pressure-equalizing addition funnel, and a nitrogen inlet. Ensure the reactor is clean and dry.

  • Cooling System: Connect the reactor jacket to a circulating chiller capable of maintaining temperatures between -5°C and 10°C.

  • Reagent Charging: Charge the reactor with concentrated sulfuric acid (98%). Begin stirring and cool the acid to 0°C.

Synthesis Workflow Diagram

G cluster_prep Phase 1: Preparation & Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_output Final Product setup 1. Assemble Jacketed Reactor (Stirrer, Temp Probe, N2 Inlet) cool_h2so4 2. Charge H₂SO₄ & Cool to 0°C setup->cool_h2so4 prep_mixed_acid 3. Prepare Nitrating Mixture (Add HNO₃ to H₂SO₄ at <10°C) cool_h2so4->prep_mixed_acid add_sm 4. Add 4-Bromobenzoic Acid (Portion-wise, maintain 0-10°C) prep_mixed_acid->add_sm react 5. Stir at Room Temperature (Monitor by TLC/HPLC) add_sm->react quench 6. Quench Reaction (Pour into Ice-Water Slurry) react->quench filter_wash 7. Filter Precipitate (Wash with Cold H₂O until Neutral) quench->filter_wash dry 8. Dry Product (Vacuum Oven, 50-60°C) filter_wash->dry final_product High-Purity this compound dry->final_product

Caption: Workflow for the .

Step-by-Step Methodology
  • Preparation of Nitrating Mixture: While maintaining the temperature of the sulfuric acid at 0-5°C, slowly add fuming nitric acid via the addition funnel. The addition is highly exothermic; ensure the temperature does not exceed 10°C.[9] Stir the resulting mixed acid for 15-20 minutes at 0-5°C.

  • Nitration Reaction: Begin the portion-wise addition of 4-bromobenzoic acid to the cold nitrating mixture.[9] Control the addition rate to maintain the internal reaction temperature between 0°C and 10°C. After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 2 hours.[9]

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots (carefully quenched in ice water and extracted) and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Quenching and Precipitation: In a separate, appropriately sized vessel equipped with a robust stirrer, prepare a slurry of crushed ice and water. Slowly and carefully transfer the reaction mixture into the ice-water slurry with vigorous stirring. This will quench the reaction and precipitate the crude product.[9][10] The temperature of the slurry should be kept below 20°C during the transfer.

  • Isolation and Washing: Collect the precipitated solid product by filtration using a Nutsche filter or a large Buchner funnel. Wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH 6-7), which removes residual acids.[9]

  • Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved. The final product should be a white to light-yellow crystalline solid.[1][11]

Data Summary
ParameterValue / ConditionRationale
Starting Material 4-Bromobenzoic AcidCommercially available precursor.
Reagents Fuming Nitric Acid, Conc. Sulfuric AcidForms the nitronium ion (NO₂⁺) for electrophilic substitution.[4]
Molar Ratio (SM:HNO₃:H₂SO₄) 1 : 1.5 : 3Ensures complete nitration and maintains a fluid reaction medium.[9]
Addition Temperature 0-10°CControls the highly exothermic reaction and ensures regioselectivity.[9][11]
Reaction Time ~2 hours post-additionAllows the reaction to proceed to completion at ambient temperature.[9]
Workup Procedure Quenching in ice-waterSafely terminates the reaction and precipitates the product.[9][10]
Expected Yield >95%This route is known for its high efficiency and conversion.[9]
Appearance White to light-yellow solidCharacteristic of the purified final product.[11]

Safety, Handling, and Waste Management

Adherence to strict safety protocols is non-negotiable when performing nitration reactions at any scale.

  • Hazard Identification: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact.[12][13] The reaction is highly exothermic, posing a risk of thermal runaway if cooling fails.[5][6] Toxic nitrogen oxide (NOx) gases may be evolved.

  • Engineering Controls: The entire synthesis must be conducted in a well-ventilated chemical fume hood or a walk-in enclosure designed for hazardous chemical reactions.[5] The reactor must have reliable temperature monitoring and a robust cooling system.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a chemical-resistant lab coat or apron.[13]

  • Spill and Emergency Procedures: An emergency shower and eyewash station must be immediately accessible.[13] Spills of mixed acid should be contained with an inert absorbent material (such as sand or vermiculite) and neutralized cautiously with a weak base like sodium carbonate.[14]

  • Waste Disposal: The acidic aqueous filtrate from the workup must be carefully neutralized with a suitable base (e.g., sodium carbonate or calcium hydroxide) before disposal. All waste must be handled and disposed of in accordance with local, state, and federal environmental regulations.[14]

Conclusion

The protocol described provides a detailed and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the operational and safety guidelines, researchers and production chemists can reliably produce this important chemical intermediate in high yield and purity. The key to a successful and safe large-scale synthesis lies in the meticulous control of reaction temperature and the implementation of robust safety measures throughout the process.

References

  • Study.com. Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. Homework.Study.com. Available from: [Link]

  • ChemBK. This compound. Available from: [Link]

  • Quora. How to synthesize this compound from benzene? What are the reactions. (2021). Available from: [Link]

  • Quora. What is the synthesis of this compound from benzene?. (2022). Available from: [Link]

  • YouTube. Nitration reaction safety. (2024). Available from: [Link]

  • National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry. (2013). Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. This compound: Synthesis, Applications, and Sourcing Strategies. Available from: [Link]

  • University of Washington Environmental Health & Safety. NITRIC ACID SAFETY. Available from: [Link]

  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards. (2015). Available from: [Link]

  • University of Washington Environmental Health & Safety. Reduce your risk of a nitric acid incident. (2024). Available from: [Link]

  • PubChem. This compound. National Institutes of Health. Available from: [Link]

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Application Notes and Protocols for the Characterization of 4-Bromo-3-nitrobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed framework for the definitive characterization of 4-Bromo-3-nitrobenzoic acid (CAS 6319-40-0), a pivotal intermediate in modern pharmaceutical and organic synthesis. Recognizing the compound's significance in the development of novel therapeutics, particularly in oncology and infectious diseases, this document outlines a multi-technique analytical workflow.[1] We present not just standardized protocols but also the underlying scientific rationale for methodological choices, ensuring that researchers, scientists, and drug development professionals can achieve robust, reliable, and reproducible results. The guide covers structural elucidation and purity assessment using Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Introduction: The Strategic Importance of the 4-Bromo-3-nitrobenzoate Scaffold

This compound is a polysubstituted aromatic carboxylic acid whose value in medicinal chemistry is dictated by the strategic placement of its functional groups. The carboxylic acid moiety provides a handle for amide bond formation or esterification, the nitro group can be readily reduced to a reactive amine, and the bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).[2] This trifecta of reactivity makes it a versatile building block for constructing complex molecular architectures and diverse compound libraries.[1] Its application as an intermediate in the synthesis of potential therapies for bacterial infections and cancer underscores the critical need for its unambiguous characterization to ensure the identity, purity, and quality of downstream products.[1]

This guide establishes a self-validating system of analysis, where orthogonal techniques are employed to build a cohesive and comprehensive profile of the target molecule and its derivatives.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before commencing any analytical work.

PropertyValueSource
CAS Number 6319-40-0[PubChem CID 232986][3]
Molecular Formula C₇H₄BrNO₄[PubChem CID 232986][3]
Molecular Weight 246.01 g/mol [PubChem CID 232986][3]
Appearance Pale Yellow Powder[Chem-Impex][1]
Melting Point 199-206 °C[Sigma-Aldrich][4]
Purity (Typical) ≥ 95% (HPLC)[Sigma-Aldrich][4]

The Analytical Workflow: A Multi-Technique Approach

The definitive characterization of this compound and its derivatives relies on the synergistic application of multiple spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and together they form a robust quality control strategy.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Structural Characterization & Purity Analysis cluster_Data Data Interpretation & Reporting Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Sample FTIR FT-IR Spectroscopy Synthesis->FTIR Sample MS Mass Spectrometry Synthesis->MS Sample HPLC HPLC Analysis Synthesis->HPLC Sample Interpretation Confirm Structure Assess Purity >95% NMR->Interpretation Spectral & Chromato- graphic Data FTIR->Interpretation Spectral & Chromato- graphic Data MS->Interpretation Spectral & Chromato- graphic Data HPLC->Interpretation Spectral & Chromato- graphic Data

Caption: A generalized workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing precise information on the connectivity and chemical environment of atoms.

Expertise & Causality: Experimental Choices
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound. Its high polarity effectively solubilizes the polar carboxylic acid, and its boiling point allows for variable temperature experiments if needed. Crucially, the acidic proton of the carboxylic acid is often observable as a broad singlet in DMSO-d₆, whereas it may exchange too rapidly in protic solvents like D₂O or CD₃OD. The residual proton signal of DMSO-d₆ (δ ≈ 2.50 ppm) and its ¹³C signals (δ ≈ 39.52 ppm) serve as convenient internal references.

  • Proton Decoupling in ¹³C NMR: A standard ¹³C NMR experiment is performed with proton decoupling. This collapses all carbon-proton coupling, resulting in a spectrum where each unique carbon atom appears as a single, sharp line. This simplifies the spectrum and significantly improves the signal-to-noise ratio, which is essential given the low natural abundance of the ¹³C isotope.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of the sample.

    • For ¹³C NMR, weigh 20-50 mg of the sample to ensure adequate signal intensity.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the clear solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool within the pipette.

  • Data Acquisition:

    • Insert the tube into the NMR spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum, typically using a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans will be required compared to the ¹H spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift (δ) scale using the residual DMSO-d₆ solvent peak as the reference (¹H: δ 2.50 ppm; ¹³C: δ 39.52 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Expected Spectral Data and Interpretation

The electron-withdrawing nature of the nitro group and the carboxylic acid, combined with the anisotropic and inductive effects of the bromine atom, results in a highly deshielded aromatic system.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale for Chemical Shift
¹H >13.0Broad Singlet1H, -COOHAcidic proton, deshielded by hydrogen bonding with DMSO.
¹H ~8.45d1H, H-2Ortho to the strongly electron-withdrawing -COOH and meta to the -NO₂.
¹H ~8.20dd1H, H-6Ortho to the -NO₂ group and meta to the -COOH group.
¹H ~8.00d1H, H-5Ortho to the bromine and coupled to H-6.
¹³C ~165.5sC-7 (-COOH)Carbonyl carbon, highly deshielded.
¹³C ~150.0sC-3 (-C-NO₂)Attached to the electron-withdrawing nitro group.
¹³C ~138.0sC-1Quaternary carbon attached to the carboxylic acid.
¹³C ~135.5sC-6Aromatic CH carbon deshielded by the adjacent nitro group.
¹³C ~132.0sC-2Aromatic CH carbon deshielded by the adjacent carboxylic acid.
¹³C ~126.0sC-5Aromatic CH carbon.
¹³C ~122.0sC-4 (-C-Br)Attached to bromine; subject to heavy atom effect.

Note: These are predicted values based on analogous structures. Actual experimental values may vary slightly.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying the key functional groups present in a molecule, thereby confirming the gross structure.

Expertise & Causality: Experimental Choices
  • Technique: The Potassium Bromide (KBr) pellet method is a traditional and reliable technique for obtaining high-quality spectra of solid samples. It minimizes scattering and produces sharp, well-defined peaks. The key to this method is ensuring the KBr is spectroscopic grade and thoroughly dried to avoid a broad O-H absorption from water, which could obscure the carboxylic acid O-H stretch.

Protocol: FT-IR Spectroscopy (KBr Pellet Method)
  • Preparation: Gently grind 1-2 mg of the this compound sample with 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle until the mixture is a fine, homogenous powder.

  • Pellet Formation: Transfer a portion of the powder to a pellet die. Place the die in a hydraulic press and apply several tons of pressure to form a thin, translucent KBr pellet.

  • Background Collection: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Collect the sample spectrum. The instrument's software will automatically ratio the sample and background spectra to produce the final transmittance or absorbance spectrum.

Expected Spectral Data and Interpretation

The IR spectrum will provide a distinct "fingerprint" confirming the presence of the carboxylic acid, the nitro group, and the substituted aromatic ring.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
3300 - 2500O-H (Carboxylic Acid)StretchingVery broad, strong absorption due to hydrogen bonding.
~1700C=O (Carboxylic Acid)StretchingStrong, sharp peak.
~1530 and ~1350N-O (Nitro Group)Asymmetric & Symmetric StretchingTwo strong, sharp peaks, characteristic of a nitro group.
1600 - 1450C=C (Aromatic Ring)StretchingMultiple sharp peaks of medium intensity.
~1300C-O (Carboxylic Acid)StretchingMedium intensity peak.
Below 800C-BrStretchingWeak to medium peak in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure.

Expertise & Causality: Experimental Choices
  • Ionization Method: Electrospray Ionization (ESI) in negative mode is highly suitable for this analyte. The acidic proton of the carboxylic acid is readily lost, forming a stable [M-H]⁻ ion in the gas phase. This is a "soft" ionization technique that typically keeps the molecular ion intact, providing clear molecular weight information.[5] Electron Ionization (EI) can also be used, but it is a "hard" technique that will cause more extensive fragmentation, which can be useful for structural confirmation.[6]

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion provides definitive structural information. Collision-induced dissociation (CID) will predictably fragment the molecule. The most common fragmentation pathway for nitroaromatic carboxylic acids is the loss of CO₂ (decarboxylation).[5]

Protocol: LC-MS (ESI⁻)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent, such as a mixture of acetonitrile and water.

  • Instrumentation: The sample is introduced into the ESI source via direct infusion or through an HPLC system.

  • MS Conditions (Negative ESI):

    • Set the mass spectrometer to operate in negative ion mode.

    • Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M-H]⁻ ion.

  • Data Acquisition:

    • Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the [M-H]⁻ ion.

    • Perform a product ion scan (MS/MS) by selecting the [M-H]⁻ ion as the precursor and applying collision energy to induce fragmentation.

Expected Spectral Data and Interpretation

Due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, all bromine-containing ions will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity. This provides a clear signature for the presence of bromine.

Table 3: Expected m/z Values in ESI⁻ Mass Spectrometry

m/z (Daltons)IonInterpretation
243.9 / 245.9[M-H]⁻Molecular ion peak doublet, confirming the molecular weight.
199.9 / 201.9[M-H-CO₂]⁻Product ion from MS/MS; loss of carbon dioxide (44 Da).
153.9[M-H-CO₂-NO₂]⁻Product ion from MS/MS; subsequent loss of nitrogen dioxide (46 Da).

digraph "MS_Fragmentation" {
graph [fontname="Arial", fontsize=12];
node [shape=plaintext, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#EA4335"];

rankdir=LR;

Parent [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TD><b>[M-H]⁻b>TD>TR><TR><TD>m/z 244/246TD>TR><TR><TD>4-bromo-3-nitrobenzoateTD>TR>TABLE> >];

Frag1 [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TD><b>[M-H-CO₂]⁻b>TD>TR><TR><TD>m/z 200/202TD>TR><TR><TD>4-bromo-3-nitrophenyl anionTD>TR>TABLE> >];

Frag2 [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TD><b>[M-H-CO₂-NO₂]⁻b>TD>TR><TR><TD>m/z 154TD>TR><TR><TD>4-bromophenyl anion radicalTD>TR>TABLE> >];

Parent -> Frag1 [label="- CO₂"]; Frag1 -> Frag2 [label="- NO₂"]; }

Caption: Primary fragmentation pathway for this compound in negative mode ESI-MS/MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for assessing the purity of a compound and for quantitative analysis.

Expertise & Causality: Experimental Choices
  • Column Selection: A reverse-phase C18 column is the standard workhorse for separating small aromatic molecules. The nonpolar stationary phase retains the analyte based on its hydrophobicity.

  • Mobile Phase: A gradient elution using acetonitrile and water is effective. Acetonitrile is a common organic modifier with good UV transparency. The mobile phase must be acidified (e.g., with 0.1% formic acid or phosphoric acid). This serves a critical purpose: to suppress the ionization of the carboxylic acid functional group. By maintaining a pH well below the pKa of the benzoic acid (~pH 2), the molecule remains in its neutral, protonated form, ensuring good retention on the C18 column and preventing poor peak shape (tailing). Formic acid is preferred for LC-MS applications due to its volatility.[3]

  • Detection: UV detection is ideal. The aromatic ring and nitro group are strong chromophores, providing excellent sensitivity at wavelengths around 254 nm.

Protocol: Reverse-Phase HPLC
  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or a 1:1 mixture of acetonitrile:water at a concentration of approximately 1 mg/mL. Further dilute to ~50 µg/mL for analysis.

  • Analysis: Inject the sample and integrate the resulting chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.

Case Study: Characterization of Methyl 4-bromo-3-nitrobenzoate

The analytical workflow described can be readily adapted for derivatives. For instance, the esterification of the parent acid to Methyl 4-bromo-3-nitrobenzoate (CAS 2363-16-8) results in predictable spectroscopic changes.

  • ¹H NMR: The broad singlet for the -COOH proton will disappear, and a new sharp singlet for the methyl ester (-OCH₃) protons will appear around δ 3.9 ppm.

  • FT-IR: The broad O-H stretch will disappear. The C=O stretch of the ester will likely shift to a slightly higher wavenumber (~1720 cm⁻¹) compared to the carboxylic acid.

  • Mass Spec: The molecular weight will increase by 14 Da (CH₂). The primary ESI⁻ fragmentation will no longer be the loss of CO₂, but potentially the loss of the methoxy group.

  • HPLC: The ester is less polar than the carboxylic acid. Consequently, it will be more retained on a reverse-phase C18 column, resulting in a longer retention time under the same gradient conditions.

Conclusion

The robust characterization of this compound and its derivatives is non-negotiable for ensuring the quality and integrity of research in drug discovery and fine chemical synthesis. The orthogonal, multi-technique workflow detailed in these application notes—combining NMR, FT-IR, MS, and HPLC—provides a self-validating system for unambiguous structural confirmation and purity assessment. By understanding the causality behind the methodological choices, researchers can confidently adapt and apply these protocols to their specific molecular targets, upholding the highest standards of scientific integrity.

References

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  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved January 10, 2026, from [Link]

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Application Note: Strategic Derivatization of 4-Bromo-3-nitrobenzoic Acid for Enhanced Biological Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

4-Bromo-3-nitrobenzoic acid is a synthetically versatile aromatic carboxylic acid that serves as a valuable starting material in medicinal chemistry and drug discovery.[1] Its unique trifunctionalized structure, featuring a carboxylic acid, a bromine atom, and a nitro group, offers multiple handles for chemical modification. This allows for the systematic generation of diverse molecular libraries for biological screening.[1] The strategic derivatization of this scaffold can lead to the development of novel probes for biological assays, potent enzyme inhibitors, and new therapeutic agents.[2][3] This application note provides a detailed guide for researchers on the derivatization of this compound and the subsequent evaluation of its derivatives in biological assays.

The presence of the electron-withdrawing nitro group enhances the acidity of the carboxylic acid and influences the reactivity of the aromatic ring.[4] The bromine atom is an excellent leaving group for cross-coupling reactions, while the carboxylic acid and nitro groups can be readily converted into a wide range of other functionalities.[5][6] These properties make this compound an attractive scaffold for creating compounds with diverse pharmacophores.

Core Derivatization Strategies and Protocols

The derivatization of this compound can be systematically approached by targeting its three key functional groups. The following section details the primary strategies and provides step-by-step protocols for each.

Modification of the Carboxylic Acid Group: Amidation and Esterification

The carboxylic acid moiety is a prime site for modification to introduce diversity and modulate the physicochemical properties of the resulting molecules, such as solubility and cell permeability.

Amidation is a fundamental reaction in medicinal chemistry to create stable amide bonds. Amide derivatives of benzoic acids have shown a wide range of biological activities.[7]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general and efficient method for the synthesis of amide derivatives of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) followed by the slow addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Esterification is another key derivatization strategy, often employed to create prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid.[8] Fischer esterification is a classic method for this transformation.[9]

Protocol 2: Fischer Esterification

This protocol details the acid-catalyzed esterification of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in the desired alcohol (used as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by recrystallization or column chromatography if necessary.

Suzuki-Miyaura Cross-Coupling at the Bromine Position

The bromine atom on the aromatic ring is a versatile handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[5][6] This allows for the introduction of various aryl and heteroaryl moieties, significantly expanding the chemical space of the derivatives.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a boronic acid.

Materials:

  • This compound (or its ester/amide derivative)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine this compound (or its derivative) (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.[10]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Diagram 1: Derivatization Workflow

G A This compound B Amidation (Protocol 1) R-NH2, EDC, HOBt A->B Carboxylic Acid Modification C Esterification (Protocol 2) R-OH, H+ A->C Carboxylic Acid Modification D Suzuki Coupling (Protocol 3) R'-B(OH)2, Pd catalyst A->D Aryl Halide Modification E Amide Derivatives B->E F Ester Derivatives C->F G Biaryl Derivatives D->G

Caption: Key derivatization pathways for this compound.

Biological Applications and Assay Considerations

Derivatives of nitrobenzoic acids have been explored for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[11] The derivatization of this compound allows for the fine-tuning of these activities.

Table 1: Hypothetical Biological Activities of this compound Derivatives

Derivative ClassR-Group ExamplePotential Biological Target/ActivityRationale for Derivatization
Amides N-phenylKinase inhibitionIntroduction of hydrogen bond donors/acceptors and aromatic interactions to fit into ATP-binding pockets.
Esters Ethyl esterIncreased cell permeability (Prodrug)Masking the polar carboxylic acid to facilitate passive diffusion across cell membranes.
Biaryls 4-methoxyphenylPARP inhibitionExtending the aromatic system to interact with the nicotinamide binding site of PARP enzymes.[3]
Case Study: Targeting DNA Repair Pathways with Biaryl Derivatives

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy.[3] The synthesis of biaryl compounds via Suzuki coupling of this compound derivatives can yield potent PARP inhibitors. The extended aromatic system can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP.

Diagram 2: PARP Inhibition Signaling Pathway

G cluster_0 Cellular Response D Cell Survival E Apoptosis A DNA Damage (Single-Strand Break) B PARP Activation A->B B->E PARP Overactivation C DNA Repair B->C C->D F Biaryl Derivative of This compound F->B Inhibition

Caption: Inhibition of the PARP signaling pathway by a biaryl derivative.

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity before biological evaluation. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.[12]

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

This compound is a highly valuable and versatile scaffold for the generation of diverse chemical libraries for biological screening. The strategic application of amidation, esterification, and Suzuki-Miyaura cross-coupling reactions allows for the systematic exploration of structure-activity relationships. The protocols and strategies outlined in this application note provide a robust framework for researchers to synthesize novel derivatives and evaluate their potential in various biological assays, ultimately contributing to the discovery of new bioactive molecules.

References

  • Quora. (2021). How to synthesize this compound from benzene? What are the reactions. Quora. [Link]

  • Quora. (2022). What is the synthesis of this compound from benzene?. Quora. [Link]

  • Study.com. (n.d.). Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. Study.com. [Link]

  • Chegg.com. (2017). Solved synthesis of this compound from benzene. Chegg.com. [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Ataman Kimya. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Chemical Research: The Role of Nitrobenzoic Acid Derivatives in Innovation. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound. Cheméo. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). This compound CAS:6319-40-0: A Key Intermediate for Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • ChemBK. (2024). This compound. ChemBK. [Link]

  • ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [Link]

  • ResearchGate. (2009). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. ResearchGate. [Link]

  • International Journal of Scientific Development and Research. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of Scientific Development and Research. [Link]

  • PMC. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. [Link]

  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. [Link]

  • Target Analysis. (n.d.). Benzoic acid derivatives. Target Analysis. [Link]

  • AOBChem USA. (n.d.). This compound. AOBChem USA. [Link]

  • Royal Society of Chemistry. (n.d.). . Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. ResearchGate. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Google Patents. (n.d.). Esterification of nitrobenzoic acids.
  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. [Link]

  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Truman ChemLab. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Synthesis, Applications, and Sourcing Strategies. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • ChemBK. (2024). Benzoic acid, 4-bromo-3-nitro-. ChemBK. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-3-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Understanding the Synthesis: The "Why" Behind the "How"

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The starting material, 4-bromobenzoic acid, is treated with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid.

The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The bromine atom is an ortho, para-director, while the carboxylic acid group is a meta-director.[1][2] This combination of directing effects favors the substitution of the nitro group at the position ortho to the bromine and meta to the carboxylic acid, which is the 3-position.[3]

G cluster_directing_effects Directing Effects 4-Bromobenzoic Acid 4-Bromobenzoic Acid Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 4-Bromobenzoic Acid->Electrophilic Aromatic Substitution Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Electrophilic Aromatic Substitution This compound This compound Electrophilic Aromatic Substitution->this compound Br (ortho, para-director) Br (ortho, para-director) COOH (meta-director) COOH (meta-director)

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this reaction?

A1: The nitration of 4-bromobenzoic acid is an exothermic reaction, and temperature control is critical. Generally, maintaining a low temperature, typically between 0°C and 10°C, is recommended to minimize the formation of byproducts, such as dinitrated species.[4]

Q2: What are the most common byproducts, and how can I avoid them?

A2: The most common byproduct is the dinitrated product, 4-bromo-3,5-dinitrobenzoic acid. Its formation is favored at higher temperatures and with an excess of the nitrating agent. To avoid this, maintain strict temperature control and use a stoichiometric amount of nitric acid. Another potential, though less common, byproduct can arise from substitution at the 2-position, ortho to the carboxylic acid group; however, this is sterically hindered.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[5] A suitable mobile phase for this analysis is a mixture of hexane and ethyl acetate, with a small amount of acetic acid to ensure sharp spots for the carboxylic acids. The starting material, 4-bromobenzoic acid, will have a different Rf value than the more polar product, this compound.

Q4: What is the best method for quenching the reaction?

A4: The reaction should be quenched by carefully pouring the reaction mixture onto crushed ice with vigorous stirring.[6] This procedure serves two purposes: it rapidly cools the reaction to prevent further side reactions, and it precipitates the solid product, which has low solubility in the aqueous acidic medium.

Q5: What is the recommended procedure for purifying the crude product?

A5: Recrystallization is the most common and effective method for purifying this compound.[4] A mixed solvent system, such as ethanol-water, is often a good choice. The crude product should be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. Slow cooling will then yield purified crystals.[7]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Loss of product during workup. - Formation of byproducts.- Monitor the reaction by TLC to ensure completion. - Ensure complete precipitation during quenching by using a sufficient amount of ice. - Wash the filtered product with ice-cold water to minimize dissolution. - Strictly control the reaction temperature to prevent byproduct formation.[4]
Formation of an Oily Product Instead of a Solid - The product is melting in the reaction mixture. - The presence of significant impurities is depressing the melting point.- Ensure the quenching is done with a large excess of ice to keep the temperature low. - If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
Product is Difficult to Purify by Recrystallization - The chosen recrystallization solvent is not optimal. - The presence of impurities with similar solubility to the product.- Experiment with different solvent systems (e.g., methanol-water, acetic acid-water). - If colored impurities are present, they can sometimes be removed by treating the hot recrystallization solution with a small amount of activated charcoal before hot filtration.[8]
Multiple Spots on TLC of the Crude Product - Incomplete reaction (starting material remains). - Formation of byproducts (e.g., dinitrated product).- If starting material is present, consider extending the reaction time or slightly increasing the amount of nitrating agent. - If byproduct spots are significant, review the reaction temperature and stoichiometry of the nitrating agent.

G

Experimental Protocols

Synthesis of this compound
  • Preparation of the Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid in an ice bath. Slowly and carefully add an equimolar amount of concentrated nitric acid with continuous stirring, ensuring the temperature does not rise above 10°C.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-bromobenzoic acid. Maintain the reaction temperature between 0°C and 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 30-60 minutes. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol-water) to obtain pure this compound.

Safety Precautions

Nitration reactions are potentially hazardous and must be carried out with extreme caution in a well-ventilated fume hood.[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is highly exothermic, and a runaway reaction can occur if the temperature is not controlled.[9] Nitric acid is a strong oxidizing agent and is highly corrosive.[10]

Data Presentation

Parameter Value Reference
Molecular Formula C₇H₄BrNO₄
Molecular Weight 246.01 g/mol
Melting Point 199-206 °C
Appearance White to pale yellow solid[11]
Solubility Sparingly soluble in water[11]

References

  • What is the synthesis of this compound from benzene? - Quora. (2022-05-11). Available at: [Link]

  • How to synthesize this compound from benzene? What are the reactions - Quora. (2021-04-02). Available at: [Link]

  • Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. | Homework.Study.com. Available at: [Link]

  • Nitration reaction safety - YouTube. (2024-06-06). Available at: [Link]

  • Outline the steps involved in the synthesis of 4-bromo - 3 - nitro - pherol from 4 - bromobenoic acid | Homework.Study.com. Available at: [Link]

  • Using resonance structures, explain the reason for the preference of the major product in the nitration of 4 bromo benzoic acid I know how to answer this question by explaining that the NO2+ will att. Available at: [Link]

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. (2016-10-05). Available at: [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013-11-22). Available at: [Link]

  • What is the major product in nitration of 4 Bromo benzoic acid ? Using resonance structures please explain the reason for this preference. | Homework.Study.com. Available at: [Link]

  • NITRIC ACID SAFETY. Available at: [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

  • This compound - ChemBK. (2024-04-09). Available at: [Link]

  • This compound | C7H4BrNO4 | CID 232986 - PubChem. Available at: [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023-01-04). Available at: [Link]

  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids - Chemical Review and Letters. (2020-02-15). Available at: [Link]

  • Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons - PubMed. Available at: [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Available at: [Link]

  • 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem. Available at: [Link]

  • Organic Chemistry Lab: Recrystallization - YouTube. (2007-11-28). Available at: [Link]

  • 3-Bromo-4-nitrobenzoic acid | C7H4BrNO4 | CID 16218087 - PubChem. Available at: [Link]

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Technical Support Center: Synthesis of 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 4-Bromo-3-nitrobenzoic acid (CAS: 6319-40-0). Here, we address common challenges, offer troubleshooting strategies, and present optimized protocols to improve reaction yield and purity.

Synthesis Overview: The Nitration of 4-Bromobenzoic Acid

The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution of 4-bromobenzoic acid.[1] This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2][3]

The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[4]

Reaction Mechanism Visualization

The following diagram illustrates the generation of the nitronium ion and the subsequent electrophilic attack on the 4-bromobenzoic acid ring.

reaction_mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution HNO3 HNO₃ H2SO4 H₂SO₄ intermediate H₂O⁺-NO₂ HNO3->intermediate Protonation HSO4 HSO₄⁻ Nitronium NO₂⁺ (Nitronium Ion) StartMat 4-Bromobenzoic Acid Nitronium->StartMat H2O H₂O intermediate->Nitronium Loss of H₂O intermediate->H2O SigmaComplex Arenium Ion Intermediate (Sigma Complex) StartMat->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺

Caption: Mechanism of nitration for 4-bromobenzoic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My yield is significantly lower than reported values. What are the most likely causes?

A1: Low yield is a common issue that can typically be traced back to one of several critical parameters:

  • Inadequate Temperature Control: The nitration of aromatic compounds is highly exothermic.[4] If the temperature rises above the optimal range (typically 0-10°C), side reactions, including the formation of dinitro-products or oxidative degradation, can occur.[5][6]

  • Improper Reagent Addition: The nitrating mixture must be added slowly and dropwise to the solution of 4-bromobenzoic acid. A rapid addition can cause localized overheating, leading to the issues described above.[5]

  • Moisture Contamination: The presence of excess water in the reaction mixture will consume the sulfuric acid by forming hydronium ions, thereby reducing its effectiveness in generating the necessary nitronium ion concentration.[7] Ensure all glassware is dry and use concentrated acids.

  • Incomplete Reaction: The reaction may not have been stirred for a sufficient duration. Reaction progress should be monitored using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.[8]

  • Loss During Workup: Significant product loss can occur during the isolation and purification steps. Ensure the product is fully precipitated by pouring the reaction mixture onto a sufficient amount of ice water.[3][5] During filtration, wash the crude product with cold water to remove residual acid without dissolving the desired compound.

Q2: My final product is a mixture of isomers. How can I improve the regioselectivity?

A2: The regiochemical outcome is dictated by the directing effects of the substituents already on the ring. In 4-bromobenzoic acid, we have two groups to consider:

  • Bromo (-Br) group: An ortho-, para-director.[1][8]

  • Carboxylic acid (-COOH) group: A meta-director.[1][8]

The incoming nitro group is directed to the position that is activated by the bromo group and meta to the carboxylic acid group. This leads to the desired this compound. However, the formation of other isomers, such as 4-bromo-2-nitrobenzoic acid, can occur.

Caption: Regioselectivity in the nitration of 4-bromobenzoic acid.

To improve selectivity:

  • Maintain Low Temperatures: Lower reaction temperatures (0-5°C) favor kinetic control and can enhance the selectivity for the thermodynamically favored product.[6]

  • Control Steric Hindrance: The formation of the 2-nitro isomer is often disfavored due to steric hindrance from the adjacent bulky carboxylic acid group.[9] Ensuring the reaction is not driven by excessive heat can help leverage this steric factor to your advantage.

Q3: The crude product appears oily or discolored. What is the best purification strategy?

A3: An oily or discolored product often indicates the presence of impurities, such as dinitrated byproducts or residual acids. The most effective method for purifying this compound is recrystallization.[5][10]

  • Solvent Selection: A key aspect of recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11] For benzoic acid derivatives, aqueous ethanol or a mixture of ethanol and water is often effective.[12] Water alone can also be used, as benzoic acid's solubility in water increases significantly with temperature.[10]

  • Decolorization: If the product is highly colored, activated charcoal can be added to the hot solution before filtration to adsorb colored impurities.[11][13] Use it sparingly, as it can also adsorb the desired product.

  • Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling promotes the formation of large, pure crystals, while rapid cooling can trap impurities.[10]

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common synthesis issues.

troubleshooting_workflow start Problem: Low Yield or Impure Product q_temp Was temperature kept at 0-10°C? start->q_temp s_temp Solution: Improve cooling, slow down reagent addition. q_temp->s_temp No q_reagents Were reagents added slowly and acids concentrated? q_temp->q_reagents Yes s_temp->q_reagents s_reagents Solution: Use dry glassware. Add nitrating mix dropwise. q_reagents->s_reagents No q_workup Was workup performed correctly? (Quenching on ice, cold washes) q_reagents->q_workup Yes s_reagents->q_workup s_workup Solution: Use sufficient ice for quenching. Wash crude product with cold water. q_workup->s_workup No q_purity Is the final product impure (oily, discolored)? q_workup->q_purity Yes s_workup->q_purity s_purity Solution: Recrystallize from a suitable solvent (e.g., aqueous ethanol). Use activated charcoal if needed. q_purity->s_purity Yes end_node Achieved High Yield & Purity q_purity->end_node No s_purity->end_node

Caption: A step-by-step workflow for troubleshooting synthesis problems.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity. A yield of up to 96% has been reported under optimized conditions.[3]

Materials and Reagents
  • 4-Bromobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%) or Concentrated Nitric Acid (70%)

  • Deionized Water

  • Crushed Ice

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture:

    • In a flask submerged in an ice-salt bath, carefully and slowly add fuming nitric acid to concentrated sulfuric acid. A typical molar ratio is ~1.5 equivalents of nitric acid and ~3 equivalents of sulfuric acid relative to the starting material.

    • Maintain the temperature of the mixture between 0-5°C. This step is highly exothermic.

  • Reaction Setup:

    • In a separate reaction vessel equipped with a magnetic stirrer, dissolve the 4-bromobenzoic acid (1 equivalent) in concentrated sulfuric acid.

    • Cool this mixture to 0-5°C using an ice bath.

  • Nitration Reaction:

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 4-bromobenzoic acid.

    • Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition. [3] This may take several hours for larger scale reactions.

    • After the addition is complete, allow the mixture to continue stirring at room temperature for approximately 2 hours to ensure the reaction goes to completion.[3]

  • Product Isolation (Workup):

    • Slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring. This will precipitate the crude product.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acids.

  • Purification (Recrystallization):

    • Transfer the crude, air-dried solid to a flask.

    • Add a minimal amount of a suitable solvent (e.g., water or aqueous ethanol) and heat the mixture until the solid dissolves completely.[10][11]

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry to a constant weight.

Comparative Reaction Parameters
ParameterCondition 1Notes
Starting Material 4-Bromobenzoic AcidCAS: 586-76-5[14]
Nitrating Agent Fuming HNO₃ / H₂SO₄Provides a high concentration of the nitronium ion.
Temperature 0-5°CCritical for controlling side reactions and ensuring high regioselectivity.[3]
Reaction Time ~5 hours addition, 2 hours stirMonitor by TLC to confirm completion.[3]
Workup Quench on ice waterEnsures complete precipitation of the product.
Purification RecrystallizationEssential for removing isomers and other impurities.[10][11]
Reported Yield Up to 96%Achievable with careful control of all parameters.[3]

References

  • Quora. (2022, May 11). What is the synthesis of this compound from benzene? Retrieved from Quora. [Link]

  • Homework.Study.com. (n.d.). Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. Retrieved from Study.com. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Applications, and Sourcing Strategies. Retrieved from pharmachemical.com. [Link]

  • Quora. (2022, May 11). How to synthesize this compound from benzene? What are the reactions. Retrieved from Quora. [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from ChemBK. [Link]

  • brainly.com. (2023, June 24). Outline the steps involved in the synthesis of 4-bromo-3-nitro-phenol from 4-bromobenzoic acid. Retrieved from brainly.com. [Link]

  • Homework.Study.com. (n.d.). Outline the steps involved in the synthesis of 4-bromo - 3 - nitro - pherol from 4 - bromobenoic acid. Retrieved from Study.com. [Link]

  • Homework.Study.com. (n.d.). What is the major product in nitration of 4 Bromo benzoic acid ? Using resonance structures please explain the reason for this preference. Retrieved from Study.com. [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from a university website. [Link]

  • Homework.Study.com. (n.d.). Using resonance structures, explain the reason for the preference of the major product in the nitration of 4 bromo benzoic acid. Retrieved from Study.com. [Link]

  • PubMed. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from PubMed. [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from KBR. [Link]

  • PMC - NIH. (2024, October 3). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from NIH. [Link]

  • Scirp.org. (n.d.). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Retrieved from Scirp.org. [Link]

  • FAMU. (2016, September 27). Lab Report Recrystallization. Retrieved from FAMU. [Link]

  • RSC Publishing. (1929, January 1). The Nature of the Alternating Effect in Carbon Chains. Part XXX. The Nitration of Phenyl-bromocyanonitromethane. Retrieved from RSC Publishing. [Link]

  • University of Missouri-St. Louis. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from UMSL. [Link]

  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-. Retrieved from NIST WebBook. [Link]

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common side products in the nitration of 4-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of 4-bromobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to this common electrophilic aromatic substitution reaction. Our goal is to equip you with the scientific understanding and practical knowledge to anticipate challenges, optimize your reaction conditions, and effectively isolate the desired product, 4-bromo-3-nitrobenzoic acid.

Understanding the Reaction: A Mechanistic Overview

The nitration of 4-bromobenzoic acid is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The regiochemical outcome of this reaction is dictated by the directing effects of the two substituents already present on the benzene ring: the bromo (-Br) group and the carboxylic acid (-COOH) group.

  • Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects. It pulls electron density from the ring, making it less reactive, and directs the incoming electrophile to the positions meta to it (C3 and C5).

  • Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho or para positions.

In the case of 4-bromobenzoic acid, the directing effects of the two groups are in concert. The carboxylic acid group directs the incoming nitro group to the C3 and C5 positions, while the bromo group directs it to the C2 and C6 positions (ortho) and the C4 position (which is already occupied). The positions meta to the carboxyl group (C3 and C5) are also ortho to the bromo group. Therefore, the incoming nitronium ion is predominantly directed to the C3 position (which is equivalent to the C5 position), leading to the formation of This compound as the major product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the nitration of 4-bromobenzoic acid?

The major product is This compound .[1] This is due to the synergistic directing effects of the meta-directing carboxylic acid group and the ortho, para-directing bromo group, both of which favor substitution at the 3-position.

Q2: Why is 4-bromo-2-nitrobenzoic acid a common side product?

The bromo group is an ortho, para-director. While the para position is blocked, it can direct the incoming nitro group to the ortho position (C2). However, this position is sterically hindered by the adjacent bulky carboxylic acid group, making the formation of 4-bromo-2-nitrobenzoic acid a minor pathway compared to substitution at the less hindered C3 position.[1]

Q3: Can dinitration occur during this reaction?

Yes, dinitration is a potential side reaction, especially under harsh conditions such as elevated temperatures, prolonged reaction times, or a high concentration of the nitrating agent. The initial product, this compound, is highly deactivated due to the presence of three electron-withdrawing groups. However, if the reaction is forced, a second nitro group may be introduced. Based on the directing effects of the existing groups, the most likely dinitrated product would be 4-bromo-3,5-dinitrobenzoic acid .

Q4: Is decarboxylation a concern during the nitration of 4-bromobenzoic acid?

Decarboxylation of aromatic carboxylic acids can occur under certain conditions, particularly at high temperatures.[2] While it is not typically a major side reaction under controlled nitrating conditions (0-10°C), excessive heating can potentially lead to the loss of the carboxyl group and the formation of bromonitrobenzene isomers as impurities.

Troubleshooting Guide

This section addresses common issues encountered during the nitration of 4-bromobenzoic acid and provides actionable solutions.

Problem Possible Causes Suggested Solutions
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Nitrating Mixture: Incorrect ratio of nitric to sulfuric acid. 3. Product Loss During Workup: The product may be partially soluble in the aqueous wash solutions.1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. 2. Optimize Nitrating Agent: Prepare the nitrating mixture fresh by adding nitric acid to sulfuric acid in a 1:1 or 1:2 volume ratio and ensure it is cold before addition. 3. Careful Workup: After quenching the reaction on ice, ensure complete precipitation. Wash the crude product with minimal amounts of cold water.
High Percentage of Isomeric Impurity (4-bromo-2-nitrobenzoic acid) 1. Elevated Reaction Temperature: Higher temperatures can overcome the steric hindrance at the C2 position.1. Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the addition of the nitrating mixture. Use an ice-salt bath for efficient cooling.
Formation of Dinitrated Products 1. Excessive Nitrating Agent: Using a large excess of the nitrating mixture. 2. High Reaction Temperature: Temperatures above the recommended range can promote a second nitration. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed.1. Stoichiometric Control: Use a modest excess (e.g., 1.1-1.2 equivalents) of the nitrating agent. 2. Maintain Low Temperature: Keep the reaction temperature strictly controlled, preferably below 10°C. 3. Monitor Reaction Progress: Stop the reaction once TLC indicates the complete consumption of 4-bromobenzoic acid.
Presence of Decarboxylated Byproducts 1. Overheating: Allowing the reaction temperature to rise significantly.1. Vigorous Stirring and Slow Addition: Ensure efficient heat dissipation by maintaining vigorous stirring and adding the nitrating mixture slowly to the cooled solution of 4-bromobenzoic acid in sulfuric acid.
Difficulty in Purifying the Final Product 1. Co-precipitation of Isomers: The desired product and its isomers may have similar solubilities.1. Fractional Crystallization: Utilize the slight differences in solubility of the isomers in a suitable solvent system (e.g., ethanol-water mixtures) for purification. 2. Column Chromatography: For small-scale purifications, silica gel chromatography can be effective in separating the isomers.

Experimental Protocols

Protocol 1: Nitration of 4-Bromobenzoic Acid

This protocol outlines a standard procedure for the nitration of 4-bromobenzoic acid to yield this compound as the major product.

Materials:

  • 4-bromobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Deionized water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid.

  • Slowly add 4-bromobenzoic acid to the sulfuric acid with continuous stirring, ensuring the temperature is maintained below 10°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 4-bromobenzoic acid in sulfuric acid. The rate of addition should be controlled to keep the reaction temperature between 5-15°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product. Further purification can be achieved by recrystallization.

Protocol 2: Purification by Fractional Crystallization

This protocol describes a general method for the purification of this compound from its 2-nitro isomer.

Materials:

  • Crude nitration product

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot water to the solution until it becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. The desired this compound, being generally less soluble, should crystallize out first.

  • Collect the crystals by vacuum filtration.

  • The purity of the crystals can be assessed by melting point determination or spectroscopic methods (e.g., NMR).

  • If necessary, the process can be repeated to achieve higher purity.

Visualization of Key Concepts

Directing Effects in the Nitration of 4-Bromobenzoic Acid

G cluster_reactants Reactants cluster_electrophile Electrophile Generation cluster_directing_effects Directing Effects cluster_products Products 4-Bromobenzoic_Acid 4-Bromobenzoic Acid COOH_Group -COOH Group (meta-director, deactivating) 4-Bromobenzoic_Acid->COOH_Group Br_Group -Br Group (ortho, para-director, deactivating) 4-Bromobenzoic_Acid->Br_Group Nitrating_Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Nitronium_Ion Nitronium Ion (NO₂⁺) Nitrating_Mixture->Nitronium_Ion Generates Major_Product This compound (Major Product) Nitronium_Ion->Major_Product Electrophilic Attack at C3 Minor_Product 4-Bromo-2-nitrobenzoic Acid (Minor Product - Steric Hindrance) Nitronium_Ion->Minor_Product Electrophilic Attack at C2 COOH_Group->Major_Product Directs to C3 Br_Group->Major_Product Directs to C3 (ortho) Br_Group->Minor_Product Directs to C2 (ortho)

Caption: Logical flow of directing effects in the nitration of 4-bromobenzoic acid.

General Troubleshooting Workflow

G Start Experiment Start Problem_Identified Problem Identified? (e.g., Low Yield, Impurities) Start->Problem_Identified Analyze_Data Analyze Analytical Data (TLC, NMR, Melting Point) Problem_Identified->Analyze_Data Yes No_Problem Proceed to Product Characterization Problem_Identified->No_Problem No Identify_Cause Identify Probable Cause Analyze_Data->Identify_Cause Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Identify_Cause->Optimize_Conditions Reaction Issue Refine_Purification Refine Purification Method (Recrystallization, Chromatography) Identify_Cause->Refine_Purification Purification Issue Optimize_Conditions->Start Re-run Experiment Successful_Outcome Successful Outcome Refine_Purification->Successful_Outcome No_Problem->Successful_Outcome

Caption: General troubleshooting workflow for nitration experiments.

References

  • PubChem. 4-Bromo-2-nitrobenzoic acid. [Link]

  • Truman ChemLab. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • Homework.Study.com. What is the major product in nitration of 4 Bromo benzoic acid?[Link]

  • Profnit. Nitration Of Benzoic Acid. [Link]

  • Chemical Review and Letters. Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [Link]

  • Google Patents. Process for recovering 3-nitrobenzoic acid.
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Semantic Scholar. A Simple, Safe and Efficient Synthesis of Tyrian Purple. [Link]

  • Chemistry LibreTexts. Purification of Products. [Link]

Sources

troubleshooting guide for the synthesis of 4-Bromo-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this electrophilic aromatic substitution reaction. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful synthesis and purification of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the synthesis of this compound?

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The starting material, 4-bromobenzoic acid, is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is then attacked by the electron-rich benzene ring of 4-bromobenzoic acid, leading to the substitution of a hydrogen atom with a nitro group.[1]

Q2: Why is the nitro group introduced at the 3-position?

The regioselectivity of this reaction is governed by the directing effects of the two substituents already present on the benzene ring: the bromo group (-Br) and the carboxylic acid group (-COOH). The bromo group is an ortho, para-director, while the carboxylic acid group is a meta-director.[2][3] The incoming nitro group will preferentially substitute at the position that is electronically and sterically most favorable. In this case, the 3-position is ortho to the bromo group and meta to the carboxylic acid group, making it the most activated position for electrophilic attack. Furthermore, substitution at the 2-position is sterically hindered by the adjacent carboxylic acid group.[2]

Troubleshooting Guide

Low or No Product Yield

Q3: I have a very low yield of my desired product after the reaction. What are the likely causes and how can I improve it?

Several factors can contribute to a low yield in this nitration reaction. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Inadequate Nitronium Ion Formation: The nitronium ion is the key electrophile. Its formation can be hampered by the presence of water.

    • Solution: Ensure that you are using concentrated nitric and sulfuric acids and that all glassware is thoroughly dried before use. The nitrating mixture should be freshly prepared and kept cold.[4]

  • Suboptimal Reaction Temperature: The nitration of aromatic compounds is highly exothermic. Poor temperature control can lead to side reactions and decomposition of the starting material or product.

    • Solution: Maintain a low reaction temperature, typically between 0-10°C, especially during the addition of the nitrating mixture.[5][6] Use an ice-salt bath for more efficient cooling.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[7][8] A well-chosen solvent system will show the disappearance of the starting material spot and the appearance of the product spot. Continue the reaction until the starting material is no longer visible on the TLC plate.

  • Product Loss During Workup: The product can be lost during the quenching and isolation steps.

    • Solution: When quenching the reaction, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to ensure complete precipitation of the product.[5][9] Wash the crude product with ice-cold water to minimize dissolution.[4]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Product Yield check_reagents Verify Reagent Quality (Concentrated, Anhydrous) start->check_reagents check_temp Review Temperature Control (0-10°C during addition) check_reagents->check_temp Reagents OK check_time Monitor Reaction Progress (TLC Analysis) check_temp->check_time Temp. OK check_workup Optimize Workup Procedure (Quenching & Washing) check_time->check_workup Reaction Complete solution Improved Yield check_workup->solution Workup Optimized tlc_monitoring cluster_0 TLC Plate lane1 Starting Material lane2 Reaction Mixture lane3 Co-spot origin Origin solvent_front Solvent Front origin->solvent_front spot_sm SM spot_prod P spot_rxn_sm SM spot_rxn_p P spot_co_sm SM spot_co_p P

Sources

Technical Support Center: Synthesis of 4-Bromo-3-nitrobenzoic Acid and Minimization of Isomeric Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and aim to optimize its synthesis for high purity. Here, we will delve into the mechanistic principles governing the reaction, provide detailed troubleshooting for common issues, and present an optimized protocol to minimize the formation of unwanted isomers.

Section 1: Understanding the Reaction - The Basis of Regioselectivity

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The most viable and common pathway is the nitration of 4-bromobenzoic acid.[2][3] Success in this synthesis hinges on understanding and controlling the regiochemical outcome, which is dictated by the directing effects of the substituents already present on the benzene ring.

  • The Electrophile: The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This is generated in situ by reacting concentrated nitric acid (HNO₃) with concentrated sulfuric acid (H₂SO₄).[4][5][6] The sulfuric acid, being the stronger acid, protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[7][8][9][10][11]

  • Competing Directing Effects: The 4-bromobenzoic acid starting material has two substituents, each influencing where the incoming nitro group will attach:

    • Carboxyl Group (-COOH): This group is strongly electron-withdrawing and is a meta-director.[12][13] It deactivates the ring and directs the incoming electrophile to the positions meta to it (C3 and C5).

    • Bromo Group (-Br): Halogens are a unique class. They are deactivating due to their inductive electron withdrawal but are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the intermediate carbocation (arenium ion).[12][14][15] With the para position (C4) occupied by the carboxyl group, the bromine atom directs the incoming electrophile to the ortho positions (C2 and C6).

  • The Favorable Outcome: In the case of 4-bromobenzoic acid, the directing effects align favorably. The carboxyl group directs to C3/C5, and the bromo group directs to C2/C6. The nitration predominantly occurs at the C3 position, which is meta to the carboxyl group and ortho to the bromo group.[2][16] This synergy makes the synthesis of this compound highly regioselective under optimized conditions.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the synthesis, providing causal explanations and actionable solutions.

Q1: My final product is contaminated with a significant amount of the 4-bromo-2-nitrobenzoic acid isomer. What went wrong?

A1: The formation of the 2-nitro isomer, while generally minor, points directly to a loss of regiochemical control. The primary cause is excessive reaction temperature.

  • Causality: The nitration reaction is highly exothermic. If the temperature rises significantly above the optimal 0-5°C range, the reaction has enough energy to overcome the activation barrier for substitution at the more sterically hindered C2 position.[17][18] While the C2 position is electronically directed by the bromine atom, it is disfavored due to the steric hindrance from the adjacent bulky -COOH group.[17] Elevated temperatures provide the necessary energy to bypass this steric barrier, leading to an increased yield of the unwanted 2-nitro isomer.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the addition of the nitrating mixture.[19] Use an ice-salt bath for more effective cooling.

    • Slow Reagent Addition: Add the pre-chilled nitrating mixture (H₂SO₄/HNO₃) to the substrate solution very slowly, drop by drop, allowing the cooling bath to dissipate the heat generated after each addition.[20]

Q2: I'm observing dinitrated byproducts in my analytical results (e.g., HPLC, NMR). How can I prevent this?

A2: Dinitration occurs when the reaction conditions are too harsh, causing a second nitro group to add to the product ring.

  • Causality: Both the bromo and carboxyl groups on the starting material are deactivating, which helps prevent over-nitration. However, the initial product, this compound, can be nitrated further under forcing conditions. This is typically caused by:

    • High Temperature: Temperatures significantly above 10-15°C increase the reaction rate indiscriminately.

    • Excess Nitrating Agent: Using a large excess of the nitrating mixture can drive the reaction towards dinitration.

    • Prolonged Reaction Time: Allowing the reaction to proceed for too long at elevated temperatures can also lead to side reactions.

  • Solution:

    • Adhere to the stoichiometric amounts of reagents specified in the optimized protocol.

    • Maintain low temperatures throughout the reaction and the subsequent stirring period.

    • Monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

Q3: My product analysis shows an unexpected isomer, 2-bromo-5-nitrobenzoic acid. Where did this come from?

A3: The presence of 2-bromo-5-nitrobenzoic acid almost certainly indicates an impurity in your starting material.

  • Causality: This isomer is the major product when nitrating 2-bromobenzoic acid.[21] In 2-bromobenzoic acid, the -Br group (ortho, para-director) and the -COOH group (meta-director) both direct the incoming nitro group to the C5 position. It is highly likely that your 4-bromobenzoic acid starting material was contaminated with its 2-bromo isomer.

  • Solution:

    • Verify Starting Material Purity: Before starting the synthesis, verify the purity of your 4-bromobenzoic acid using NMR or melting point analysis. The melting point of pure 4-bromobenzoic acid is 252-254°C.[22]

    • Purify Starting Material: If impurities are detected, purify the 4-bromobenzoic acid by recrystallization before proceeding with the nitration.[23]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal temperature range for this nitration, and why is it so critical? A: The optimal temperature range is 0-5°C.[19] This is the single most critical parameter for ensuring high regioselectivity. The reaction is exothermic, and maintaining a low temperature ensures kinetic control, favoring the sterically and electronically preferred 3-nitro product while minimizing the formation of the 2-nitro isomer and dinitrated byproducts.[18][20]

Q: What is the role of concentrated sulfuric acid in this reaction? A: Concentrated sulfuric acid serves two crucial functions. First, it acts as a catalyst to generate the active electrophile, the nitronium ion (NO₂⁺), by protonating nitric acid.[5][6][8] Second, it acts as a dehydrating agent, absorbing the water molecule produced during the formation of the nitronium ion, which drives the equilibrium forward.[4]

Q: Can I synthesize this compound by brominating 3-nitrobenzoic acid instead? A: This is not a practical or efficient synthetic route. Both the nitro group (-NO₂) and the carboxyl group (-COOH) are strong deactivating, meta-directing groups.[12][13][14] In 3-nitrobenzoic acid, both groups would direct an incoming electrophile (like Br⁺) to the C5 position, yielding 3-bromo-5-nitrobenzoic acid, not the desired 4-bromo isomer.

Q: What are the best methods for purifying the crude product and removing isomers? A: The primary method for purification is recrystallization . After quenching the reaction in ice water and filtering the crude solid, recrystallizing from a suitable solvent system, such as an ethanol/water mixture, is effective at removing most isomeric impurities and residual acids.[20] For highly persistent impurities or for achieving analytical-grade purity, column chromatography can be employed, although it is more resource-intensive.[21] The purity of the final product should be confirmed by melting point analysis and NMR spectroscopy.

Section 4: Optimized Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing isomer formation.

Materials:

  • 4-Bromobenzoic acid (high purity)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice and distilled water

  • Ethanol for recrystallization

Procedure:

  • Prepare the Nitrating Mixture: In a clean, dry flask immersed in an ice-salt bath, carefully and slowly add 15 mL of concentrated HNO₃ to 15 mL of concentrated H₂SO₄. Swirl gently to mix. Keep this mixture cooled to 0-5°C.

  • Prepare the Substrate Solution: In a separate, larger reaction vessel equipped with a magnetic stirrer, add 30 mL of concentrated H₂SO₄. Cool the vessel in an ice-salt bath to below 5°C.

  • Substrate Addition: Slowly and in small portions, add 20.1 g (0.1 mol) of pure 4-bromobenzoic acid to the cold sulfuric acid. Stir until the solid is fully dissolved, ensuring the temperature does not exceed 10°C. Cool the resulting solution back down to 0-5°C.

  • Nitration: Using a dropping funnel, add the pre-chilled nitrating mixture (from Step 1) dropwise to the stirred substrate solution (from Step 3). The rate of addition must be slow enough to maintain the internal reaction temperature between 0-5°C at all times. This step may take 1-2 hours.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes.

  • Quenching and Precipitation: Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of 400 g of crushed ice in a large beaker. The product will precipitate as a pale yellow solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of ice-cold distilled water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a white or off-white crystalline solid. Dry the final product under vacuum.

Section 5: Data Summary & Visualization

Table 1: Effect of Key Parameters on Synthesis Outcome
ParameterSub-Optimal ConditionConsequenceOptimized ConditionExpected Outcome
Temperature > 15°CIncreased 4-bromo-2-nitro isomer; Risk of dinitration0-5°CHigh regioselectivity for the 3-nitro isomer
Reagent Addition Rapid / Bulk additionUncontrolled exotherm, loss of selectivitySlow, dropwise additionMaintained low temperature, high purity
Starting Material Contains 2-bromobenzoic acidFormation of 2-bromo-5-nitrobenzoic acid>99% pure 4-bromobenzoic acidNo unexpected isomeric byproducts
Reaction Time Excessively long (>3 hrs)Potential for side reactions/dinitration30-60 min post-additionHigh conversion to desired mononitrated product
Diagram: Regioselectivity in the Nitration of 4-Bromobenzoic Acid

G sub 4-Bromobenzoic Acid reagent + HNO₃ / H₂SO₄ sub->reagent int_major Arenium Ion (Attack at C3) reagent->int_major  Favored Pathway (meta to -COOH, ortho to -Br) int_minor Arenium Ion (Attack at C2) reagent->int_minor  Disfavored Pathway (Steric Hindrance, High Eₐ) prod_major This compound (Major Product) int_major->prod_major -H⁺ prod_minor 4-Bromo-2-nitrobenzoic Acid (Minor Byproduct) int_minor->prod_minor -H⁺

Caption: Reaction pathways for the nitration of 4-bromobenzoic acid.

References

  • Quora. (2022, May 11). What is the synthesis of this compound from benzene? Retrieved from Quora. [Link]

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  • Quora. (2022, May 11). What is the synthesis of this compound from benzene? Retrieved from Quora. [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from ChemBK. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from Chemistry LibreTexts. [Link]

  • SimpleChemConcept. (2018, April 21). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. Retrieved from SimpleChemConcept. [Link]

  • JoVE. (n.d.). Electrophilic Aromatic Substitution: Nitration of Benzene. Retrieved from JoVE. [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from Unacademy. [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from Chemistry Steps. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from Organic Chemistry Tutor. [Link]

  • Study.com. (n.d.). What is the major product in nitration of 4 Bromo benzoic acid? Retrieved from Study.com. [Link]

  • University of Wisconsin-Madison. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions. Retrieved from wisc.edu. [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from ChemTalk. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from Wikipedia. [Link]

  • Docsity. (2021, June 20). Electrophilic Aromatic Substitution Reactions of Substituted Benzenes. Retrieved from Docsity. [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from Truman ChemLab. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. Retrieved from pharmachems.com. [Link]

  • ACS Publications. (n.d.). Nitration of benzoic acid: Determination of isomer distribution by the isotope dilution technique. Retrieved from ACS Publications. [Link]

  • PubChem. (n.d.). 2-Bromo-4-nitrobenzoic acid. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • Chemistry LibreTexts. (2025, August 20). 3.2: Purification of Products. Retrieved from Chemistry LibreTexts. [Link]

  • YouTube. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. Retrieved from YouTube. [Link]

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Sources

Technical Support Center: Purification of 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-3-nitrobenzoic acid (CAS 6319-40-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile chemical intermediate.[1][2] This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is synthesized typically via the nitration of 4-bromobenzoic acid.[2][3][4][5] The primary challenges in its purification stem from the formation of isomeric byproducts, residual starting materials, and potential degradation products. The directing effects of the bromo (ortho-, para-directing) and carboxylic acid (meta-directing) groups on the benzoic acid ring can lead to a mixture of isomers, with this compound being the desired product.[4][5][6][7]

Key impurities can include:

  • Isomeric Byproducts: Such as 2-bromo-3-nitrobenzoic acid, 2-bromo-5-nitrobenzoic acid, and 4-bromo-2-nitrobenzoic acid.[8]

  • Unreacted Starting Material: 4-bromobenzoic acid.

  • Dinitrated Products: Formed under harsh reaction conditions.[9]

The choice of an appropriate purification strategy is critical and depends on the scale of the synthesis and the specific impurity profile of the crude product.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound, offering probable causes and actionable solutions.

Problem 1: Low Purity After Initial Isolation (Precipitation in Water)

Symptom: The isolated solid after quenching the reaction mixture in ice water appears off-white or yellow and shows significant impurities by HPLC or NMR analysis.

Probable Causes:

  • Co-precipitation of Isomers: Isomeric byproducts have similar polarities and may co-precipitate with the desired product.

  • Incomplete Reaction: Residual 4-bromobenzoic acid remains in the crude product.

  • Formation of Tars: Overly aggressive nitration conditions (e.g., high temperature) can lead to the formation of dark-colored byproducts.[9]

Solutions:

  • Controlled Nitration: Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent to improve selectivity and minimize byproduct formation.[8][9]

  • Recrystallization: This is the most effective method for removing isomeric impurities and residual starting materials.

  • Acid-Base Extraction: Can be used to separate the acidic product from non-acidic impurities.

Problem 2: Difficulty in Removing a Persistent Isomeric Impurity

Symptom: A specific isomeric impurity remains at a consistent level (e.g., 1-5%) even after multiple recrystallization attempts.

Probable Causes:

  • Similar Solubility Profiles: The impurity and the desired product may have very similar solubilities in the chosen recrystallization solvent, leading to inefficient separation. Positional isomers often exhibit only slight differences in physical properties, making their separation challenging.[10]

  • Formation of a Solid Solution: In some cases, the impurity may be incorporated into the crystal lattice of the desired product.

Solutions:

  • Solvent Screening for Recrystallization: Systematically test a range of solvents with varying polarities. A solvent system (a mixture of a "good" solvent and a "poor" solvent) can often provide better separation.

  • Chromatographic Purification: For high-purity requirements where recrystallization is insufficient, column chromatography is a viable, albeit less scalable, option.

  • Derivative Formation: In challenging cases, converting the mixture of acids to their methyl esters can alter their physical properties, potentially allowing for easier separation by chromatography or fractional crystallization.[11] The purified ester can then be hydrolyzed back to the acid.

Problem 3: Product Decomposition During Purification

Symptom: The appearance of new, unidentified peaks in the HPLC chromatogram or discoloration of the product during heating for recrystallization.

Probable Causes:

  • Thermal Instability: Although generally stable, prolonged heating at high temperatures, especially in the presence of impurities, can cause decomposition. The melting point is reported to be in the range of 202-204 °C.[1][12]

  • Hydrolysis under Extreme pH: While the compound is subjected to acidic conditions during synthesis, prolonged exposure to strong acids or bases at elevated temperatures during workup could potentially lead to degradation.

Solutions:

  • Minimize Heat Exposure: When performing recrystallization, dissolve the compound at the boiling point of the solvent and then allow it to cool. Avoid prolonged heating.

  • Use of Moderate pH: During any aqueous washes or extractions, avoid extreme pH values where possible.

  • Inert Atmosphere: If thermal decomposition is suspected, performing the purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, a good starting point is to screen solvents where the compound is sparingly soluble at room temperature but readily soluble when hot. Ethanol, methanol, ethyl acetate, and aqueous mixtures of these solvents are commonly used.[13] A general rule of thumb is that solvents containing functional groups similar to the compound of interest are often good solubilizers.[14]

Q2: How can I effectively remove the starting material, 4-bromobenzoic acid?

A2: 4-bromobenzoic acid is generally more soluble in many organic solvents than this compound. Recrystallization is often effective. Alternatively, a carefully controlled acid-base extraction can be employed. Since both are acids, this would rely on subtle pKa differences and is less straightforward than separating an acid from a neutral or basic compound.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis and for separating closely related isomers.[1][15] A C18 reversed-phase column with a mobile phase of acetonitrile or methanol and water, often with a pH modifier like acetic or formic acid, is a good starting point.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any major impurities.[8]

  • Melting Point: A sharp melting point range close to the literature value (e.g., 202-204 °C) is a good indicator of high purity.[1] A broad or depressed melting point suggests the presence of impurities.

Q4: What are the recommended storage conditions for purified this compound?

A4: The compound should be stored in a tightly sealed container in a cool, dry place, away from light. Recommended storage temperatures are often between 2-8°C.[12][16]

Experimental Protocols & Data

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, methanol, ethyl acetate)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes to decolorize.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

SolventTypeBoiling Point (°C)Suitability Notes
EthanolPolar Protic78Good general-purpose solvent for recrystallization.
MethanolPolar Protic65Similar to ethanol, but higher solubility may lead to lower recovery.
Ethyl AcetatePolar Aprotic77Often a good choice for compounds with moderate polarity.[17]
AcetonitrilePolar Aprotic82Can be effective, solubility is generally lower than in alcohols.[13]
WaterPolar Protic100This compound has low solubility in water.[3] Can be used as an anti-solvent with a more soluble organic solvent.
TolueneNon-polar111Generally, a poor solvent due to the polarity of the nitro and carboxylic acid groups.

This table provides a general guide. Experimental verification is essential.

Visualization of Purification Workflow

Diagram 1: Decision Tree for Purification Strategy

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy based on the initial purity assessment of the crude product.

Purification_Workflow Start Crude this compound Purity_Analysis Purity Assessment (HPLC, NMR) Start->Purity_Analysis Check_Purity Purity > 98%? Purity_Analysis->Check_Purity High_Purity Product Meets Specification Check_Purity->High_Purity Yes Low_Purity Purity < 98% Check_Purity->Low_Purity No Recrystallization Recrystallization (Solvent Screening) Low_Purity->Recrystallization Post_Recryst_Analysis Purity Assessment Recrystallization->Post_Recryst_Analysis Check_Recryst_Purity Purity > 98%? Post_Recryst_Analysis->Check_Recryst_Purity Chromatography Column Chromatography Check_Recryst_Purity->Chromatography No Final_Product High Purity Product Check_Recryst_Purity->Final_Product Yes Post_Chrom_Analysis Purity Assessment Chromatography->Post_Chrom_Analysis Post_Chrom_Analysis->Final_Product

Caption: Decision workflow for purifying this compound.

References

  • ChemBK. (2024, April 9). This compound - Introduction. Retrieved from [Link]

  • Chemsrc. (2025, August 25). This compound. Retrieved from [Link]

  • Quora. (2022, May 11). What is the synthesis of this compound from benzene? Retrieved from [Link]

  • Homework.Study.com. (n.d.). What is the major product in nitration of 4 Bromo benzoic acid ? Using resonance structures please explain the reason for this preference. Retrieved from [Link]

  • Quora. (2016, June 10). How to separate p-bromoaniline and benzoic acid when they are mixed together. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]

  • Quora. (2021, April 2). How to synthesize this compound from benzene? What are the reactions. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Using resonance structures, explain the reason for the preference of the major product in the nitration of 4 bromo benzoic acid I know how to answer this question by explaining that the NO2+ will att. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Applications, and Sourcing Strategies. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ScienceDirect. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

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Technical Support Center: Controlling Temperature in the Nitration of 4-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of 4-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for controlling the temperature during this critical electrophilic aromatic substitution reaction. Precise temperature management is paramount for ensuring reaction safety, maximizing the yield of the desired 4-bromo-3-nitrobenzoic acid, and minimizing the formation of impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the nitration of 4-bromobenzoic acid, with a focus on temperature-related problems and their solutions.

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

  • Observation: The internal temperature of the reaction mixture spikes suddenly and uncontrollably, often accompanied by vigorous gas evolution (brown fumes of NO₂) and a darkening of the reaction mixture.

  • Root Cause: The nitration of aromatic compounds is a highly exothermic reaction.[1][2][3] A thermal runaway occurs when the rate of heat generation exceeds the rate of heat removal by the cooling system. This can be initiated by adding the nitrating mixture too quickly or having an inadequate cooling bath.

  • Immediate Action:

    • Cease the addition of the nitrating mixture immediately.

    • If safe to do so, increase the efficiency of the cooling bath (e.g., by adding more ice or salt).

    • If the reaction appears to be uncontrollable, evacuate the fume hood and follow your laboratory's emergency procedures.

  • Preventative Measures:

    • Slow, Dropwise Addition: Add the pre-cooled nitrating mixture (concentrated nitric and sulfuric acids) to the solution of 4-bromobenzoic acid in sulfuric acid very slowly, using a dropping funnel.[4][5]

    • Efficient Cooling: Utilize an ice-salt bath to maintain a low temperature, ideally between 0-5 °C.[6]

    • Constant Monitoring: Continuously monitor the internal temperature of the reaction with a thermometer, not just the temperature of the cooling bath.[4]

Issue 2: Low Yield of this compound

  • Observation: The final isolated yield of the desired product is significantly lower than expected.

  • Potential Causes & Solutions:

Potential Cause Underlying Reason Recommended Solution
Reaction Temperature Too Low The rate of reaction is significantly slowed, leading to an incomplete reaction within the given timeframe.[4]Cautiously allow the reaction temperature to rise slightly, while still maintaining it within a safe range (e.g., not exceeding 10-15°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Reaction Temperature Too High Elevated temperatures can lead to the formation of undesired byproducts, such as dinitrated compounds or oxidative degradation products, thus consuming the starting material and reducing the yield of the desired product.[7][8]Maintain a strict temperature control, ideally between 0-5°C, throughout the addition of the nitrating mixture.[6]
Insufficient Reaction Time The reaction may not have proceeded to completion.After the addition of the nitrating mixture is complete, allow the reaction to stir at the controlled low temperature for a specified period (e.g., 30-60 minutes) to ensure completion.[6]

Issue 3: Formation of a Dark Brown or Black Reaction Mixture

  • Observation: The reaction mixture turns dark brown or black, often with a tar-like consistency.

  • Root Cause: This coloration typically indicates oxidative side reactions or decomposition of the starting material or product.[3][4] The carboxylic acid group is deactivating, but the bromine is an ortho, para-director, and under harsh conditions (elevated temperatures), the aromatic ring can be susceptible to oxidation by the strong nitric acid.[9][10]

  • Solutions:

    • Strict Temperature Control: The most critical factor is to maintain a low and stable reaction temperature (0-5 °C) to minimize oxidative side reactions.

    • Purity of Reagents: Ensure that the starting 4-bromobenzoic acid and the concentrated acids are of high purity, as impurities can catalyze decomposition.

    • Controlled Addition: A slow and controlled addition of the nitrating mixture prevents localized "hot spots" where oxidation can be initiated.

Experimental Protocol: Nitration of 4-Bromobenzoic Acid

This protocol outlines the step-by-step methodology for the synthesis of this compound with a strong emphasis on temperature control.

Materials:

  • 4-bromobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-salt bath

  • Beaker

  • Büchner funnel and vacuum flask

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid. This process is exothermic. Cool this mixture in an ice bath before use.

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzoic acid in concentrated sulfuric acid. Place the flask in an ice-salt bath on a magnetic stirrer and cool the solution to 0-5 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the stirred solution of 4-bromobenzoic acid. Maintain the internal reaction temperature between 0-5 °C throughout the addition.[6]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes.

  • Quenching: Slowly and carefully pour the reaction mixture onto a beaker of crushed ice with constant stirring. This will cause the solid product to precipitate.

  • Isolation: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product with cold distilled water to remove any residual acid.

  • Drying: Dry the purified product.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_acids Prepare Nitrating Mixture (HNO₃ + H₂SO₄) cool_acids Cool Nitrating Mixture (Ice Bath) prep_acids->cool_acids add_nitrating_mix Slow, Dropwise Addition of Nitrating Mixture cool_acids->add_nitrating_mix prep_substrate Dissolve 4-Bromobenzoic Acid in H₂SO₄ cool_substrate Cool Substrate Solution (0-5 °C) prep_substrate->cool_substrate cool_substrate->add_nitrating_mix monitor_temp Maintain Temperature (0-5 °C) add_nitrating_mix->monitor_temp Constant Monitoring stir_reaction Stir for 30-60 min add_nitrating_mix->stir_reaction monitor_temp->add_nitrating_mix quench Pour onto Crushed Ice stir_reaction->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry

Caption: Workflow for the temperature-controlled nitration of 4-bromobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 4-bromobenzoic acid performed at such a low temperature?

A1: The nitration reaction is highly exothermic, meaning it releases a significant amount of heat.[2] Performing the reaction at a low temperature (0-5 °C) is crucial for several reasons:

  • Safety: It helps to control the reaction rate and prevent a thermal runaway, which can be dangerous.[1]

  • Selectivity: It minimizes the formation of unwanted byproducts, such as dinitrated compounds. The directing effects of the bromo and carboxylic acid groups lead primarily to the 3-nitro product, and low temperatures enhance this selectivity.[9][10][11]

  • Prevents Decomposition: It reduces the risk of oxidative degradation of the starting material and product by the strong nitric acid.[3]

Q2: What is the purpose of using concentrated sulfuric acid in this reaction?

A2: Concentrated sulfuric acid serves two primary roles in the nitration of aromatic compounds:

  • Catalyst: It acts as a catalyst by protonating the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[12][13][14]

  • Solvent and Dehydrating Agent: It serves as a solvent for the 4-bromobenzoic acid and absorbs the water that is produced during the reaction. This is important because the presence of water can decrease the concentration of the nitronium ion.

Q3: My product is an off-white or yellowish solid. Is this normal?

A3: The pure product, this compound, is typically a white or pale yellow solid.[6][15] A slight yellowish color is common and may indicate the presence of minor impurities. If the color is significantly dark, it could suggest the formation of byproducts due to inadequate temperature control. Further purification, such as recrystallization, may be necessary to obtain a purer, lighter-colored product.

Q4: Can I use a different cooling method instead of an ice-salt bath?

A4: While an ice-salt bath is a common and effective method for achieving temperatures below 0 °C, other cooling systems such as a cryocooler or a cooling bath with a mixture of dry ice and a suitable solvent (e.g., acetone) can also be used. The key is to have a system that can reliably maintain the desired low temperature and has sufficient cooling capacity to dissipate the heat generated by the reaction.

Caption: Troubleshooting decision tree for temperature control in nitration.

References

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  • Study.com. (n.d.). Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: Synthesis, Applications, and Sourcing Strategies. [Link]

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  • ResearchGate. (n.d.). Aromatic nitration under various conditions. [Link]

  • Study.com. (n.d.). What is the major product in nitration of 4 Bromo benzoic acid? Using resonance structures please explain the reason for this preference. [Link]

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  • Wiley Online Library. (2021). Synthetic Protocols for Aromatic Nitration: A Review. [Link]

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  • ResearchGate. (2015). NITRATION A little practical guide for students. [Link]

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  • RSC Publishing. (1929). The Nature of the Alternating Effect in Carbon Chains. Part XXX. The Nitration of Phenyl- bromocyanonitromethane, with a Criticism of the Theory of Latent Polarities. [Link]

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  • Filo. (2025). What is the major product in nitration of 4 Bromo benzoic acid? Using res... [Link]

  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. [Link]

  • YouTube. (2023). Nitration Reaction of Benzoic acid. [Link]

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  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • ResearchGate. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

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Technical Support Center: Nitration of 4-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the nitration of 4-bromobenzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you achieve optimal outcomes and troubleshoot common issues, particularly the prevention of over-nitration.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nitration of 4-bromobenzoic acid, providing foundational knowledge for successful synthesis.

Q1: What is the expected product from the mono-nitration of 4-bromobenzoic acid?

A1: The primary and desired product is 4-bromo-3-nitrobenzoic acid . The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the two substituents on the benzene ring: the bromine atom (-Br) and the carboxylic acid group (-COOH).

  • The -COOH group is a deactivating, meta-directing group.

  • The -Br atom is a deactivating, ortho, para-directing group.

The directing effects of these two groups work in concert. The bromine directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it (C3 and C5). The carboxylic acid group directs to the same positions (C3 and C5), which are meta to it. Due to symmetry, the C3 and C5 positions are equivalent. Therefore, nitration selectively occurs at the C3 position.[1] Steric hindrance from the carboxylic acid group at C1 makes substitution at the C2 position less favorable.[1]

Q2: Why is a mixture of concentrated nitric acid and sulfuric acid used?

A2: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid," is essential for generating a potent electrophile, the nitronium ion (NO₂⁺) . Sulfuric acid is a stronger acid than nitric acid and protonates it. This protonated nitric acid then loses a molecule of water to form the highly reactive nitronium ion, which is the actual species that attacks the aromatic ring.[2]

Q3: What are the primary safety concerns with this reaction?

A3: The nitration of aromatic compounds is a highly exothermic process that demands strict safety protocols.[3] Key hazards include:

  • Thermal Runaway: The reaction generates significant heat. Without proper cooling, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, potentially causing an explosion.[4]

  • Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[4]

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide (NOx) gases, which are harmful if inhaled.[4]

Always perform this reaction in a well-ventilated chemical fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles with a face shield, and have an emergency plan in place.[5]

Section 2: Troubleshooting Guide: Preventing Over-Nitration and Side Reactions

This section provides a problem-and-solution framework for issues you may encounter during the experiment.

Problem 1: Low yield of the desired this compound.

Potential Cause Explanation Recommended Solution
Inadequate Temperature Control The reaction is highly sensitive to temperature. If the temperature is too low, the reaction rate will be very slow, leading to an incomplete reaction.Maintain the reaction temperature within the optimal range of 0-15°C. Use an ice-salt bath for efficient cooling. Monitor the internal temperature of the reaction, not the bath temperature.[6][7]
Presence of Water Water can dilute the mixed acid, hindering the formation of the nitronium ion and slowing down the reaction.Ensure all glassware is thoroughly dried before use. Use concentrated acids of high purity.[6]
Insufficient Reaction Time The reaction may not have proceeded to completion.Monitor the reaction's progress using Thin Layer Chromatography (TLC). Allow the reaction to proceed until the starting material is consumed.
Product Loss During Work-up The product can be lost during filtration or washing if not performed correctly.After quenching the reaction on crushed ice, ensure complete precipitation. Wash the collected solid with ice-cold water to minimize dissolution.[8]

Problem 2: Formation of a significant amount of an unknown byproduct (over-nitration).

Q: What is the likely over-nitration product? A: The most probable over-nitration product is 4-bromo-3,5-dinitrobenzoic acid .[5][9][10] The initial introduction of a nitro group further deactivates the ring, but under forcing conditions (e.g., high temperature, excess nitric acid, or prolonged reaction time), a second nitration can occur at the other activated position (C5).

Core Directive: How to Prevent the Formation of 4-bromo-3,5-dinitrobenzoic acid

The key to preventing dinitration lies in meticulous control over the reaction conditions to favor mono-nitration.

G cluster_conditions Key Control Parameters cluster_outcomes Reaction Outcomes T Temperature Control (0-15°C) Mono Desired Product: This compound T->Mono Favors Kinetic Product Di Over-nitration Product: 4-bromo-3,5-dinitrobenzoic acid T->Di High Temp Drives Dinitration RA Rate of Addition (Slow, Dropwise) RA->Mono Prevents Temp. Spikes RA->Di Rapid Addition -> Hotspots Stoich Stoichiometry (Slight excess of HNO₃) Stoich->Mono Limits Excess Electrophile Stoich->Di Large Excess HNO₃ -> Dinitration

Troubleshooting Steps for Over-nitration:

  • Strict Temperature Control: This is the most critical factor. Maintain the internal reaction temperature below 15°C, ideally between 5-10°C, using an ice-salt bath. High temperatures provide the activation energy needed for the second nitration step.[8]

  • Slow, Controlled Addition: The nitrating mixture must be added dropwise to the solution of 4-bromobenzoic acid. A rapid addition will create localized "hot spots" where the temperature spikes, leading to the formation of the dinitro byproduct.[6]

  • Control Stoichiometry: Use only a slight molar excess of nitric acid. A large excess of the nitrating agent will increase the likelihood of a second nitration event.

  • Monitor Reaction Progress: Use an appropriate analytical technique (see Section 3) to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Problem 3: The reaction mixture turns dark brown or black.

A dark coloration or the formation of "tar" often indicates decomposition and runaway side reactions.[6][11] This is typically caused by:

  • Loss of Temperature Control: A sudden and significant temperature increase is the most common cause.

  • Contaminants: Impurities in the starting material or reagents can catalyze decomposition.

If this occurs, the experiment is likely compromised. For safety, allow the mixture to cool completely before quenching. The best course of action is to repeat the experiment with stricter adherence to temperature control and the rate of reagent addition.

Section 3: Experimental Protocols and Analytical Monitoring

This section provides a general experimental procedure and guidance on how to monitor the reaction.

General Nitration Protocol

This is a generalized procedure and should be adapted based on scale and laboratory safety protocols.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously and slowly add a measured amount of concentrated nitric acid to a stirred, pre-chilled volume of concentrated sulfuric acid. Keep this mixture cold.

  • Dissolution of Substrate: In a separate reaction vessel equipped with a magnetic stirrer and thermometer, dissolve 4-bromobenzoic acid in concentrated sulfuric acid. Cool this mixture in an ice-salt bath to 0-5°C.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-bromobenzoic acid. Ensure the internal temperature does not exceed 15°C throughout the addition.[12]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for a set period (e.g., 30-60 minutes). Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with several portions of cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[8]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare & Cool Nitrating Mixture (HNO₃ + H₂SO₄) C Dropwise Addition of Nitrating Mix (T < 15°C) A->C B Dissolve & Cool 4-Bromobenzoic Acid in H₂SO₄ (0-5°C) B->C D Stir & Monitor (TLC / HPLC) C->D E Quench on Ice D->E F Filter & Wash (Cold Water) E->F G Recrystallize F->G

Analytical Monitoring

Regularly monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of byproducts.

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic or formic acid to ensure the carboxylic acid is protonated and spots are not streaky. The exact ratio should be determined experimentally.

  • Visualization: UV lamp (254 nm).

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The product, this compound, will be more polar than the starting material and thus have a lower Rf value. The dinitrated product would be expected to be even more polar with a still lower Rf.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction mixture.

Parameter Guideline
Column C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm).
Mobile Phase A gradient or isocratic mixture of acetonitrile and water, with 0.1% formic or phosphoric acid.[4][12]
Detection UV detector at a wavelength where all components absorb (e.g., 254 nm).
Expected Elution Order In reversed-phase HPLC, elution order is typically from most polar to least polar. Therefore, you would expect to see: 4-bromo-3,5-dinitrobenzoic acid (most polar, earliest elution), followed by this compound, and finally 4-bromobenzoic acid (least polar, latest elution).

Developing a specific HPLC method is recommended to accurately quantify the starting material, desired product, and any over-nitrated byproducts.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 4-(Bromomethyl)-3-nitrobenzoic Acid: Properties, Synthesis, and Applications.
  • Nitration reaction safety. (2024, June 7). YouTube. Retrieved from [Link]

  • Guggenheim, T. L., et al. (Eds.). (2013).
  • University of Washington. (n.d.). Nitric Acid Safety. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Temperature Control for Selective Nitration.
  • Study.com. (n.d.). What is the major product in nitration of 4 Bromo benzoic acid? Using resonance structures please explain the reason for this preference. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Study.com. (n.d.). Using resonance structures, explain the reason for the preference of the major product in the nitration of 4 bromo benzoic acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

  • Quora. (n.d.). How to synthesize this compound from benzene?. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid.
  • BenchChem. (n.d.). Optimization of reaction conditions for the nitration of 4-methylbenzoic acid.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Synthesis, Applications, and Sourcing Strategies. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • Filo. (n.d.). What is the major product in nitration of 4 Bromo benzoic acid?. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 4-Bromobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-dinitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzoic acid. Retrieved from [Link]

  • U.S. Patent No. 3,428,673. (1969). Nitration of 4-acetamidobenzoic acid.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromobenzoic Acid.

Sources

Technical Support Center: Synthesis of 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-3-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical work-up and purification stages of this important synthetic intermediate. Our goal is to provide not just a protocol, but a deeper understanding of the process, enabling you to troubleshoot effectively and ensure the integrity of your results.

Safety First: Handling Reactive Reagents

Before initiating any work-up procedure, it is imperative to acknowledge the hazards associated with the reagents used in the nitration of 4-bromobenzoic acid.

  • Corrosive Acids: The reaction mixture contains concentrated sulfuric acid and nitric acid, which are extremely corrosive and can cause severe chemical burns upon contact.[1] Nitric acid fumes are also highly toxic if inhaled.[1][2]

  • Brominated Compounds: Bromine-containing organic compounds can be irritating to the skin, eyes, and respiratory system.[3][4]

Mandatory Personal Protective Equipment (PPE):

  • Acid-resistant gloves (e.g., nitrile or neoprene).[2][5]

  • Chemical safety goggles and a full-face shield.[1]

  • A chemical-resistant lab coat.[2]

  • Work must be conducted in a certified chemical fume hood with adequate ventilation.[2][5]

  • Ensure emergency eyewash and safety showers are readily accessible.[1][2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the work-up of this compound in a practical question-and-answer format.

Q1: I've poured my reaction mixture onto crushed ice, but the product hasn't precipitated. What's going on?

A1: This is a common issue that can stem from a few causes.

  • Causality: The primary reason for precipitation is the low solubility of this compound in water.[6] If the product doesn't precipitate, it could mean either the reaction yield was very low or the volume of ice/water used was excessively large, keeping the product in a dilute solution.

  • Troubleshooting Steps:

    • Patience: Allow the mixture to stand in an ice bath for a longer period (e.g., 30-60 minutes). Sometimes crystallization is slow to initiate.

    • Induce Crystallization: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

    • Concentration: If precipitation is still absent, it may indicate a failed reaction. Before proceeding to solvent extraction as a last resort, it's wise to perform a thin-layer chromatography (TLC) analysis on a small, carefully neutralized sample to confirm if any product was formed.

Q2: My product precipitated as an oily or gummy substance, not a crystalline solid. How can I resolve this?

A2: The formation of an oil instead of a solid is typically due to the presence of impurities or residual heat.

  • Causality: Impurities, such as unreacted starting material or side-products, can act as a contaminant, depressing the melting point of the crude product and leading to an oily consistency. Quenching the reaction mixture too quickly without sufficient cooling can also contribute.

  • Troubleshooting Steps:

    • Vigorous Stirring: Continue to stir the mixture vigorously in the ice bath. The mechanical action can sometimes break up the oil and induce solidification.

    • "Salting Out": Add a small amount of a saturated sodium chloride solution. This increases the ionic strength of the aqueous layer, further decreasing the solubility of the organic product and promoting precipitation.

    • Purification: If the product remains oily, it will require purification. After filtration (if possible) and drying, attempt recrystallization from a suitable solvent system. The impurities will hopefully remain in the solvent, allowing the pure product to crystallize.

Q3: My final yield is significantly lower than expected. Where could I have lost my product?

A3: Low yield can be attributed to losses at various stages of the work-up and purification process.

  • Causality & Prevention:

    • Incomplete Precipitation: As discussed in Q1, ensure the product has fully precipitated from the quench solution before filtration.

    • Transfer Losses: Be meticulous when transferring the solid product between vessels (e.g., from the filter funnel to a drying dish). Wash the filter paper and funnel with a small amount of ice-cold water to recover any adhering product.[8]

    • Excessive Washing: While washing is necessary to remove residual acids, using too much wash solvent (water) or a solvent that is not ice-cold can dissolve a portion of your product.

    • Purification Losses: Some product loss is inevitable during recrystallization. To minimize this, use the minimum amount of hot solvent necessary to dissolve the crude product.[7][9]

Q4: The isolated product is a pale yellow or brown powder, not white. How do I decolorize it?

A4: The off-white to yellow color is common and usually indicates the presence of residual nitrating agents or minor impurities.[6]

  • Causality: Trapped nitrogen oxides or organic byproducts can impart color to the final product.

  • Troubleshooting Steps:

    • Thorough Washing: Ensure the crude product is washed with ample cold water until the filtrate is neutral to pH paper.[10] This removes residual mineral acids.

    • Recrystallization with Activated Charcoal: During the recrystallization process, after the product has dissolved in the hot solvent, you can add a small amount of activated charcoal.[11] The charcoal will adsorb many of the colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

Visualizing the Workflow

The following diagrams illustrate the standard work-up procedure and a troubleshooting decision tree.

Workup_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Reaction Nitration of 4-Bromobenzoic Acid Quench Pour Reaction Mixture onto Crushed Ice Reaction->Quench Step 1 Filter Collect Solid via Suction Filtration Quench->Filter Step 2 Wash Wash with Ice-Cold Water until Filtrate is Neutral Filter->Wash Step 3 Dry Air Dry or Dry in Vacuo Wash->Dry Step 4 Recrystallize Recrystallize from Suitable Solvent Dry->Recrystallize Optional but Recommended FinalDry Dry Pure Crystals Recrystallize->FinalDry Characterize Characterize Product (MP, NMR, etc.) FinalDry->Characterize

Caption: Standard workflow for the work-up and purification of this compound.

Troubleshooting_Tree Start Problem During Work-up NoPrecipitate No Precipitate on Quenching Start->NoPrecipitate OilyProduct Product is Oily/Gummy Start->OilyProduct LowYield Low Yield Start->LowYield Wait Wait Longer in Ice Bath NoPrecipitate->Wait Action 1 Stir Stir Vigorously OilyProduct->Stir Action 1 CheckFiltrate Check Filtrate for Precipitate LowYield->CheckFiltrate ReviewWashing Review Washing Technique (Use Ice-Cold Solvent) LowYield->ReviewWashing OptimizeRecrystallization Optimize Recrystallization (Minimum Hot Solvent) LowYield->OptimizeRecrystallization Scratch Scratch Flask with Glass Rod Wait->Scratch If still no solid CheckReaction Check Reaction with TLC Scratch->CheckReaction If still no solid SaltOut Add Saturated NaCl Solution Stir->SaltOut If still oily Purify Proceed to Recrystallization SaltOut->Purify If still oily

Caption: Decision tree for troubleshooting common work-up issues.

Detailed Experimental Protocol: Work-up and Purification

This protocol outlines the procedure following the nitration of 4-bromobenzoic acid.

Part 1: Quenching and Isolation of Crude Product

  • Prepare Ice Bath: Prepare a large beaker containing a substantial amount of crushed ice and a minimal amount of water.

  • Quench Reaction: Slowly and carefully pour the completed reaction mixture from the nitration step onto the crushed ice with steady stirring.[10] The addition should be done in a controlled manner to manage the exothermic nature of neutralizing strong acids.

  • Precipitation: Continue stirring the mixture in the ice bath for 15-30 minutes to ensure complete precipitation of the crude product.[6]

  • Filtration: Set up a Büchner funnel with an appropriate filter paper for suction filtration. Wet the filter paper with ice-cold deionized water.

  • Collect Product: Collect the precipitated solid by vacuum filtration.[10]

  • Washing: Wash the collected solid (the "filter cake") with several portions of ice-cold deionized water. Continue washing until the liquid passing through the funnel (the filtrate) is neutral. Check the pH of the filtrate with litmus or pH paper.[10]

  • Preliminary Drying: Press the filter cake firmly with a clean stopper or spatula to remove as much water as possible. Allow air to be drawn through the solid on the filter for 15-20 minutes to partially dry it.

Part 2: Recrystallization for Purification

The principle of recrystallization is to dissolve the impure solid in a minimum amount of a hot solvent in which the product has high solubility, but in which it is poorly soluble at low temperatures.[7][9]

  • Solvent Selection: While various solvents can be used, a mixture of ethanol and water is often effective for benzoic acid derivatives. The crude product is typically more soluble in ethanol than in water.

  • Dissolution: Transfer the crude, semi-dry solid to an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture (e.g., on a hot plate) to dissolve the solid. Add the ethanol dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Remove the flask from the heat source. Slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate, resulting in a saturated solution.

  • Cooling: Allow the flask to cool slowly to room temperature.[7] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]

  • Final Filtration: Collect the purified crystals by suction filtration, as performed previously.

  • Final Wash: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities on the crystal surfaces.

  • Drying: Transfer the pure crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.

Data Summary: Physicochemical Properties

The following table summarizes key properties of this compound for reference during characterization.

PropertyValueSource(s)
Molecular Formula C₇H₄BrNO₄[12]
Molecular Weight 246.01 g/mol [13]
Appearance White to pale yellow crystalline powder[6]
Melting Point 199-206 °C[13]
Solubility Insoluble in water; Soluble in DMF, Dichloromethane[6]
CAS Number 6319-40-0[10][12]

References

  • Various Authors. (2022, May 11). What is the synthesis of this compound from benzene? Quora. Retrieved from [Link]

  • Various Authors. (2021, April 2). How to synthesize this compound from benzene? What are the reactions. Quora. Retrieved from [Link]

  • Rutgers University. (n.d.). Bromine. Environmental Health and Safety. Retrieved from [Link]

  • Funny EHS Info. (2024, June 7). Nitration reaction safety [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Study.com. (n.d.). Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Applications, and Sourcing Strategies. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. Retrieved from [Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine. Chemical Emergencies. Retrieved from [Link]

  • Various Authors. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? ResearchGate. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Retrieved from [Link]

  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved from [Link]

Sources

removal of unreacted starting material from 4-Bromo-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 4-Bromo-3-nitrobenzoic acid, a critical intermediate in pharmaceutical and fine chemical synthesis.[1] We understand that removing unreacted starting materials is a common challenge, and this document is designed to provide you, our fellow researchers and drug development professionals, with the expert insights needed to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound?

The synthesis of this compound is typically achieved through the electrophilic nitration of 4-bromobenzoic acid using a mixture of nitric acid and sulfuric acid.[2][3][4] Consequently, the most prevalent impurity in the crude product is unreacted 4-bromobenzoic acid . Inadequate temperature control during the reaction can also lead to the formation of dinitrated byproducts.[5][6]

Q2: How can I quickly assess the purity of my crude this compound?

A preliminary purity assessment can be made using two simple techniques:

  • Melting Point Analysis: A pure compound melts over a narrow range (typically <2 °C). A broad melting range or a melting point lower than the literature value (approx. 215-218 °C for the final product) suggests the presence of impurities.[7]

  • Thin-Layer Chromatography (TLC): Spot your crude product alongside the starting material (4-bromobenzoic acid) on a TLC plate. If you observe a spot that co-elutes with the starting material, it confirms its presence in your product.

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8][9]

Q3: I see two acidic compounds in my crude product. Can I use acid-base extraction to separate them?

Separating this compound from the starting material, 4-bromobenzoic acid, using acid-base extraction is challenging. Both are carboxylic acids and will be readily deprotonated by common bases like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to form water-soluble salts.[10][11] This makes it difficult to selectively extract one from the other.

However, acid-base extraction is an excellent method for removing any neutral or basic impurities from your crude acidic product.[12][13] The process involves dissolving the crude mixture in an organic solvent, extracting with an aqueous base to move the desired acidic compounds to the aqueous layer, and then re-acidifying to precipitate the purified product.[10][11]

Q4: My recrystallization attempt resulted in a low yield. What went wrong?

Low yield during recrystallization is a common issue that can be traced back to several factors:

  • Excess Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor, even after cooling.[14]

  • Cooling Too Rapidly: Rapid cooling, such as immediately placing the hot flask in an ice bath, can lead to the formation of small, impure crystals that trap impurities.[14][15]

  • Premature Crystallization: If the solution cools too much during a hot filtration step, the product can crystallize in the filter paper.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the product sparingly at room temperature but have high solubility at its boiling point.[16]

Purification Strategy Selection

Choosing the right purification method depends on the impurity profile and the desired final purity. The following decision tree illustrates a logical workflow for this process.

Purification_Workflow start Crude this compound check_impurities Assess Impurity Profile (TLC, HPLC, Melting Point) start->check_impurities neutral_impurities Are neutral or basic impurities present? check_impurities->neutral_impurities decision Is the primary impurity unreacted 4-bromobenzoic acid? recrystallize Primary Method: Recrystallization decision->recrystallize Yes column High-Purity Method: Column Chromatography decision->column No / High Purity Needed neutral_impurities->decision No acid_base Pre-Purification: Acid-Base Extraction neutral_impurities->acid_base Yes final_product Pure this compound recrystallize->final_product acid_base->decision column->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide & Experimental Protocols

This section provides detailed protocols for the most effective purification techniques and troubleshooting for common issues.

Method 1: Recrystallization from an Ethanol/Water Mixture

Recrystallization is highly effective for removing unreacted 4-bromobenzoic acid by exploiting differences in solubility.[16] An ethanol/water solvent system is often successful for substituted benzoic acids.

Rationale: The desired product and the starting material have different polarities due to the presence of the nitro group. This difference can be exploited by using a mixed-solvent system. The compound is first dissolved in a "good" solvent (ethanol) at a high temperature, and then a "poor" solvent (water) is added to decrease solubility and induce crystallization upon cooling.[17]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-dissolution: Add a few more drops of hot ethanol to make the solution clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[14][15]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all residual solvent.

Troubleshooting TipPossible Cause & ExplanationRecommended Solution
Product Oiled Out The boiling point of the solvent is higher than the melting point of the solute, or the solution was cooled too rapidly.Reheat the mixture to dissolve the oil, add slightly more of the "good" solvent (ethanol), and ensure a slow cooling process.
No Crystals Form Too much solvent was used, or the solution is supersaturated.Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, gently boil off some of the solvent to increase the concentration and repeat the cooling process.
Poor Recovery Too much solvent was used, or the crystals were washed with room-temperature solvent.Always use the minimum amount of hot solvent for dissolution and wash the final crystals with an ice-cold solvent.[14]
Method 2: Acid-Base Extraction for Removal of Neutral Impurities

This technique is ideal as a first-pass purification to remove any non-acidic byproducts before a final recrystallization step. It leverages the acidic nature of the carboxyl group to reversibly form a water-soluble salt.[10][13]

AcidBaseExtraction cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Phase Separation cluster_2 Step 3: Precipitation A Crude Product (in Ether) - this compound (R-COOH) - Neutral Impurity (N) B Add Aqueous NaOH A->B + C Aqueous Layer - Sodium 4-Bromo-3-nitrobenzoate (R-COONa) - Water Soluble B->C D Organic (Ether) Layer - Neutral Impurity (N) - Discard B->D E Aqueous Layer (R-COONa) C->E F Add Aqueous HCl E->F + G Pure Precipitate - this compound (R-COOH) F->G ->

Caption: Principle of acid-base extraction for purification.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.[11]

  • Back-Wash (Optional): To ensure all the product is extracted, add another portion of 1 M NaOH to the organic layer, shake, and combine the aqueous layers.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper) and a precipitate forms.[13] The addition of acid protonates the carboxylate salt, causing the water-insoluble carboxylic acid to precipitate out.[11]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

References

  • Study.com. (n.d.). Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. Retrieved from [Link]

  • Quora. (2021). How to synthesize this compound from benzene? What are the reactions. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Quora. (2022). What is the synthesis of this compound from benzene? Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Synthesis, Applications, and Sourcing Strategies. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Odinity. (2017). Extraction of Benzoic Acid. Retrieved from [Link]

  • Unknown Source. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • ScienceDirect. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Retrieved from [Link]

  • Unknown Source. (n.d.). The Extraction of Benzoic Acid from a Mixture. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Bromobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Study.com. (n.d.). What is the major product in nitration of 4 Bromo benzoic acid? Retrieved from [Link]

  • Unknown Source. (2009). Chemistry 102 - Experiment 3. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro, allyl ester. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Chegg.com. (2017). Solved synthesis of this compound from benzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • FAMU. (2016). Lab Report Recrystallization. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Retrieved from [Link]

  • YouTube. (2022). Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-Bromo-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles, to help you achieve high-purity crystalline material consistently.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. Based on the polarity imparted by the carboxylic acid and nitro groups, polar protic solvents are generally a good starting point. Ethanol, or a mixture of ethanol and water, is often effective for substituted benzoic acids. For instance, recrystallization from hot 30% ethanol has been used for the closely related 2-Bromo-3-nitrobenzoic acid[1]. The choice of solvent can significantly impact crystal quality and yield.

Q2: My this compound appears as a light yellow powder. Is this normal?

A2: Yes, it is common for this compound to appear as a colorless to light yellow crystalline powder[2]. The yellow tint can sometimes be attributed to minor impurities, often residual nitrating agents or byproducts from the synthesis. A successful crystallization should yield a paler, more crystalline product.

Q3: What are the primary impurities I should be concerned about during the crystallization of this compound?

A3: The most common impurities originate from its synthesis, which is typically the nitration of 4-bromobenzoic acid[3]. Therefore, the main impurities to consider are:

  • Unreacted 4-bromobenzoic acid: The starting material for the synthesis.

  • Isomeric byproducts: Nitration of 4-bromobenzoic acid can potentially lead to the formation of other nitro-isomers, although the directing effects of the bromo and carboxyl groups favor the desired product.

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point of this compound can vary slightly depending on the source and purity, but it is generally in the range of 202-204°C. A broad melting point range is often indicative of impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.

Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

  • Q: I've dissolved my crude this compound in a hot solvent, but upon cooling, it forms oily droplets instead of solid crystals. What is happening and how can I fix it?

    • A: This phenomenon is known as "oiling out" and occurs when the solute comes out of solution at a temperature above its melting point in the solvent system. This can be caused by a high concentration of impurities, which can depress the melting point of the mixture, or if the solution is too concentrated.

      • Immediate Action: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the concentration and then allow it to cool more slowly. Insulating the flask can promote gradual cooling.

      • Underlying Cause and Long-Term Solution: High impurity levels are a frequent cause of oiling out. If adding more solvent does not resolve the issue, it may indicate that the crude material is too impure for a simple crystallization. In such cases, a pre-purification step like column chromatography might be necessary to remove the bulk of the impurities before attempting recrystallization.

Problem 2: No Crystal Formation, Even After Cooling.

  • Q: My solution of this compound has cooled to room temperature, and I've even placed it in an ice bath, but no crystals have formed. What should I do?

    • A: This is a common issue that can often be resolved with a few simple techniques. It may be due to the solution being too dilute or the presence of an energy barrier to nucleation.

      • Induce Crystallization:

        • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

        • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

      • Increase Concentration: If induction techniques fail, it is likely that you have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Then, allow the solution to cool again.

Problem 3: Poor Recovery/Low Yield.

  • Q: I've successfully obtained crystals, but my final yield of this compound is very low. What could have gone wrong?

    • A: A low yield can result from several factors during the recrystallization process.

      • Using Too Much Solvent: This is a very common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor. Always use the minimum amount of hot solvent necessary to dissolve the crude product.

      • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), some of the product may crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

      • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Recommended Crystallization Protocol for this compound

This protocol is a general guideline. The optimal solvent ratios and temperatures may need to be adjusted based on the purity of your starting material.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Preparation: Prepare a solvent mixture of ethanol and water (e.g., a 1:1 or 2:1 ratio by volume).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of the ethanol-water solvent mixture and begin heating the solution on a hot plate with stirring.

    • Continue to add the hot solvent mixture in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation.

    • Once the solution has reached room temperature, you should observe crystal formation. To maximize your yield, you can then place the flask in an ice-water bath for about 20-30 minutes.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
Initial Solvent Ratio (Ethanol:Water) 1:1 to 2:1 (v/v)Balances polarity to ensure solubility at high temperatures and insolubility at low temperatures.
Dissolution Temperature Near boiling point of the solvent mixtureTo dissolve the maximum amount of solute in the minimum amount of solvent.
Cooling Rate Slow cooling to room temperature, followed by an ice bathSlow cooling promotes the formation of larger, purer crystals.
Washing Solvent Ice-cold solvent mixtureMinimizes the loss of the desired product during the washing step.

Visual Diagrams

Troubleshooting Workflow for Crystallization

Crystallization Troubleshooting start Start Crystallization dissolve Dissolve Crude Product in Minimal Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->induce_crystallization No collect_crystals Collect, Wash, and Dry Crystals crystals_form->collect_crystals Yes oiling_out->crystals_form No reheat_add_solvent Reheat to Dissolve Add More Solvent Cool Slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool pre_purify Consider Pre-purification (e.g., Chromatography) reheat_add_solvent->pre_purify If persists induce_crystallization->crystals_form concentrate Too Much Solvent? Boil Off Excess Cool Again induce_crystallization->concentrate If no success concentrate->cool end Pure Product collect_crystals->end

Caption: A flowchart for troubleshooting common crystallization issues.

Relationship Between Parameters and Crystallization Outcome

Crystallization Parameters purity High Purity yield High Yield cooling Slow Cooling Rate cooling->purity solvent_vol Minimal Hot Solvent Volume solvent_vol->yield solvent_choice Correct Solvent Choice solvent_choice->purity solvent_choice->yield washing Ice-Cold Washing washing->yield

Caption: Key parameters influencing crystallization purity and yield.

References

  • This compound | C7H4BrNO4. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Process for recovering 3-nitrobenzoic acid. (1981). Google Patents.

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Technical Support Center: Scaling Up the Synthesis of 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-3-nitrobenzoic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger-scale production. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and ensure a foundation of safety and scientific integrity.

This compound is a valuable intermediate in the pharmaceutical and fine chemical industries, often used in the synthesis of more complex molecules and active pharmaceutical ingredients.[1][2] The standard and most direct synthetic route involves the electrophilic nitration of 4-bromobenzoic acid.[3][4][5][6] While straightforward on a small scale, scaling up this exothermic and hazardous reaction requires meticulous control and a deep understanding of the underlying chemical principles.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues you may encounter during the scale-up process in a direct question-and-answer format.

Question 1: My reaction is experiencing a dangerous temperature spike (thermal runaway) upon adding the nitrating mixture. How can I prevent this?

Answer: This is the most critical challenge in scaling up nitration reactions, which are highly exothermic.[7] A thermal runaway can lead to violent decomposition and explosion.[8] The root cause is an imbalance between the rate of heat generation and the rate of heat removal.

  • Causality: As reactor volume increases, the surface-area-to-volume ratio decreases. This significantly reduces the efficiency of heat dissipation through the reactor walls. What was easily controlled in a small flask with an ice bath becomes a serious hazard on a larger scale.

  • Preventative Measures:

    • Controlled Addition Rate: The nitrating mixture (a combination of nitric and sulfuric acids) must be added dropwise or via a pump at a very slow, controlled rate.[9] This ensures the heat generated at any moment does not overwhelm the cooling system's capacity.

    • Efficient Cooling: Relying on a simple ice bath is insufficient for larger scales. Use a jacketed reactor with a circulating coolant (chiller) capable of maintaining a low internal temperature (typically 0-10°C).[9]

    • Vigorous Agitation: Ensure the reaction mixture is stirred efficiently. Poor mixing can create localized "hot spots" where the reaction accelerates uncontrollably, even if the overall temperature reading appears normal.

    • Reverse Addition: In some cases, adding the substrate (4-bromobenzoic acid) portion-wise to the nitrating mixture can provide better temperature control, although this requires careful evaluation for your specific setup.

Question 2: The yield of my desired this compound is low, and I'm isolating a significant amount of starting material. What's going wrong?

Answer: Low conversion is typically linked to either an insufficient amount of the active nitrating agent or deactivation due to improper conditions.

  • Causality: The active electrophile in this reaction is the nitronium ion (NO₂⁺), generated from the reaction between nitric acid and the sulfuric acid catalyst.

    • Insufficient Nitronium Ion: This can be caused by using a nitrating mixture with too little nitric acid or by the presence of excess water, which quenches the nitronium ion. Ensure you are using concentrated or fuming nitric acid and concentrated sulfuric acid.[10]

    • Reaction Temperature Too Low: While crucial for safety, if the temperature is kept excessively low (e.g., well below 0°C), the reaction kinetics may be too slow to proceed to completion within a reasonable timeframe. The 0-10°C range is a balance between safety and reaction rate.[9]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use high-concentration grades of nitric acid (≥68%) and sulfuric acid (≥95%). Water content is a critical parameter.

    • Monitor Reaction Progress: On a larger scale, it's essential to monitor the reaction using an appropriate analytical technique (e.g., HPLC, TLC) to confirm the consumption of the starting material before proceeding with the workup.

    • Check Addition and Stirring: Ensure the nitrating agent is being dispersed effectively throughout the mixture and not just reacting in a small volume near the addition point.

Question 3: My final product is contaminated with isomeric impurities. How can I improve the regioselectivity?

Answer: The formation of isomers is a common issue in aromatic substitution. In this case, the directing effects of the substituents on the starting material, 4-bromobenzoic acid, are key.

  • Causality: The carboxylic acid (-COOH) group is a meta-director, while the bromine (-Br) atom is an ortho-, para-director.[5][6]

    • The desired product, this compound, results from nitration at the position that is ortho to the bromine and meta to the carboxylic acid. This is the electronically favored position.

    • However, nitration can potentially occur at the position ortho to the carboxylic acid, leading to 4-Bromo-2-nitrobenzoic acid, especially if the reaction temperature is not well-controlled.

  • Optimization Strategy:

    • Strict Temperature Control: Maintaining the reaction temperature below 15°C is crucial for maximizing the yield of the desired 3-nitro isomer.[9] Higher temperatures provide more energy for the reaction to overcome the activation barrier for less-favored isomers.

    • Purification: While optimizing the reaction is best, some isomeric impurity may be unavoidable. The final product can be purified by recrystallization. Ethanol/water mixtures are often effective for this class of compounds.

Question 4: During workup, the product is difficult to filter and wash. What can I do to improve the isolation process?

Answer: The physical properties of the precipitated solid are highly dependent on the quenching process. A fine, "oily" precipitate can clog filter paper and trap impurities.

  • Causality: Pouring the reaction mixture into ice water too quickly or with inadequate stirring can cause rapid, uncontrolled precipitation, leading to very small particle sizes or an amorphous solid.[9]

  • Procedural Improvements:

    • Slow Quenching: Pour the reaction mixture slowly into a vigorously stirred vessel containing a large volume of crushed ice or ice-cold water. This promotes the formation of larger, more easily filterable crystals.

    • Sufficient Washing: On a large scale, it's vital to wash the filter cake thoroughly with cold water to remove any residual acid.[9] Inadequate washing is a primary source of impurity and can affect downstream processes. Check the pH of the filtrate to ensure neutrality.

    • Drying: Ensure the product is dried thoroughly under vacuum to a constant weight.[10] Residual water or solvent can affect the accuracy of yield calculations and purity assessments.

Frequently Asked Questions (FAQs)

  • Q: Why is a mixture of nitric and sulfuric acid used instead of just nitric acid?

    • A: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This ion is the active species that attacks the aromatic ring. Without sulfuric acid, the concentration of the nitronium ion is too low for the reaction to proceed efficiently.

  • Q: What are the primary safety concerns when handling large quantities of nitrating mixture?

    • A: The primary concerns are the mixture's extreme corrosivity and its potential to react violently and exothermically with organic materials.[8][11][12] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[8][12] The reaction must be conducted in a well-ventilated fume hood or a walk-in hood designed for large-scale reactions.[8] Have spill kits with neutralizing agents (like sodium bicarbonate) readily available.[13]

  • Q: What is a typical expected yield and melting point for this product?

    • A: With a well-optimized procedure, yields can be very high, often exceeding 95%.[10] The reported melting point for this compound is in the range of 199-206°C or 215-218°C, depending on the source and purity.[4] A broad melting range often indicates the presence of impurities.

  • Q: How can I confirm the identity and purity of my final product?

    • A: The identity and purity should be confirmed using standard analytical techniques. ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure.[10] The melting point provides a good indication of purity. HPLC is an excellent method for quantifying purity and detecting any isomeric or other impurities.

Physicochemical Data Summary

PropertyValueReference(s)
Molecular Formula C₇H₄BrNO₄[4]
Molecular Weight 246.01 g/mol
Appearance Colorless crystal or light yellow/pale brown crystalline powder[4]
Melting Point 199-206 °C (lit.)
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[4]
CAS Number 6319-40-0[4][10]

Detailed Experimental Protocol: Scalable Synthesis

This protocol is a representative procedure. Quantities should be scaled appropriately with careful consideration of reactor size and cooling capacity.

Step 1: Preparation of the Nitrating Mixture

  • In a separate, appropriate vessel cooled in an ice/salt bath, slowly add concentrated nitric acid (1.5 equivalents) to concentrated sulfuric acid (3.0 equivalents) with stirring.

  • Maintain the temperature of this mixture below 10°C during and after the addition. This mixture is highly corrosive and should be handled with extreme care.[11]

Step 2: Nitration Reaction

  • Charge a jacketed glass reactor, equipped with an overhead mechanical stirrer, a temperature probe, and an addition funnel, with 4-bromobenzoic acid (1.0 equivalent).

  • Add enough concentrated sulfuric acid to dissolve the starting material with stirring.

  • Cool the reactor contents to 0-5°C using a circulating chiller.

  • Slowly add the pre-made nitrating mixture from the addition funnel to the reactor over several hours. Crucially, maintain the internal reaction temperature between 0-10°C throughout the addition. [9][10]

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours or until reaction completion is confirmed by HPLC analysis.[10]

Step 3: Product Isolation and Purification

  • In a separate, large vessel equipped with a robust stirrer, prepare a mixture of crushed ice and water.

  • Slowly pour the completed reaction mixture into the ice water with vigorous stirring. A solid precipitate will form.[9][10]

  • Filter the resulting solid product using a Buchner funnel or other suitable filtration equipment.

  • Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (check with pH paper). This removes residual acids.

  • Dry the purified solid under vacuum at 50-60°C until a constant weight is achieved to yield pure this compound.[10]

Visual Workflow and Logic Diagrams

Diagram 1: General Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents H₂SO₄ + HNO₃ reaction Nitration (0-10°C) reagents->reaction Slow Addition substrate 4-Bromobenzoic Acid + H₂SO₄ substrate->reaction quench Quench in Ice Water reaction->quench filtration Filtration & Washing quench->filtration drying Drying filtration->drying product Pure Product drying->product

Caption: Workflow for this compound synthesis.

Diagram 2: Troubleshooting Low Yield Issues

TroubleshootingYield cluster_checks Potential Causes cluster_solutions Corrective Actions start Low Yield or Incomplete Reaction temp Reaction Temp Too Low? start->temp reagents Reagent Quality (H₂O content)? start->reagents time Insufficient Reaction Time? start->time sol_temp Maintain 0-10°C Avoid over-cooling temp->sol_temp Yes sol_reagents Use high conc. anhydrous grade acids reagents->sol_reagents Yes sol_time Monitor by HPLC until SM is consumed time->sol_time Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Study.com. "Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid." Accessed January 10, 2026. [Link]

  • ChemBK. "this compound - Introduction." Accessed January 10, 2026. [Link]

  • Quora. "How to synthesize this compound from benzene? What are the reactions." Accessed January 10, 2026. [Link]

  • Quora. "What is the synthesis of this compound from benzene?" Accessed January 10, 2026. [Link]

  • YouTube. "Nitration reaction safety." Accessed January 10, 2026. [Link]

  • National Academic Digital Library of Ethiopia. "Chemistry, Process Design, and Safety for the Nitration Industry." Accessed January 10, 2026. [Link]

  • University of Wisconsin-Madison. "NITRIC ACID SAFETY." Accessed January 10, 2026. [Link]

  • VelocityEHS. "Nitric Acid Safety Tips & Health Hazards." Accessed January 10, 2026. [Link]

  • UW Environmental Health & Safety. "Reduce your risk of a nitric acid incident." Accessed January 10, 2026. [Link]

  • Study.com. "Outline the steps involved in the synthesis of 4-bromo - 3 - nitro - pherol from 4 - bromobenoic acid." Accessed January 10, 2026. [Link]

  • brainly.com. "[FREE] Outline the steps involved in the synthesis of 4-bromo-3-nitro-phenol from 4-bromobenzoic acid." Accessed January 10, 2026. [Link]

  • Chegg. "Question: Outline the steps involved in the synthesis of 4-bromo-3-nitro-phenol from 4-bromobenzoic acid. Please explain in 5-7 sentences how you got below answer including detail mechanism showing arrows." Accessed January 10, 2026. [Link]

  • Google Patents. "CN108558636A - A kind of preparation method of 4- bromobenzoic acids." Accessed January 10, 2026.
  • Chegg. "Solved 5.1 How would you produce this compound." Accessed January 10, 2026. [Link]

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Technical Support Center: Monitoring the Synthesis of 4-Bromo-3-nitrobenzoic Acid by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we have curated this guide to provide you with in-depth, field-proven insights for monitoring the synthesis of 4-Bromo-3-nitrobenzoic acid using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to navigate experimental challenges with confidence.

Synthesis Overview: Nitration of 4-Bromobenzoic Acid

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 4-Bromobenzoic acid. A nitrating mixture, commonly composed of concentrated nitric acid and sulfuric acid, is used to introduce a nitro (-NO₂) group onto the aromatic ring.[1][2] The progress of this transformation is critical to monitor to ensure the complete consumption of the starting material and to minimize the formation of byproducts. TLC is an ideal technique for this purpose due to its speed, simplicity, and effectiveness.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is TLC an effective method for monitoring this specific reaction?

A1: TLC is highly effective because it separates compounds based on differences in polarity. The starting material, 4-Bromobenzoic acid, is less polar than the product, this compound. The introduction of the highly polar nitro group (-NO₂) significantly increases the product's affinity for the polar stationary phase (silica gel). This difference results in a clear separation on the TLC plate, with the product exhibiting a lower Retention Factor (Rf) value than the starting material.

Q2: What should a typical TLC plate look like during the reaction?

A2: A properly executed TLC will show the progression of the reaction over time.

  • Start of Reaction (T=0): A single spot corresponding to the 4-Bromobenzoic acid starting material (higher Rf).

  • During Reaction (T>0): Two distinct spots. The initial starting material spot will gradually decrease in intensity, while a new spot for the this compound product (lower Rf) will appear and intensify.

  • End of Reaction: The starting material spot should be completely gone, leaving only the product spot.

A "co-spot" lane, where both the starting material and the reaction mixture are spotted together, is crucial for confirming the identity of the spots.[5]

Q3: What is the best procedure for preparing a sample from the reaction mixture for TLC analysis?

A3: The reaction is conducted in a strong acid mixture, which can interfere with TLC analysis. A mini-workup is essential.

  • Carefully extract a small aliquot (a few drops) of the reaction mixture.

  • Quench the aliquot in a vial containing ice-cold water.

  • Extract the organic components with a small amount of ethyl acetate.

  • Use the ethyl acetate layer for spotting on the TLC plate. This removes the strong acids and inorganic salts that would otherwise cause significant streaking.[5]

Q4: How do I select and prepare the mobile phase (solvent system) for TLC?

A4: The choice of mobile phase is critical for achieving good separation. Since both the reactant and product are polar aromatic acids, a solvent system of intermediate polarity is required.

  • Recommended Starting Point: A mixture of a non-polar solvent like Hexane and a more polar solvent like Ethyl Acetate (EtOAc) is a standard choice.[6][7] A good initial ratio to try is 7:3 Hexane:EtOAc .

  • Optimization:

    • If spots are too close to the baseline (low Rf), the solvent is not polar enough. Increase the proportion of Ethyl Acetate.[6][8]

    • If spots are too close to the solvent front (high Rf), the solvent is too polar. Increase the proportion of Hexane.[8]

  • Suppressing Tailing: Carboxylic acids can sometimes "tail" or "streak" on silica gel plates. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can create a more acidic environment, protonating the carboxylic acids and leading to sharper, more defined spots.[8][9][10]

Q5: How should I visualize the spots on the TLC plate?

A5: Both 4-Bromobenzoic acid and this compound are aromatic compounds that absorb ultraviolet (UV) light.

  • Primary Method (Non-destructive): Use a UV lamp at a wavelength of 254 nm.[11][12] The compounds will appear as dark spots against the fluorescent green background of the TLC plate.[13] This method is quick and allows for further analysis or staining of the same plate.

  • Secondary Method (Semi-destructive): If UV is not effective or for further confirmation, an iodine chamber can be used. Exposing the plate to iodine vapor will cause most organic compounds to appear as temporary yellow-brown spots.[11][13]

Experimental Protocol: Step-by-Step TLC Monitoring
  • Prepare the Developing Chamber: Pour the chosen mobile phase (e.g., 7:3 Hexane:EtOAc with 0.5% acetic acid) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "RXN" (Reaction Mixture), and "Co" (Co-spot).

  • Spot the Plate:

    • Dissolve a small amount of pure 4-Bromobenzoic acid in ethyl acetate to use as a reference.

    • Using a capillary tube, apply a small spot of this solution onto the "SM" lane.

    • Apply a spot of the prepared reaction sample (from the mini-workup) onto the "RXN" lane.

    • On the "Co" lane, first spot the starting material, then carefully apply the reaction mixture directly on top of the same spot.[5]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. Calculate the Rf values for each spot.

Data Presentation: Rf Values

The Rf (Retention Factor) is a key quantitative measure in TLC, calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

CompoundExpected Rf Range (7:3 Hexane:EtOAc)Polarity
4-Bromobenzoic Acid (SM)0.5 - 0.6Lower
This compound (Product)0.3 - 0.4Higher
Note: These are approximate values and can vary based on exact conditions.
Visualization of TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare & Saturate TLC Chamber spot Spot Plate: 1. Starting Material (SM) 2. Reaction Mix (RXN) 3. Co-spot (Co) prep_chamber->spot prep_sample Prepare Reaction Sample (Aliquot & Mini-Workup) prep_sample->spot prep_plate Prepare & Mark TLC Plate prep_plate->spot develop Develop Plate in Chamber spot->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize Spots (UV Lamp, 254 nm) dry->visualize interpret Interpret Results: - Check SM consumption - Calculate Rf values visualize->interpret

Caption: Workflow for monitoring reaction progress using TLC.

Troubleshooting Guide

Q6: My spots are streaking badly down the plate. What's wrong?

A6: Streaking is a common issue, especially with acidic compounds.[10][14]

Potential CauseExplanationRecommended Solution
Sample Overload Applying too much sample saturates the stationary phase, causing the spot to smear as it moves up the plate.[8][14]Dilute your sample solution and re-spot. Apply the sample in several small applications, allowing the solvent to dry in between.
Highly Polar Compound/Solvent The carboxylic acid groups on your molecules can interact strongly with the acidic silica gel, leading to poor spot shape.Add a small amount (0.5-1%) of a modifying acid like acetic or formic acid to your mobile phase to suppress deprotonation and reduce tailing.[8][9]
Incomplete Sample Prep Residual strong acids (H₂SO₄, HNO₃) or salts from the reaction mixture will streak severely from the baseline.Ensure you are performing the mini-workup (quench, extract) correctly to remove these interfering substances before spotting.

Q7: My spots aren't moving from the baseline (Rf ≈ 0). How do I fix this?

A7: This indicates your mobile phase is not polar enough to move the compounds up the plate.[8][15] The compounds have a stronger affinity for the stationary phase than the mobile phase.

  • Solution: Increase the polarity of your eluent. For a Hexane:EtOAc system, increase the relative amount of ethyl acetate. You could try a 1:1 or 3:7 ratio. If that is insufficient, a more polar solvent like methanol could be added in a small percentage to a dichloromethane (DCM) mobile phase.[6]

Q8: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). What should I do?

A8: This is the opposite problem: your mobile phase is too polar.[8] The compounds are spending too much time dissolved in the mobile phase and not interacting with the stationary phase.

  • Solution: Decrease the polarity of your eluent. For a Hexane:EtOAc system, increase the relative amount of hexane. Try a 9:1 or 8:2 ratio.

Q9: I can't see any spots on my plate after development, even under the UV lamp.

A9: This can be frustrating but is usually easy to solve.

  • Cause: The sample solution is too dilute.[8]

  • Solution: Concentrate your sample before spotting. Alternatively, apply the sample to the baseline multiple times in the same spot, ensuring the solvent evaporates completely between each application to build up the concentration on the plate.[8] Also, verify that your UV lamp is set to the correct wavelength (254 nm).

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_streaking Streaking / Tailing cluster_rf Incorrect Rf Values cluster_visibility No Spots Visible start TLC Problem Observed p1 Is sample concentrated? start->p1 Streaks p3 Rf ≈ 0 (At Baseline) start->p3 Low Rf p4 Rf ≈ 1 (At Solvent Front) start->p4 High Rf p5 Is sample concentrated enough? start->p5 No Spots s1 Dilute sample & re-spot p1->s1 Yes p2 Is mobile phase acidified? p1->p2 No s2 Add 0.5% Acetic Acid to mobile phase p2->s2 No s3 Increase eluent polarity p3->s3 s4 Decrease eluent polarity p4->s4 s5 Concentrate sample or multi-spot the plate p5->s5

Caption: Decision tree for troubleshooting common TLC issues.

References

  • Quora. (2022). What is the synthesis of this compound from benzene?[Link]

  • Homework.Study.com. (n.d.). Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: Synthesis, Applications, and Sourcing Strategies. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • Labster. (n.d.). TLC Visualization Methods. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2023). 5.7: Visualizing TLC Plates. [Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • Chegg. (2021). Nitration of Aromatic Esters Thin-layer. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • Unknown Source. (n.d.). 5. Thin Layer Chromatography. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for managing the exothermic nature of the nitration reaction during the synthesis of 4-bromo-3-nitrobenzoic acid. It is designed to serve as a troubleshooting resource, offering solutions to common challenges and ensuring the safety and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of this compound from 4-bromobenzoic acid a potentially hazardous reaction?

A1: The primary hazard lies in the nitration step, which is a highly exothermic reaction.[1][2] The reaction of 4-bromobenzoic acid with a nitrating mixture (typically concentrated nitric and sulfuric acids) releases a significant amount of heat.[3][4][5] If this heat is not effectively dissipated, the reaction temperature can rise uncontrollably, leading to a dangerous situation known as a thermal runaway.[2][6] A thermal runaway can result in a rapid increase in pressure, boiling of the reaction mixture, and the potential for vessel rupture or explosion.[6]

Q2: What are the early warning signs of a thermal runaway reaction during the nitration process?

A2: Vigilant monitoring is crucial for early detection. Key indicators of an impending thermal runaway include:

  • A sudden and unexpected rise in the internal reaction temperature that does not stabilize with cooling adjustments.[6]

  • An increase in the pressure within the reaction vessel.[6]

  • A noticeable change in the color of the reaction mixture.

  • The evolution of brown or yellowish fumes (nitrogen dioxide gas) from the reaction.[6]

Q3: How can I effectively control the temperature during the addition of the nitrating mixture?

A3: Effective temperature control is paramount for a safe and successful nitration. Key strategies include:

  • Slow, Controlled Addition: The nitrating mixture should be added dropwise or in a slow, steady stream to the solution of 4-bromobenzoic acid.[7] Rapid addition can generate heat faster than the cooling system can remove it.[7]

  • Efficient Cooling: Utilize an appropriate cooling bath, such as an ice-salt or ice-water bath, to maintain the desired reaction temperature.[7] Ensure the cooling bath has sufficient capacity to absorb the heat generated.

  • Vigorous Stirring: Continuous and efficient agitation is essential to prevent the formation of localized "hot spots" where reactant concentrations and temperatures are higher.[7] Poor agitation can lead to a localized runaway that propagates through the mixture.[7]

  • Pre-cooling of Reagents: Cooling both the 4-bromobenzoic acid solution and the nitrating mixture before addition can provide an additional safety margin.

Troubleshooting Guide: Specific Scenarios

Issue 1: The reaction temperature is rising rapidly and is unresponsive to cooling.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating mixture.[2] This is the most critical first step to prevent further heat generation.[2]

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt.

  • Prepare for Quenching: Have a large volume of crushed ice or an ice-water slurry ready for emergency quenching.[7]

Emergency Quenching Protocol:

  • Caution: Quenching a nitration reaction with water is itself a highly exothermic process due to the dilution of concentrated sulfuric acid.[7] This should only be performed as a last resort and with extreme care.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice or ice-water with vigorous stirring.[7] This helps to rapidly dilute the reactants and dissipate the heat.

  • Always follow your laboratory's established emergency procedures and inform your supervisor immediately.

dot

Troubleshooting_Exotherm Troubleshooting Workflow: Unexpected Temperature Rise Start Temperature Rises Unexpectedly Stop_Addition Cease Addition of Nitrating Mixture Start->Stop_Addition Enhance_Cooling Maximize Cooling Efficiency Stop_Addition->Enhance_Cooling Monitor Does Temperature Stabilize? Enhance_Cooling->Monitor Resume Resume Cautious Addition Monitor->Resume Yes Emergency_Quench Initiate Emergency Quench Protocol Monitor->Emergency_Quench No Follow_Up Investigate Cause of Exotherm Resume->Follow_Up Emergency_Quench->Follow_Up

Caption: Troubleshooting workflow for an unexpected temperature rise.

Issue 2: Low yield of this compound.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.After the addition of the nitrating mixture is complete, allow the reaction to stir for an adequate amount of time at the specified temperature to ensure full conversion.
Incorrect Stoichiometry An incorrect ratio of nitric acid to sulfuric acid, or of the nitrating mixture to the starting material, can lead to lower yields.Carefully measure and use the correct stoichiometric amounts of all reagents as specified in a validated protocol.
Side Reactions Higher reaction temperatures can promote the formation of unwanted byproducts, including dinitrated products.[8]Maintain the reaction temperature within the recommended range to maximize the yield of the desired mononitrated product.
Loss During Work-up The product may be lost during the quenching and isolation steps if not performed correctly.When quenching, ensure the product fully precipitates out of the solution. Wash the collected solid with cold water to minimize solubility losses.[9]

Experimental Protocols

Protocol 1: Controlled Nitration of 4-Bromobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-bromobenzoic acid in concentrated sulfuric acid. Place the flask in an ice-salt bath to cool the solution to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.

  • Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the stirred solution of 4-bromobenzoic acid, ensuring the internal temperature is maintained between 5-15°C.[9]

  • Reaction Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching and Isolation: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.[9] Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.[9]

dot

Experimental_Workflow Experimental Workflow for Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dissolve Dissolve 4-Bromobenzoic Acid in H2SO4 Cool_Reactants Cool Reactant Solution (0-5°C) Dissolve->Cool_Reactants Add_Nitrating_Mix Dropwise Addition of Nitrating Mixture (5-15°C) Cool_Reactants->Add_Nitrating_Mix Prepare_Nitrating_Mix Prepare Nitrating Mixture (HNO3 + H2SO4) with Cooling Prepare_Nitrating_Mix->Add_Nitrating_Mix Stir_Monitor Stir and Monitor Reaction (TLC) Add_Nitrating_Mix->Stir_Monitor Quench Pour onto Crushed Ice Stir_Monitor->Quench Filter_Wash Vacuum Filter and Wash with Cold Water Quench->Filter_Wash Dry Dry the Product Filter_Wash->Dry

Sources

Technical Support Center: Catalyst Selection for Downstream Reactions of 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 4-Bromo-3-nitrobenzoic acid. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to facilitate the successful execution of common downstream reactions. The inherent electronic properties of this substrate—an electron-deficient aromatic ring due to the nitro and carboxylic acid groups—present unique challenges and opportunities in catalyst selection and reaction optimization. This document is structured to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Substrate: this compound

This compound is a versatile building block, but its reactivity is governed by the interplay of its functional groups. The strong electron-withdrawing nature of both the nitro (-NO₂) and carboxylic acid (-COOH) groups significantly deactivates the aromatic ring. This deactivation makes the C-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, which can be advantageous. However, these functional groups also introduce potential complications that must be carefully managed.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the primary reactive site for palladium-catalyzed cross-coupling reactions. The key to success lies in selecting a catalytic system that is active enough to overcome the electron-deficient nature of the substrate while tolerating the acidic proton of the carboxylic acid and the potentially reactive nitro group.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures. For this compound, the primary challenges are ensuring the catalyst is active enough for this electron-deficient substrate and managing potential solubility issues due to the carboxylate salt formed under basic conditions.[1]

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

  • Q1: My Suzuki coupling is not proceeding. What are the most likely causes?

    • A1: The most common issues are related to catalyst activity, base selection, and oxygen contamination. For an electron-deficient substrate like this, a highly active catalyst is crucial. Ensure your palladium source and ligand are of good quality and that the reaction is rigorously degassed. The choice of base is also critical; it must be strong enough to facilitate transmetalation but not so strong as to cause degradation.

  • Q2: Do I need to protect the carboxylic acid group?

    • A2: Generally, no. The carboxylic acid can be tolerated if an excess of a suitable base is used (typically 2-3 equivalents).[1] The base will deprotonate the acid to form a carboxylate salt. However, this can impact the substrate's solubility. If you encounter significant solubility problems, protection as a methyl or ethyl ester might be a viable strategy.[1]

  • Q3: I'm observing significant homocoupling of my boronic acid. How can I minimize this?

    • A3: Homocoupling is often promoted by the presence of oxygen.[2] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in situ reduction of Pd(II) sources.[3]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem Potential Root Cause(s) Troubleshooting Steps & Recommendations
Low to No Yield 1. Inactive Catalyst: Pd(II) precatalyst not reduced; ligand degradation. 2. Insufficient Base: Base is not strong enough for the transmetalation step. 3. Oxygen Contamination: Leads to catalyst decomposition and boronic acid homocoupling. 4. Solubility Issues: Carboxylate salt is not soluble in the organic phase.[1]1. Use a robust, electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[4] Alternatively, use an air-stable precatalyst. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[4] 3. Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas. 4. Consider a different solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) or protect the carboxylic acid as an ester.
Protodebromination (Loss of Bromine) 1. Side reaction promoted by certain catalyst/ligand combinations or excess base.1. Screen different phosphine ligands. 2. Slightly reduce the equivalents of base. 3. Lower the reaction temperature.
Formation of Palladium Black 1. Catalyst Decomposition: Often caused by high temperatures or oxygen.[3]1. Lower the reaction temperature. 2. Ensure rigorous exclusion of air. 3. Consider a more robust ligand system, such as an N-heterocyclic carbene (NHC) ligand.

Recommended Catalyst Systems & Protocol

Catalyst SystemLigandBaseSolventTemp (°C)
Pd(OAc)₂ (2-5 mol%)SPhos (4-10 mol%)K₃PO₄ (2-3 eq.)Toluene/H₂O (10:1)100
Pd(PPh₃)₄ (3-5 mol%)NoneK₂CO₃ (2-3 eq.)1,4-Dioxane/H₂O (4:1)100

Table based on data for structurally similar substrates.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).

  • Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to protonate the carboxylate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Troubleshooting

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond. The classic conditions involve a palladium catalyst and a copper(I) co-catalyst.[5] A primary side reaction to control is the copper-mediated homocoupling of the terminal alkyne (Glaser coupling).

Frequently Asked Questions (FAQs): Sonogashira Coupling

  • Q1: My reaction turns black immediately and I get no product. What's wrong?

    • A1: A rapid color change to black often indicates the precipitation of palladium black, meaning your catalyst has decomposed.[3] This can be caused by oxygen in the system, impurities in the reagents (especially the amine base), or a solvent that is not suitable. Ensure all components are high purity and the system is strictly anaerobic.

  • Q2: I'm seeing a lot of alkyne dimer (Glaser coupling product). How do I prevent this?

    • A2: Glaser coupling is promoted by oxygen and the copper co-catalyst.[2] The most effective solutions are to ensure rigorously anaerobic conditions and to consider a "copper-free" Sonogashira protocol. These protocols often require a different ligand or base system to facilitate the catalytic cycle without copper.[6]

  • Q3: Is the amine base just a base?

    • A3: The amine (e.g., triethylamine, diisopropylethylamine) serves multiple roles. It acts as the base to deprotonate the terminal alkyne, a scavenger for the HBr byproduct, and in some cases, as a solvent. Its purity is paramount; consider distilling it before use.

Troubleshooting Guide: Sonogashira Coupling

Problem Potential Root Cause(s) Troubleshooting Steps & Recommendations
Low to No Yield 1. Inactive Catalyst: Decomposed Pd or oxidized CuI. 2. Oxygen Contamination: Leads to catalyst deactivation and Glaser coupling. 3. Impure Reagents: Especially the amine base or alkyne.1. Use a fresh source of Pd catalyst and CuI. 2. Thoroughly degas the solvent and maintain a strict inert atmosphere. 3. Use high-purity reagents. Distill the amine base if necessary.
Glaser Homocoupling 1. Presence of Oxygen: Promotes oxidative dimerization of the alkyne. 2. High Copper Concentration. 1. Improve degassing procedures and ensure an airtight reaction setup. 2. Reduce the amount of CuI co-catalyst or switch to a copper-free protocol.[2]
Reaction Stalls 1. Insufficient Temperature: The electron-deficient substrate may require more energy. 2. Poor Solubility. 1. Gradually increase the reaction temperature. 2. Ensure the chosen solvent (e.g., THF, DMF) dissolves all components at the reaction temperature.

Recommended Catalyst Systems & Protocol

  • Standard Conditions: PdCl₂(PPh₃)₂ (2-5 mol%), CuI (3-10 mol%), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as base and solvent, or in a co-solvent like THF or DMF. Temperature can range from room temperature to 80 °C.

  • For Electron-Deficient Substrates: Consider using a more electron-rich and bulky phosphine ligand, such as P(t-Bu)₃, with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[7]

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) iodide co-catalyst.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed solvent (e.g., THF) and degassed amine base (e.g., TEA).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the amine hydrobromide salt, and concentrate the filtrate.

  • Perform a standard aqueous workup, including acidification to protonate the carboxylic acid, and extract with an organic solvent.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is a powerful method for forming aryl amines. The key challenges with this compound are the potential for the nitro group to interfere with the catalytic cycle or be reduced, and the choice of a base that is compatible with all functional groups.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

  • Q1: Can I use strong bases like sodium tert-butoxide (NaOtBu)?

    • A1: It is generally advised to avoid strong alkoxide bases with nitro-containing substrates.[8][9] These strong bases can lead to undesired side reactions with the nitro group. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are much safer and often highly effective.

  • Q2: Which ligand should I choose?

    • A2: The choice of ligand is critical. For electron-deficient aryl bromides, bulky, electron-rich biarylphosphine ligands are the standard. Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points as they promote the rate-limiting oxidative addition and reductive elimination steps.[9][10]

  • Q3: The reaction is sluggish and gives a complex mixture. What should I check?

    • A3: This often points to a suboptimal catalyst system or reaction conditions. Ensure your solvent (typically toluene or dioxane) is anhydrous and degassed. Screen different ligands and bases systematically. Also, confirm the purity of your amine coupling partner.

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem Potential Root Cause(s) Troubleshooting Steps & Recommendations
Low to No Yield 1. Poor Ligand Choice: The ligand is not active enough for the substrate. 2. Inappropriate Base: Base is too weak to deprotonate the amine-Pd complex, or too strong, causing side reactions.[9] 3. Catalyst Poisoning: Impurities in reagents.1. Screen bulky, electron-rich biarylphosphine ligands (XPhos, RuPhos, etc.).[9] 2. Use a weaker inorganic base like Cs₂CO₃ or K₃PO₄. Avoid NaOtBu. 3. Ensure all reagents and solvents are high purity, anhydrous, and degassed.
Hydrodehalogenation (Loss of Br) 1. Unproductive Side Reaction: Competes with reductive elimination.[11]1. Optimize the ligand-to-palladium ratio. 2. Lower the reaction temperature. 3. Change the base.
Reduction of Nitro Group 1. Amine or Ligand Acting as a Reductant: Can occur at elevated temperatures.1. Lower the reaction temperature. 2. Minimize reaction time. 3. Ensure a highly active catalyst is used to promote the desired C-N coupling at a lower temperature.

Recommended Catalyst Systems & Protocol

Catalyst SystemLigandBaseSolventTemp (°C)
Pd₂(dba)₃ (1-2 mol%)XPhos (2-4 mol%)Cs₂CO₃ (1.5-2 eq.)Toluene100-110
Pd(OAc)₂ (2-4 mol%)RuPhos (4-8 mol%)K₃PO₄ (2 eq.)1,4-Dioxane100-110

Table based on general principles for electron-deficient aryl halides.[9]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry reaction vessel.

  • Add the this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat with vigorous stirring to the desired temperature (e.g., 110 °C).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Perform a standard aqueous workup, including acidification, extraction, and drying.

  • Purify the product by column chromatography.

Catalyst_Selection_Logic

Section 3: Chemoselective Reduction of the Nitro Group

A common subsequent transformation is the reduction of the nitro group to an amine, yielding 3-amino-4-bromobenzoic acid. The primary challenge here is achieving this reduction with high chemoselectivity, leaving the C-Br bond and the carboxylic acid intact.

Frequently Asked Questions (FAQs): Nitro Group Reduction

  • Q1: Can I use standard catalytic hydrogenation with Pd/C?

    • A1: Standard H₂ with Pd/C is often too reactive and will likely cause significant hydrodehalogenation (loss of the bromine atom).[12] This method should generally be avoided unless dehalogenation is also desired.

  • Q2: What is the most reliable method to avoid dehalogenation?

    • A2: Chemical reduction methods are typically more reliable for preserving the C-Br bond. Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is a classic and highly effective method.[13] Another robust option is using iron powder (Fe) with an acid source like ammonium chloride (NH₄Cl) or acetic acid.[12]

  • Q3: Are there any catalytic hydrogenation methods that are selective?

    • A3: Yes, but they require specialized catalysts. Raney Nickel is often preferred over Pd/C for substrates where dehalogenation is a concern.[12] Additionally, sulfided platinum on carbon (Pt/C, sulfided) has been shown to be highly selective for nitro group reduction in the presence of halides.[13]

Troubleshooting Guide: Nitro Group Reduction

Problem Potential Root Cause(s) Troubleshooting Steps & Recommendations
Dehalogenation (Loss of Bromine) 1. Reducing agent is too harsh: Standard Pd/C hydrogenation is a common culprit.1. Switch to a chemical reductant like SnCl₂·2H₂O or Fe/NH₄Cl.[13] 2. If catalytic hydrogenation is necessary, use Raney Nickel or a sulfided Pt/C catalyst.[12]
Incomplete Reaction 1. Insufficient equivalents of reductant: Stoichiometric reagents like SnCl₂ require sufficient excess. 2. Poor reagent activity. 1. Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O, typically 4-5 eq.). 2. Ensure the metal powder (Fe, Zn) is activated if necessary.
Reduction of Carboxylic Acid 1. Extremely harsh reducing agent: Agents like LiAlH₄ will reduce both the nitro and carboxylic acid groups.1. Avoid metal hydrides like LiAlH₄ or NaBH₄ (unless using a specialized system). Stick to chemoselective methods like SnCl₂, Fe, or selective catalytic hydrogenation.

Recommended Reagents & Protocol

Method 1: Tin(II) Chloride Reduction

  • Dissolve this compound (1.0 equiv.) in ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O (4-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (e.g., 70-80 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction to room temperature and pour it into ice water.

  • Carefully basify the mixture with aqueous NaHCO₃ or NaOH solution to a pH of ~8. This will precipitate tin salts.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Method 2: Iron/Ammonium Chloride Reduction

  • Create a suspension of this compound (1.0 equiv.), iron powder (5-10 equiv.), and ammonium chloride (4-5 equiv.) in a solvent mixture like Ethanol/H₂O.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC/LC-MS.

  • Upon completion, cool the reaction and filter it through a pad of celite while hot to remove the iron salts.

  • Rinse the filter cake with hot ethanol.

  • Concentrate the filtrate. The product may precipitate upon cooling or concentration, or an aqueous workup may be required for purification.

References

  • This citation is reserved for internal d
  • A new reagent for selective reduction of nitro group. Indian Journal of Chemical Technology.
  • Reddit r/OrganicChemistry (2024). Carboxylic acid and Cross Coupling reactions. [Link]

  • Supramolecular palladium(II) catalyst for Suzuki-Miyaura coupling of hydrophilic aryl bromides in aqueous media. RSC Advances. [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Wikipedia (2024). Buchwald–Hartwig amination. [Link]

  • SciSpace. Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. [Link]

  • ResearchGate. Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. [Link]

  • Shroder, M. The Sonogashira Coupling. [Link]

  • ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • ResearchGate. Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

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  • Quora (2022). What is the synthesis of this compound from benzene?. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Quora (2021). How to synthesize this compound from benzene? What are the reactions. [Link]

  • Chemistry LibreTexts (2024). Sonogashira Coupling. [Link]

  • Palladium-catalyzed oxidative C–O cross-coupling of ketene dithioacetals and carboxylic acids. RSC Advances. [Link]

  • Ruhr-Universität Bochum (2021). Catalytic cross-coupling reactions. [Link]

  • Daini, M., & Yorimitsu, H. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3131-3142. [Link]

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  • Put, F., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

  • Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry. [Link]

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  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177-2250. [Link]

  • Wang, H., et al. (2016). Site-selective and stereoselective functionalization of unactivated C–H bonds. Nature, 533(7603), 335-340. [Link]

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Validation & Comparative

A Comparative Guide to the Purity Validation of 4-Bromo-3-nitrobenzoic Acid by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. 4-Bromo-3-nitrobenzoic acid is a critical building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its molecular integrity directly influences the efficacy, safety, and yield of the final active pharmaceutical ingredient (API). Consequently, a robust, validated analytical method for purity assessment is not just a quality control measure; it is a cornerstone of reliable and reproducible research.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of this compound purity. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to make informed decisions for your specific analytical needs.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis, and for good reason.[2] Its high resolution, sensitivity, and versatility make it exceptionally well-suited for separating and quantifying the main compound from structurally similar impurities.[1]

A Validated HPLC Method for this compound

Experimental Protocol: Reversed-Phase HPLC Method

This protocol outlines a comprehensive RP-HPLC method for the purity analysis of this compound.

  • Instrumentation and Columns:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of aromatic carboxylic acids.

  • Reagents and Solutions:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid, adjusted to pH 4.0.

    • Mobile Phase B: HPLC-grade methanol.

    • Sample Diluent: A mixture of methanol and water (e.g., 80:20 v/v).

  • Chromatographic Conditions:

    • Mobile Phase Composition: An isocratic elution with a mobile phase of Methanol:Water (80:20, v/v), with the aqueous phase adjusted to pH 4.0 with formic acid.[3]

    • Flow Rate: 0.7 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Detection Wavelength: UV detection at 271 nm.[3]

    • Injection Volume: 20 µL.[3]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Data Analysis:

    • The purity of the sample is determined by the area percentage method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Rationale for Method Parameters:

  • C18 Column: The non-polar stationary phase of the C18 column effectively retains the aromatic and moderately polar this compound and its potential impurities, allowing for separation based on subtle differences in their hydrophobicity.

  • Methanol/Water Mobile Phase: This combination provides a good balance of solvent strength for the elution of aromatic acids. The addition of formic acid to control the pH of the aqueous phase is crucial. By maintaining a pH of 4.0, the carboxylic acid group of the analyte and its acidic impurities will be largely in their protonated, less polar form, leading to better retention and sharper peak shapes on the reversed-phase column.

  • UV Detection at 271 nm: Aromatic nitro compounds typically exhibit strong UV absorbance. The selection of 271 nm is based on the UV spectrum of the closely related 4-bromomethyl-3-nitrobenzoic acid and is likely to provide high sensitivity for this compound and its aromatic impurities.[3]

Method Validation: A Self-Validating System

In line with the International Council for Harmonisation (ICH) guidelines, the adapted HPLC method must be validated to ensure its suitability for its intended purpose. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of dilutions of a standard solution and plotting the peak area against concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking a sample with a known amount of pure analyte and measuring the recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques that rely on different separation or detection principles. This multi-faceted approach provides a more complete picture of the sample's purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique, particularly for the analysis of volatile and semi-volatile compounds.

  • Advantages:

    • Excellent for the detection and quantification of residual solvents from the synthesis process.

    • High resolution for volatile impurities.

    • The mass spectrometer provides structural information, aiding in the identification of unknown impurities.[4][5]

  • Limitations:

    • Not suitable for non-volatile or thermally labile compounds. This compound has a relatively high boiling point and may require derivatization to increase its volatility for GC analysis, which can introduce additional complexity and potential for error.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for purity determination, offering a distinct advantage over chromatographic techniques.

  • Advantages:

    • Provides absolute purity determination without the need for a reference standard of the same compound.[6]

    • Offers unambiguous structural confirmation of the main component and any observable impurities in a single experiment.

    • It is a non-destructive technique.[6]

  • Limitations:

    • Lower sensitivity compared to HPLC and GC-MS, making it less suitable for detecting trace-level impurities.

    • Signal overlap can complicate quantification in complex mixtures.

Data Presentation: A Comparative Overview

The following table summarizes the performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.

FeatureHPLC-UVGC-MSQuantitative ¹H NMR (qNMR)
Primary Application Routine purity assessment, quantification of non-volatile impurities.Analysis of volatile and semi-volatile impurities, residual solvents.Absolute purity determination, structural confirmation.
Sensitivity High (typically ppm levels)Very High (ppb to ppm levels for suitable compounds)Moderate (requires higher concentrations)
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass spectrum)Excellent (based on unique chemical shifts)
Quantification Relative (requires a reference standard)Relative (requires a reference standard)Absolute (with an internal standard)[7]
Sample Throughput HighModerate to HighLow to Moderate
Destructive? YesYesNo[6]

Experimental Workflows

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (271 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: HPLC experimental workflow for purity assessment.

Decision-Making Flowchart for Method Selection

Method_Selection start Start: Purity Analysis of This compound q1 Primary Goal? start->q1 q2 Are volatile impurities a concern? q1->q2 Comprehensive Analysis hplc Routine QC & Non-volatile Impurity Profiling: Use HPLC-UV q1->hplc Routine Purity qnmr Absolute Purity & Structural Confirmation: Use qNMR q1->qnmr Absolute Purity gcms Volatile Impurity & Residual Solvent Analysis: Use GC-MS q2->gcms Yes combo Comprehensive Purity Profile: Use a combination of HPLC, qNMR, and GC-MS q2->combo No hplc->combo qnmr->combo gcms->combo

Caption: Decision-making flowchart for analytical method selection.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended. HPLC, with its high resolving power for non-volatile impurities and positional isomers, remains the cornerstone technique for routine purity assessment. The detailed experimental protocol provided serves as a robust starting point for method development and validation.

However, for a more complete understanding of the sample's purity, especially for regulatory submissions or when characterizing a new synthetic route, complementary techniques are invaluable. Quantitative NMR offers the advantage of absolute purity determination and structural confirmation in a single experiment, while Gas Chromatography is the method of choice for analyzing residual volatile impurities.

By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the quality and integrity of their this compound, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. (2013). Journal of Chromatographic Science. [Link]

  • A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify the Metabolites of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. (n.d.). Chromatography Today. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). Molecules. [Link]

  • Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. (2025). Nelson Labs. [Link]

  • Development and validation of gc-ms method for the trace level determination of potential genotoxic. (2022). World Journal of Pharmaceutical Research. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). Critical Reviews in Analytical Chemistry. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]

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A Comparative Analysis of Synthetic Routes to Substituted Nitrobenzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitrobenzoic acids are a cornerstone class of molecules in modern chemistry, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals, dyes, and agrochemicals.[1] The strategic placement of the nitro and carboxylic acid groups on the benzene ring, along with other substituents, profoundly influences the molecule's reactivity and ultimate application. Consequently, the efficient and selective synthesis of these compounds is of paramount importance to researchers and drug development professionals.

This guide provides a comparative analysis of the most common synthetic routes to substituted nitrobenzoic acids. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a quantitative comparison of their performance to empower you in selecting the optimal strategy for your research endeavors.

Direct Nitration of Substituted Benzoic Acids

The direct nitration of a substituted benzoic acid is often the most straightforward approach, particularly for the synthesis of meta-nitrobenzoic acids.[2][3][4] The carboxylic acid group is a deactivating, meta-directing substituent in electrophilic aromatic substitution reactions.[3][4][5] This directing effect is a consequence of the electron-withdrawing nature of the carboxyl group, which decreases the electron density at the ortho and para positions, making the meta position the most favorable site for electrophilic attack by the nitronium ion (NO₂⁺).[3][5]

Mechanism: The reaction proceeds via the standard electrophilic aromatic substitution mechanism. A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, generates the highly electrophilic nitronium ion.[5] The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[5] This electrophile is then attacked by the π-electron system of the benzoic acid ring, leading to the formation of a sigma complex (arenium ion), which is subsequently deprotonated to restore aromaticity and yield the final product.

Caption: Mechanism of direct nitration of a substituted benzoic acid.

Experimental Protocol: Synthesis of 3,5-Dinitrobenzoic Acid

A common example of this route is the synthesis of 3,5-dinitrobenzoic acid from benzoic acid.[6][7][8]

Materials:

  • Benzoic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • 50% Ethanol

Procedure:

  • In a dry reaction vessel, add concentrated sulfuric acid.

  • While stirring, slowly add benzoic acid to the sulfuric acid.

  • Heat the mixture to 60°C.

  • Carefully add fuming nitric acid dropwise, ensuring the temperature does not exceed 85°C.[6]

  • After the addition is complete, maintain the reaction at 80-85°C for 1 hour, then at 100°C for 30-60 minutes, and finally increase the temperature to 135°C for 2 hours.[6]

  • Allow the reaction mixture to cool and stand overnight.[6]

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the crystals and wash them with water, followed by a wash with 50% ethanol to obtain 3,5-dinitrobenzoic acid.[6] A yield of approximately 70% can be expected.[6]

Key Considerations:

  • Temperature Control: The nitration of benzoic acid is an exothermic reaction, and careful temperature control is crucial to prevent over-nitration and the formation of unwanted side products.[5][9] For the synthesis of mononitrobenzoic acid, the reaction is typically carried out at lower temperatures (0-30°C).[5]

  • Acid Concentration: The use of concentrated acids is essential for the efficient generation of the nitronium ion.[5]

  • Substituent Effects: The nature of other substituents on the benzoic acid ring will influence the reaction conditions and the regioselectivity of the nitration. Electron-donating groups can activate the ring, potentially leading to a mixture of isomers, while strongly deactivating groups may require harsher reaction conditions.

Oxidation of Substituted Nitrotoluenes

The oxidation of a methyl group on a nitrotoluene is a widely employed and versatile method for the synthesis of the corresponding nitrobenzoic acid.[1][10] This approach is particularly valuable for preparing ortho- and para-nitrobenzoic acids, which are not readily accessible through the direct nitration of benzoic acid.[2]

A variety of oxidizing agents can be utilized for this transformation, each with its own advantages and disadvantages in terms of yield, reaction conditions, cost, and environmental impact.[11]

Common Oxidizing Agents:

  • Potassium Permanganate (KMnO₄)

  • Sodium Dichromate (Na₂Cr₂O₇) in Sulfuric Acid[11][12]

  • Nitric Acid (HNO₃)[11]

  • Catalytic systems involving air or molecular oxygen[11][13]

Mechanism: The general mechanism involves the attack of the oxidizing agent on the benzylic hydrogens of the methyl group, leading to a series of oxidation steps that ultimately form the carboxylic acid. The specific mechanism will vary depending on the oxidizing agent used. For instance, with potassium permanganate, the reaction is thought to proceed through a radical mechanism initiated by the abstraction of a benzylic hydrogen.

Caption: General workflow for the oxidation of a substituted nitrotoluene.

Experimental Protocol: Synthesis of 4-Nitrobenzoic Acid via Sodium Dichromate Oxidation

This classical method provides a reliable route to 4-nitrobenzoic acid from 4-nitrotoluene.[11]

Materials:

  • 4-Nitrotoluene

  • Sodium Dichromate (Na₂Cr₂O₇)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer, combine sodium dichromate and water.

  • Add 4-nitrotoluene to the mixture.

  • While stirring vigorously, slowly add concentrated sulfuric acid over approximately 30 minutes. The heat generated from the dilution of the acid will initiate the oxidation.[11]

  • After the initial exothermic reaction subsides, gently boil the mixture for about 1 hour to complete the reaction.[11]

  • Cool the reaction mixture and pour it into cold water to precipitate the crude 4-nitrobenzoic acid.

  • Filter the product, wash it with cold water, and then recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product. Yields in the range of 82-86% are reported for this method.[11]

Key Considerations:

  • Choice of Oxidant: The selection of the oxidizing agent is a critical decision. While traditional reagents like dichromate and permanganate are effective, they generate significant amounts of heavy metal waste.[14] Greener alternatives, such as catalytic air oxidation, are becoming increasingly popular due to their improved environmental profile.[13]

  • Reaction Conditions: The reaction temperature and time are important parameters to optimize for achieving high yields and minimizing side reactions.

  • Substrate Scope: The presence of other functional groups on the nitrotoluene may influence the choice of oxidant and reaction conditions to avoid unwanted side reactions.

Sandmeyer and Related Diazotization Reactions

The Sandmeyer reaction provides an indirect but powerful route to substituted nitrobenzoic acids, particularly when the desired substitution pattern is not easily achieved by other methods.[15][16][17] This multi-step process typically begins with a substituted nitroaniline.

The general sequence involves:

  • Diazotization: The amino group of a substituted nitroaniline is converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5°C).[18][19]

  • Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) salt (e.g., CuCN, CuBr) to replace the diazonium group with a cyano or bromo group, respectively.[16][19]

  • Hydrolysis: The introduced cyano group can then be hydrolyzed to a carboxylic acid group under acidic or basic conditions.

Caption: The Sandmeyer reaction pathway to substituted nitrobenzoic acids.

This approach offers excellent control over the regiochemistry and is particularly useful for synthesizing isomers that are difficult to obtain through direct nitration or oxidation.

Comparative Performance Analysis

Synthetic RouteTypical Starting MaterialsKey ReagentsTypical YieldsAdvantagesDisadvantages
Direct Nitration Substituted Benzoic AcidsConc. HNO₃, Conc. H₂SO₄60-98%[7]Direct, often high-yielding for meta-isomers.Limited to meta-products for deactivating groups, can lead to isomer mixtures, harsh conditions.
Oxidation of Nitrotoluenes Substituted NitrotoluenesKMnO₄, Na₂Cr₂O₇, HNO₃, Air/Catalyst50-97%[11]Versatile for ortho-, meta-, and para-isomers, various oxidant choices.Can generate hazardous waste (heavy metals), may require high temperatures/pressures.
Sandmeyer Reaction Substituted NitroanilinesNaNO₂, Acid, Cu(I) SaltModerate to High (multi-step)Excellent regiochemical control, access to otherwise difficult isomers.Multi-step process, diazonium salts can be unstable, use of toxic reagents (e.g., cyanides).[18]

Conclusion

The synthesis of substituted nitrobenzoic acids can be achieved through several effective routes, each with its own set of advantages and limitations. The direct nitration of benzoic acids is a straightforward method for obtaining meta-nitro derivatives. The oxidation of nitrotoluenes offers greater versatility in accessing ortho-, meta-, and para-isomers, with an increasing emphasis on greener catalytic methods. The Sandmeyer reaction, although a multi-step process, provides unparalleled control over regiochemistry, enabling the synthesis of specific isomers that are otherwise challenging to prepare.

The optimal choice of synthetic strategy will depend on a careful consideration of factors such as the desired substitution pattern, the availability and cost of starting materials, the required scale of the reaction, and environmental considerations. A thorough understanding of the underlying chemical principles and experimental parameters is essential for the successful and efficient synthesis of these valuable chemical intermediates.

References

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the reliability and reproducibility of subsequent research and development rest. 4-Bromo-3-nitrobenzoic acid, a key building block in the synthesis of a variety of pharmacologically active compounds, is no exception.[1] Its utility as a precursor for non-steroidal anti-inflammatory drugs and other therapeutics necessitates a stringent assessment of its purity to avoid the introduction of unwanted side products in a synthetic pathway.[2]

This guide provides an in-depth comparison of analytical techniques to assess the purity of synthesized this compound. It moves beyond a simple listing of methods to explain the "why" behind the "how," offering field-proven insights into making informed decisions for purity analysis.

The Synthetic Landscape: Understanding Potential Impurities

The common synthesis of this compound involves the nitration of 4-bromobenzoic acid using a mixture of nitric acid and sulfuric acid.[1][2][3] This electrophilic aromatic substitution is generally efficient; however, the directing effects of the bromo and carboxyl groups can lead to the formation of isomeric impurities. The primary impurities to consider are the starting material, 4-bromobenzoic acid, and other positional isomers of nitro-bromobenzoic acid.

A logical workflow for the synthesis and subsequent purity assessment is crucial for obtaining a high-quality final product.

cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment 4-Bromobenzoic_Acid 4-Bromobenzoic Acid Nitration Nitration (HNO3, H2SO4) 4-Bromobenzoic_Acid->Nitration Crude_Product Crude this compound (with impurities) Nitration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Purified this compound Recrystallization->Pure_Product TLC Thin-Layer Chromatography (TLC) Pure_Product->TLC Melting_Point Melting Point Analysis Pure_Product->Melting_Point HPLC High-Performance Liquid Chromatography (HPLC) Pure_Product->HPLC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Pure_Product->NMR MS Mass Spectrometry (MS) Pure_Product->MS

Caption: Workflow from synthesis to purity analysis of this compound.

A Comparative Analysis of Purity Assessment Techniques

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for qualitative or quantitative results, the available instrumentation, and the desired level of sensitivity. The following table provides a comparative overview of the most common techniques for assessing the purity of this compound.

TechniquePrincipleStrengths for this compoundWeaknesses for this compound
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary and mobile phase.Rapid, inexpensive, and excellent for monitoring reaction progress and identifying the presence of starting material or major byproducts.Primarily qualitative, less sensitive to minor impurities, and can be difficult to resolve isomers with similar polarities.
Melting Point Analysis The temperature range over which a solid melts.A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically depress and broaden the melting range.Non-specific; different impurities can have a similar effect on the melting point. Not quantitative.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on differential partitioning between a stationary phase and a liquid mobile phase.Highly sensitive and quantitative. Capable of separating closely related isomers and quantifying impurities with high accuracy.Requires more expensive instrumentation and method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy The absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, confirming the identity of the desired product and potentially identifying and quantifying impurities.Less sensitive than HPLC for detecting very minor impurities. Can be complex to interpret if multiple impurities are present.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Confirms the molecular weight of the synthesized compound. Can be coupled with HPLC (LC-MS) for powerful impurity identification.Does not distinguish between isomers without fragmentation analysis. Not inherently quantitative without appropriate standards.

In-Depth Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments discussed.

Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for a quick assessment of the reaction's progress and the purity of the final product.

Experimental Protocol:

  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small amount of the crude and purified this compound, as well as the starting material (4-bromobenzoic acid), in a suitable solvent like ethyl acetate.

  • Spotting: Using separate capillary tubes, spot each sample on the baseline. It is also beneficial to co-spot the crude product with the starting material to aid in identification.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A good starting point for the solvent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with a few drops of acetic acid . The acetic acid helps to suppress the ionization of the carboxylic acid group, leading to better spot shape.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm. The aromatic rings of the compounds will appear as dark spots.

Interpretation: The purified product should ideally show a single spot with a distinct Rf value from the starting material. The crude product may show multiple spots, indicating the presence of impurities.

cluster_tlc TLC Workflow Prepare_Plate Prepare Silica Gel Plate Prepare_Samples Prepare Samples (Crude, Pure, Starting Material) Prepare_Plate->Prepare_Samples Spot_Plate Spot Samples on Baseline Prepare_Samples->Spot_Plate Develop_Plate Develop in Solvent System (e.g., Hexane:EtOAc with Acetic Acid) Spot_Plate->Develop_Plate Visualize Visualize under UV Light Develop_Plate->Visualize Analyze Analyze Rf Values Visualize->Analyze

Caption: A streamlined workflow for TLC analysis.

Melting Point Analysis

The melting point is a physical property that provides a quick and straightforward indication of purity. The literature melting point for this compound is in the range of 199-206 °C.

Experimental Protocol:

  • Sample Preparation: Ensure the purified this compound is completely dry and finely powdered.

  • Packing the Capillary Tube: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears (T1) and the temperature at which the last solid melts (T2). The melting point is reported as the range T1-T2.

Interpretation: A pure sample will have a sharp melting point range (typically 1-2 °C) that is close to the literature value. A broad and depressed melting range suggests the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

For a quantitative assessment of purity and the detection of minor impurities, reversed-phase HPLC is the method of choice.

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV detector is required.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a suitable choice.

  • Mobile Phase: A gradient elution is often effective for separating the main compound from potential impurities.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the run. For example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Interpretation: The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

cluster_hplc HPLC Workflow Prepare_Mobile_Phase Prepare Mobile Phase (Water/Acetonitrile with Formic Acid) Prepare_Sample Prepare Sample Solution (Dissolve and Filter) Prepare_Mobile_Phase->Prepare_Sample Equilibrate_Column Equilibrate C18 Column Prepare_Sample->Equilibrate_Column Inject_Sample Inject Sample Equilibrate_Column->Inject_Sample Run_Gradient Run Gradient Elution Inject_Sample->Run_Gradient Detect_and_Analyze Detect at 254 nm and Analyze Chromatogram Run_Gradient->Detect_and_Analyze

Caption: The logical progression of an HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for confirming the structure of the synthesized product and identifying any isomeric impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[4]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Spectrum (in CDCl₃): The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals:

  • A doublet for the proton at position 5.

  • A doublet of doublets for the proton at position 6.

  • A doublet for the proton at position 2. The integration of these peaks should correspond to a 1:1:1 ratio. The presence of other signals in the aromatic region could indicate isomeric impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like HPLC (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Analysis: The mass analyzer will separate the ions based on their mass-to-charge ratio.

Expected Result: The mass spectrum should show a prominent ion corresponding to the molecular weight of this compound (246.01 g/mol ). The characteristic isotopic pattern of bromine (approximately equal intensity for M and M+2) will also be a key indicator of the presence of a bromine atom in the molecule.

Conclusion: A Multi-faceted Approach to Ensuring Purity

No single analytical technique provides a complete picture of a compound's purity. A comprehensive and self-validating approach, as described in this guide, is essential. For routine analysis, a combination of TLC and melting point determination can provide a rapid and cost-effective assessment of purity. For a more rigorous, quantitative analysis, especially for compounds intended for biological screening or further synthetic steps, HPLC is indispensable. NMR and MS serve as powerful confirmatory techniques, ensuring the structural integrity of the synthesized this compound. By judiciously selecting and applying these methods, researchers can proceed with confidence in the quality of their synthetic intermediates, a critical step in the path of scientific discovery and drug development.

References

  • Study.com. (n.d.). Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Synthesis, Applications, and Sourcing Strategies. Retrieved from [Link]

  • Quora. (2021, April 2). How to synthesize this compound from benzene? What are the reactions. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Quora. (2022, May 11). What is the synthesis of this compound from benzene?. Retrieved from [Link]

  • Study.com. (n.d.). Outline the steps involved in the synthesis of 4-bromo - 3 - nitro - pherol from 4 - bromobenoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

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  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

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A Comparative Guide to the Reactivity of 4-Bromo-3-nitrobenzoic Acid and 2-Bromo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and advanced organic synthesis, the strategic selection of building blocks is paramount. Substituted benzoic acids, particularly those bearing halogen and nitro functionalities, serve as versatile intermediates for the construction of complex molecular architectures. Among these, the isomers 4-Bromo-3-nitrobenzoic acid and 2-Bromo-5-nitrobenzoic acid present a compelling case study in how subtle changes in substituent placement can profoundly dictate chemical reactivity.

This guide provides an in-depth, objective comparison of these two isomers. We will move beyond a simple cataloging of properties to explore the underlying electronic and steric principles that govern their behavior in key chemical transformations. For researchers, scientists, and drug development professionals, a nuanced understanding of this differential reactivity is crucial for optimizing reaction pathways, predicting product outcomes, and accelerating the discovery process. We will provide supporting experimental frameworks to validate these theoretical principles, empowering chemists to make informed decisions in their synthetic endeavors.

The Electronic and Steric Landscape: An Isomeric Analysis

The reactivity of an aromatic ring is fundamentally controlled by the interplay of inductive and resonance effects of its substituents, as well as by steric hindrance.[1][2] The three substituents—a bromine atom (-Br), a nitro group (-NO₂), and a carboxylic acid group (-COOH)—all act as electron-withdrawing groups (EWGs) through their inductive effects, deactivating the benzene ring towards electrophilic attack.[3][4] However, their positioning in this compound versus 2-Bromo-5-nitrobenzoic acid creates distinct electronic environments that are key to their differential reactivity.

  • This compound: The powerful electron-withdrawing nitro and carboxyl groups are positioned meta to each other. The bromine atom is ortho to the nitro group and para to the carboxyl group.

  • 2-Bromo-5-nitrobenzoic acid: The bromine atom is ortho to the carboxyl group, while the nitro group is meta to the bromine and para to the carboxyl group.

This structural divergence has significant implications for the electron distribution within the aromatic ring and the accessibility of its reaction sites.

SNAr_Mechanism cluster_4_bromo This compound (Highly Reactive) cluster_2_bromo 2-Bromo-5-nitrobenzoic acid (Less Reactive) Start4 This compound + Nu⁻ Inter4 Meisenheimer Complex (Ortho-Nitro Stabilization) Start4->Inter4 Attack at C-4 Prod4 Substituted Product + Br⁻ Inter4->Prod4 Loss of Br⁻ Start2 2-Bromo-5-nitrobenzoic acid + Nu⁻ Inter2 Meisenheimer Complex (No Resonance Stabilization) Start2->Inter2 Attack at C-2 Prod2 Substituted Product + Br⁻ Inter2->Prod2 Loss of Br⁻

Caption: SNAr pathway comparison showing superior intermediate stabilization for the 4-bromo isomer.

Acidity of the Carboxylic Acid Group (pKa)

The acidity of a benzoic acid is determined by the stability of its conjugate base (the benzoate anion). Electron-withdrawing groups increase acidity by delocalizing the negative charge, making the corresponding acid stronger (i.e., having a lower pKa). [5][6][7]

  • This compound: The electron-withdrawing -Br and -NO₂ groups stabilize the benzoate anion. The nitro group is meta to the carboxyl group, so its stabilizing effect is primarily inductive.

  • 2-Bromo-5-nitrobenzoic acid: This isomer benefits from the "ortho effect." [8]The presence of a substituent at the ortho position, regardless of its electronic nature, tends to increase the acidity of benzoic acid. [8]This is often attributed to steric hindrance, where the bulky ortho group forces the -COOH group out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance stabilization of the neutral acid form, making it easier to deprotonate. [8]The bromine atom at the ortho position will therefore cause a significant increase in acidity. Furthermore, the nitro group is para to the carboxylate, allowing it to exert both a strong inductive and resonance-withdrawing effect, further stabilizing the conjugate base.

Reduction of the Nitro Group

The conversion of an aromatic nitro group to an amine is a fundamental transformation, often achieved through catalytic hydrogenation (e.g., H₂ with Pd/C) or using metals in acidic media (e.g., Sn/HCl or Fe/HCl). [9][10][11] The reactivity in this context is less about the electronic properties of the ring and more about the accessibility of the nitro group to the catalyst surface or reducing agent.

  • In This compound , the nitro group is flanked by a bromine atom and a hydrogen atom.

  • In 2-Bromo-5-nitrobenzoic acid , the nitro group is flanked by two hydrogen atoms.

While both are readily reducible, the steric bulk of the bromine atom adjacent to the nitro group in the 4-bromo isomer might slightly hinder the approach of the reagent or catalyst surface compared to the 2-bromo isomer. However, this effect is generally minor, and both isomers can be effectively reduced under standard conditions. [12][13][14]The choice of reducing agent can be critical to avoid unwanted side reactions, such as hydrodebromination (loss of the bromine atom).

Summary of Comparative Reactivity

Property / Reaction TypeThis compound2-Bromo-5-nitrobenzoic acidRationale
Nucleophilic Aromatic Substitution (SNAr) High Reactivity Low Reactivity The ortho-nitro group provides strong resonance stabilization of the Meisenheimer intermediate. [15][16]
Acidity (pKa) Moderately Acidic Strongly Acidic Benefits from the "ortho effect" of bromine and para-nitro stabilization of the conjugate base. [8]
Nitro Group Reduction Readily Reduced Readily Reduced (Potentially Faster) Less steric hindrance around the nitro group may facilitate faster reaction.
Electrophilic Aromatic Substitution (EAS) Highly Deactivated Highly Deactivated Both rings are strongly deactivated by three electron-withdrawing groups. [3][17]

Experimental Protocols

To empirically validate the predicted differences in reactivity, the following protocols are provided as a self-validating framework.

Protocol 1: Comparative Nucleophilic Aromatic Substitution with Piperidine

This experiment directly compares the rate of SNAr by reacting each isomer with a nucleophile under identical conditions and monitoring the reaction progress.

Materials:

  • This compound

  • 2-Bromo-5-nitrobenzoic acid

  • Piperidine

  • Dimethylformamide (DMF, anhydrous)

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • High-Performance Liquid Chromatography (HPLC) system

  • Reaction vials, magnetic stirrer, heating block

Procedure:

  • Prepare two stock solutions in DMF: one for each bromo-nitrobenzoic acid isomer (e.g., 0.1 M).

  • In separate, identical reaction vials, place 1.0 mL of each isomer stock solution.

  • To each vial, add potassium carbonate (2.0 equivalents) and piperidine (1.2 equivalents).

  • Seal the vials and place them in a pre-heated block at 80 °C with vigorous stirring.

  • At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) from each reaction, quench with an acidic mobile phase, and dilute for analysis.

  • Analyze the aliquots by HPLC to determine the percentage of starting material consumed and product formed.

  • Plot the percentage of starting material remaining versus time for each isomer to compare reaction rates.

Expected Outcome: The reaction with this compound will proceed significantly faster, showing rapid consumption of the starting material compared to the 2-Bromo-5-nitrobenzoic acid reaction.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 0.1 M Stock Solutions of each Isomer in DMF B Aliquot 1.0 mL of each into separate vials A->B C Add K₂CO₃ (2 eq.) and Piperidine (1.2 eq.) B->C D Seal and Heat at 80°C with Stirring C->D E Withdraw Aliquots at Timed Intervals D->E F Quench, Dilute, and Inject into HPLC E->F G Plot % Reactant vs. Time to Compare Rates F->G

Caption: Experimental workflow for comparing SNAr reaction rates.

Protocol 2: Determination of pKa via Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant for each isomer.

Materials:

  • This compound

  • 2-Bromo-5-nitrobenzoic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water (CO₂-free)

  • pH meter with a calibrated electrode, buret, magnetic stirrer

Procedure:

  • Accurately weigh approximately 0.2 mmol of the benzoic acid isomer and dissolve it in 50 mL of deionized water. Gentle heating may be required.

  • Calibrate the pH meter using standard buffers (pH 4.00, 7.00, 10.00).

  • Place the dissolved sample on the magnetic stirrer and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M NaOH, adding the titrant in small increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • Determine the volume of NaOH at the equivalence point. The volume at the half-equivalence point is half of this value.

  • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

Expected Outcome: The titration curve for 2-Bromo-5-nitrobenzoic acid will show a half-equivalence point at a lower pH value than that for this compound, confirming it is the stronger acid.

Conclusion

While this compound and 2-Bromo-5-nitrobenzoic acid are simple isomers, their reactivities are strikingly different. This compound is the superior substrate for nucleophilic aromatic substitution , a direct consequence of the ortho-nitro group's ability to stabilize the key reaction intermediate. Conversely, 2-Bromo-5-nitrobenzoic acid is the stronger acid , a result of the cumulative electronic influence of its substituents and the powerful ortho effect. For transformations like nitro group reduction, the differences are more subtle, likely governed by minor steric factors.

This guide demonstrates that a foundational understanding of electronic and steric effects is not merely academic; it is a predictive tool that enables the rational design of synthetic routes. By leveraging this knowledge, researchers can select the correct isomer to favor a desired reaction pathway, avoid unwanted side products, and ultimately streamline the synthesis of target molecules in drug discovery and materials science.

References

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alternative nitrating agents for the synthesis of 4-Bromo-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Nitrating Agents for the Synthesis of 4-Bromo-3-nitrobenzoic Acid

For researchers and professionals in drug development, the synthesis of functionalized aromatic compounds is a foundational task. This compound is a valuable building block, and its synthesis via nitration of 4-bromobenzoic acid is a critical step. The conventional use of mixed concentrated nitric and sulfuric acids, while effective, presents significant challenges, including harsh reaction conditions, potential for over-nitration, and substantial corrosive waste generation.[1][2] This guide provides a comparative analysis of alternative nitrating agents, offering milder, more selective, and potentially safer pathways for this important transformation.

The Challenge of Nitrating 4-Bromobenzoic Acid

The nitration of 4-bromobenzoic acid is an electrophilic aromatic substitution. The regiochemical outcome is governed by the directing effects of the existing substituents. The carboxylic acid group is deactivating and a meta-director, while the bromine atom is also deactivating but an ortho, para-director.[3][4][5] The interplay of these effects favors the introduction of the nitro group at the C-3 position, which is ortho to the bromine and meta to the carboxylic acid, yielding the desired this compound.[3][5]

Caption: Directing effects in the nitration of 4-bromobenzoic acid.

While the regioselectivity is generally favorable, the deactivating nature of both substituents necessitates strong nitrating conditions, traditionally achieved with mixed acids. This guide explores viable alternatives that mitigate the drawbacks of this classical approach.

Comparative Analysis of Nitrating Systems

The choice of a nitrating agent is a critical decision that impacts yield, purity, and safety.[6] Below is a comparison of several alternatives to the conventional mixed acid system.

Dinitrogen Pentoxide (N₂O₅)

Dinitrogen pentoxide is a powerful yet versatile nitrating agent.[7] It is the anhydride of nitric acid and can be used in various solvents, offering tunable reactivity.

  • Expertise & Experience: In a non-coordinating solvent like dichloromethane, N₂O₅ acts as a relatively mild and selective nitrating agent, suitable for substrates sensitive to strong acids.[7][8] For highly deactivated substrates like 4-bromobenzoic acid, its reactivity can be enhanced by using it in combination with nitric acid or in the presence of solid acid catalysts like zeolites.[7][9] This avoids the large quantities of sulfuric acid and the associated aqueous workup.

  • Trustworthiness: N₂O₅ offers a "clean" nitration, as it can be used in near-stoichiometric amounts, minimizing acidic waste.[10] The reaction of N₂O₅ with an aromatic compound (ArH) proceeds via the nitronium ion (NO₂⁺), which is readily generated.

  • Advantages:

    • High reactivity, suitable for deactivated rings.[7]

    • Can be used under anhydrous conditions, protecting sensitive functional groups.[8]

    • Reduces acidic waste compared to mixed acids.[10][11]

  • Disadvantages:

    • Can be unstable and requires careful preparation and handling.

    • May require specialized equipment for generation (e.g., from N₂O₄ and ozone).[10]

Acetyl Nitrate (CH₃COONO₂)

Acetyl nitrate is a milder nitrating agent, typically generated in situ from nitric acid and acetic anhydride.[12][13]

  • Expertise & Experience: This reagent is particularly useful for sensitive substrates that cannot withstand the harshness of mixed acids.[13][14] The reaction generates acetic acid as a byproduct, which is less corrosive and easier to handle than sulfuric acid.[12] Continuous flow systems have been developed to safely handle the potentially explosive nature of acetyl nitrate, making it more viable for scaling up.[14][15]

  • Trustworthiness: The active electrophile is the nitronium ion, formed in equilibrium. The milder conditions often lead to higher selectivity and fewer side reactions compared to mixed acids.[13][15]

  • Advantages:

    • Milder conditions than mixed acid.[14]

    • Reduced formation of undesired byproducts.[15]

    • Suitable for acid-sensitive molecules.

  • Disadvantages:

    • Can be explosive, especially at elevated temperatures (above 60 °C), requiring strict temperature control.[14][15]

    • In situ generation exposes the substrate to nitric acid, which might not be suitable for all applications.[14]

Nitronium Salts (e.g., NO₂BF₄)

Nitronium tetrafluoroborate (NO₂BF₄) is a stable, crystalline salt containing the pre-formed nitronium ion.

  • Expertise & Experience: As a direct source of NO₂⁺, nitronium salts are powerful nitrating agents that do not require a strong acid catalyst.[16][17] Reactions are often performed in aprotic solvents like sulfolane or acetonitrile.[16][18] This makes them ideal for substrates that are prone to oxidation or other side reactions in the presence of mixed acids.

  • Trustworthiness: The direct delivery of the nitronium ion allows for predictable and often highly selective nitrations under controlled, anhydrous conditions.[19] The stoichiometry can be precisely controlled, which is advantageous for achieving mono-nitration.[18][19]

  • Advantages:

    • Powerful, direct source of the nitrating electrophile.

    • Anhydrous conditions are possible.

    • High regioselectivity can often be achieved.[19]

  • Disadvantages:

    • Poor solubility in many common organic solvents can be a limitation.[16]

    • Relatively expensive compared to bulk reagents like nitric acid.

    • Requires careful handling due to its reactivity.

N-Nitro-heterocycles (e.g., N-Nitrosuccinimide, N-Nitrosaccharin)

These are modern, bench-stable, solid nitrating reagents that offer significant advantages in terms of handling and safety.

  • Expertise & Experience: Reagents like N-nitrosuccinimide and N-nitrosaccharin act as controllable sources of the nitronium ion or a nitryl radical, allowing for mild nitration of a wide range of arenes and heteroarenes.[1][20] These reactions often exhibit excellent functional group tolerance, including compatibility with aldehydes, carboxylic acids, and phenols.[1] Some protocols utilize photoredox catalysis for radical-based nitration under exceptionally mild conditions.[20][21]

  • Trustworthiness: N-nitrosaccharin, in particular, has been shown to be an inexpensive, recyclable, and highly effective reagent for the nitration of both electron-rich and electron-deficient aromatic systems with exceptional functional group tolerance.[1]

  • Advantages:

    • Bench-stable, solid reagents that are easy to handle.[1][20]

    • Mild reaction conditions and high functional group tolerance.[1]

    • Can be used for metal-free nitrations.[22]

  • Disadvantages:

    • May require a catalyst or specific solvent systems (e.g., HFIP) to achieve high reactivity.[1]

    • May be more expensive for large-scale synthesis compared to traditional methods.

Data Presentation: Comparison of Nitrating Agents

FeatureMixed Acid (HNO₃/H₂SO₄)Dinitrogen Pentoxide (N₂O₅)Acetyl NitrateNitronium Tetrafluoroborate (NO₂BF₄)N-Nitrosaccharin
Reagent Type Liquid mixtureSolid/GasGenerated in situCrystalline solidCrystalline solid
Conditions Harsh, strongly acidicMild to strong, tunableMild, low temperatureAnhydrous, aprotic solventMild, often with additive/catalyst
Active Species NO₂⁺NO₂⁺NO₂⁺NO₂⁺NO₂⁺ source
Safety Corrosive, exothermicUnstable, potential explosiveExplosive, requires temp. controlHighly reactiveBench-stable, safer handling
Waste High volume of acidic wasteMinimal, cleanerAcetic acid byproductSalt byproductRecyclable saccharin byproduct
Substrate Scope Broad, but limited by acid sensitivityBroad, good for sensitive substratesGood for sensitive substratesBroad, good for anhydrous needsExcellent, high functional group tolerance
References [3],[23],[2][7],[11],[10][12],[14],[15][16],[19],[17][1]

Experimental Protocols

The following protocols are representative methodologies. Caution: All nitration reactions are potentially hazardous and should be performed with appropriate safety precautions, including use of a fume hood, personal protective equipment, and blast shields where necessary.

Protocol 1: Traditional Nitration with Mixed Acid

This protocol is the standard method for synthesizing this compound.[3][23]

  • Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0-5 °C), add 4-bromobenzoic acid to concentrated sulfuric acid.

  • Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of 4-bromobenzoic acid. Maintain the reaction temperature below 15 °C throughout the addition.

  • Stirring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude product.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Nitration with Dinitrogen Pentoxide (N₂O₅) in an Organic Solvent (Adapted)

This protocol is adapted from procedures for nitrating deactivated aromatics.[7][8]

  • Preparation: Dissolve 4-bromobenzoic acid in a dry, inert solvent such as dichloromethane or acetonitrile in a flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of N₂O₅ in the same solvent dropwise. The N₂O₅ can be prepared separately or generated in situ.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress by TLC.

  • Workup: Upon completion, carefully quench the reaction by adding it to a cold aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 3: Nitration with in situ Acetyl Nitrate (Adapted)

This protocol is based on the in situ generation of acetyl nitrate for nitrating aromatic compounds.[13]

  • Preparation: Dissolve 4-bromobenzoic acid in an excess of acetic anhydride in a flask cooled in an ice bath.

  • Reagent Addition: Add fuming nitric acid dropwise to the stirred solution. The temperature must be carefully controlled and maintained at a low level (e.g., 0-10 °C).

  • Reaction: Stir the mixture at low temperature for the specified time, allowing for the formation of acetyl nitrate and subsequent nitration.

  • Workup: Quench the reaction by pouring it into a mixture of ice and water.

  • Purification: Collect the precipitated product by filtration, wash extensively with cold water, and dry. Recrystallize to obtain the pure product.

Workflow for Selecting a Nitrating Agent

The selection of an appropriate nitrating agent depends on several factors, including the substrate's sensitivity, required scale, and available safety infrastructure.

Nitrating_Agent_Selection Start Define Substrate (4-Bromobenzoic Acid) Substrate_Properties Substrate Properties: - Deactivated Ring - Acid-stable Carboxyl Group Start->Substrate_Properties Mixed_Acid_Check Is Mixed Acid (HNO₃/H₂SO₄) Acceptable? Substrate_Properties->Mixed_Acid_Check Use_Mixed_Acid Proceed with Traditional Protocol Mixed_Acid_Check->Use_Mixed_Acid Yes Explore_Alternatives Explore Alternatives Mixed_Acid_Check->Explore_Alternatives No (e.g., waste, safety concerns) Alternative_Options Considerations for Alternatives Explore_Alternatives->Alternative_Options Anhydrous_Needed Anhydrous Conditions Required? Alternative_Options->Anhydrous_Needed High_Safety_Margin High Safety Margin/ Handling Ease Priority? Alternative_Options->High_Safety_Margin Mild_Conditions Mild Conditions Essential? Alternative_Options->Mild_Conditions Anhydrous_Needed->High_Safety_Margin No Use_NO2BF4 Use NO₂BF₄ Anhydrous_Needed->Use_NO2BF4 Yes High_Safety_Margin->Mild_Conditions No Use_NNitro Use N-Nitrosaccharin High_Safety_Margin->Use_NNitro Yes Use_AcetylNitrate Use Acetyl Nitrate (with temp. control) Mild_Conditions->Use_AcetylNitrate Yes Use_N2O5 Use N₂O₅ (in organic solvent) Mild_Conditions->Use_N2O5 Also consider

Caption: Decision workflow for selecting a suitable nitrating agent.

Conclusion

While the traditional mixed-acid nitration of 4-bromobenzoic acid is a well-established method, several viable alternatives offer significant advantages in terms of safety, selectivity, and environmental impact. For laboratory-scale synthesis where functional group tolerance and mild conditions are paramount, modern reagents like N-nitrosaccharin present an excellent, user-friendly option. For reactions requiring strictly anhydrous conditions to avoid side reactions, nitronium tetrafluoroborate is a powerful choice. Dinitrogen pentoxide and acetyl nitrate offer a balance of reactivity and milder conditions than mixed acids, with the latter being particularly amenable to continuous flow processes that enhance safety. The selection of the optimal reagent will ultimately depend on the specific experimental constraints, scale, and safety considerations of the research environment.

References

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A Comparative Guide to the Cost-Effectiveness of Synthetic Pathways for 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-nitrobenzoic acid is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. The strategic placement of the bromo, nitro, and carboxylic acid functionalities on the benzene ring provides a versatile scaffold for further chemical modifications. The economic viability of synthesizing this crucial building block is of paramount importance for industrial-scale production. This guide provides an in-depth, objective comparison of the most common synthetic pathways to this compound, with a focus on cost-effectiveness, supported by available experimental data.

Synthetic Pathways Overview

Several synthetic routes to this compound have been reported in the literature. This guide will focus on the comparative analysis of three plausible pathways, starting from readily available commercial precursors:

  • Pathway 1: Direct nitration of 4-bromobenzoic acid.

  • Pathway 2: A multi-step synthesis commencing with the bromination of benzene.

  • Pathway 3: A multi-step synthesis starting from toluene.

The following sections will delve into the detailed experimental protocols, cost analysis of starting materials and reagents, and a discussion of the safety and environmental implications of each route.

Pathway 1: Nitration of 4-Bromobenzoic Acid

This is the most direct and widely employed method for the synthesis of this compound. The reaction involves the electrophilic aromatic substitution of 4-bromobenzoic acid using a nitrating mixture, typically a combination of nitric acid and sulfuric acid.

Experimental Protocol

A representative experimental procedure for the nitration of 4-bromobenzoic acid is as follows:

  • Preparation of the Nitrating Mixture: In a flask cooled to 0-5 °C, fuming nitric acid is cautiously added to concentrated sulfuric acid.

  • Reaction: 4-Bromobenzoic acid is gradually added to the chilled nitrating mixture while maintaining the temperature between 0-5 °C.

  • Reaction Progression: The reaction mixture is stirred at room temperature for a few hours to ensure complete conversion.

  • Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.

  • Isolation and Purification: The solid product is collected by filtration, washed with water until neutral, and dried to afford this compound.

A reported yield for this process is as high as 96%.

Cost-Effectiveness Analysis
Parameter Value Notes
Starting Material 4-Bromobenzoic Acid
Key Reagents Nitric Acid, Sulfuric Acid
Reported Yield ~96%High yield in a single step contributes significantly to cost-effectiveness.
Advantages High yield, single-step synthesis, relatively simple procedure.
Disadvantages Cost of 4-bromobenzoic acid can be a significant factor.
Safety and Environmental Considerations

The use of a concentrated mixture of nitric and sulfuric acids presents significant safety hazards.[1][2] These include the risk of severe chemical burns and the potential for runaway reactions if the temperature is not carefully controlled.[3] The process also generates acidic waste streams that require neutralization before disposal, adding to the overall cost and environmental impact.[4] The evolution of toxic nitrogen oxide (NOx) gases is another concern that necessitates efficient ventilation and scrubbing systems in an industrial setting.[1]

Pathway 2: Synthesis from Benzene

This pathway involves a four-step sequence starting from the fundamental aromatic hydrocarbon, benzene.

Synthetic Strategy

Benzene Benzene Bromobenzene Bromobenzene Benzene->Bromobenzene Bromination (Br2, FeBr3) Bromoacetophenone 4-Bromoacetophenone Bromobenzene->Bromoacetophenone Friedel-Crafts Acylation (CH3COCl, AlCl3) Bromobenzoic_acid 4-Bromobenzoic Acid Bromoacetophenone->Bromobenzoic_acid Oxidation (KMnO4) Final_Product This compound Bromobenzoic_acid->Final_Product Nitration (HNO3, H2SO4)

Caption: Multi-step synthesis of this compound from benzene.

Experimental Protocols and Yields
  • Step 1: Bromination of Benzene: Benzene is treated with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, to yield bromobenzene. Industrial yields for this reaction are typically high.

  • Step 2: Friedel-Crafts Acylation: Bromobenzene undergoes Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst like aluminum chloride to produce 4-bromoacetophenone.[5] This reaction generally favors the para-substituted product. A laboratory-scale synthesis reported a yield of 28.73%, though industrial yields are likely optimized to be higher.[6]

  • Step 3: Oxidation: The acetyl group of 4-bromoacetophenone is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate, yielding 4-bromobenzoic acid.

  • Step 4: Nitration: The final step is the nitration of 4-bromobenzoic acid as described in Pathway 1.

Cost-Effectiveness Analysis
Parameter Value Notes
Starting Material BenzeneA relatively inexpensive starting material.
Key Reagents Bromine, Iron(III) Bromide, Acetyl Chloride, Aluminum Chloride, Potassium Permanganate, Nitric Acid, Sulfuric AcidThe cost of multiple reagents and catalysts needs to be considered.
Overall Yield Lower than Pathway 1The cumulative yield over four steps will be significantly lower, impacting cost-effectiveness.
Advantages Utilizes a cheap and abundant starting material.
Disadvantages Multi-step synthesis, lower overall yield, use of hazardous and corrosive reagents in multiple steps.Friedel-Crafts acylation requires stoichiometric amounts of the Lewis acid catalyst, which can be costly and generate significant waste.[7]
Safety and Environmental Considerations

This pathway involves several hazardous steps. Benzene is a known carcinogen, and its handling requires strict safety protocols. The bromination step uses elemental bromine, which is highly corrosive and toxic. Friedel-Crafts acylation with aluminum chloride is moisture-sensitive and generates hydrogen chloride gas.[8] The oxidation with potassium permanganate produces manganese dioxide as a solid waste. The environmental impact of this pathway is significantly higher than that of Pathway 1 due to the larger number of steps and the variety of waste streams generated.

Pathway 3: Synthesis from Toluene

This pathway offers an alternative multi-step route starting from toluene.

Synthetic Strategy

Toluene Toluene Nitrotoluene p-Nitrotoluene Toluene->Nitrotoluene Nitration (HNO3, H2SO4) Nitrobenzoic_acid 4-Nitrobenzoic Acid Nitrotoluene->Nitrobenzoic_acid Oxidation Final_Product This compound Nitrobenzoic_acid->Final_Product Bromination

Caption: A possible synthetic route to this compound starting from toluene.

Experimental Protocols and Yields
  • Step 1: Nitration of Toluene: Toluene is nitrated to produce a mixture of ortho- and para-nitrotoluene.[5] The para-isomer is the major product and needs to be separated from the ortho-isomer.[9]

  • Step 2: Oxidation of p-Nitrotoluene: The methyl group of p-nitrotoluene is oxidized to a carboxylic acid to form 4-nitrobenzoic acid. Oxidation with 15% nitric acid can achieve a yield of 88.5%.[10] Other methods, such as catalytic oxidation with air, are also used industrially, with yields reported to be around 90-95%.[11]

  • Step 3: Bromination of 4-Nitrobenzoic Acid: The final step would be the bromination of 4-nitrobenzoic acid. The directing effects of the nitro and carboxylic acid groups (both meta-directing) would lead to the desired 3-bromo-4-nitrobenzoic acid. However, the deactivating nature of both groups makes this electrophilic substitution challenging and may require harsh reaction conditions, potentially leading to lower yields and side products.

An alternative sequence could involve the bromination of p-nitrotoluene followed by oxidation. The bromination of p-nitrotoluene can be directed to the aromatic ring or the methyl group depending on the reaction conditions.[12]

Cost-Effectiveness Analysis
Parameter Value Notes
Starting Material TolueneAn inexpensive and readily available starting material.
Key Reagents Nitric Acid, Sulfuric Acid, Oxidizing agents, Brominating agents.The cost of reagents for multiple steps and the need for isomer separation add to the overall cost.
Overall Yield Moderate to LowThe need for isomer separation in the first step reduces the effective yield of the desired para-isomer. The final bromination step may have a low yield.
Advantages Low cost of the initial starting material.
Disadvantages Formation of isomeric mixtures requiring separation, potentially low yield in the final bromination step due to deactivation of the aromatic ring.
Safety and Environmental Considerations

Similar to the other pathways, this route involves hazardous reagents like nitric and sulfuric acids. The nitration of toluene is a highly exothermic reaction that requires careful temperature control to prevent the formation of dinitrated and trinitrated byproducts, which are explosive. The separation of isomers can be an energy-intensive process. The waste streams are similar to those in the other pathways, including acidic and potentially organic waste.

Comparative Summary and Conclusion

To provide a clear comparison of the cost-effectiveness of these pathways, the following table summarizes the key parameters. The cost of starting materials and reagents is based on approximate bulk pricing and can vary depending on the supplier and market conditions.

Pathway Starting Material Number of Steps Overall Yield Key Advantages Key Disadvantages Relative Cost-Effectiveness
1: Nitration of 4-Bromobenzoic Acid 4-Bromobenzoic Acid1High (~96%)High efficiency, simple process.Higher cost of starting material.High
2: From Benzene Benzene4LowInexpensive starting material.Multi-step, low overall yield, significant waste generation.Low
3: From Toluene Toluene3+Moderate to LowInexpensive starting material.Isomer separation required, potentially difficult final step.Moderate

Based on this analysis, the direct nitration of 4-bromobenzoic acid (Pathway 1) emerges as the most cost-effective and efficient synthetic route for the industrial production of this compound. While the starting material is more expensive than benzene or toluene, the single, high-yielding step significantly outweighs the disadvantages of the multi-step alternatives, which suffer from lower overall yields, the need for intermediate purifications, and greater waste generation. The simplicity and high efficiency of Pathway 1 lead to lower processing costs, reduced raw material consumption per unit of product, and a smaller environmental footprint compared to the longer synthetic sequences.

References

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A Comparative Guide to the Synthesis of 4-Bromo-3-nitrobenzoic Acid: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of efficiency is intrinsically linked with the principles of green chemistry. This guide offers a critical comparison of synthetic routes to 4-Bromo-3-nitrobenzoic acid, a key building block in drug discovery and materials science. We will dissect a conventional synthesis pathway and contrast it with a greener, microwave-assisted alternative, providing a quantitative evaluation based on established green chemistry metrics. Our analysis aims to equip researchers with the insights to make more sustainable and efficient choices in their synthetic endeavors.

The Conventional Approach: A Legacy of Mixed Acids

The traditional synthesis of this compound relies on the electrophilic nitration of 4-bromobenzoic acid using a nitrating mixture of concentrated nitric acid and sulfuric acid.[1][2] This method, while effective in achieving the desired transformation, carries a significant environmental burden and inherent safety risks.

The reaction mechanism involves the in-situ generation of the nitronium ion (NO₂⁺), a potent electrophile, from the reaction between nitric and sulfuric acids. The highly acidic environment facilitates the substitution of a hydrogen atom on the aromatic ring with a nitro group. The bromine atom and the carboxylic acid group on the starting material direct the incoming nitro group primarily to the 3-position.[3][4]

However, the use of copious amounts of concentrated sulfuric acid acts as both a catalyst and a solvent, leading to the generation of a large volume of acidic waste.[5] This waste stream requires significant efforts for neutralization and disposal, contributing to a high Process Mass Intensity (PMI) and a poor E-Factor. Furthermore, the reaction is highly exothermic, necessitating careful temperature control to prevent runaway reactions and the formation of undesired byproducts.[6]

A Greener Alternative: Microwave-Assisted Synthesis

In contrast, a more environmentally benign approach utilizes microwave-assisted organic synthesis (MAOS) with less hazardous reagents. A representative greener method involves the nitration of an aromatic precursor using calcium nitrate in acetic acid, a system that can be adapted for the synthesis of this compound.[7][8]

Microwave irradiation offers a significant advantage by rapidly and efficiently heating the reaction mixture, often leading to dramatically reduced reaction times and increased yields.[5] The use of calcium nitrate as a nitrating agent in conjunction with acetic acid provides a milder and less corrosive alternative to the aggressive mixed-acid system.[7] This approach circumvents the need for a large excess of strong mineral acids, thereby substantially reducing the generation of acidic waste.

The proposed workflow for these two distinct synthetic routes is visualized below:

G cluster_0 Conventional Synthesis cluster_1 Greener (Microwave-Assisted) Synthesis 4-Bromobenzoic Acid_C 4-Bromobenzoic Acid Reaction_C Nitration (0-15°C, 1-2h) 4-Bromobenzoic Acid_C->Reaction_C Mixed Acid Conc. HNO₃ / Conc. H₂SO₄ Mixed Acid->Reaction_C Quenching_C Ice Water Quench Reaction_C->Quenching_C Product_C This compound Quenching_C->Product_C Waste_C Acidic Aqueous Waste Quenching_C->Waste_C 4-Bromobenzoic Acid_G 4-Bromobenzoic Acid Reaction_G Microwave Irradiation (e.g., 100°C, 5 min) 4-Bromobenzoic Acid_G->Reaction_G Nitrating Agent_G Ca(NO₃)₂ / Acetic Acid Nitrating Agent_G->Reaction_G Workup_G Cooling & Filtration Reaction_G->Workup_G Product_G This compound Workup_G->Product_G Waste_G Benign Aqueous Waste Workup_G->Waste_G

Caption: Comparative workflow of conventional vs. greener synthesis.

Quantitative Comparison of Green Chemistry Metrics

To objectively assess the environmental performance of each method, we will employ three key green chemistry metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI).[9][10]

Atom Economy is a theoretical measure of the efficiency of a chemical reaction, representing the proportion of reactant atoms that are incorporated into the desired product.

E-Factor (Environmental Factor) is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a more environmentally friendly process.[11]

Process Mass Intensity (PMI) is the ratio of the total mass of all materials (reactants, solvents, reagents, and process water) used in a process to the mass of the final product.[12] A lower PMI indicates a more sustainable and efficient process.

The following table provides a quantitative comparison of the two synthetic routes based on these metrics. The data for the conventional synthesis is based on a typical experimental protocol, while the data for the greener synthesis is adapted from a microwave-assisted nitration of a similar aromatic compound.

MetricConventional SynthesisGreener (Microwave-Assisted) Synthesis
Starting Material 4-Bromobenzoic Acid4-Bromobenzoic Acid
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Ca(NO₃)₂ / Acetic Acid
Reaction Conditions 0-15°C, 1-2 hoursMicrowave, ~100°C, 5 minutes
Assumed Yield 85%89%
Atom Economy 71.4%60.0%
E-Factor (estimated) ~15-20~5-8
Process Mass Intensity (PMI) (estimated) ~16-21~6-9

Note: The values for E-Factor and PMI for both syntheses are estimations based on typical laboratory-scale procedures and include solvents and workup materials. The Atom Economy for the greener synthesis is lower due to the higher molecular weight of calcium nitrate compared to nitric acid. However, the significant reduction in waste and overall mass intensity highlights its superior environmental profile.

Experimental Protocols

Conventional Synthesis of this compound[6][15]

Materials:

  • 4-Bromobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized water

Procedure:

  • In a flask, cool 10 mL of concentrated sulfuric acid to approximately 0°C in an ice bath.

  • Slowly add 5.0 g of 4-bromobenzoic acid to the cold sulfuric acid while stirring, maintaining the temperature below 10°C.

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 4-bromobenzoic acid in sulfuric acid over a period of 15-20 minutes, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude product can be recrystallized from an ethanol/water mixture to yield purified this compound.

Greener Microwave-Assisted Synthesis of this compound (Adapted Protocol)[7]

Materials:

  • 4-Bromobenzoic acid

  • Calcium nitrate [Ca(NO₃)₂]

  • Glacial acetic acid

  • Deionized water

Procedure:

  • In a microwave-safe reaction vessel, combine 1.0 g of 4-bromobenzoic acid, 2.0 g of calcium nitrate, and 5.0 mL of glacial acetic acid.

  • Place the vessel in a laboratory microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 100°C) for a short duration (e.g., 5 minutes). The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

Conclusion: A Clearer Path to Sustainable Synthesis

This comparative guide demonstrates that while the conventional synthesis of this compound is a well-established method, it is fraught with environmental and safety concerns. The microwave-assisted approach, although having a lower theoretical atom economy in this specific adaptation, presents a significantly greener alternative. The drastic reduction in hazardous waste, shorter reaction times, and elimination of corrosive mineral acids result in a substantially lower E-Factor and PMI.

For researchers and drug development professionals, the adoption of such greener methodologies is not merely an ethical consideration but a strategic one. By integrating green chemistry principles into synthetic design, we can enhance laboratory safety, reduce environmental impact, and often improve overall process efficiency. The choice of synthesis for a molecule as fundamental as this compound serves as a microcosm for the broader imperative to innovate towards a more sustainable chemical future.

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A Comparative Guide to Analytical Method Validation for the Quantification of 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. 4-Bromo-3-nitrobenzoic acid, a crucial building block in the synthesis of various pharmaceutical compounds, demands robust analytical methods to ensure its identity, purity, and strength. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, grounded in established scientific principles and regulatory expectations. We will explore the nuances of method selection, delve into the critical parameters of validation, and provide actionable experimental protocols.

The Criticality of Method Validation in Pharmaceutical Analysis

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] This process is not merely a procedural formality; it is a scientifically rigorous exercise that ensures the reliability, consistency, and accuracy of analytical data. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines that form the bedrock of our validation approach.[2][3][4][5] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[6][7]

This guide will focus on the validation of quantitative methods for this compound, which fall under Category I of analytical procedures as defined by USP <1225>, encompassing the quantitation of major components.[1][8]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is the foundational step in method development and validation. For a non-volatile, UV-absorbing compound like this compound, several techniques are viable, each with distinct advantages and limitations.

Technique Principle Advantages Limitations Suitability for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High specificity, sensitivity, and accuracy. Amenable to automation. Can be stability-indicating.Requires expertise in method development. Can be time-consuming.Excellent. HPLC is the most robust and versatile technique for the quantitative analysis of this compound.[9]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution and sensitivity for volatile analytes.Not suitable for non-volatile compounds like this compound without derivatization, which adds complexity and potential for error.[9][10]Poor (without derivatization). The low volatility of the analyte makes direct GC analysis impractical.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by the analyte in solution.Simple, rapid, and cost-effective.Low specificity; susceptible to interference from other UV-absorbing compounds in the sample matrix.Fair (for pure substances). Suitable for a simple assay of a pure substance but lacks the specificity required for complex matrices or stability studies.
Titrimetry Determination of the concentration of an analyte by reacting it with a standard solution of known concentration.High accuracy and precision for assay of pure substances. Low cost.Non-specific. Labor-intensive and not easily automated.Fair (for pure substances). Can be used for assay but is not suitable for impurity profiling or stability testing.

Based on this comparison, High-Performance Liquid Chromatography (HPLC) emerges as the superior technique for the comprehensive analysis of this compound, offering the necessary specificity, sensitivity, and versatility for both routine quality control and stability studies.

The Workflow of Analytical Method Validation

A systematic approach to validation ensures that all critical performance characteristics of the method are thoroughly evaluated and documented. The following diagram illustrates the logical workflow for the validation of an analytical method for this compound.

Analytical Method Validation Workflow Analytical Method Validation Workflow for this compound Quantification A Method Development & Optimization B Validation Protocol Definition A->B C System Suitability B->C D Specificity / Selectivity C->D J Validation Report C->J E Linearity & Range D->E I Robustness D->I D->J F Accuracy E->F G Precision (Repeatability & Intermediate) E->G H Limit of Detection (LOD) & Limit of Quantitation (LOQ) E->H E->J F->J G->J H->J I->J K Method Implementation J->K

Sources

A Technical Guide to 4-Bromo-3-nitrobenzoic Acid: Efficacy and Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, the judicious selection of intermediates is a cornerstone of efficient and successful drug discovery and development. Among the vast arsenal of building blocks available to the synthetic chemist, 4-Bromo-3-nitrobenzoic acid has established itself as a versatile and valuable scaffold. Its unique substitution pattern—a bromine atom and a nitro group on a benzoic acid core—provides a powerful handle for a diverse array of chemical transformations, making it a key player in the synthesis of complex molecules, including pharmaceutical agents.

This guide offers an in-depth, objective comparison of the performance of this compound against its common alternatives, namely the chloro- and iodo-analogs. By examining its reactivity in key synthetic reactions and providing supporting experimental data and detailed protocols, this document aims to equip researchers with the critical information needed to make informed decisions in their synthetic strategies.

The Strategic Advantage: Unpacking the Reactivity of this compound

The efficacy of this compound as a synthetic intermediate is rooted in the interplay of its three functional components: the carboxylic acid, the bromine atom, and the nitro group. The electron-withdrawing nature of both the nitro and carboxylic acid groups renders the aromatic ring electron-deficient, influencing its reactivity in various transformations. The bromine atom, a versatile leaving group, is the primary site for cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.

The general trend in reactivity for aryl halides in many catalytic cross-coupling reactions follows the order of bond dissociation energies: C-I < C-Br < C-Cl. This trend dictates that aryl iodides are typically the most reactive, followed by bromides, with chlorides being the least reactive. While the higher reactivity of iodo-derivatives can be advantageous for rapid reaction times and milder conditions, this compound often presents a more favorable balance of reactivity, stability, and cost-effectiveness, making it a workhorse in many synthetic laboratories.

Performance in Key Synthetic Transformations: A Comparative Analysis

To objectively assess the efficacy of this compound, we will examine its performance in several critical, widely-used synthetic reactions and compare it with its halogenated counterparts.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction is a staple in the synthesis of biaryl compounds, which are prevalent in medicinal chemistry. The reactivity of the aryl halide is a crucial factor in the success of the Suzuki-Miyaura coupling.

Parameter4-Iodo-3-nitrobenzoic AcidThis compound4-Chloro-3-nitrobenzoic Acid
Reactivity HighestHighModerate
Typical Reaction Time ShorterModerateLonger
Typical Temperature Room Temp. to moderate heatingModerate to high heatingHigh heating
Catalyst Loading LowerModerateHigher/More specialized
Cost HighestModerateLowest

This table is a qualitative summary based on established reactivity principles of aryl halides.

The higher reactivity of the iodo-analog allows for milder reaction conditions, which can be crucial when dealing with sensitive functional groups. However, this compound provides a robust and often more economical alternative, achieving excellent yields with standard palladium catalysts and ligands. The chloro-analog, while being the most cost-effective, typically requires more forcing conditions, including higher temperatures and more sophisticated and expensive catalyst systems, to achieve comparable results.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond formation is invaluable for the synthesis of arylamines, a common motif in pharmaceuticals. The choice of the aryl halide significantly impacts the reaction efficiency.

Parameter4-Iodo-3-nitrobenzoic AcidThis compound4-Chloro-3-nitrobenzoic Acid
Reactivity HighestHighModerate
Typical Reaction Time ShorterModerateLonger
Typical Temperature Milder ConditionsModerate ConditionsHarsher Conditions
Catalyst System Standard ligandsStandard to specialized ligandsSpecialized, bulky ligands often required

This table is a qualitative summary based on established reactivity principles of aryl halides in Buchwald-Hartwig amination.

Again, this compound demonstrates a favorable balance. It is reactive enough to undergo amination under relatively standard conditions, making it a more versatile substrate than its chloro-counterpart, which often necessitates the use of more specialized and air-sensitive ligands.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution. This allows for the displacement of the bromine atom by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a direct route to a wide range of substituted benzoic acid derivatives. In SNAr reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I, which is opposite to the trend observed in cross-coupling reactions. However, the bromo-derivative is still a viable substrate for SNAr, particularly when the reaction is driven by the stability of the Meisenheimer intermediate.

Applications in the Synthesis of Biologically Active Molecules

The utility of this compound as a synthetic intermediate is best illustrated by its application in the synthesis of important molecular scaffolds.

Synthesis of Benzofuran Derivatives

Benzofurans are a class of heterocyclic compounds found in many natural products and pharmaceuticals with a wide range of biological activities. This compound can serve as a precursor to benzofuran-7-carboxylic acid, a key intermediate for more complex benzofuran derivatives. The synthesis typically involves a sequence of reduction of the nitro group, diazotization of the resulting amine, and subsequent intramolecular cyclization.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Several synthetic routes to PARP inhibitor scaffolds utilize 4-halo-3-nitrobenzoic acids as starting materials. The choice of the halogen can influence the efficiency of key bond-forming steps. While specific comparative studies are often proprietary, the principles of cross-coupling reactivity suggest that this compound provides a reliable and efficient starting point for the construction of these complex molecules. For instance, the synthesis of certain PARP inhibitor backbones involves a crucial Suzuki or Buchwald-Hartwig coupling step where the reactivity of the bromo-substituent is advantageous.

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific substrates and laboratory conditions.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of an aryl halide with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for the Synthesis of 3-Amino-4-hydroxybenzoic Acid[1][2]

This two-step procedure involves the nucleophilic substitution of the bromine with a hydroxide, followed by the reduction of the nitro group.

Step 1: Synthesis of 4-Hydroxy-3-nitrobenzoic acid

  • In a suitable reaction vessel, dissolve this compound in an aqueous solution of a strong base (e.g., NaOH).

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-hydroxy-3-nitrobenzoic acid.

Step 2: Synthesis of 3-Amino-4-hydroxybenzoic acid

  • To a solution of 4-hydroxy-3-nitrobenzoic acid in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent (e.g., SnCl₂ in HCl, or catalytic hydrogenation with Pd/C).[1]

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • If using SnCl₂, carefully neutralize the reaction mixture and extract the product.

  • If using catalytic hydrogenation, filter off the catalyst.

  • Concentrate the solvent and purify the product by recrystallization.

Visualizing Synthetic Pathways

The following diagrams illustrate the key transformations discussed in this guide.

Suzuki_Coupling A This compound C Pd Catalyst, Base A->C B Arylboronic Acid B->C D 4-Aryl-3-nitrobenzoic Acid C->D Suzuki-Miyaura Coupling

Caption: Generalized scheme for the Suzuki-Miyaura coupling of this compound.

Synthesis_Pathway cluster_0 Synthesis of a Benzofuran Precursor cluster_1 Synthesis of a PARP Inhibitor Scaffold A This compound B 1. Nucleophilic Substitution (OH-) 2. Reduction (NO2 -> NH2) A->B C 3-Amino-4-hydroxybenzoic Acid B->C D This compound E Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) D->E F Key Biaryl Intermediate E->F G Further Functionalization F->G H PARP Inhibitor G->H

Caption: Synthetic pathways utilizing this compound.

Conclusion: A Balanced Choice for the Synthetic Chemist

This compound stands as a highly effective and versatile intermediate in organic synthesis. While its iodo-analog offers superior reactivity, often allowing for milder reaction conditions, the bromo-derivative provides a compelling balance of reactivity, stability, and cost. This makes it a pragmatic choice for a wide range of applications, from small-scale discovery chemistry to larger-scale process development. In comparison to its chloro-counterpart, this compound is significantly more reactive in palladium-catalyzed cross-coupling reactions, often obviating the need for more specialized and expensive catalyst systems.

Ultimately, the choice between this compound and its halogenated alternatives will depend on the specific requirements of the synthetic target, the desired reaction conditions, and economic considerations. This guide has provided the fundamental data and principles to empower researchers to make the most strategic choice for their synthetic endeavors.

References

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The Synthetic Chemist's Compass: A Comparative Guide to 4-Bromo-3-nitrobenzoic Acid in the Genesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic campaign. Among the myriad of available building blocks, 4-Bromo-3-nitrobenzoic acid stands out as a versatile and strategically functionalized scaffold, particularly in the construction of heterocyclic systems of medicinal importance. This guide provides an in-depth technical exploration of the applications of this compound, offering a comparative analysis against viable alternatives, supported by experimental data and detailed protocols. As Senior Application Scientists, our aim is to furnish you with the causal insights behind experimental choices, empowering you to navigate your synthetic challenges with precision and confidence.

The Strategic Value of this compound: A Molecular Blueprint

This compound (CAS No. 6319-40-0) is a pale yellow crystalline solid with a molecular formula of C₇H₄BrNO₄ and a molecular weight of 246.02 g/mol .[1] Its utility as a synthetic intermediate is not merely incidental; it is a direct consequence of the deliberate ortho-para relationship of its three functional groups on the benzene ring. This specific arrangement provides a powerful toolkit for the synthetic chemist, enabling a series of selective and high-yielding transformations.

The carboxylic acid group serves as a versatile handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the introduction of diverse side chains and the modulation of physicochemical properties. The nitro group, a strong electron-withdrawing entity, can be readily reduced to an amine, a crucial step in the formation of various heterocyclic systems, most notably benzimidazoles.[2] The bromine atom, a reactive halogen, is an excellent participant in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura coupling, facilitating the construction of complex biaryl structures. The interplay of these functional groups makes this compound a coveted precursor in the synthesis of a range of bioactive molecules, including antimicrobials, anticancer agents, and anti-inflammatory compounds.[3]

Core Application: The Synthesis of Benzimidazole Scaffolds

A primary and highly valuable application of this compound is in the synthesis of substituted benzimidazoles. This class of heterocyclic compounds is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including proton pump inhibitors and PARP inhibitors.[4][5] The synthesis of a benzimidazole core from this compound is a two-step process, beginning with the reduction of the nitro group, followed by a cyclocondensation reaction.

Step 1: Reduction of the Nitro Group to Form 3-Amino-4-bromobenzoic Acid

The selective reduction of the nitro group in the presence of a halogen and a carboxylic acid is a critical transformation. A variety of reducing agents can be employed, with the choice often depending on the desired selectivity, scalability, and cost-effectiveness. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or the use of metallic reducing agents in acidic media (e.g., SnCl₂/HCl or Fe/HCl).

Experimental Protocol: Synthesis of 3-Amino-4-bromobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) followed by concentrated hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Isolation: The resulting precipitate, 3-Amino-4-bromobenzoic acid, is collected by vacuum filtration, washed with water, and dried.

Step 2: Cyclocondensation to the Benzimidazole Core

The resulting 3-amino-4-bromobenzoic acid is now primed for the crucial cyclocondensation step to form the benzimidazole ring. However, for the synthesis of 2-substituted benzimidazoles, a further reduction of the carboxylic acid to an aldehyde or the use of a different cyclization precursor is often necessary. A more direct route involves the initial reduction of both the nitro and carboxylic acid groups, followed by cyclization with a carboxylic acid derivative.

A more versatile approach involves the reduction of the nitro group to an amine, followed by a Phillips-Ladenburg reaction with a carboxylic acid or its derivative under acidic conditions to form the 2-substituted benzimidazole.[6]

Conceptual Workflow for Benzimidazole Synthesis

G A This compound B Reduction of Nitro Group (e.g., SnCl2/HCl) A->B Step 1 C 3-Amino-4-bromobenzoic Acid B->C D Cyclocondensation (e.g., with R-COOH / Acid) C->D Step 2 E 2-Substituted-7-bromobenzimidazole-4-carboxylic Acid D->E

Caption: General workflow for the synthesis of a benzimidazole scaffold.

Comparative Analysis: this compound vs. Its Alternatives

The decision to use this compound in a synthetic route should be made after careful consideration of its performance relative to other commercially available and structurally similar building blocks. The primary alternatives include 4-Chloro-3-nitrobenzoic acid and 4-Fluoro-3-nitrobenzoic acid. The choice of the halogen atom can have a significant impact on reactivity, particularly in cross-coupling reactions, as well as on the overall cost of the starting material.

FeatureThis compound4-Chloro-3-nitrobenzoic Acid4-Fluoro-3-nitrobenzoic Acid
Reactivity in Cross-Coupling HighModerateLow (requires specific catalysts)
Cost ModerateLowHigh
Leaving Group Ability (SNAr) GoodModerateExcellent
Availability Readily AvailableReadily AvailableAvailable

Causality Behind Performance Differences:

  • Cross-Coupling Reactions (e.g., Suzuki, Heck): The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F. This is primarily due to the bond dissociation energies, with the C-Br bond being weaker and more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond. Consequently, reactions with this compound often proceed under milder conditions and with higher yields compared to its chloro-analogue.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the trend is reversed, with the reactivity being F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Therefore, for synthetic strategies that rely on the displacement of the halogen by a nucleophile, 4-Fluoro-3-nitrobenzoic acid would be the more reactive choice, albeit at a higher cost.[7]

In-Depth Application: Synthesis of a Bioactive Benzimidazole

To illustrate the practical application of this compound, we will outline the synthesis of a hypothetical, yet representative, 2-substituted benzimidazole with potential biological activity. This multi-step synthesis will highlight the key transformations and the rationale behind the choice of reagents and conditions.

Target Molecule: 2-(4-methoxyphenyl)-7-bromo-1H-benzo[d]imidazole-4-carboxylic acid

This target molecule incorporates the benzimidazole core, a bromo-substituent for potential further functionalization, and a methoxyphenyl group, a common feature in many bioactive compounds.

Detailed Synthetic Workflow

G A This compound B 1. SnCl2, HCl, EtOH, reflux A->B C 3-Amino-4-bromobenzoic Acid B->C D 2. 4-Methoxybenzoic acid, Polyphosphoric acid, 150 °C C->D E 2-(4-methoxyphenyl)-7-bromo-1H- benzo[d]imidazole-4-carboxylic acid D->E

Caption: Multi-step synthesis of a bioactive benzimidazole derivative.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-7-bromo-1H-benzo[d]imidazole-4-carboxylic acid

Step 1: Synthesis of 3-Amino-4-bromobenzoic acid

  • This step follows the protocol outlined in section 2.1. A typical yield for this reduction is in the range of 85-95%.

Step 2: Cyclocondensation with 4-Methoxybenzoic acid

  • Reaction Setup: In a reaction vessel, combine 3-Amino-4-bromobenzoic acid (1.0 eq) and 4-Methoxybenzoic acid (1.1 eq).

  • Addition of Condensing Agent: Add polyphosphoric acid (PPA) as both the solvent and the condensing agent.

  • Reaction: Heat the mixture to 150-160 °C with stirring for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it into a beaker of ice water with vigorous stirring.

  • Isolation: Neutralize the aqueous solution with a base (e.g., NaOH) to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). A typical yield for this cyclocondensation is in the range of 70-85%.

Self-Validating System: The progress of each step can be rigorously monitored by TLC to ensure the complete consumption of the starting material. The identity and purity of the intermediate and the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectroscopic data for the final product would show characteristic signals for the benzimidazole core, the methoxyphenyl group, and the carboxylic acid proton.

Conclusion: A Versatile and Strategic Choice

This compound is a testament to the power of strategic molecular design. Its unique arrangement of functional groups provides a versatile platform for the synthesis of a wide array of complex and bioactive molecules, particularly those containing the benzimidazole scaffold. While alternatives such as the chloro and fluoro analogues exist, this compound often strikes an optimal balance between reactivity, cost, and availability, making it a workhorse in both academic and industrial research. By understanding the underlying principles of its reactivity and the nuances of its application in multi-step synthesis, researchers can leverage this powerful building block to accelerate the discovery and development of novel therapeutics and other valuable chemical entities.

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  • Condensation-Based Methods for the C−H Bond Functionaliz
  • Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in W
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A Comparative Guide to the Quantitative Analysis of Impurities in 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Bromo-3-nitrobenzoic acid is a key building block in the synthesis of various pharmaceuticals.[1] This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of process-related impurities in this compound, offering insights into the rationale behind experimental choices and providing supporting data to aid in method selection.

Understanding the Impurity Profile

The most common route to synthesizing this compound is the nitration of 4-bromobenzoic acid.[2][3] This electrophilic aromatic substitution reaction, while generally efficient, can lead to the formation of several impurities. A thorough understanding of the reaction mechanism allows for the prediction of the most likely process-related impurities, which is the first step in developing a robust analytical method for their control.

The primary impurities of concern are:

  • Impurity A: 4-Bromobenzoic acid: The unreacted starting material.

  • Impurity B: 2-Nitro-4-bromobenzoic acid: A positional isomer formed due to the ortho-directing influence of the bromine atom, albeit typically a minor product compared to the meta-nitrated product due to steric hindrance.

  • Impurity C: 2,5-Dinitro-4-bromobenzoic acid: A potential over-nitration product.

The control of these impurities is a critical issue in pharmaceutical manufacturing, as mandated by regulatory agencies like the FDA and outlined in ICH guidelines.[4]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for the accurate quantification of impurities. This guide will compare three common methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for aromatic carboxylic acids.[5] It is widely regarded as the most precise method for separating and quantifying APIs and their impurities.[3][4]

A reversed-phase HPLC method with UV detection is the industry standard for this type of analysis. The choice of a C18 column is based on its hydrophobicity, which provides good retention and separation of the aromatic analytes.[1] The mobile phase is typically a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer. The acidification of the mobile phase (e.g., with formic or phosphoric acid) is critical to suppress the ionization of the carboxylic acid groups, leading to sharper peaks and more reproducible retention times.[1][6] A gradient elution is often employed to ensure that both the more polar starting material and any less polar dinitro-impurities are well-resolved from the main analyte peak.[1]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or variable wavelength UV detector.

  • Chromatography data station (e.g., Empower™, Chromeleon™).

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm

| Injection Vol. | 10 µL |

Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve reference standards of this compound and each impurity in the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh and dissolve the this compound sample in the diluent.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standards Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and the structural confirmation capabilities of mass spectrometry. However, for non-volatile and polar compounds like carboxylic acids, a derivatization step is necessary to increase their volatility and thermal stability.[7][8]

Derivatization is a critical step that transforms the analytes into forms more suitable for GC analysis.[8] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective method for carboxylic acids.[7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. Alkylation to form methyl esters is another viable option.[9] The choice of a capillary column with a non-polar stationary phase (e.g., 5% phenyl-polysiloxane) is standard for the separation of a wide range of derivatized organic compounds.

Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., quadrupole).

Derivatization:

  • Accurately weigh ~1 mg of the sample into a vial.

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine).

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Injector Temp. 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI), 70 eV

| Scan Range | 50-450 m/z |

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Derivatize Derivatize (Silylation) Sample->Derivatize Inject Inject into GC Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Extract_Ion Extract Ion Chromatograms Detect->Extract_Ion Quantify Quantify Impurities Extract_Ion->Quantify

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique.[10] However, its application for the quantitative analysis of mixtures is often limited by a lack of specificity due to spectral overlap, especially between isomers.[11][12]

Direct quantification of individual impurities in a mixture of this compound and its isomers by UV-Vis is challenging because their UV spectra are likely to be very similar and overlapping. While chemometric techniques can be applied to deconvolve overlapping spectra, these methods are complex and may not provide the level of accuracy required for pharmaceutical quality control.[11] Therefore, UV-Vis is more suitable as a limit test for a known, single impurity with a distinct chromophore or for the assay of the main component where the contribution of impurities to the total absorbance is negligible. For the quantification of multiple, similar impurities, this method is generally not recommended without a prior separation step.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

Procedure:

  • Prepare a standard solution of the impurity of interest at the specification limit concentration in a suitable solvent (e.g., methanol).

  • Prepare a sample solution at a concentration where the impurity, if present at the limit, would match the absorbance of the standard.

  • Measure the absorbance of both solutions at the wavelength of maximum absorbance (λmax) of the impurity.

  • The absorbance of the sample solution should not exceed that of the standard solution.

Performance Comparison

The choice of analytical method is often a trade-off between various performance characteristics. The following table provides a comparative summary based on typical performance data for the analysis of small molecule pharmaceutical impurities.

Performance ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Specificity/Selectivity ExcellentExcellentPoor to Moderate
Sensitivity (LOD/LOQ) Very Good (LOD ~0.01-0.05% w/w)Excellent (LOD <0.01% w/w)Moderate (LOD >0.1% w/w)
Linearity (r²) > 0.999> 0.998> 0.995
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98-102%95-105%90-110%
Sample Throughput ModerateLowHigh
Cost per Sample ModerateHighLow
Key Advantage Robustness and versatility for a wide range of compounds.[5]High sensitivity and structural confirmation.Speed and low cost.[10]
Key Disadvantage Requires skilled operators and can be time-consuming.[10]Complex sample preparation (derivatization).[7]Prone to spectral interference from isomers and other UV-absorbing compounds.[11][12]

Note: The LOD/LOQ values are typical estimates and would need to be experimentally determined for this specific application according to ICH guidelines.[13]

Conclusion and Recommendation

For the comprehensive quantitative analysis of impurities in this compound, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most recommended technique. It offers the best combination of specificity, sensitivity, and robustness for separating and quantifying the main component from its structurally similar process-related impurities.[5][10] Its ability to resolve positional isomers is a significant advantage over spectrophotometric methods.

GC-MS serves as an excellent orthogonal technique, particularly for impurity identification and for methods requiring very high sensitivity. However, the additional step of derivatization adds complexity and potential for variability, making it less ideal for routine quality control compared to HPLC.

UV-Vis Spectrophotometry , while simple and rapid, lacks the specificity required for the accurate quantification of individual impurities in a mixture of isomers. Its use should be limited to assays of the bulk material where impurity levels are very low or for specific limit tests where spectral overlap is not a concern.

Ultimately, the development and validation of any analytical method must be fit for its intended purpose, ensuring the quality, safety, and efficacy of the final pharmaceutical product.[4]

References

  • Analytical Techniques Comparison Final. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved January 10, 2026, from [Link]

  • Sommer, C., et al. (2013). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC. [Link]

  • Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. (2013). ResearchGate. [Link]

  • Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS?. YouTube. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023). PharmTech. [Link]

  • This compound: Synthesis, Applications, and Sourcing Strategies. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. [Link]

  • Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. (n.d.). Homework.Study.com. [Link]

  • Innovation Trends in Analytical Instrumentation: A Review on HPLC, UV-Vis, Mass, IR Spectroscopy. (n.d.). ijrpr. [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). onlinelibrary.wiley.com. [Link]

  • Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. (2015). RSC Publishing. [Link]

  • The UV–vis spectra of various nitroaromatic compounds and excitation of... (n.d.). ResearchGate. [Link]

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. (n.d.). sciencedirect.com. [Link]

  • Chemometrics and its Applications in UV Spectrophotometry. (n.d.). ijpcsonline.com. [Link]

  • Development and validation of UV–VIS spectrophotometric method for quantitative determination of 1– and 2–naphthols in chloroform and water. (2016). ResearchGate. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks. [Link]

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  • What are the Key Challenges in Spectrophotometric Analysis?. (n.d.). Drawell. [Link]

  • Separation of 2-Bromo-3-nitrobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Different Spectrophotometric and Chromatographic Methods for Determination of Mepivacaine and Its Toxic Impurity. (2018). ResearchGate. [Link]

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stability testing of 4-Bromo-3-nitrobenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability Testing of 4-Bromo-3-nitrobenzoic Acid

A Comparative Analysis Under Forced Degradation Conditions

As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, understanding the intrinsic stability of this compound is paramount for ensuring the quality, safety, and efficacy of final products. This guide provides a comprehensive framework for evaluating the stability of this compound under various stress conditions, mirroring the principles of forced degradation studies mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1]

Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to elucidate its potential degradation pathways. This data is crucial for developing stability-indicating analytical methods, understanding the molecule's liabilities, and informing formulation, packaging, and storage strategies.[1][2] This guide will detail the experimental design, present a comparative analysis of stability under hydrolytic, oxidative, thermal, and photolytic stress, and propose potential degradation mechanisms.

Experimental Design & Rationale

The selection of stress conditions is based on ICH guidelines and the chemical nature of this compound, which contains a carboxylic acid, a nitro group, and an aromatic bromine substituent. Each of these functional groups presents potential stability challenges.

  • Hydrolytic Stability: The carboxylic acid moiety is pH-sensitive, and the molecule's overall stability can be affected in acidic or basic environments.[3] Testing across a range of pH values is essential.

  • Oxidative Stability: While the electron-withdrawing nitro group can make the aromatic ring resistant to oxidation, many drug substances are susceptible to autoxidation.[4][5] Hydrogen peroxide is a common reagent for simulating oxidative stress.

  • Thermal Stability: Nitrobenzoic acids are known to undergo thermal decomposition, often through decarboxylation.[6] Testing at elevated temperatures provides insight into the molecule's thermal threshold.

  • Photostability: Nitroaromatic and aryl halide compounds are often photosensitive. Exposure to controlled light sources (UV and visible) is necessary to assess degradation upon light exposure, which is critical for handling and packaging.

The following table outlines the specific conditions for the forced degradation study.

Table 1: Recommended Forced Degradation Conditions

Stress Condition Reagent/Parameters Temperature Time Points
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl) 60°C 6h, 24h, 48h, 72h
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH) 60°C 1h, 4h, 8h, 24h
Oxidative 6% Hydrogen Peroxide (H₂O₂) Room Temp. 6h, 24h, 48h, 72h
Thermal (Solid) Dry Heat 80°C 24h, 48h, 72h, 1 week
Photolytic (Solid) ICH Q1B Option 2: 1.2 million lux hours & 200 W·h/m² Room Temp. End of exposure

| Control | Sample in original solvent, protected from light | Room Temp. | Match all time points |

Experimental Workflow and Methodology

A robust, self-validating workflow is critical for obtaining reliable stability data. The diagram below illustrates the overall process, followed by a detailed protocol for the study and the analytical method.

Caption: High-level workflow for the forced degradation study.

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Sample Preparation:

    • Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl (for acid) or 0.2 M NaOH (for base) to achieve a final concentration of 0.5 mg/mL in 0.1 M acid/base.

    • Oxidation: Mix 5 mL of the stock solution with 5 mL of 12% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 6% H₂O₂.

    • Thermal/Photolytic: Weigh 10-20 mg of solid this compound into clear (for photolytic) and amber (for thermal) vials, spreading thinly to ensure uniform exposure.

  • Incubation: Place the prepared samples in the conditions specified in Table 1. Keep control samples (stock solution protected from light) at room temperature.

  • Time-Point Sampling: At each designated time point, withdraw an aliquot of the liquid samples. For solid samples, retrieve one vial.

  • Sample Quenching and Preparation for Analysis:

    • Acid/Base Samples: Withdraw 1 mL, immediately neutralize with an equimolar amount of NaOH or HCl, and dilute to a final concentration of ~50 µg/mL with the mobile phase.

    • Oxidative Sample: Withdraw 1 mL and dilute to ~50 µg/mL with the mobile phase.

    • Solid Samples: Dissolve the entire vial contents in the mobile phase to achieve a final concentration of ~50 µg/mL.

  • Analysis: Analyze all samples immediately using a validated stability-indicating HPLC method.

Proposed Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent drug from its degradation products, ensuring accurate quantification.

Table 2: HPLC Method Parameters

Parameter Specification
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 min, hold for 5 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm; Diode Array Detector (DAD) for peak purity

| Mass Spectrometry | (Optional) ESI-MS for identification of degradants |

Comparative Performance & Data Summary

The stability of this compound varies significantly across the different stress conditions. The following table summarizes hypothetical data to illustrate a comparative performance analysis. An ideal study aims for 5-20% degradation to ensure that primary degradation pathways are observed without complete destruction of the sample.[4]

Table 3: Hypothetical Comparative Stability Data

Stress Condition Time Assay of Parent (%) Total Impurities (%) Major Degradant(s)
Control 72h 99.8 0.2 -
Acid (0.1M HCl) 72h 98.5 1.5 Minor unknown peaks
Base (0.1M NaOH) 24h 85.2 14.8 Degradant A
**Oxidative (6% H₂O₂) ** 72h 95.1 4.9 Degradant B
Thermal (80°C) 72h 90.7 9.3 1-Bromo-2-nitrobenzene

| Photolytic (ICH) | End | 92.4 | 7.6 | Degradant C, Degradant D |

Analysis of Results:

  • High Stability in Acidic Conditions: The compound demonstrates high stability in 0.1 M HCl, with minimal degradation.

  • Significant Basic Instability: The most pronounced degradation occurs under basic hydrolysis. This suggests that formulations or synthetic steps involving strong bases should be carefully managed.

  • Moderate Thermal and Photolytic Sensitivity: The compound shows susceptibility to both heat and light, indicating that storage in a cool, dark place is necessary. The formation of 1-Bromo-2-nitrobenzene under thermal stress points towards a decarboxylation mechanism, a known pathway for nitrobenzoic acids.[6][7]

  • Moderate Oxidative Sensitivity: While more stable than under basic conditions, the molecule does degrade in the presence of hydrogen peroxide, warranting protection from strong oxidizing agents.

Potential Degradation Pathways

Based on the chemical structure and established reactivity of similar compounds, several degradation pathways can be postulated. Mass spectrometry data from the HPLC-MS analysis would be essential for confirming these structures.

DegradationPathways cluster_thermal Thermal Stress (Decarboxylation) cluster_photolytic Photolytic Stress (e.g., Dehalogenation) cluster_reductive Reductive Pathway (Hypothetical) parent This compound decarboxylated 1-Bromo-2-nitrobenzene + CO₂ parent->decarboxylated Δ (Heat) debrominated 3-Nitrobenzoic acid parent->debrominated hν (Light) reduced 4-Bromo-3-aminobenzoic acid parent->reduced [H]

Caption: Plausible degradation pathways for this compound.

  • Decarboxylation (Thermal): As observed in studies of other nitrobenzoic acids, heating can readily induce the loss of the carboxylic acid group as CO₂, yielding 1-bromo-2-nitrobenzene.[6][8]

  • Dehalogenation (Photolytic): Carbon-halogen bonds can be susceptible to homolytic cleavage under UV irradiation.[9] This could lead to the formation of 3-nitrobenzoic acid.

  • Nitro Group Reduction: While not a primary pathway under the tested oxidative conditions, the nitro group is readily reduced.[5] If the compound were subjected to reductive stress, the formation of 4-bromo-3-aminobenzoic acid would be a likely outcome.

  • Hydrolysis: The significant degradation in basic conditions may involve complex reactions, potentially including nucleophilic aromatic substitution of the bromine or reactions involving the nitro group, although this would require further structural elucidation.

Conclusion

This guide outlines a comprehensive strategy for assessing the stability of this compound. The comparative data reveals that the compound is most susceptible to degradation under basic and, to a lesser extent, thermal and photolytic conditions. It exhibits robust stability in acidic environments. These insights are critical for researchers and drug developers, enabling the implementation of appropriate controls during synthesis, formulation, and storage to ensure the integrity and quality of this vital chemical intermediate. The use of a validated, stability-indicating analytical method is the cornerstone of this entire process, providing the trustworthy data needed for sound scientific and regulatory decisions.

References

  • SciELO. (n.d.). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • J-STAGE. (n.d.). Thermal Decarboxylation of Nitrobenzoic Acids. I. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]

  • Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • IJCRT.org. (n.d.). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • Scribd. (2012). New Trends in Forced Degradation Studies. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Quora. (2022). What is the synthesis of this compound from benzene?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • Quora. (2021). How to synthesize this compound from benzene? What are the reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bacterial degradation of the nitrobenzoic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

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A Spectroscopic Journey: Characterizing the Synthesis of 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

In the landscape of pharmaceutical synthesis and drug development, the precise characterization of molecular intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. 4-Bromo-3-nitrobenzoic acid is a pivotal building block, and understanding its structural evolution from common precursors is key to ensuring purity, optimizing reaction conditions, and validating synthetic outcomes. This guide provides an in-depth spectroscopic comparison of this compound with its sequential precursors, starting from 4-bromotoluene. We will dissect the changes in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data at each synthetic stage, offering a clear rationale for the observed spectral transformations.

The Synthetic Pathway: From Toluene to a Functionalized Intermediate

The synthesis of this compound is a multi-step process that systematically builds chemical complexity on a simple aromatic ring. A common and logical pathway begins with toluene, which is first brominated to selectively yield the para-isomer, 4-bromotoluene. The methyl group of 4-bromotoluene is then oxidized to a carboxylic acid, a powerful directing group, to form 4-bromobenzoic acid.[1][2] The final step involves the electrophilic nitration of 4-bromobenzoic acid to introduce a nitro group, yielding the target molecule, this compound.[3]

This sequence is strategically chosen. The bromine atom and the carboxylic acid group are ortho-, para- and meta-directing groups, respectively. Performing nitration on 4-bromobenzoic acid directs the incoming nitro group to the position ortho to the bromine and meta to the carboxylic acid, leveraging steric hindrance and electronic effects to favor the desired 3-nitro isomer.[4][5]

Synthesis_Workflow Toluene Toluene Bromotoluene 4-Bromotoluene Toluene->Bromotoluene Br₂, FeBr₃ Bromobenzoic 4-Bromobenzoic Acid Bromotoluene->Bromobenzoic KMnO₄ or H₂CrO₄ FinalProduct This compound Bromobenzoic->FinalProduct HNO₃, H₂SO₄

Caption: Synthetic route to this compound.

Part 1: Infrared (IR) Spectroscopy Analysis

IR spectroscopy provides a window into the functional groups present in a molecule. The transformation from a simple alkylbenzene to a multi-substituted benzoic acid is clearly mapped by the appearance and disappearance of characteristic absorption bands.

  • 4-Bromotoluene: The spectrum is dominated by C-H stretching vibrations. You will observe sharp peaks just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

  • 4-Bromobenzoic Acid: The oxidation of the methyl group introduces two powerful IR signatures. First, the appearance of an intensely strong and sharp carbonyl (C=O) stretch between 1690-1760 cm⁻¹.[6] Second, a very broad O-H stretching band appears, spanning from 2500 to 3300 cm⁻¹, which often partially obscures the C-H stretches.[7][8] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[6]

  • This compound: The introduction of the nitro group adds further complexity. Two distinct, strong stretching bands appear: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1390 cm⁻¹. The underlying spectrum of the bromobenzoic acid backbone remains.

CompoundKey IR Absorptions (cm⁻¹)Functional Group
4-Bromotoluene ~2950, ~3050C(sp³)-H, C(sp²)-H
4-Bromobenzoic Acid 2500-3300 (very broad), 1690-1760 (strong)O-H (Carboxylic Acid), C=O
This compound 2500-3300 (very broad), 1690-1760 (strong), 1500-1560 (strong), 1300-1390 (strong)O-H, C=O, N-O (asymmetric), N-O (symmetric)

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy details the electronic environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The progressive introduction of electron-withdrawing groups causes significant downfield shifts (to higher ppm values) for the aromatic protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectra clearly illustrate the impact of substituents on the aromatic protons.

  • 4-Bromotoluene: Due to symmetry, the aromatic region shows two distinct signals, each integrating to 2H. These typically appear as a pair of doublets (an AA'BB' system) between 7.0-7.5 ppm. The methyl group provides a sharp singlet at around 2.3 ppm.

  • 4-Bromobenzoic Acid: Replacing the electron-donating methyl group with the electron-withdrawing carboxylic acid group deshields the aromatic protons, shifting the entire aromatic system downfield (typically >7.5 ppm).[9][10] The symmetry is maintained, resulting in a continued AA'BB' pattern. A very broad singlet, corresponding to the acidic carboxylic proton, appears far downfield, often above 12 ppm.[7][11]

  • This compound: The addition of the nitro group breaks the molecule's symmetry. Consequently, all three aromatic protons become chemically distinct, leading to three separate signals in the aromatic region. The proton positioned between the bromo and nitro groups will be the most deshielded (furthest downfield) due to the additive electron-withdrawing effects. The broad carboxylic acid proton signal remains in the far downfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectra mirror the trends observed in ¹H NMR, providing insight into the carbon framework.

  • 4-Bromotoluene: Exhibits four aromatic signals (two for substituted carbons, two for protonated carbons due to symmetry) and one aliphatic signal for the methyl carbon around 20-25 ppm.

  • 4-Bromobenzoic Acid: The methyl carbon signal is replaced by a highly deshielded carbonyl carbon signal in the 165-185 ppm range.[7] The aromatic carbons also shift downfield. The number of aromatic signals remains at four due to symmetry.

  • This compound: With the loss of symmetry, all six aromatic carbons become unique, resulting in six distinct signals in the aromatic region (typically 110-150 ppm). The carbonyl carbon signal is still present and may be slightly shifted by the influence of the adjacent nitro group.

Compound¹H NMR Key Features (δ, ppm)¹³C NMR Key Features (δ, ppm)
4-Bromotoluene ~2.3 (s, 3H), ~7.1-7.4 (2d, 4H)~21 (-CH₃), 4 aromatic signals
4-Bromobenzoic Acid ~7.6-8.0 (2d, 4H), >12 (br s, 1H)4 aromatic signals, ~167 (-COOH)
This compound ~8.0-8.5 (3 distinct signals, 3H), >12 (br s, 1H)6 aromatic signals, ~165 (-COOH)

Part 3: Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, revealing the molecular weight and providing clues to the structure through fragmentation patterns. The analysis assumes Electron Ionization (EI) as a common technique.

  • 4-Bromotoluene: The molecular ion peak (M⁺) will show two signals of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 170 and 172, respectively.[12][13] This isotopic signature is characteristic of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). A common fragment is the loss of a bromine atom to form the tropylium ion at m/z 91.

  • 4-Bromobenzoic Acid: The molecular weight increases, with the [M]⁺ and [M+2]⁺ peaks appearing at m/z 200 and 202.[14] Characteristic fragmentation includes the loss of a hydroxyl group (-OH, m/z 183/185) and the loss of the entire carboxyl group (-COOH, m/z 155/157).

  • This compound: The molecular ion peaks are shifted to m/z 245 and 247.[15] The fragmentation becomes more complex. Expect to see losses corresponding to -OH (m/z 228/230), -NO₂ (m/z 199/201), and -COOH (m/z 199/201, same as loss of NO₂), providing multiple points of structural confirmation.

CompoundMolecular FormulaMolecular WeightKey m/z Fragments
4-Bromotoluene C₇H₇Br~171.04170/172 (M⁺), 91
4-Bromobenzoic Acid C₇H₅BrO₂~201.02200/202 (M⁺), 183/185, 155/157
This compound C₇H₄BrNO₄~246.01245/247 (M⁺), 228/230, 199/201

Experimental Protocols

To ensure the collection of high-quality, reproducible data, standardized protocols are essential. The following are generalized methodologies for the spectroscopic analysis of solid organic compounds like those discussed.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample.[16]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.[16]

  • Transfer: Transfer the clear solution to a 5 mm NMR tube, ensuring no solid particulates are present.[16]

  • Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans must be averaged to achieve a good signal-to-noise ratio.

  • Referencing: Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[16]

Protocol 2: FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil to ensure good contact.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Protocol 3: Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet.

  • Separation: The compound will travel through the GC column, separating it from any impurities.

  • Ionization: As the compound elutes from the column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Detection: The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

Analysis_Workflow cluster_step1 Precursor: 4-Bromotoluene cluster_step2 Intermediate: 4-Bromobenzoic Acid cluster_step3 Product: this compound P_IR IR: C-H stretches I_IR IR: Add C=O, broad O-H P_IR->I_IR Oxidation P_NMR NMR: 2 aromatic signals I_NMR NMR: Signals shift downfield P_NMR->I_NMR Oxidation P_MS MS: m/z 170/172 I_MS MS: m/z 200/202 P_MS->I_MS Oxidation F_IR IR: Add N-O stretches I_IR->F_IR Nitration F_NMR NMR: 3 aromatic signals I_NMR->F_NMR Nitration F_MS MS: m/z 245/247 I_MS->F_MS Nitration

Caption: Logical flow of spectroscopic changes during synthesis.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and logical narrative of chemical transformation. Each synthetic step leaves an indelible and predictable fingerprint on the IR, NMR, and Mass spectra. By understanding these characteristic changes—the emergence of carbonyl and nitro bands in the IR, the loss of symmetry and downfield shifts in the NMR, and the incremental mass increases in the MS—researchers can confidently track the progression of their synthesis, verify the structure of their intermediates, and ensure the integrity of their final product.

References

  • Vertex AI Search. (2025). What happens when 4 - Bromotoluene reacts with oxidizing agents? - Blog.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). What is the major product in nitration of 4 Bromo benzoic acid ? Using resonance structures please explain the reason for this preference. | Homework.Study.com.
  • Quora. (2022). What is the synthesis of this compound from benzene?. [Link]

  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Spectroscopic Profile of 4-Amino-3-bromobenzoic Acid: A Technical Guide.
  • PubChem. (n.d.). 4-Bromobenzoic acid. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • SpectraBase. (n.d.). 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. [Link]

  • Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. [Link]

  • SpectraBase. (n.d.). 4-Bromotoluene. [Link]

  • Quora. (2021). How to synthesize this compound from benzene? What are the reactions. [Link]

  • Chegg.com. (2017).
  • PubChem. (n.d.). 4-Bromotoluene. [Link]

  • ChemBK. (2024). This compound. [Link]

  • Vedantu. (n.d.). How would you convert benzene into 4-bromo cyclohexanecarboxylic acid?. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubMed. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 4-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific excellence. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Bromo-3-nitrobenzoic acid, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (CAS No. 6319-40-0) is a halogenated nitroaromatic compound that presents several risks that directly inform its handling and disposal.

According to its Safety Data Sheet (SDS), this compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral, Category 4).[1]

  • Causes skin irritation (Category 2).[2]

  • Causes serious eye irritation (Category 2).[2]

  • May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3).[2]

  • Harmful to aquatic life.

These classifications necessitate that all waste containing this compound be treated as hazardous.[3] The presence of a halogen (bromine) also places it in a specific category of chemical waste that requires segregation from non-halogenated streams.[4][5]

Table 1: Key Properties and Hazards of this compound

PropertyValueSource
CAS Number 6319-40-0
Molecular Formula C₇H₄BrNO₄
Physical State Solid (Powder)
GHS Hazard Statements H302, H315, H319, H335, H402,
Primary Hazards Harmful if swallowed, Skin/Eye Irritant, Respiratory Irritant, Aquatic Hazard,

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a comprehensive, sequential plan for the safe disposal of this compound, from the point of generation to final collection.

Diagram 1: Disposal Decision Workflow for this compound

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Segregation & Containerization cluster_2 Storage & Documentation cluster_3 Final Disposal A Waste Generation (e.g., unused reagent, contaminated materials) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Waste Container (Original container or labeled, leak-proof plastic/glass) B->C Proceed to Segregation D Segregate as 'Halogenated Organic Solid Waste' C->D E Label Container Clearly ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F Move to Storage G Keep Container Tightly Closed F->G H Maintain Waste Log G->H I Request Waste Pickup from EH&S H->I When container is full or per schedule J Ensure Safe Hand-off to Trained Personnel I->J

Caption: Logical workflow for the safe disposal of this compound.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE. The causality is direct: the irritant nature of the compound necessitates a physical barrier to prevent skin and eye contact.

  • Eye and Face Protection: Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3]

  • Respiratory Protection: If there is a risk of generating dust, handle the waste in a fume hood or wear a NIOSH/MSHA-approved respirator.[2][3]

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[6] this compound waste must be categorized as halogenated organic solid waste .[4]

  • Do NOT mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[4][6] Mixing incompatible waste streams can lead to violent reactions or the generation of toxic fumes.[6]

  • Keep solid and liquid waste separate.[7]

Step 3: Container Selection and Labeling

The integrity of the waste container is a primary control measure against leaks and spills.

  • Container Choice: The best container is the original product container.[8] If unavailable, use a sturdy, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a tight-fitting screw cap.[6][8] Ensure the container is clean and dry before adding waste.

  • Labeling: All hazardous waste containers must be clearly labeled.[9][10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date when waste was first added to the container.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[6][9]

  • Storage Location: The SAA should be a secondary containment tray within a fume hood or a designated, well-ventilated cabinet.

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[8][9] Do not overfill containers; leave at least 10% headspace to allow for expansion.[10]

  • Inspection: Regularly inspect the SAA for any signs of leaks or container degradation.[6]

Step 5: Disposal of Contaminated Materials and Empty Containers
  • Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound must be disposed of as hazardous solid waste in the same container.[8] Chemically contaminated broken glass should be placed in a labeled, puncture-resistant container.[10]

  • Empty Containers: An empty container that held this compound can be disposed of as regular trash ONLY if all residues have been removed.[8] The container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as halogenated organic liquid waste. After rinsing, deface all chemical labels from the empty container before disposal.[7][8]

Step 6: Arranging for Final Disposal

Hazardous waste must be collected by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[8][9]

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online form.[8]

  • Documentation: Ensure all associated paperwork, such as waste tags or logs, is completed accurately.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is generated.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Step 1.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust.[11] Place the material into a labeled hazardous waste container.

  • Clean the Area: Wipe the spill area with absorbent pads.[12] Decontaminate the area with a mild detergent and water solution.[12][13] All cleanup materials (pads, contaminated PPE) must be disposed of as hazardous waste.[8][12]

  • Reporting: Report the spill to your laboratory supervisor and EH&S department, no matter how small.[12]

By adhering to this comprehensive disposal plan, you demonstrate a commitment to safety and environmental stewardship, reinforcing the foundation of trust and expertise that is essential in the scientific community.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Safety Data Sheet - 4-(Bromomethyl)-3-nitrobenzoic acid. Thermo Fisher Scientific. [Link]

  • This compound | C7H4BrNO4 | CID 232986. PubChem. [Link]

  • Cleaning up a spill. Kent State University Compliance and Risk Management. [Link]

  • Chemical Spill Procedures. Clarkson University. [Link]

  • Halogenated Waste. University of Wisconsin-Milwaukee. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Safety Data Sheet - 4-Nitrobenzoic acid. Carl ROTH. [Link]

  • 3-Bromo-4-nitrobenzoic acid | C7H4BrNO4 | CID 16218087. PubChem. [Link]

  • Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Hazardous Waste Reduction. University of California, Santa Cruz - Environmental Health and Safety. [Link]

  • Hazardous Waste Listings. US EPA. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Hazardous Waste. US EPA. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.